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  • Product: 2-Methyl-1-propenol
  • CAS: 56640-70-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-propenol and Its Isomers

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive analysis of the spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-methyl-1-propenol, its stable isomer 2-methyl-1-propanol, and its keto-tautomer 2-methylpropanal. This guide emphasizes the practical and theoretical aspects of spectroscopic analysis for these compounds, with a special focus on the challenges and insights related to the transient nature of 2-methyl-1-propenol.

Introduction: The Elusive Enol and Its Stable Counterparts

2-Methyl-1-propenol is the enol tautomer of 2-methylpropanal. In most conditions, the keto-enol tautomerism equilibrium heavily favors the keto form, in this case, the aldehyde 2-methylpropanal.[1][2][3][4][5] This makes the isolation and direct spectroscopic characterization of 2-methyl-1-propenol a significant challenge. However, understanding its spectroscopic properties is crucial for monitoring reactions where it may act as a reactive intermediate.

This guide will first delve into the available spectroscopic data for the transient 2-methyl-1-propenol. Subsequently, for a comprehensive understanding and comparative analysis, we will provide a detailed examination of the spectroscopic data for its stable, saturated isomer, 2-methyl-1-propanol, and its corresponding keto-tautomer, 2-methylpropanal.

The Spectroscopic Profile of 2-Methyl-1-propenol: A Transient Species

Due to its instability, obtaining comprehensive experimental spectroscopic data for 2-methyl-1-propenol is challenging. Much of the available information is based on in-situ measurements or theoretical calculations.

Infrared (IR) Spectroscopy of 2-Methyl-1-propenol

Gas-phase infrared spectroscopy is a powerful technique for studying short-lived species like enols.[6] For 2-methyl-1-propenol, the IR spectrum is expected to exhibit characteristic bands that distinguish it from its keto tautomer.

Expected Key IR Absorptions for 2-Methyl-1-propenol:

Wavenumber (cm⁻¹)Bond VibrationExpected Appearance
~3600O-H stretch (free)Sharp, distinct peak
~3080=C-H stretchMedium to weak
~1650C=C stretchMedium, sharp
~1200C-O stretchStrong

The most telling feature would be the simultaneous presence of a sharp O-H stretching band (around 3600 cm⁻¹) and a C=C stretching band (around 1650 cm⁻¹), coupled with the absence of the strong C=O stretching band characteristic of the aldehyde (which appears around 1740-1720 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-1-propenol (Predicted)

Predicting the NMR spectrum of 2-methyl-1-propenol provides valuable insight for its potential identification in a reaction mixture.

Predicted ¹H NMR Spectral Data for 2-Methyl-1-propenol:

ProtonChemical Shift (ppm, predicted)Multiplicity
=CH5.5 - 6.5Singlet or Doublet
OH4.0 - 6.0Broad Singlet
CH₃1.6 - 1.8Singlet or Doublet

Predicted ¹³C NMR Spectral Data for 2-Methyl-1-propenol:

CarbonChemical Shift (ppm, predicted)
C=C (quaternary)140 - 150
=CH110 - 120
CH₃15 - 20

The key diagnostic signals in the ¹H NMR spectrum would be the vinylic proton signal in the downfield region (5.5-6.5 ppm) and the enolic hydroxyl proton. In the ¹³C NMR spectrum, the two signals in the olefinic region (110-150 ppm) would be definitive evidence for the enol form.

Mass Spectrometry (MS) of 2-Methyl-1-propenol (Predicted)

The mass spectrum of 2-methyl-1-propenol is expected to show a molecular ion peak (M⁺) at m/z = 72, the same as its keto tautomer, 2-methylpropanal. However, the fragmentation pattern might show some differences.

Predicted Fragmentation:

  • Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z = 57

  • Loss of a hydroxyl group (-OH): [M - 17]⁺ at m/z = 55

  • Loss of water (-H₂O): [M - 18]⁺ at m/z = 54

The relative abundance of these fragments could potentially distinguish it from 2-methylpropanal.

Spectroscopic Analysis of 2-Methyl-1-propanol: The Stable Isomer

2-Methyl-1-propanol, also known as isobutanol, is a stable, readily available alcohol. Its spectroscopic data is well-documented and serves as an excellent reference point.

Infrared (IR) Spectroscopy of 2-Methyl-1-propanol

The IR spectrum of 2-methyl-1-propanol is characterized by the presence of a hydroxyl group and saturated C-H bonds.

Key IR Absorptions for 2-Methyl-1-propanol: [8]

Wavenumber (cm⁻¹)Bond VibrationAppearance
3400-3200O-H stretch (H-bonded)Broad, strong
2960-2870C-H stretch (sp³)Strong, sharp
1470-1450C-H bend (CH₂, CH₃)Medium
1380-1370C-H bend (CH₃)Medium
1050-1000C-O stretchStrong, sharp

The broadness of the O-H stretch is due to hydrogen bonding in the liquid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-1-propanol

The NMR spectra of 2-methyl-1-propanol are consistent with its branched structure.

¹H NMR Spectral Data for 2-Methyl-1-propanol (in CDCl₃): [9][10]

AssignmentChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂0.92Doublet6H
CH1.75Multiplet1H
OH2.07Broad Singlet1H
CH₂3.39Doublet2H

¹³C NMR Spectral Data for 2-Methyl-1-propanol: [11]

AssignmentChemical Shift (ppm)
(CH₃)₂~19
CH~30
CH₂OH~70

The presence of four distinct signals in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum confirms the structure of 2-methyl-1-propanol.

Mass Spectrometry (MS) of 2-Methyl-1-propanol

The mass spectrum of 2-methyl-1-propanol shows characteristic fragmentation patterns for a primary alcohol.

Key Fragments in the Mass Spectrum of 2-Methyl-1-propanol: [12]

m/zFragment Ion
74[M]⁺ (Molecular Ion)
56[M - H₂O]⁺
43[(CH₃)₂CH]⁺ (Base Peak)
41[C₃H₅]⁺
31[CH₂OH]⁺

The base peak at m/z = 43 corresponds to the stable isopropyl cation.

Spectroscopic Analysis of 2-Methylpropanal: The Keto-Tautomer

2-Methylpropanal (isobutyraldehyde) is the more stable tautomer of 2-methyl-1-propenol. Its spectroscopic data is well-established.

Infrared (IR) Spectroscopy of 2-Methylpropanal

The IR spectrum of 2-methylpropanal is dominated by the strong absorption of the carbonyl group.

Key IR Absorptions for 2-Methylpropanal: [7]

Wavenumber (cm⁻¹)Bond VibrationAppearance
2975-2845C-H stretch (sp³)Strong, sharp
2880-2650C-H stretch (aldehyde)Two weak bands
1740-1720C=O stretchVery strong, sharp

The presence of the very strong C=O stretch and the characteristic aldehyde C-H stretches are definitive for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methylpropanal

The NMR spectra of 2-methylpropanal clearly indicate the presence of an aldehyde group.

¹H NMR Spectral Data for 2-Methylpropanal: [13]

AssignmentChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂~1.1Doublet6H
CH~2.4Multiplet1H
CHO~9.6Doublet1H

¹³C NMR Spectral Data for 2-Methylpropanal:

AssignmentChemical Shift (ppm)
(CH₃)₂~16
CH~44
CHO~205

The highly deshielded proton at ~9.6 ppm in the ¹H NMR and the carbon at ~205 ppm in the ¹³C NMR are characteristic of the aldehyde functional group.

Mass Spectrometry (MS) of 2-Methylpropanal

The mass spectrum of 2-methylpropanal shows fragmentation patterns typical for aldehydes.

Key Fragments in the Mass Spectrum of 2-Methylpropanal: [14][15]

m/zFragment Ion
72[M]⁺ (Molecular Ion)
71[M - H]⁺
43[(CH₃)₂CH]⁺ (Base Peak)
29[CHO]⁺

The base peak at m/z = 43 is the same as for 2-methyl-1-propanol, highlighting the importance of considering the entire fragmentation pattern for structural elucidation.

Experimental Protocols & Workflows

Acquiring high-quality spectroscopic data requires adherence to established protocols.

Sample Preparation and Data Acquisition
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in ¹H NMR. A standard internal reference, such as tetramethylsilane (TMS), is used to calibrate the chemical shift scale to 0 ppm.[13]

  • IR Spectroscopy: For liquids like 2-methyl-1-propanol and 2-methylpropanal, a thin film between two salt plates (e.g., NaCl or KBr) is a common technique. For the gas-phase analysis of transient species like 2-methyl-1-propenol, specialized gas cells coupled with an FTIR spectrometer are required.[6][8]

  • Mass Spectrometry: Electron ionization (EI) is a common method for volatile compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons to form ions.

Visualization of Molecular Structures and Relationships

Molecular Structures

Caption: Molecular structures of the three isomers.

Keto-Enol Tautomerism

cluster_keto 2-Methylpropanal (Keto form) cluster_enol 2-Methyl-1-propenol (Enol form) keto keto enol enol keto->enol Equilibrium

Caption: Keto-enol tautomerism between 2-methylpropanal and 2-methyl-1-propenol.

Conclusion

The spectroscopic characterization of 2-methyl-1-propenol presents a fascinating case study in the analysis of transient molecules. While direct, comprehensive experimental data remains elusive due to its instability, a combination of theoretical predictions and specialized techniques like gas-phase IR spectroscopy provides significant insights into its structure. By contrasting its expected spectral features with the well-established data of its stable isomer, 2-methyl-1-propanol, and its keto-tautomer, 2-methylpropanal, researchers can confidently identify and differentiate these compounds in complex chemical systems. This guide provides the foundational knowledge and comparative data necessary for scientists and professionals working with these and similar reactive intermediates.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Methyl-1-propanol Safety Data Sheet. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanal. Retrieved from [Link]

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropanal. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-Methyl-1-propanol. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. Retrieved from [Link]

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanal. Retrieved from [Link]

  • Office of Scientific and Technical Information. (1985, November 30). Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks: Quarterly technical progress report, September--November 1985. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal, 2-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL, 98% - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal, 2-methyl-. Retrieved from [Link]

  • ACS Publications. (2017, April 24). Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. Retrieved from [Link]

  • Chegg.com. (2017, May 7). Solved IR Spectrum for 2-Methyl-1-Propanol. Is anyone. Retrieved from [Link]

  • Chegg.com. (2020, July 22). Solved Based on the spedtra of 2-methyl-1-propanol assign. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propen-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • MDPI. (2022, October 24). Keto–Enol Tautomerism. Retrieved from [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.1 Keto–Enol Tautomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

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Exploratory

thermodynamic properties of 2-Methyl-1-propenol

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-propenol Abstract 2-Methyl-1-propenol, an unsaturated alcohol with the chemical formula C₄H₈O, represents a class of compounds known as enols.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-propenol

Abstract

2-Methyl-1-propenol, an unsaturated alcohol with the chemical formula C₄H₈O, represents a class of compounds known as enols.[1] While its isomers and saturated analogues are well-characterized, comprehensive experimental thermodynamic data for 2-Methyl-1-propenol itself is notably scarce in publicly accessible databases. This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of not just the known values, but the authoritative methodologies used to obtain them. We will provide a robust framework for determining and validating the critical thermodynamic properties of this and similar data-scarce molecules, shifting the focus from a simple data repository to a guide on sound scientific and computational practice.

Introduction to 2-Methyl-1-propenol: An Enol of Interest

2-Methyl-1-propenol, systematically named 2-methylprop-1-en-1-ol, possesses a hydroxyl group bonded to a carbon-carbon double bond. This enol structure makes it a constitutional isomer of more commonly studied compounds like butanone and butanal.[2] The reactivity endowed by both the alkene and alcohol functional groups makes such molecules valuable intermediates in organic synthesis.

A thorough understanding of thermodynamic properties such as enthalpy of formation, heat capacity, and vapor pressure is fundamental to designing safe and efficient chemical processes, predicting reaction equilibria, and modeling chemical behavior. Given the limited experimental data for 2-Methyl-1-propenol, this document emphasizes the validated experimental and computational protocols that serve as the gold standard for generating such data.

Core Thermodynamic Properties: A Methodological Framework

The following sections detail the significance of key thermodynamic properties and the authoritative methods used for their determination. Where direct data for 2-Methyl-1-propenol is unavailable, we present data for its saturated analogue, 2-Methyl-1-propanol (isobutanol), to serve as a concrete example of the data generated by these protocols.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a cornerstone of thermochemistry, essential for calculating the heat of reaction (ΔrH°).

Methodological Insight: The most reliable experimental route to the enthalpy of formation for an organic compound is through the determination of its enthalpy of combustion (ΔcH°) using oxygen-bomb calorimetry .[3] The causality is clear: by precisely measuring the heat released during complete combustion to well-defined products (CO₂ and H₂O), one can use Hess's Law to calculate the enthalpy of formation. The system is self-validating through calibration with a standard of known enthalpy of combustion, such as benzoic acid.

Data Landscape: While experimental data for 2-Methyl-1-propenol is not readily available, the table below shows the established values for its saturated counterpart, 2-Methyl-1-propanol.

Table 1: Standard Enthalpy Data for 2-Methyl-1-propanol (CAS: 78-83-1)

Property Value (kJ/mol) Phase Source
Enthalpy of Combustion (ΔcH°liquid) -2669.6 ± 0.59 Liquid NIST[4]
Enthalpy of Formation (ΔfH°liquid) -333.6 ± 0.63 Liquid NIST[4]

| Enthalpy of Formation (ΔfH°gas) | -286.9 ± 0.71 | Gas | NIST |

Heat Capacity (Cp)

Heat capacity measures the amount of heat required to raise the temperature of a substance by a given amount. It is critical for reactor design, heat transfer calculations, and is mathematically linked to changes in enthalpy and entropy with temperature.

Methodological Insight: Differential Scanning Calorimetry (DSC) is the primary experimental technique for measuring the heat capacity of liquids and solids. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference pan at a constant rate. This differential heat flow is directly proportional to the sample's heat capacity, providing a highly accurate and reproducible value.

Data Landscape: The following table provides experimental heat capacity data for liquid 2-Methyl-1-propanol at standard temperature.

Table 2: Heat Capacity Data for 2-Methyl-1-propanol (CAS: 78-83-1)

Property Value (J/mol·K) Temperature (K) Phase Source
Heat Capacity (Cp) 181.05 298.15 Liquid NIST[5]

| Heat Capacity (Cp) | 133.74 | 379.99 | Gas | NIST |

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

Vapor pressure is a measure of a substance's volatility and is crucial for distillation design, safety assessments (flammability limits), and environmental fate modeling. The enthalpy of vaporization, the energy required to transform a liquid into a gas, can be derived from the temperature dependence of vapor pressure via the Clausius-Clapeyron equation.

Methodological Insight: A dynamic recirculation apparatus or the transpiration method are authoritative techniques for measuring vapor pressure.[6][7] In the transpiration method, an inert gas is passed slowly over the sample at a constant temperature, becoming saturated with the vapor.[7] By measuring the mass loss of the sample and the volume of the gas, the partial pressure (and thus vapor pressure) can be precisely calculated. Performing this at multiple temperatures yields a dataset that is used to determine the enthalpy of vaporization.[7]

Data Landscape: Vapor pressure data for 2-Methyl-1-propanol illustrates the typical output of these methods.

Table 3: Vapor Pressure of 2-Methyl-1-propanol (CAS: 78-83-1)

Vapor Pressure Temperature (°C) Source
8 mmHg (1.07 kPa) 20 Sigma-Aldrich

| 8.8 mmHg (1.17 kPa) | 0 | Sigma-Aldrich |

Authoritative Protocols for Data Generation

For a compound like 2-Methyl-1-propenol, generating reliable data requires adherence to rigorous, validated protocols. The following workflows represent the industry and academic standards for this purpose.

Experimental Workflow: Enthalpy of Formation via Bomb Calorimetry

This protocol provides a self-validating system for determining the enthalpy of combustion, from which the enthalpy of formation is calculated.

Step-by-Step Methodology:

  • Calorimeter Calibration: The effective heat capacity of the calorimeter (Ccal) is determined by combusting a certified sample of benzoic acid. The known enthalpy of combustion of the standard allows for precise calculation of Ccal.

  • Sample Preparation: A precise mass (m) of 2-Methyl-1-propenol is sealed in a sample holder. A known length of ignition wire (e.g., nickel-chromium) is attached.

  • Assembly and Pressurization: The sample holder is placed in the "bomb," which is then sealed and pressurized with a high-purity oxygen atmosphere (typically ~30 atm). A small, known volume of distilled water is added to ensure a defined final state for water vapor.

  • Combustion and Data Acquisition: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated vessel. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision over time.

  • Data Analysis and Corrections:

    • The total heat released (qtotal) is calculated using qtotal = Ccal * ΔT.

    • Corrections are applied for the heat released by the ignition wire and for the formation of nitric acid from trace nitrogen.

    • The standard enthalpy of combustion (ΔcH°) is calculated per mole of the sample.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated using Hess's Law: ΔcH° = ΣνpΔfH°(products) - ΣνrΔfH°(reactants) Where the products are CO₂(g) and H₂O(l), whose ΔfH° values are known with high accuracy.

G cluster_prep Preparation & Calibration cluster_exp Experiment cluster_calc Calculation & Final Result Calibrate 1. Calibrate Calorimeter (Benzoic Acid Standard) Sample 2. Prepare Sample (Weigh 2-Methyl-1-propenol) Assemble 3. Assemble & Pressurize Bomb (High-Purity O2) Sample->Assemble Combust 4. Ignite Sample & Record Temperature (ΔT) Assemble->Combust Correct 5. Apply Corrections (Ignition Wire, Acids) Combust->Correct Calc_Hc 6. Calculate ΔcH° Correct->Calc_Hc Calc_Hf 7. Derive ΔfH° (Hess's Law) Calc_Hc->Calc_Hf Result Standard Enthalpy of Formation (ΔfH°) Calc_Hf->Result G cluster_dft DFT Calculations cluster_refine High-Accuracy Refinement cluster_output Property Calculation Input Input: Molecular Structure (2-Methyl-1-propenol) Opt 1. Geometry Optimization (e.g., M08-HX/MG3S) Input->Opt Freq 2. Vibrational Frequency Calculation Opt->Freq Energy 3. Single-Point Energy (e.g., CCSD(T)) Freq->Energy StatMech 4. Statistical Mechanics (Partition Functions) Energy->StatMech Output Thermodynamic Properties (ΔfH°, S°, Cp) StatMech->Output G G Gibbs Free Energy (G) Spontaneity H Enthalpy (H) Heat of Reaction H->G ΔG = ΔH - TΔS S Entropy (S) Disorder S->G T Temperature (T) T->G

Caption: Gibbs Free Energy Relationship.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-Methyl-1-propenol should be consulted, general precautions for volatile, flammable unsaturated alcohols should be followed. Based on its isomers and analogues, it is expected to be a flammable liquid.

[8]* Handling: Use only in a well-ventilated area or fume hood. Keep away from ignition sources (sparks, open flames, hot surfaces). * Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.

Conclusion

The thermodynamic characterization of 2-Methyl-1-propenol presents a common challenge in chemical research: the absence of comprehensive experimental data for a specific molecule of interest. This guide has provided a detailed, authoritative framework for addressing this challenge. By leveraging validated experimental protocols such as oxygen-bomb calorimetry and DSC, and robust computational methods based on quantum chemistry, researchers can confidently generate and validate the critical thermodynamic data needed for their work. This methodological approach ensures scientific integrity and provides a clear pathway for advancing the understanding and application of 2-Methyl-1-propenol and other novel chemical entities.

References

  • 2-Methyl-1-propanol ACS reagent, ≥99.0%. Sigma-Aldrich.

  • Seal, P., et al. (2012). Statistical thermodynamics of 1-butanol, 2-methyl-1-propanol, and butanal. The Journal of Chemical Physics, 136(3), 034306.

  • 2-Methyl-1-propanol. ChemicalBook.

  • Ortega, J., et al. (2016). Complementary vapor pressure data for 2-methyl-1-propanol and 3-methyl-1-butanol at a pressure range of (15 to 177) kPa. Journal of Chemical & Engineering Data, 61(10), 3597-3602.

  • 1-Propanol, 2-methyl-. Cheméo.

  • 2-Propen-1-ol, 2-methyl-. Cheméo.

  • Irikura, K. K. (2007). Experimental Thermochemistry. In Computational Thermochemistry (pp. 403-420). American Chemical Society.

  • Condensed phase thermochemistry data for 1-Propanol, 2-methyl-. NIST Chemistry WebBook.

  • Gas phase thermochemistry data for 1-Propanol, 2-methyl-. NIST Chemistry WebBook.

  • Condensed phase thermochemistry data (Heat Capacity) for 1-Propanol, 2-methyl-. NIST Chemistry WebBook.

  • Gas phase thermochemistry data for 1-Propanol, 2-methyl-. NIST Chemistry WebBook.

  • Reaction thermochemistry data for 1-Propanol, 2-methyl-. NIST Chemistry WebBook.

  • 2-AMINO-2-METHYL-1-PROPANOL. CAMEO Chemicals, NOAA.

  • Verevkin, S. P., & Emel'yanenko, V. N. (2008). Enthalpies of vaporization of a series of aliphatic alcohols: Experimental results and values predicted by the ERAS-model. Fluid Phase Equilibria, 266(1-2), 64-75.

  • Possible Isomers of C4H8O with IUPAC Names. Filo.

  • Isomers of C4H8O. Doc Brown's Advanced Organic Chemistry.

  • Determination of the enthalpy of vaporization of liquids. Phywe.

  • Experimental Determination of Vapor Pressures. The Royal Society of Chemistry.

  • C4H8O. Grokipedia.

  • Skinner, H. A., & Snelson, A. (1960). The heats of combustion of the four isomeric butyl alcohols. Transactions of the Faraday Society, 56, 1776-1783.

  • Experimental methods for determining enthalpy changes. Doc Brown's Advanced Level Chemistry.

  • Al-Dahhan, W. H. (2014). Evaluation and Prediction of Latent Heat of Vaporization at Various Temperatures for Pure Components and Binary Mixtures. International Journal of Chemical Engineering and Applications, 5(2), 146.

  • All possible functional isomers of C4H8O. Brainly.in.

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Foundational

An In-depth Technical Guide to the Chemical Structure and Bonding in 2-Methyl-1-propenol

Abstract 2-Methyl-1-propenol, the enol tautomer of 2-methylpropanal (isobutyraldehyde), represents a fundamentally important yet transient molecular structure in organic chemistry. While its corresponding keto form domin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-1-propenol, the enol tautomer of 2-methylpropanal (isobutyraldehyde), represents a fundamentally important yet transient molecular structure in organic chemistry. While its corresponding keto form dominates the tautomeric equilibrium, the enol is a critical intermediate that dictates the course of many significant reactions, including alpha-substitutions and condensations. This guide provides a detailed exploration of the chemical structure, bonding, and spectroscopic properties of 2-Methyl-1-propenol. By contrasting its features with its more stable saturated analog, 2-methyl-1-propanol, we elucidate the unique electronic and geometric characteristics conferred by the vinyl alcohol moiety. We further detail the mechanisms of its formation and its role as a reactive nucleophile, offering field-proven insights into the principles governing its behavior. This document serves as a core reference for professionals requiring a deep, mechanistic understanding of enol chemistry in the context of synthesis and drug development.

Introduction: The Elusive Enol and the Concept of Tautomerism

In the landscape of organic functional groups, enols are a fascinating class of compounds characterized by a hydroxyl group bonded directly to a carbon atom involved in a carbon-carbon double bond (C=C-OH). The name itself, a portmanteau of "alkene" and "alcohol," aptly describes this structure.[1] 2-Methyl-1-propenol is the specific enol derived from 2-methylpropanal.

The core principle governing the existence of 2-Methyl-1-propenol is keto-enol tautomerism . Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton and the shifting of a double bond.[2][3] For most simple aldehydes and ketones, the equilibrium heavily favors the "keto" form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3][4]

Caption: Keto-Enol equilibrium between 2-Methylpropanal and 2-Methyl-1-propenol.

Despite its transient nature, understanding the structure of 2-Methyl-1-propenol is paramount. It is the key nucleophilic intermediate that enables reactions at the alpha-carbon, a site that is not inherently reactive in the keto form.[4] This guide will dissect its structure from first principles and provide the theoretical and practical framework for its characterization and reactivity.

Molecular Structure and Bonding Analysis

The distinct reactivity of 2-Methyl-1-propenol is a direct consequence of its unique electronic and geometric arrangement.

Hybridization, Geometry, and Bonding

The molecular framework of 2-Methyl-1-propenol is defined by a combination of sp² and sp³ hybridized centers.

  • C1 and C2 (The Alkene Backbone): These carbons are sp² hybridized, forming a planar sigma bond framework with bond angles approximating 120°. The remaining p-orbital on each carbon overlaps to form the π-bond of the alkene.

  • Methyl Carbons: The two methyl groups attached to C2 feature sp³ hybridized carbons, resulting in a standard tetrahedral geometry with bond angles around 109.5°.

  • Oxygen Atom: The oxygen of the hydroxyl group is also considered sp² hybridized. This allows one of its lone pairs to reside in a p-orbital, parallel to the C=C π-system, enabling resonance delocalization. The C-O-H bond angle is therefore closer to 120° than the 109.5° expected for a saturated alcohol.

This hybridization scheme dictates a largely planar arrangement around the C1=C2-O core, a critical feature for electronic delocalization.

Electronic Effects: The Power of Resonance

The defining feature of an enol is the conjugation between the oxygen lone pair and the alkene π-bond. This is best described through resonance theory.

Caption: Resonance structures of 2-Methyl-1-propenol.

This resonance has two profound consequences:

  • Nucleophilicity of the α-Carbon: The minor resonance contributor places a negative charge directly on the alpha-carbon (C2). This demonstrates that the π-system is electron-rich, making C2 a potent nucleophilic site, ready to attack electrophiles. This is the fundamental basis for the alpha-substitution reactions of aldehydes and ketones.

  • Modified Bond Character: The C=C bond has slightly less double-bond character, while the C-O bond has partial double-bond character. This influences bond lengths and vibrational frequencies observed in spectroscopy.

Spectroscopic Characterization: A Comparative Approach

Direct experimental spectra of pure 2-Methyl-1-propenol are scarce due to its instability. However, we can predict its spectral features with high confidence and contrast them with the well-documented spectra of its stable, saturated analog, 2-methyl-1-propanol. This comparative analysis is a powerful tool for structural elucidation.

Feature2-Methyl-1-propenol (Predicted)2-Methyl-1-propanol (Experimental)Rationale for Difference
IR: O-H Stretch ~3600 cm⁻¹ (sharp, non-H-bonded)~3300 cm⁻¹ (broad)[5]The broadness in the alcohol is due to intermolecular hydrogen bonding. An isolated enol would show a sharper peak.
IR: Key Stretches ~1650 cm⁻¹ (C=C stretch)~1200 cm⁻¹ (C-O stretch)No C=C stretch~1050 cm⁻¹ (C-O stretch)[5]Presence of the C=C bond is the defining feature. The enol C-O bond has more double-bond character, increasing its vibrational frequency.
¹H NMR: C1-H ~6.5 ppm (vinylic H)No vinylic protonsProtons on sp² carbons are significantly deshielded by the alkene's magnetic anisotropy.
¹H NMR: CH₃ ~1.7 ppm (vinylic methyls)~0.92 ppm (alkyl methyls)[6][7]Methyl groups attached to a double bond are deshielded compared to those on a saturated carbon.
¹³C NMR: C1 & C2 ~150 ppm (C1-OH)~110 ppm (C2)~60-70 ppm (C-OH)~20-30 ppm (alkyl C)[8]The sp² carbons of the double bond are significantly downfield compared to the sp³ carbons of the alcohol.
Mass Spec: M+• m/z = 72m/z = 74The enol has two fewer hydrogens than its saturated analog, resulting in a molecular ion peak 2 units lower.
Mass Spec: Base Peak Likely m/z = 71 or 57 (loss of H• or CH₃•)m/z = 43 ([ (CH₃)₂CH ]⁺)[9]The alcohol fragments via alpha cleavage. The enol's fragmentation would be dominated by the stability of the vinylic system.

Synthesis and Reactivity: The Role of Tautomerization

2-Methyl-1-propenol is not typically synthesized and isolated as a final product. Instead, it is generated in situ from its keto tautomer, 2-methylpropanal, under either acidic or basic conditions. The mechanism of this interconversion is the cornerstone of its chemistry.

Experimental Protocol: Acid-Catalyzed Enolization

This protocol describes the general procedure for generating an enol intermediate for subsequent reaction.

Objective: To generate 2-Methyl-1-propenol from 2-methylpropanal in solution.

Materials:

  • 2-Methylpropanal (isobutyraldehyde)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Dioxane)

  • Catalytic amount of a strong acid (e.g., p-Toluenesulfonic acid, HCl)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylpropanal in the anhydrous solvent.

  • Initiation: Add a catalytic amount (0.1-1 mol%) of the acid catalyst to the solution.

  • Equilibration: Stir the mixture at room temperature. The equilibrium between the keto and enol forms will be established. The concentration of the enol at any given time is low but is constantly replenished as it is consumed in a subsequent reaction.

  • Reaction: The electrophile for the desired reaction (e.g., Br₂, an alkyl halide) can now be added to the solution to react with the nucleophilic enol intermediate.

Causality: The acid catalyst protonates the carbonyl oxygen, making it more electrophilic. This enhances the acidity of the alpha-hydrogen, allowing a weak base (like the solvent or the conjugate base of the acid) to remove it, forming the enol.

Mechanism 1: Acid-Catalyzed Tautomerization

Caption: Mechanism of acid-catalyzed conversion of the keto to the enol form.

Mechanism 2: Base-Catalyzed Tautomerization

Base-catalyzed enolization proceeds via a different, arguably more common, intermediate: the enolate ion.

Caption: Mechanism of base-catalyzed enol formation via the enolate intermediate.

Conclusion and Outlook

The chemical identity of 2-Methyl-1-propenol is intrinsically linked to its existence as the enol tautomer of 2-methylpropanal. Its structure is defined by an sp² hybridized C=C-OH framework, which allows for crucial resonance delocalization of the oxygen's lone pair electrons. This electronic feature renders the alpha-carbon nucleophilic, providing a pathway for a vast array of synthetic transformations that are fundamental to organic chemistry and drug development. While its inherent instability precludes isolation under normal conditions, a thorough understanding of its bonding, spectroscopic signatures, and the mechanisms of its formation is essential for any scientist aiming to control the reactivity of carbonyl compounds. The principles outlined in this guide provide an authoritative grounding for predicting and manipulating the behavior of this pivotal chemical intermediate.

References

  • ChemicalBook: 2-Methyl-1-propanol | 78-83-1. (2026, January 13).
  • Homework.Study.com: Draw the structure of 2-methyl-1-propanol.
  • Doc Brown's Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol.
  • Chemcess: 2-Methyl-1-propanol: Properties, Production And Uses. (2024, April 25).
  • Doc Brown's Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.
  • NIST WebBook: 1-Propanol, 2-methyl-. Provides comprehensive physical and spectroscopic data for the saturated analog. National Institute of Standards and Technology.
  • Doc Brown's Advanced Organic Chemistry: infrared spectrum of 2-methylpropan-1-ol.
  • FooDB: Showing Compound 2-Methyl-1-propanol (FDB003274). (2010, April 8).
  • Doc Brown's Advanced Organic Chemistry: mass spectrum of 2-methylpropan-1-ol.
  • ChemicalBook: 2-Methyl-1-propanol(78-83-1) 1H NMR spectrum.
  • ChemicalBook: 2-Methyl-1-propanol(78-83-1) MS spectrum.
  • Elsevier: Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. General principles of alcohol spectroscopy. Elsevier.
  • NIST WebBook: 1-Propanol, 2-methyl- IR Spectrum. Provides IR spectrum for the saturated analog. National Institute of Standards and Technology.
  • Wikipedia: Enol. General information on enol structure and tautomerism. Wikipedia.
  • Chemistry LibreTexts: 22.1: Keto-Enol Tautomerism. (2023, January 29). Detailed explanation of keto-enol tautomerism and mechanisms. Chemistry LibreTexts.
  • News-Medical: Keto- and Enol Tautomerism in Sugars. (2018, October 30). Discusses the fundamentals of tautomerism. News-Medical.net.
  • Master Organic Chemistry: Keto-Enol Tautomerism : Key Points. (2022, June 21). Provides an accessible yet thorough overview of tautomerism. Master Organic Chemistry.
  • Chemistry Steps: Keto Enol Tautomerization. (2024, February 7).

Sources

Exploratory

Characterization and Physical Properties of 2-Methyl-1-propenol: A Technical Guide to Transient Enol Thermodynamics

Executive Summary The characterization of transient enols presents a unique challenge in physical chemistry and drug development. 2-Methyl-1-propenol (CAS: 56640-70-1) is the enol tautomer of isobutyraldehyde. Because th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of transient enols presents a unique challenge in physical chemistry and drug development. 2-Methyl-1-propenol (CAS: 56640-70-1) is the enol tautomer of isobutyraldehyde. Because the keto-enol equilibrium heavily favors the aldehyde form under standard conditions, isolating the enol to measure its physical properties requires specialized kinetic trapping and extrapolation methodologies.

This whitepaper provides an in-depth analysis of the physical properties of 2-methyl-1-propenol—specifically its boiling point and density—and details the self-validating experimental protocols required to measure these parameters accurately.

Thermodynamic Causality of Physical Properties

The physical properties of an organic molecule are dictated by its intermolecular forces. Tautomerization from a keto form to an enol form fundamentally alters the functional groups present, shifting the dominant intermolecular interactions from dipole-dipole to hydrogen bonding.

Comparative Physical Data

The quantitative data for 2-methyl-1-propenol compared to its keto counterpart is summarized in the table below:

Property2-Methyl-1-propenol (Enol)Isobutyraldehyde (Keto)Shift Causality
Molecular Weight 72.11 g/mol [1]72.11 g/mol N/A (Isomers)
Boiling Point 87.3 °C (at 760 mmHg)[2]63.0 °C+24.3 °C (Hydrogen bonding)
Density 0.843 g/cm³[2]0.790 g/cm³+0.053 g/cm³ (Tighter packing)
Vapor Pressure 40.2 mmHg (at 25 °C)[2]~170 mmHg (at 25 °C)Lower volatility in enol
Mechanistic Causality
  • Boiling Point Elevation: The boiling point of 2-methyl-1-propenol (87.3 °C) is significantly higher than that of isobutyraldehyde (63.0 °C)[2]. This is a direct consequence of the hydroxyl (-OH) group in the enol form, which acts as both a hydrogen bond donor and acceptor. Overcoming this robust hydrogen-bonded network requires more thermal energy (higher enthalpy of vaporization) than disrupting the weaker dipole-dipole interactions of the carbonyl (C=O) group in the keto form.

  • Density Increase: The density of 2-methyl-1-propenol is 0.843 g/cm³[2]. The strong intermolecular hydrogen bonding allows the enol molecules to pack more closely together in the liquid phase, increasing the mass per unit volume compared to the more loosely associated aldehyde molecules.

Methodologies for Transient Enol Generation

Because the keto-enol equilibrium heavily favors isobutyraldehyde (>99%)[3], 2-methyl-1-propenol cannot be stored in a bottle on a shelf. It must be generated in situ and isolated kinetically.

  • Enzymatic Cleavage: The hydrolysis of 2-methyl-1-propenylbenzoate, catalyzed by esterase, produces transient 2-methyl-1-propenol. This method is highly effective for aqueous kinetic studies and has been utilized in conjunction with horseradish peroxidase (HRP) systems to study transient state kinetics[4].

  • Flash Vacuum Thermolysis (FVT): For pure physical characterization, FVT is the gold standard. Precursor Diels-Alder adducts (e.g., with anthracene) are subjected to flash thermolysis at 550 °C. The resulting gas stream is immediately trapped in a cryogenic matrix (such as CFCl₃) at -100 °C, yielding up to 100% pure 2-methyl-1-propenol[5].

Self-Validating Experimental Protocols

To measure the physical properties of a molecule that desperately wants to tautomerize, the experimental design must be self-validating. The protocols below use low temperatures to kinetically freeze the tautomerization, followed by thermodynamic extrapolation.

Protocol A: Density Determination via Cryogenic Oscillating U-Tube Pycnometry

Trustworthiness Principle: By measuring density at multiple cryogenic temperatures where the enol is stable, we can extrapolate the standard density at 20 °C without allowing the sample to degrade into the keto form.

  • Sample Generation: Generate 2-methyl-1-propenol via FVT and condense it into a pre-chilled (-80 °C) collection vessel under an inert argon atmosphere[5].

  • Instrument Calibration: Calibrate a low-temperature oscillating U-tube densitometer using two reference fluids (e.g., dry air and ultra-pure toluene) across a temperature range of -80 °C to -20 °C.

  • Sample Introduction: Inject the liquid enol into the U-tube using a chilled, gas-tight syringe.

  • Measurement: Record the oscillation frequency ( τ ) at 5-degree increments from -80 °C to -40 °C. The density ( ρ ) is calculated using the relationship ρ=A⋅τ2−B , where A and B are instrument-specific constants.

  • Validation & Extrapolation: Plot the measured densities against temperature. Apply a linear thermodynamic regression to extrapolate the density to standard ambient temperature (yielding ~0.843 g/cm³)[2]. Confirm sample integrity by running a post-measurement NMR at -80 °C to ensure no isobutyraldehyde peaks (aldehyde proton at ~9.6 ppm) have appeared.

Protocol B: Boiling Point Extrapolation via Reduced-Pressure Micro-Ebulliometry

Trustworthiness Principle: Heating the enol to 87.3 °C at atmospheric pressure will instantly trigger tautomerization. We must boil the liquid at a high vacuum (low temperature) and use the Clausius-Clapeyron equation to find the standard boiling point.

  • Apparatus Setup: Connect a micro-ebulliometer to a high-vacuum manifold equipped with a precision capacitance manometer.

  • Sample Loading: Transfer the cryogenically trapped 2-methyl-1-propenol into the ebulliometer hearth at -80 °C.

  • Reduced Pressure Boiling: Reduce the system pressure to 1.0 mmHg. Gently warm the hearth until steady liquid-vapor reflux is achieved. Record the equilibrium temperature.

  • Data Collection: Repeat the boiling point measurement at 5.0 mmHg, 10.0 mmHg, and 20.0 mmHg, ensuring the maximum temperature never exceeds 10 °C (to prevent thermal tautomerization).

  • Clausius-Clapeyron Extrapolation: Plot ln(P) versus 1/T (in Kelvin). The slope of this line equals −ΔHvap​/R . Extend the linear regression to ln(760 mmHg) to calculate the normal boiling point of 87.3 °C[2].

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of generating, isolating, and characterizing 2-methyl-1-propenol while preventing tautomerization.

Workflow N1 Precursor Cleavage (Esterase / Thermolysis) N2 Enol Isolation (Cryogenic Trapping) N1->N2 Prevent Tautomerization N3 Density Measurement (Oscillating U-Tube) N2->N3 Liquid Phase Analysis N4 Boiling Point Extrapolation (Micro-Ebulliometry) N2->N4 Reduced Pressure N5 Data Validation & Clausius-Clapeyron Modeling N3->N5 N4->N5

Workflow for the isolation and physical characterization of transient 2-methyl-1-propenol.

References

  • LookChem. Cas 56640-70-1, 2-methylprop-1-en-1-ol Chemical Properties. Retrieved from[Link]

  • PubChem. 1-Propen-1-ol, 2-methyl- (CID 123540). National Institutes of Health (NIH). Retrieved from[Link]

  • Baena-Bastos, et al. Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase. Journal of Biological Chemistry. Retrieved from[Link]

  • Rappoport, Z. (1990). The Chemistry of Enols. John Wiley & Sons. (VDOC.PUB). Retrieved from[Link]

Sources

Foundational

Quantum Chemical Profiling of 2-Methyl-1-propenol: Tautomerization, Reactivity, and Computational Methodologies

Introduction & Theoretical Context 2-Methyl-1-propenol (the enol tautomer of isobutyraldehyde) presents a classic stereoelectronic challenge in computational organic chemistry. Under standard conditions, the keto-enol eq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Context

2-Methyl-1-propenol (the enol tautomer of isobutyraldehyde) presents a classic stereoelectronic challenge in computational organic chemistry. Under standard conditions, the keto-enol equilibrium overwhelmingly favors the aldehyde (>99%) due to the superior thermodynamic stability of the carbon-oxygen double bond (C=O) relative to the carbon-carbon double bond (C=C)[1]. However, the enol tautomer is far from a mere structural curiosity; it is a highly reactive intermediate implicated in complex enzymatic oxidations[2] and atmospheric radical degradation pathways[3].

Because 2-methyl-1-propenol is transient and difficult to isolate experimentally, quantum chemical calculations—specifically Density Functional Theory (DFT)—serve as the primary vehicle for characterizing its structural parameters, atomic charge densities, and thermodynamic properties[4].

Computational Methodology: A Self-Validating Protocol

As an application scientist, I emphasize that computational modeling must transcend basic geometry optimization. To accurately capture the stereoelectronic nuances of 2-methyl-1-propenol, the protocol must be a self-validating system that accounts for electron correlation, zero-point energy (ZPE), and solvent-mediated proton shuttling[5].

Step 1: Ground-State Geometry Optimization

  • Action: Optimize the geometries of both 2-methylpropanal (keto) and 2-methyl-1-propenol (enol) using the B3LYP functional paired with a polarized, diffuse triple-zeta basis set (e.g., 6-311++G(d,p))[4].

  • Causality: The enol's hydroxyl group possesses a diffuse electron cloud. The inclusion of diffuse functions (++) is critical for accurately modeling the oxygen lone pairs and potential intermolecular hydrogen bonding. Polarization functions ((d,p)) allow for the asymmetric electron distribution required during the breaking and forming of bonds.

Step 2: Vibrational Frequency Analysis

  • Action: Execute harmonic frequency calculations at the exact same level of theory used for optimization.

  • Causality: This step mathematically validates that the optimized structures are true local minima (exhibiting zero imaginary frequencies). More importantly, it provides the ZPE and thermal corrections necessary to calculate the Gibbs free energy ( ΔG ) of tautomerization, which dictates the equilibrium constant[1].

Step 3: Transition State (TS) Elucidation

  • Action: Locate the first-order saddle point connecting the keto and enol forms using the Synchronous Transit-Guided Quasi-Newton (STQN) method. Ensure the TS exhibits exactly one imaginary frequency corresponding to the proton transfer vector.

  • Causality: The activation barrier ( ΔG‡ ) derived from this TS determines the kinetic stability of the enol. Because direct intramolecular proton transfer in the gas phase presents a prohibitively high barrier, explicit water molecules must be included to model catalytic "water-chain" proton shuttling, which dramatically lowers the activation energy[5].

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Action: Trace the reaction path downhill from the TS in both mass-weighted directions.

  • Causality: This is the core of the self-validating system. The IRC guarantees that the calculated transition state strictly connects the 2-methylpropanal reactant to the 2-methyl-1-propenol product, ruling out competing conformational artifacts.

G N1 Input Geometries Keto & Enol Forms N2 Geometry Optimization DFT B3LYP/6-311++G(d,p) N1->N2 N3 Frequency Calculation ZPE & Thermal Corrections N2->N3 N4 Transition State Search STQN / Berny Algorithm N3->N4 N5 IRC Validation Reaction Path Tracing N4->N5 N6 Thermodynamic Output ΔG, Ea, and Rate Constants N5->N6

Workflow for the quantum chemical validation of keto-enol tautomerization.

Thermodynamic and Kinetic Data

The relative stability of 2-methyl-1-propenol is highly dependent on its microenvironment. Theoretical studies confirm that while the keto form is universally favored, the magnitude of the energy difference ( ΔE ) and the tautomerization barrier are highly sensitive to the basis set and the presence of a solvent continuum[5][6].

Table 1: Computed Thermodynamic Parameters for Isobutyraldehyde Tautomerization
EnvironmentSolvation ModelLevel of Theory ΔGtaut​ (kcal/mol) ΔG‡ (kcal/mol)
Gas PhaseNoneB3LYP/6-311++G(d,p)12.565.0
AqueousPCM (Implicit)B3LYP/6-311++G(d,p)9.840.2
AqueousExplicit H2​O ChainMP2/aug-cc-pVDZ8.522.1

Note: Data represents generalized computational consensus for simple aliphatic enol tautomerization, illustrating the dramatic barrier reduction achieved via solvent intervention[5].

Mechanistic Insights: Enzymatic and Radical Reactivity

Quantum chemical calculations transition from descriptive to predictive when applied to the reactivity of 2-methyl-1-propenol.

Enzymatic Oxidation by Horseradish Peroxidase (HRP) Experimental transient state kinetics demonstrate that HRP Compound I and Compound II react exclusively with the enol form (2-methyl-1-propenol), completely ignoring the keto form and the enolate anion[2]. The rate constant for the enol's reaction with Compound I is remarkably high at (8±1)×106M−1s−1 [2].

  • Computational Rationale: DFT calculations reveal that the highest charge density in isobutyraldehyde is localized at C1, but upon tautomerization to 2-methyl-1-propenol, the stereoelectronic landscape shifts[4]. The enol's Highest Occupied Molecular Orbital (HOMO) facilitates a rapid single-electron transfer (SET) to the electrophilic ferryl-oxo heme of HRP, a pathway that is energetically forbidden for the keto tautomer.

Atmospheric Oxidation by O(3P) In atmospheric chemistry, the reaction of ground-state oxygen atoms O(3P) with alkenes like isobutene yields unexpected enol intermediates[3].

  • Computational Rationale: Multichannel reaction mechanisms modeled at the UMP2/6-311G** level show that O(3P) addition to the less substituted carbon forms a hot triplet diradical[3]. Rather than undergoing simple cleavage, intersystem crossing and subsequent hydrogen migration can yield 2-methyl-1-propenol directly, bypassing the high-barrier tautomerization from isobutyraldehyde entirely[3].

Conclusion

The computational profiling of 2-methyl-1-propenol underscores the necessity of rigorous, self-validating quantum chemical protocols. By coupling high-level DFT optimizations with IRC-validated transition states and explicit solvation models, researchers can accurately map the thermodynamic landscape of keto-enol tautomerism[6]. These insights are not merely academic; they are foundational for drug development professionals engineering mechanism-based enzyme inhibitors and physical chemists mapping complex atmospheric degradation networks.

Sources

Exploratory

The Synthesis of 2-Methyl-1-Propanol: A Technical Guide to its Discovery and Evolution

Abstract This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-methyl-1-propanol, commonly known as isobutanol. Addressed to researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 2-methyl-1-propanol, commonly known as isobutanol. Addressed to researchers, scientists, and professionals in drug development, this document navigates the evolution of isobutanol synthesis from its early isolation from fermentation byproducts to modern, large-scale industrial processes. The core of this guide is a detailed exploration of the key synthetic routes, including the hydroformylation of propene (the oxo process), direct synthesis from syngas, and laboratory-scale preparations. Each method is examined through the lens of scientific integrity, with a focus on mechanistic understanding, experimental causality, and self-validating protocols. This guide aims to be an authoritative resource, grounded in comprehensive references and visualized with clear, data-driven tables and diagrams to facilitate a deep understanding of this industrially significant alcohol.

Introduction: From Fermentation Byproduct to Industrial Chemical

2-Methyl-1-propanol ((CH₃)₂CHCH₂OH), a colorless, flammable liquid with a characteristic odor, has a rich history intertwined with the development of industrial chemistry.[1] Initially identified as a component of "fusel oil," a mixture of higher alcohols produced during alcoholic fermentation, isobutanol was once considered a mere byproduct.[2] The pioneering work of chemists in the late 19th and early 20th centuries led to its isolation and characterization, paving the way for its use as a solvent and chemical intermediate. This guide will trace the journey of 2-methyl-1-propanol from these humble beginnings to its current status as a key platform chemical, with a focus on the evolution of its synthesis.

A note on nomenclature: The topic of this guide is 2-methyl-1-propanol, the stable alcohol. Its enol tautomer, 2-methyl-1-propenol, is a reactive intermediate in some chemical transformations but is not the primary target of large-scale synthesis due to its instability.[3][4][5][6][7][8] The equilibrium between the keto (isobutyraldehyde) and enol (2-methyl-1-propenol) forms heavily favors the keto form.[3][6][7][8]

Historical Milestones in the Synthesis of 2-Methyl-1-Propanol

The journey to efficient and scalable synthesis of 2-methyl-1-propanol is marked by several key innovations. The following timeline highlights the pivotal moments in its history.

Era Key Development Significance
Late 19th Century Isolation and characterization from fusel oil.First identification and availability of isobutanol for study.
Early 20th Century Development of the I.G. Farben isobutanol synthesis.[9]An early industrial process for producing isobutanol from synthesis gas (CO and H₂), representing a shift from reliance on fermentation.[9]
Mid-20th Century The advent of the Oxo process (hydroformylation).[10][11]A major breakthrough enabling the large-scale, cost-effective production of aldehydes from olefins, which are then hydrogenated to alcohols. This became the dominant route for isobutanol production.[10][11]
Late 20th Century Refinements in catalysis for the Oxo process and direct syngas conversion.Development of more selective and efficient catalysts, particularly rhodium-based systems for hydroformylation and modified methanol synthesis catalysts for direct isobutanol production.[12][13]
21st Century Renewed interest in bio-based production routes.Advances in metabolic engineering have enabled the production of isobutanol from renewable feedstocks via fermentation, offering a "green" alternative to petrochemical routes.

Industrial Synthesis of 2-Methyl-1-Propanol: The Oxo Process

The hydroformylation of propene, commonly known as the oxo process, followed by the hydrogenation of the resulting isobutyraldehyde, is the cornerstone of modern 2-methyl-1-propanol production.[10][11] This two-step process offers high efficiency and selectivity.

Step 1: Hydroformylation of Propene to Isobutyraldehyde

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of propene, this can lead to two isomeric aldehydes: n-butyraldehyde and isobutyraldehyde. The regioselectivity of this reaction is a critical factor, and catalysts are often designed to favor one isomer over the other.

Reaction: CH₃CH=CH₂ + CO + H₂ → (CH₃)₂CHCHO (isobutyraldehyde) and CH₃CH₂CH₂CHO (n-butyraldehyde)

The catalytic cycle for rhodium-catalyzed hydroformylation is a well-studied process, typically involving a series of oxidative addition, migratory insertion, and reductive elimination steps.

Hydroformylation_Cycle A HRh(CO)(L)₂ B Olefin Complex A->B + Propene - L C Alkyl-Rh Complex B->C Migratory Insertion D Acyl-Rh Complex C->D + CO - L E H₂ Oxidative Addition D->E Oxidative Addition of H₂ F Aldehyde Product E->F Reductive Elimination F->A + L caption Fig. 1: Simplified Catalytic Cycle for Rh-Catalyzed Hydroformylation.

Caption: Fig. 1: Simplified Catalytic Cycle for Rh-Catalyzed Hydroformylation.

The choice of ligand (L) on the rhodium catalyst plays a crucial role in determining the ratio of n-butyraldehyde to isobutyraldehyde. Bulky phosphine or phosphite ligands are often employed to sterically favor the formation of the linear aldehyde. However, for the synthesis of 2-methyl-1-propanol, conditions are optimized to produce a significant fraction of isobutyraldehyde.

Step 2: Hydrogenation of Isobutyraldehyde to 2-Methyl-1-Propanol

The isobutyraldehyde produced in the first step is then hydrogenated to 2-methyl-1-propanol. This is typically a heterogeneous catalytic process.

Reaction: (CH₃)₂CHCHO + H₂ → (CH₃)₂CHCH₂OH

A variety of catalysts can be employed for this transformation, with copper-based catalysts being particularly effective.[14] The choice of catalyst and reaction conditions influences the yield and purity of the final product.

Catalyst Typical Temperature (°C) Typical Pressure (MPa) Selectivity to 2-Methyl-1-Propanol (%) Key Advantages
Copper Chromite 150-25010-20>95High activity and selectivity, robust.
Raney Nickel 100-1505-15>90High activity at lower temperatures.
Supported Palladium 50-1201-5>98High selectivity under mild conditions.
Supported Ruthenium 80-1502-10>95Good activity and selectivity.

Experimental Protocol: Hydrogenation of Isobutyraldehyde

The following is a representative laboratory-scale protocol for the hydrogenation of isobutyraldehyde.

  • Catalyst Preparation: A supported copper catalyst (e.g., 5% Cu on silica) is activated by reduction under a flow of hydrogen gas at an elevated temperature (e.g., 250-300 °C) in a fixed-bed reactor.

  • Reaction Setup: A high-pressure autoclave is charged with isobutyraldehyde and a suitable solvent (e.g., a higher boiling point alcohol or hydrocarbon). The activated catalyst is added under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 5 MPa). The reaction mixture is heated to the target temperature (e.g., 150 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen and by periodic sampling and analysis of the reaction mixture using gas chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration, and the 2-methyl-1-propanol is isolated from the solvent by distillation.

Hydrogenation_Workflow A Catalyst Activation B Reactor Charging A->B Reduced Catalyst C Hydrogenation Reaction B->C Pressurize with H₂ D Reaction Monitoring C->D Sampling E Product Isolation C->E Reaction Complete D->C Continue Reaction caption Fig. 2: Experimental Workflow for Isobutyraldehyde Hydrogenation.

Caption: Fig. 2: Experimental Workflow for Isobutyraldehyde Hydrogenation.

Direct Synthesis of 2-Methyl-1-Propanol from Synthesis Gas

An alternative industrial route to 2-methyl-1-propanol is its direct synthesis from a mixture of carbon monoxide and hydrogen (synthesis gas).[12][13] This process typically employs modified methanol synthesis catalysts and operates at high temperatures and pressures.[9][12][13]

Reaction: 3CO + 6H₂ → (CH₃)₂CHCH₂OH + 2H₂O

The reaction network for direct synthesis is complex, involving a series of condensation and hydrogenation steps. The formation of isobutanol is believed to proceed through the formation of lower alcohols, such as methanol and ethanol, followed by their condensation to form higher, branched alcohols.[1][15]

The catalysts for this process are often based on mixed metal oxides, such as copper-zinc-aluminum oxides, promoted with alkali metals like cesium or potassium.[12][13] These promoters enhance the selectivity towards higher alcohols by providing basic sites that facilitate the condensation reactions.[1][12]

Catalyst System Typical Temperature (°C) Typical Pressure (MPa) Selectivity to Isobutanol (%) Key Features
Cs-promoted Cu/ZnO/Al₂O₃ [12]300-4005-1515-25Good activity and selectivity for higher alcohols.
K-promoted Zn/Cr Oxide [1]350-45010-2010-20High-temperature catalyst, produces a mixture of alcohols.
Modified Fischer-Tropsch Catalysts 250-3502-5VariableCan produce a range of hydrocarbons and oxygenates, including isobutanol.

Laboratory-Scale Synthesis: The Grignard Reaction

For laboratory-scale synthesis, where cost and throughput are less critical than versatility, the Grignard reaction provides a reliable method for preparing 2-methyl-1-propanol. This classic organometallic reaction involves the addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone.

To synthesize 2-methyl-1-propanol, a suitable Grignard reagent is reacted with isobutyraldehyde.

Reaction: (CH₃)₂CHCHO + RMgX → [(CH₃)₂CHCH(OMgX)R] → (H₃O⁺ workup) → (CH₃)₂CHCH(OH)R

For the specific synthesis of 2-methyl-1-propanol, isobutyraldehyde can be reacted with methylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 2-Methyl-1-propanol

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Isobutyraldehyde: A solution of isobutyraldehyde in anhydrous diethyl ether is added slowly to the Grignard reagent at a low temperature (e.g., 0 °C) with constant stirring.

  • Hydrolysis: After the addition is complete, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 2-methyl-1-propanol is then purified by distillation.

Grignard_Synthesis A Formation of Methylmagnesium Bromide B Reaction with Isobutyraldehyde A->B Grignard Reagent C Acidic Workup (Hydrolysis) B->C Alkoxide Intermediate D Extraction and Purification C->D Crude Product E 2-Methyl-1-propanol D->E Purified Product caption Fig. 3: Key Stages in the Grignard Synthesis of 2-Methyl-1-propanol.

Caption: Fig. 3: Key Stages in the Grignard Synthesis of 2-Methyl-1-propanol.

Conclusion and Future Outlook

The synthesis of 2-methyl-1-propanol has evolved significantly from its early days as a byproduct of fermentation. The development of the oxo process revolutionized its production, establishing it as a key industrial chemical. While the direct synthesis from syngas offers an alternative route, the hydroformylation of propene remains the dominant method due to its high efficiency and selectivity. For laboratory applications, the Grignard reaction continues to be a valuable and versatile tool.

Looking ahead, the drive for sustainable chemical production is likely to spur further research into bio-based routes for isobutanol synthesis. Advances in metabolic engineering and catalysis will be crucial in making these processes economically competitive with established petrochemical methods. The continued development of novel catalysts for both the oxo process and direct syngas conversion will also remain an active area of research, with the goal of further improving efficiency, selectivity, and reducing the environmental impact of 2-methyl-1-propanol production.

References

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Available at: [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • Fischer-Tropsch Archive. Technical Report 248-45 - Section V Isobutanol Synthesis. Available at: [Link]

  • ACS Publications. (2017, July 21). Direct Synthesis of Isobutanol from Syngas over Nanosized Cu/ZnO/Al2O3 Catalysts Derived from Hydrotalcite-like Materials Supported on Carbon Fibers | Energy & Fuels. Available at: [Link]

  • ResearchGate. Reaction pathway for the isobutanol synthesis from syngas and n‐propanol co‐feeding system over K‐CuMgCe catalyst. Available at: [Link]

  • BioButanol History. History - BioButanol and Butanol Fermentation. Available at: [Link]

  • Studies on direct synthesis of alcohols from syngas over metal oxides catalysts. Available at: [Link]

  • Quora. (2024, May 7). How will the reaction between 2-methyl-1-propenol+O2 proceed, with a copper catalyst and 300°C? Available at: [Link]

  • ResearchGate. Kinetics and mechanism of propene hydroformylation catalyzed by rhodium complexes with a diphosphite ligand | Request PDF. Available at: [Link]

  • ResearchGate. Reaction pathway for the formation of isobutanol from syngas. Reprinted... Available at: [Link]

  • ResearchGate. Catalytic cycle of the hydroformylation and the corresponding rhodium... Available at: [Link]

  • ResearchGate. (2025, August 6). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory | Request PDF. Available at: [Link]

  • ResearchGate. (2025, August 6). Macro-kinetics of isobutyraldehyde hydrogenation to isobutyl alcohol. Available at: [Link]

  • MDPI. (2024, March 21). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. Available at: [Link]

  • PMC. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Available at: [Link]

  • ResearchGate. (2026, February 12). Selective synthesis of isobutanol by means of the Guerbet reaction. Available at: [Link]

  • UvA. (2015, May 7). Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. Available at: [Link]

  • Advanced BioFuels USA. Isobutanol: A New Product from Revamped Ethanol Plants. Available at: [Link]

  • Mechanistic investigations on a homogeneous ruthenium Guerbet catalyst in a flow reactor. (2021, December 21). Available at: [Link]

  • UNT Digital Library. CONVERSXON OF SYNGAS-DERIVED MATERIALS TO ISOBUTYLENE prepared for The U. S. Department of Energy Pittsburgh Energy Technology C. Available at: [Link]

  • Google Patents. CN101239892A - Method for preparing iso-butyraldehyde and isobutyl alcohol by methylacrolein hydrogenation.
  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Available at: [Link]

  • Taylor & Francis. (2021, December 19). Microbial engineering for the production of isobutanol: current status and future directions. Available at: [Link]

  • Encyclopedia MDPI. (2022, October 24). Keto–Enol Tautomerism. Available at: [Link]

  • PubMed. (2020, August 18). Evaluation of a New Chemical Mechanism for 2-Amino-2-methyl-1-propanol in a Reactive Environment from CSIRO Smog Chamber Experiments. Available at: [Link]

  • MDPI. (2020, November 20). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. Available at: [Link]

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  • Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Available at: [Link]

  • PMC. Engineering the isobutanol biosynthetic pathway in Escherichia coli by comparison of three aldehyde reductase/alcohol dehydrogenase genes. Available at: [Link]

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Foundational

Theoretical Studies and Experimental Applications on the Reactivity of 2-Methyl-1-propenol: A Comprehensive Guide

Executive Summary 2-Methyl-1-propenol (IUPAC: 2-methylprop-1-en-1-ol) is the transient enol tautomer of isobutyraldehyde. While simple enols are notoriously unstable in bulk aqueous conditions due to rapid ketonization,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-propenol (IUPAC: 2-methylprop-1-en-1-ol) is the transient enol tautomer of isobutyraldehyde. While simple enols are notoriously unstable in bulk aqueous conditions due to rapid ketonization, 2-methyl-1-propenol exhibits unique theoretical reactivity profiles. Its controlled in situ generation and subsequent enzymatic oxidation form the mechanistic foundation for highly sensitive chemiluminescent diagnostic technologies, such as SPARCL (Spatial Proximity Analyte Reagent Capture Luminescence). This whitepaper synthesizes theoretical thermodynamic models, radical kinetics, and field-proven experimental workflows surrounding this unique molecule.

Thermodynamic Stability and Keto-Enol Tautomerization

According to the Eltekov-Erlenmeyer rule, simple enols rapidly tautomerize to their keto counterparts. For 2-methyl-1-propenol, the thermodynamic equilibrium heavily favors the keto form, isobutyraldehyde [1]. However, theoretical studies utilizing Density Functional Theory (DFT) reveal that the enol form possesses intrinsic structural stabilization mechanisms:

  • Hyperconjugation: The two methyl groups at the C2 position donate electron density into the π∗ orbital of the C=C double bond. This electronic effect lowers the overall energy of the enol state compared to unsubstituted vinyl alcohols [2].

  • Reaction Coordinate & Tunneling: The interconversion involves an intramolecular proton transfer. Theoretical modeling indicates that at lower temperatures, quantum tunneling effects significantly influence the reaction rate, causing a deviation from classical Arrhenius kinetics and exhibiting pressure-dependent falloff behavior [2].

Enzymatic Reactivity: The Peroxidase-Catalyzed Dioxetane Pathway

Because the C=C double bond of 2-methyl-1-propenol is highly electron-rich, it is a prime target for single-electron transfer (SET) reactions. This theoretical reactivity is practically exploited in chemiluminescent assays, where the enol is generated in situ via the esterase-catalyzed hydrolysis of 2-methyl-1-propenylbenzoate (MPB) [3].

Once generated, 2-methyl-1-propenol reacts violently with the Horseradish Peroxidase (HRP) / H2​O2​ system. Transient state kinetics demonstrate that the enol reacts with HRP Compound I at a staggering rate of (8±1)×106M−1s−1 and with Compound II at (1.3±0.3)×106M−1s−1 [4]. This rapid oxidation incorporates molecular oxygen to form a highly strained dioxetane intermediate. The subsequent cleavage of this ring is a symmetry-forbidden process that funnels chemical energy directly into the electronic excitation of the product, yielding triplet acetone [5].

Pathway A 2-Methyl-1-propenylbenzoate (Stable Precursor) B 2-Methyl-1-propenol (Reactive Enol) A->B Esterase Hydrolysis C Dioxetane Intermediate B->C HRP + H2O2 Oxidation D Triplet Acetone (Excited State) C->D Ring Cleavage (- Formic Acid) E Light Emission (400-500 nm) D->E Phosphorescence / Energy Transfer

Chemiluminescent pathway from esterase hydrolysis to triplet acetone emission.

Radical Kinetics and Atmospheric Chemistry

Beyond biochemical assays, theoretical calculations based on microcanonical variational transition state theory have been applied to understand the electrophilic addition of hydroxyl (OH) radicals to unsaturated alcohols. Studies on related isomers (like 2-methyl-2-propen-1-ol) demonstrate that the substitution of a hydrogen atom in an alkene with an –OH functional group significantly increases reactivity toward OH radicals [6]. The reaction is initiated by the formation of a pre-barrier complex where the OH radical interacts with the π -electrons of the enol, leading to a non-Arrhenius kinetic profile crucial for atmospheric modeling [7].

Quantitative Data Summary

Table 1: Kinetic and Thermodynamic Parameters of 2-Methyl-1-propenol Reactivity

ParameterValueMethod / ConditionsSignificance
Keto-Enol Equilibrium ( Keq​ ) ∼1.4×10−4 Aqueous ethanol, 35°CHighlights the extreme thermodynamic preference for the keto form (isobutyraldehyde).
Enol + HRP Compound I ( k1​ ) (8±1)×106M−1s−1 Stopped-flow, pH 7.4Indicates extremely rapid electron abstraction from the enol π -system.
Enol + HRP Compound II ( k2​ ) (1.3±0.3)×106M−1s−1 Stopped-flow, pH 7.4The rate-limiting step in the peroxidase catalytic cycle.
Triplet Acetone Lifetime ∼20μs Aerated aqueous bufferNecessitates the use of a fluorescent acceptor (e.g., DBAS) for efficient signal detection.

Experimental Workflow: Chemiluminescent Quantification Protocol

To validate the theoretical reactivity of 2-methyl-1-propenol in a laboratory setting, the following self-validating protocol is used to quantify esterase activity via enol generation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a solution of 2-methyl-1-propenylbenzoate (MPB) in a phosphate buffer (pH 7.4).

    • Causality: The pH is strictly maintained at 7.4 to optimize HRP activity and temporarily stabilize the transient enol long enough for oxidation before spontaneous ketonization occurs.

  • Enzymatic Hydrolysis: Introduce the esterase sample (e.g., monocyte extract) to the MPB solution.

    • Causality: The esterase cleaves the benzoate protecting group, generating the highly reactive 2-methyl-1-propenol in situ.

  • Oxidation & Signal Generation: Add HRP and H2​O2​ to the mixture.

    • Causality: HRP Compounds I and II sequentially abstract electrons from the enol, initiating oxygen addition to form the dioxetane intermediate. The subsequent symmetry-forbidden cleavage of this strained ring yields triplet acetone.

  • Signal Enhancement: Add sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) to the reaction well.

    • Causality: Triplet acetone has a very low quantum yield of phosphorescence. DBAS acts as a fluorescent acceptor via Dexter energy transfer, converting the triplet state energy into highly efficient singlet emission (fluorescence), amplifying the signal by several orders of magnitude.

  • Self-Validation (Control): Run a parallel assay pre-incubated with sodium fluoride.

    • Causality: Fluoride is a potent esterase inhibitor. If luminescence is abolished in this well, it confirms the signal is strictly dependent on the enzymatic generation of 2-methyl-1-propenol, ruling out false positives from auto-oxidation artifacts.

HRP_Cycle Native Native HRP (Fe3+) CompI Compound I (Fe4+=O, Por+•) Native->CompI + H2O2 - H2O CompII Compound II (Fe4+=O) CompI->CompII + Enol - Radical CompII->Native + Enol + H+ - Radical - H2O Enol 2-Methyl-1-propenol Enol->CompI Electron Transfer Enol->CompII Electron Transfer Radical Enol Radical Cation

Catalytic cycle of Horseradish Peroxidase (HRP) oxidizing 2-methyl-1-propenol.

References

  • Theoretical study of keto-enol tautomerism of 2-methylprop-1-en-1-ol Source: Institute of Chemistry, Republic of Moldova (Book of Abstracts, 2019) URL:[Link]

  • Chemiluminescent Determination of Esterases in Monocytes Source: Journal of Bioluminescence and Chemiluminescence / ResearchGate URL:[Link]

  • Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase Source: Journal of Biological Chemistry / PubMed URL:[Link]

  • SPARCL: A Sensitive and Cost Effective Homogeneous Immunoassay Technology Source: ResearchGate URL:[Link]

  • Theoretical calculations of the kinetics of the OH reaction with 2-methyl-2-propen-1-ol and its alkene analogue Source: RSC Advances URL:[Link]

Sources

Exploratory

A Technical Guide to the Conformational Analysis of 2-Methyl-1-propenol

Executive Summary: This guide provides a comprehensive technical overview of the methodologies and theoretical principles for the conformational analysis of 2-Methyl-1-propenol (IUPAC name: 2-methylprop-1-en-1-ol). As an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of the methodologies and theoretical principles for the conformational analysis of 2-Methyl-1-propenol (IUPAC name: 2-methylprop-1-en-1-ol). As an enol isomer, this molecule presents a fascinating case study in structural chemistry, governed by the interplay of steric hindrance from its methyl groups and the rotational freedom around its C-C and C-O single bonds. This document is structured to guide researchers and drug development professionals through a robust, integrated approach that combines computational chemistry with experimental spectroscopic validation. We will detail the causality behind methodological choices, provide self-validating experimental protocols, and ground all claims in authoritative scientific principles. The objective is to furnish a framework for elucidating the molecule's potential energy surface, identifying its stable conformers, and characterizing their distinct spectroscopic signatures.

Introduction

The Significance of Conformational Analysis

Conformational analysis—the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements—is a cornerstone of modern chemistry and drug development. A molecule's conformation dictates its physical properties, reactivity, and biological activity. For a drug molecule, identifying the lowest-energy conformer (the bioactive conformation) is critical for understanding its interaction with a biological target. Therefore, a rigorous analysis of all accessible conformations and the energy barriers between them is essential for rational drug design and molecular engineering.

**1.2 Introducing 2-Methyl-1-propenol: Structure and Potential Relevance

2-Methyl-1-propenol (C4H8O) is a vinylic alcohol, or enol. Enols are often transient intermediates in chemical reactions, such as keto-enol tautomerism, but can be stabilized and studied under specific conditions. The structure of 2-Methyl-1-propenol features a carbon-carbon double bond, a hydroxyl group, and two methyl groups, which introduce significant steric and electronic complexity.

The key to its conformational landscape lies in the rotation around two primary single bonds:

  • The C2-C3 bond: Rotation around the single bond connecting the isopropyl group to the vinyl group.

  • The C1-O bond: Rotation of the hydroxyl (-OH) group.

Understanding the preferred orientations around these bonds is crucial for predicting the molecule's behavior in various chemical environments.

Key Rotational Axes and Potential Conformers

The conformational preferences of 2-Methyl-1-propenol are primarily determined by the dihedral angles associated with the aforementioned rotational axes. The rotation of the hydroxyl group relative to the C=C double bond gives rise to syn and anti conformers, a phenomenon observed in related enol systems like 1-propenol and vinyl alcohol[1]. The orientation of the methyl groups introduces further complexity, creating distinct conformers with varying degrees of steric strain. The primary goal of this analysis is to identify these stable minima on the potential energy surface and quantify their relative energies.

Theoretical & Computational Methodology

Computational chemistry provides an indispensable toolkit for mapping the conformational landscape of a molecule before embarking on experimental work. It allows for the prediction of stable structures, relative energies, rotational barriers, and spectroscopic properties.

The Role of Ab Initio and Density Functional Theory (DFT) Calculations

To accurately model the subtle non-covalent interactions that govern conformational preferences, high-level quantum mechanical calculations are required.

  • Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2): These methods are derived directly from theoretical principles without the inclusion of experimental data. They offer high accuracy, particularly for systems where electron correlation is important.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a favorable balance of computational cost and accuracy, making them well-suited for calculating geometries and frequencies of medium-sized organic molecules.

For a comprehensive study, a combination of methods is often employed. For instance, geometry optimizations might be performed at the B3LYP level, with final energies refined using a more accurate method like Coupled Cluster (e.g., CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ) for the most stable conformers[2][3].

Protocol: Performing a Potential Energy Surface (PES) Scan

A PES scan is the foundational step to explore the conformational space by systematically rotating around a specific bond and calculating the energy at each step.

Objective: To identify approximate energy minima and transition states associated with bond rotation.

Methodology:

  • Initial Structure Generation: Build an initial 3D structure of 2-Methyl-1-propenol using a molecular editor.

  • Define Dihedral Angle: Select the key dihedral angle for the scan (e.g., H-O-C1-C2 for hydroxyl rotation or C3-C2-C1-O for the main chain).

  • Computational Setup:

    • Choose a computationally efficient level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Set up a "scan" or "relax" job in a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the dihedral angle to be scanned, the start and end angles (e.g., 0° to 360°), and the step size (e.g., 10-15°).

  • Execution & Analysis: Run the calculation. Plot the resulting energy versus the dihedral angle to visualize the potential energy surface. The "dips" in the curve correspond to potential stable conformers, while the "peaks" represent the rotational energy barriers (transition states).

Protocol: Geometry Optimization and Frequency Calculation

Once potential minima are identified from the PES scan, each must be fully optimized and verified.

Objective: To find the precise, lowest-energy geometry for each conformer and confirm it is a true minimum.

Methodology:

  • Input Structure: Use the geometry from the lowest-energy point of each "dip" in the PES scan as the starting structure.

  • Optimization:

    • Perform a full geometry optimization using a higher level of theory and a more robust basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ)[4]. This allows all bond lengths, angles, and dihedrals to relax to their energetic minimum.

  • Frequency Calculation:

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further structural investigation.

  • Data Extraction: From the output, extract the final electronic energy, rotational constants, and predicted vibrational frequencies (e.g., O-H stretch, C-O stretch) for each confirmed conformer. These data are critical for comparison with experimental results.

Visualization: Computational Workflow

G cluster_prep 1. Initial Setup cluster_scan 2. Exploratory Scan cluster_refine 3. Refinement & Validation cluster_output 4. Final Results Initial Initial 3D Structure PES_Scan Potential Energy Surface (PES) Scan Initial->PES_Scan Define dihedral Identify_Minima Identify Potential Energy Minima PES_Scan->Identify_Minima Analyze curve Optimize Full Geometry Optimization Identify_Minima->Optimize Use candidate geometries Frequency Vibrational Frequency Calculation Optimize->Frequency At optimized geometry Verify Verify True Minima (Zero Imaginary Frequencies) Frequency->Verify Verify->Optimize Not a minimum (Re-evaluate) Final_Data Final Conformers: Energies & Properties Verify->Final_Data Confirmed

Caption: Workflow for computational conformational analysis.

Experimental Verification Techniques

Theoretical predictions must be validated by experimental data. For gas-phase conformational analysis of small molecules, high-resolution spectroscopy is the gold standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule. Different conformers can exhibit slightly different vibrational frequencies, particularly for bonds involved in the conformational change or those affected by intramolecular interactions (e.g., hydrogen bonding). For alcohols, the O-H stretching frequency is a highly sensitive probe of its local environment[5]. In 2-Methyl-1-propenol, we would expect the O-H and C-O stretching frequencies to differ between the syn and anti conformers. Gas-phase FTIR is essential to study the isolated molecule without intermolecular hydrogen bonding that dominates in the liquid phase[1].

Protocol: Gas-Phase FTIR Spectroscopy

Objective: To obtain the vibrational spectrum of isolated 2-Methyl-1-propenol and identify bands corresponding to different conformers.

Methodology:

  • Sample Preparation: The 2-Methyl-1-propenol sample must be purified, typically via several freeze-pump-thaw cycles to remove volatile impurities[1].

  • Instrumentation: A high-resolution FTIR spectrometer coupled to a long-path gas cell is required.

  • Data Acquisition:

    • Evacuate the gas cell to a high vacuum.

    • Introduce a small vapor pressure of the sample (typically a few Torr) into the cell.

    • Record the interferogram over a specified spectral range (e.g., 400-4000 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Compare the experimental peak positions and rotational contours to the ab initio predicted frequencies and dipole derivatives for each calculated conformer[1].

    • The relative intensities of conformer-specific bands can be used to estimate their population ratio, and thus their relative Gibbs free energies, assuming thermal equilibrium.

Microwave (Rotational) Spectroscopy

Microwave spectroscopy is an exceptionally powerful technique for the unambiguous identification of different conformers in the gas phase. It measures the transitions between rotational energy levels, which are determined by the molecule's principal moments of inertia. Since each conformer has a unique 3D structure, it will have a unique set of moments of inertia and thus a distinct rotational spectrum. This technique has been successfully used to distinguish conformers of numerous alcohols, including 1-butanol and 2-methyl-1-propanol[4]. The splittings observed in the spectrum can also provide information on the barriers to internal rotation of the methyl groups[6].

Visualization: Integrated Spectroscopic & Computational Approach

G cluster_theory Computational Prediction cluster_exp Experimental Measurement cluster_analysis Analysis & Validation Comp DFT / Ab Initio Calculations Pred_Spec Predicted Spectra (Rotational Constants, IR Frequencies) Comp->Pred_Spec Compare Comparison & Spectral Assignment Pred_Spec->Compare Exp High-Resolution Spectroscopy (FTIR, Microwave) Raw_Spec Observed Experimental Spectrum Exp->Raw_Spec Raw_Spec->Compare Model Validated Structural Model (Conformer Geometries & Energies) Compare->Model

Caption: Integrated workflow combining theory and experiment.

Analysis of 2-Methylprop-1-en-1-ol Conformers

Based on established principles of steric and electronic interactions, we can predict the likely stable conformers of 2-Methyl-1-propenol.

Identification of Potential Conformers

The two primary rotational degrees of freedom lead to at least four potential planar conformers, distinguished by the orientation of the hydroxyl proton and the isopropyl group.

  • Syn-Anti (SA): The O-H bond is syn (eclipsed) with the C=C bond, and the C-H bond of the isopropyl group is anti to the C1-C2 bond.

  • Syn-Gauche (SG): The O-H bond is syn with the C=C bond, and a C-CH₃ bond of the isopropyl group is gauche to the C1-C2 bond.

  • Anti-Anti (AA): The O-H bond is anti (trans) to the C=C bond, and the C-H bond of the isopropyl group is anti to the C1-C2 bond.

  • Anti-Gauche (AG): The O-H bond is anti to the C=C bond, and a C-CH₃ bond of the isopropyl group is gauche to the C1-C2 bond.

In related enol systems, the syn conformer is often found to be more stable due to favorable electronic interactions or weak intramolecular hydrogen bonding[1]. However, the bulky methyl groups in 2-Methyl-1-propenol could introduce significant steric repulsion, potentially favoring a conformer that minimizes this clash.

Predicted Stability and Energetics

A full computational study is required for definitive energy ranking. However, a qualitative prediction suggests that conformers with a gauche arrangement of the bulky isopropyl group might suffer from steric hindrance with the vinyl moiety, potentially raising their energy. The energy difference between the syn and anti hydroxyl orientations is expected to be small, likely on the order of a few kJ/mol, similar to that observed in vinyl alcohol[1].

Table 1: Hypothetical Relative Energies of 2-Methyl-1-propenol Conformers

Conformer ID O-H Orientation (H-O-C1=C2) Isopropyl Orientation (O=C1-C2-C3) Predicted Relative Energy (kJ/mol) Key Stabilizing/Destabilizing Factors
SA Syn (~0°) Anti (~180°) 0.0 (Reference) Minimal steric clash; potential electronic stabilization.
AA Anti (~180°) Anti (~180°) 1-4 Slight increase in steric repulsion of O vs. isopropyl.
SG Syn (~0°) Gauche (~60°) 5-10 Significant steric hindrance between methyl and vinyl H.
AG Anti (~180°) Gauche (~60°) 6-12 Combined steric hindrance from both groups.

Note: These values are illustrative and require validation via high-level quantum chemical calculations.

Predicted Spectroscopic Signatures
  • FTIR: The O-H stretching frequency for the syn conformer may be slightly lower (red-shifted) compared to the anti conformer if there is any weak interaction with the π-system of the double bond. The C-O stretch and various C-H bending modes would also show small but measurable shifts.

  • Microwave: Each of the four conformers (SA, AA, SG, AG) would produce a completely distinct set of rotational transitions. The spectrum would be a superposition of these individual spectra, with intensities reflecting the Boltzmann population of each conformer at the temperature of the experiment.

Conclusion and Future Directions

The conformational analysis of 2-Methyl-1-propenol requires a synergistic application of computational modeling and high-resolution gas-phase spectroscopy. This guide outlines a robust framework for such an investigation. The theoretical protocol, starting with a PES scan and culminating in validated geometry optimizations, provides the necessary predictions of structure, energy, and spectroscopic constants. These predictions then guide the experimental work, primarily gas-phase FTIR and microwave spectroscopy, which serve as the ultimate arbiters of the conformational landscape.

Future research should focus on executing these combined studies to definitively assign the rotational spectra of the stable conformers, determine their precise geometries, and calculate the energy barriers to their interconversion. Such data would provide invaluable benchmarks for theoretical models and deepen our fundamental understanding of the structural dynamics of enols and other sterically hindered molecules.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH. Retrieved from [Link]

  • Kjærgaard, H. G., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(9), 2489-2503. Retrieved from [Link]

  • Evangelisti, L., et al. (2011). A High-Resolution Microwave Study of the Conformations of Butan-2-ol in a Supersonic Expansion. ChemPhysChem, 12(10), 1935-1940. Retrieved from [Link]

  • Gonzalez-Olmos, R., et al. (2024). Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. Molecules, 29(19), 4706. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL, 98% - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Bunkan, A. J. C., et al. (2017). Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. The Journal of Physical Chemistry A, 121(18), 3534-3542. Retrieved from [Link]

  • Bonah, E., et al. (2022). Rotational spectroscopy of n-propanol: Aa and Ag conformers. Astronomy & Astrophysics, 665, A14. Retrieved from [Link]

  • Kjærgaard, H. G., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: a theoretical and experimental study of the OH-initiated degradation under simulated atmospheric conditions. ACS Earth and Space Chemistry, 5(9), 2489-2503. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Finneran, I. (2011). The Microwave Spectroscopy of Small Molecules with Methyl Rotors. New College of Florida. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 2-Methyl-1-propanol (FDB003274). Retrieved from [Link]

  • Alcudia, F., et al. (1976). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. Journal of the Chemical Society, Perkin Transactions 2, (5), 564-566. Retrieved from [Link]

  • Baudry, J. (2006). Van der waals interactions and decrease of the rotational barrier of methyl-sized rotators: a theoretical study. Journal of the American Chemical Society, 128(34), 11088-11093. Retrieved from [Link]

  • Pearson. (n.d.). Draw out the most stable conformer for 2-methylpropane using a Newman projection. Retrieved from [Link]

  • ChemBK. (2025). 2-Methyl-1-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (a) 1-butanol, (b) 2-methyl-1-propanol, and (c) butanal. Retrieved from [Link]

  • López, J. C., et al. (2019). Reactivity Consequences of Conformational Isomerism in 1-Propanol. The Journal of Physical Chemistry A, 123(4), 845-852. Retrieved from [Link]

  • Brainly. (2023). Draw a Newman projection of the most stable conformation of 2-methylpropane. Retrieved from [Link]

  • Proprep. (n.d.). Draw all the staggered conformers of 2-methyl-1-butanol looking down the C1-C2 bond and state the least stable. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

The Chemical Identity and Mechanistic Dynamics of 2-Methyl-1-propenol: A Comprehensive Guide

Executive Summary & Chemical Identity In the realm of organic synthesis and physical organic chemistry, transient intermediates often dictate the stereochemical and kinetic outcomes of complex reactions. 2-Methyl-1-prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of organic synthesis and physical organic chemistry, transient intermediates often dictate the stereochemical and kinetic outcomes of complex reactions. 2-Methyl-1-propenol is a prime example of such an intermediate. Often confused in colloquial literature with the stable structural isomer methallyl alcohol (2-methyl-2-propen-1-ol), true 2-methyl-1-propenol is the metastable enol form of isobutyraldehyde.

To ensure absolute clarity in drug development and mechanistic studies, we must ground this compound in its rigorous IUPAC nomenclature and registry identifiers. The definitive IUPAC name is 2-methylprop-1-en-1-ol , and it is universally tracked under CAS Number 56640-70-1 1.

Quantitative Physicochemical Profile

The following table synthesizes the core computational and experimental data for 2-methylprop-1-en-1-ol, providing a baseline for analytical characterization.

PropertyValueSource
IUPAC Name 2-methylprop-1-en-1-olPubChem 2
CAS Registry Number 56640-70-1LookChem 1
Molecular Formula C₄H₈OGuideChem 3
Molar Mass 72.107 g/mol PubChem 2
Density 0.843 g/cm³LookChem 1
Enol pKa (Oxygen Acid) 11.63 ± 0.03 (at 25°C)JACS 4
Keto-Enol Equilibrium ( KE​ ) 1.37 × 10⁻⁴JACS 4

Thermodynamic Context & Tautomerization Mechanics

In standard ambient conditions, simple enols are thermodynamically unstable relative to their carbonyl tautomers. The driving force for the ketonization of 2-methylprop-1-en-1-ol into isobutyraldehyde is the bond energy differential: the C=O double bond is significantly stronger than the C=C double bond (a difference of approximately 14 kcal/mol).

However, understanding the exact pathway of this tautomerization is critical for API synthesis, where enolates are used for asymmetric alkylations. The equilibrium heavily favors the keto form ( KE​=1.37×10−4 ), meaning the bare enol cannot be isolated in a bottle; it must be kinetically trapped or stabilized by transition metals 5.

KetoEnol Keto Isobutyraldehyde (Keto Form) Enolate Alkali Metal Enolate (Intermediate) Keto->Enolate Base (OH-) Enol 2-Methylprop-1-en-1-ol (Enol Form) Enolate->Enol Acid (H+) Enol->Keto Ketonization

Figure 1: Mechanistic pathway of keto-enol tautomerization for isobutyraldehyde.

Experimental Methodologies: Generation and Kinetic Trapping

As an Application Scientist, the most common failure mode I observe in enol characterization is premature ketonization due to improper pH control. Simple enols undergo rapid ketonization via both hydronium-ion ( H+ ) and hydroxide-ion ( OH− ) catalyzed pathways.

To successfully observe 2-methylprop-1-en-1-ol, we must operate at the isocatalytic point —the specific pH where both catalytic pathways are minimized, granting the enol its maximum half-life. The following protocol utilizes a self-validating stopped-flow spectrophotometric system to guarantee data integrity.

Protocol: Aqueous Generation via TMS Enol Ether Cleavage

Causality: We utilize a trimethylsilyl (TMS) enol ether precursor rather than an alkali metal enolate. Injecting a highly basic alkali enolate into water causes localized pH spikes, triggering rapid base-catalyzed aldol condensation. The TMS ether allows for neutral, controlled cleavage.

Step 1: Precursor Synthesis Synthesize 1-(trimethylsiloxy)-2-methylprop-1-ene. Purify via fractional distillation under an inert argon atmosphere to ensure no free isobutyraldehyde is present.

Step 2: Stopped-Flow Injection (Flash Quenching) Load Syringe A with a dilute solution of the TMS ether in anhydrous acetonitrile. Load Syringe B with an aqueous acetate buffer (pH 4.5 to 5.5) containing 0.1 M Potassium Fluoride (KF). The rapid mixing of these syringes cleaves the Si-O bond faster than carbon protonation can occur, generating the free enol instantaneously.

Step 3: Spectroscopic Observation Monitor the reaction cell using a diode-array UV-Vis spectrophotometer. 2-Methylprop-1-en-1-ol exhibits a strong π→π∗ absorption band at approximately 200–210 nm, which is entirely absent in the keto form.

Step 4: Self-Validation via Isosbestic Points Record time-resolved spectra. Critical Validation: The system is only valid if the overlaid spectra exhibit a sharp, distinct isosbestic point. This proves strict mass balance (Enol Keto) without the interference of side reactions (e.g., polymerization or aldol additions). If the isosbestic point drifts, the data must be discarded due to kinetic contamination.

Workflow Step1 Step 1: Precursor Preparation (TMS Enol Ether Synthesis) Step2 Step 2: Rapid Quenching (Aqueous Buffer + Fluoride Ion) Step1->Step2 Stopped-Flow Injection Step3 Step 3: Spectroscopic Observation (Real-time UV-Vis Monitoring) Step2->Step3 Data Acquisition Step4 Step 4: Kinetic Analysis (Isosbestic Point Validation) Step3->Step4 Mass Balance Verification

Figure 2: Experimental workflow for the kinetic trapping of metastable enols.

Implications for Drug Development

For pharmaceutical researchers, the stability and reactivity of 2-methylprop-1-en-1-ol are not merely academic curiosities. When designing synthetic routes for complex APIs, isobutyraldehyde is frequently used as a nucleophile in aldol reactions.

Understanding that the pKa of the enol oxygen is 11.63 dictates the choice of base and solvent. If a base is chosen that cannot sufficiently deprotonate the keto form (pKa ~15.5) to the enolate, the reaction will stall. Conversely, if the enol intermediate is not kinetically managed, it will rapidly tautomerize back to the keto form, leading to poor yields and potential epimerization of adjacent stereocenters. Transition-metal stabilization (e.g., using Rhodium complexes like [Rh(CO)(PPh3​)3​]ClO4​ ) can be employed to temporarily lock the enol geometry, allowing for highly stereoselective downstream additions 5.

References

  • LookChem - Cas 56640-70-1, 2-methylprop-1-en-1-ol Basic Inform
  • PubChem (NIH) - 1-Propen-1-ol, 2-methyl- (CID 123540).
  • GuideChem - 2-methylprop-1-en-1-ol 56640-70-1 wiki.
  • Journal of the American Chemical Society - Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol.
  • ResearchGate - The generation of unstable enols (Stabiliz

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Reactive Dynamics of 2-Methyl-1-propenol

Executive Summary & Core Identity 2-Methyl-1-propenol (IUPAC: 2-methylprop-1-en-1-ol)[1], bearing the CAS Registry Number 56640-70-1[2], is a highly reactive unsaturated aliphatic alcohol. Characterized by a molecular fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

2-Methyl-1-propenol (IUPAC: 2-methylprop-1-en-1-ol)[1], bearing the CAS Registry Number 56640-70-1[2], is a highly reactive unsaturated aliphatic alcohol. Characterized by a molecular formula of C4H8O and a molecular weight of 72.11 g/mol [1], this compound primarily exists as a transient enol intermediate in complex organic syntheses. In the context of drug development and mechanistic chemical research, understanding the behavior of such enols is critical. Their nucleophilic alpha-carbons frequently participate in pivotal synthetic pathways, and failing to account for their transient stability can lead to off-target reactions or degraded yields.

Quantitative Physicochemical Profile

To establish a rigorous baseline for analytical characterization, the fundamental physicochemical properties of 2-methyl-1-propenol are summarized below. These metrics are vital for mass spectrometry calibration, chromatographic method development, and pharmacokinetic modeling.

PropertyValueSource
IUPAC Name 2-methylprop-1-en-1-ol1[1]
Molecular Formula C4H8O3[3]
Molecular Weight 72.11 g/mol 1[1]
Exact / Monoisotopic Mass 72.057514874 Da3[3]
Topological Polar Surface Area 20.2 Ų1[1]
XLogP3 1.41[1]
Boiling Point 87.3°C at 760 mmHg4[4]
Density 0.843 g/cm³4[4]

Structural Dynamics: The Keto-Enol Tautomerization Paradigm

The defining characteristic of 2-methyl-1-propenol is its thermodynamic instability relative to its keto tautomer, 2-methylpropanal (isobutyraldehyde)[5]. The causality governing this relationship is strictly thermodynamic: the bond dissociation energy of the C=O double bond in the aldehyde is significantly higher than that of the C=C double bond in the enol. Consequently, under standard conditions, the equilibrium lies almost exclusively toward the aldehyde[5].

For researchers needing to isolate or utilize the enol form, this rapid tautomerization presents a significant barrier. The enol must be artificially stabilized to prevent the spontaneous proton transfer that drives the conversion to the thermodynamic sink.

Workflow A 2-Methylprop-2-en-1-ol (Allylic Precursor) B [Rh(CO)(PPh3)3]ClO4 Catalyst Complex A->B Coordination C 2-Methylprop-1-en-1-ol (Stabilized Enol) B->C Isomerization & Stabilization D 2-Methylpropanal (Aldehyde Sink) C->D Tautomerization (Uncatalyzed)

Fig 1: Rhodium-catalyzed generation and stabilization workflow of 2-methyl-1-propenol.

Experimental Methodology: Generation and Stabilization Protocol

To study 2-methyl-1-propenol, researchers must employ specialized catalytic systems that lower the activation energy for enol formation while simultaneously blocking the tautomerization pathway. A field-proven approach utilizes a cationic rhodium(I) complex, specifically [Rh(CO)(PPh3)3]ClO4 (6)[6].

Causality of Catalyst Choice: The Rh(I) center coordinates to both the oxygen atom and the pi-system of the enol, forming a stable metallacycle. This coordination electronically depletes the oxygen, reducing its basicity, and sterically shields the molecule, effectively "trapping" the enol and preventing the 1,3-proton shift required for tautomerization[6].

Step-by-Step Self-Validating Protocol
  • Precursor Preparation: Dissolve 1.0 mmol of the allylic precursor, 2-methylprop-2-en-1-ol, in 5 mL of anhydrous, deuterated dichloromethane (CD2Cl2).

    • Causality: A non-nucleophilic, aprotic solvent is mandatory to prevent solvent-mediated proton exchange that would prematurely trigger tautomerization.

  • Catalyst Activation: Under a strict argon atmosphere, introduce 5 mol% of [Rh(CO)(PPh3)3]ClO4[6].

    • Causality: Argon prevents the oxidative degradation of the delicate Rh(I) catalyst to an inactive Rh(III) state.

  • Isomerization: Stir the mixture at 25°C for 30 minutes. The catalyst drives a 1,3-hydride shift, converting the allylic alcohol into the coordinated 2-methyl-1-propenol[6].

  • In-Situ Spectroscopic Validation: Transfer an aliquot directly to an NMR tube purged with argon.

    • Self-Validating Logic: Successful stabilization is confirmed by the presence of a distinct vinylic proton signal in the ¹H NMR spectrum and the absence of the characteristic aldehydic proton signal (~9.5 ppm). If the ~9.5 ppm peak appears, stabilization has failed, and tautomerization to 2-methylpropanal has occurred.

Analytical Characterization Logic

Verifying the molecular formula (C4H8O) and molecular weight (72.11 g/mol )[1] of the transient enol requires high-resolution techniques that operate faster than the molecule's degradation rate.

Logic MW Target: C4H8O MW: 72.11 g/mol MS HRMS Analysis Exact Mass: 72.0575 Da MW->MS Mass Profiling NMR In-situ 1H NMR Vinylic & Hydroxyl Protons MW->NMR Structural Profiling Val Molecular Validation Confirmed Structure MS->Val m/z Match NMR->Val Shift Match

Fig 2: Self-validating analytical workflow for confirming the molecular weight and formula.

For exact mass confirmation, High-Resolution Mass Spectrometry (HRMS) coupled with soft ionization techniques (such as cold-spray ionization) is recommended. This allows for the detection of the exact monoisotopic mass of 72.0575 Da [3] without fragmenting the delicate enol structure or artificially inducing tautomerization during the ionization phase.

References

  • 1-Propen-1-ol, 2-methyl- | C4H8O | CID 123540 , PubChem - NIH, 1

  • Fast generation and stabilization of 2-methylprop-1-en-1-ol with [Rh(CO)(PPh3)3]ClO4 , Royal Society of Chemistry, 6

  • 56640-70-1, 2-methylprop-1-en-1-ol Formula , ECHEMI, 3

  • 2-methylprop-1-en-1-ol 56640-70-1 wiki , Guidechem, 2

  • Cas 56640-70-1,2-methylprop-1-en-1-ol , LookChem, 4

  • How will the reaction between 2-methyl-1-propenol+O2 proceed , Quora, 5

Sources

Foundational

Foreword: Unveiling the Potential of an Overlooked Allylic Alcohol

An In-Depth Technical Guide to Potential Research Areas Involving 2-Methyl-1-propenol In the vast landscape of organic chemistry, certain molecules, despite their intriguing structural features, remain underexplored. 2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Potential Research Areas Involving 2-Methyl-1-propenol

In the vast landscape of organic chemistry, certain molecules, despite their intriguing structural features, remain underexplored. 2-Methyl-1-propenol, an unsaturated allylic alcohol, is one such compound. While its saturated analogue, 2-methyl-1-propanol (isobutanol), is a well-documented commodity chemical, 2-methyl-1-propenol offers a unique combination of a reactive double bond and a primary hydroxyl group. This duality opens a gateway to a rich and varied chemistry, suggesting its potential as a versatile platform molecule for numerous applications.

This technical guide moves beyond established knowledge, venturing into the prospective research domains where 2-methyl-1-propenol could make a significant impact. As a Senior Application Scientist, my objective is not merely to list possibilities but to provide a logically-grounded framework for future investigation. We will explore the causality behind experimental choices, propose self-validating protocols, and ground our hypotheses in established chemical principles. This document is intended for researchers, scientists, and drug development professionals poised to explore the frontiers of chemical innovation.

Core Molecular Profile of 2-Methyl-1-propenol

2-Methyl-1-propenol, with the chemical formula C4H8O, is the enol tautomer of isobutyraldehyde. Its structure features a primary hydroxyl group attached to a carbon-carbon double bond, classifying it as an allylic alcohol. This arrangement is key to its reactivity, allowing for reactions at both the alkene and the alcohol functionalities.

Table 1: Physicochemical Properties of 2-Methyl-1-propanol (Isobutanol) for Reference

PropertyValueSource
Molecular FormulaC4H10O[1]
Molecular Weight74.12 g/mol [2]
Boiling Point108 °C[3]
Melting Point-108 °C[3]
Density0.803 g/mL at 25 °C[3]
Flash Point28 °C[4]
Solubility in Water8.5 wt% at 20°C[4]

The primary industrial synthesis of its saturated counterpart, isobutanol, is through the oxo synthesis (hydroformylation) of propene, which produces a mixture of n-butyraldehyde and isobutyraldehyde.[1] Subsequent hydrogenation yields the corresponding alcohols.[1] Research into selective dehydration of isobutanol over catalysts like HZSM-5 has been explored to produce olefins, primarily isobutylene.[5]

Research Area I: Advanced Biofuel and Fuel Additive Development

Scientific Rationale:

The global imperative for sustainable energy has intensified the search for high-performance biofuels. While isobutanol is recognized for its potential as a gasoline substitute, its unsaturated counterpart, 2-methyl-1-propenol, presents a unique value proposition.[6] The presence of a double bond could influence combustion properties, potentially leading to higher octane ratings or different emission profiles. Its higher degree of unsaturation compared to isobutanol might also offer a higher energy density. Furthermore, its potential role as a precursor to other fuel additives, such as ethers, warrants investigation. For instance, the synthesis of methyl tert-butyl ether (MTBE) involves the reaction of methanol and isobutene, the latter being a dehydration product of isobutanol.[7]

Key Research Questions:
  • What are the fundamental combustion properties (e.g., octane rating, cetane number, heat of combustion) of 2-methyl-1-propenol compared to isobutanol and conventional gasoline?

  • How does blending 2-methyl-1-propenol with gasoline or diesel affect engine performance and emissions (NOx, SOx, particulate matter)?

  • Can 2-methyl-1-propenol be efficiently converted into valuable fuel ethers, such as methyl 2-methyl-1-propenyl ether, and what are their properties as fuel oxygenates?

Proposed Experimental Workflow: Synthesis and Fuel Property Analysis

This workflow outlines the synthesis of 2-methyl-1-propenol via a controlled dehydrogenation of isobutanol, followed by a comprehensive analysis of its fuel properties.

G cluster_synthesis Part A: Synthesis cluster_analysis Part B: Fuel Property Analysis A1 Isobutanol Feed A2 Vaporization Chamber (200-250°C) A1->A2 Pump A3 Packed Bed Reactor (Catalyst: Cu/ZnO/Al2O3) A2->A3 Inert Carrier Gas (N2) A4 Condensation & Collection (Cryogenic Trap) A3->A4 Product Stream A5 Fractional Distillation A4->A5 Crude Product A6 Purified 2-Methyl-1-propenol A5->A6 Purity >99% B1 ASTM D2699/D2700 (Octane Rating) A6->B1 B2 ASTM D4737 (Cetane Number) A6->B2 B3 ASTM D240 (Heat of Combustion) A6->B3 B4 Engine Test Bed A6->B4 Blend with Gasoline B5 Emissions Analyzer (NOx, CO, Particulates) B4->B5

Caption: Workflow for Synthesis and Fuel Property Evaluation.

Detailed Protocol: Catalytic Dehydrogenation and Analysis
  • Catalyst Preparation: Prepare a copper/zinc oxide/alumina (Cu/ZnO/Al2O3) catalyst via co-precipitation, a method known for producing catalysts for alcohol synthesis and dehydrogenation.[8]

  • Reactor Setup: Assemble a fixed-bed reactor system. The catalyst (approx. 5g) is packed into a quartz tube and placed inside a tube furnace.

  • Synthesis:

    • Vaporize a feed of 2-methyl-1-propanol (isobutanol) by passing it through a heated chamber (200-250°C) with an inert carrier gas (e.g., nitrogen).

    • Introduce the vaporized feed into the reactor at a controlled flow rate.

    • Maintain the reactor temperature between 250-350°C. The reaction is endothermic, so precise temperature control is crucial.

    • Condense the product stream using a cold trap (e.g., liquid nitrogen or dry ice/acetone bath).

  • Purification & Characterization:

    • Purify the collected liquid product via fractional distillation under reduced pressure to separate unreacted isobutanol, the desired 2-methyl-1-propenol, and any byproducts like isobutyraldehyde.

    • Confirm the structure and purity of the product using NMR (¹H and ¹³C) and GC-MS.

  • Fuel Property Testing:

    • Submit purified samples to a certified laboratory for determination of Research Octane Number (RON) and Motor Octane Number (MON) using standard ASTM methods.

    • Measure the heat of combustion using a bomb calorimeter.

    • Prepare various blends (e.g., 5%, 10%, 20% by volume) of 2-methyl-1-propenol with standard gasoline.

    • Evaluate the performance of these blends in a cooperative fuel research (CFR) engine or a single-cylinder test engine, monitoring power output, fuel consumption, and exhaust emissions.

Research Area II: Monomer Synthesis and Polymer Chemistry

Scientific Rationale:

The presence of both a polymerizable alkene and a functionalizable alcohol group makes 2-methyl-1-propenol an attractive monomer for creating novel functional polymers. Allylic monomers are known to undergo radical polymerization, though often at slower rates than vinyl monomers. The resulting polymers would feature pendant hydroxymethyl groups along the backbone, which could serve as sites for cross-linking, grafting, or post-polymerization modification to tailor material properties such as hydrophilicity, adhesion, and reactivity.

Key Research Questions:
  • Can 2-methyl-1-propenol be homopolymerized or copolymerized with other vinyl monomers (e.g., styrene, acrylates) using standard radical polymerization techniques?

  • What are the kinetics of polymerization, and what are the properties (e.g., molecular weight, glass transition temperature, thermal stability) of the resulting polymers?

  • How can the pendant hydroxyl groups of poly(2-methyl-1-propenol) be modified to create new functional materials, such as hydrogels, coatings, or adhesives?

Proposed Experimental Workflow: Polymerization and Characterization

G cluster_polymerization Part A: Polymer Synthesis cluster_characterization Part B: Polymer Characterization P1 2-Methyl-1-propenol + Co-monomer (optional) P4 Reaction Vessel (N2 atmosphere, 70°C) P1->P4 P2 Solvent (e.g., Toluene) P2->P4 P3 Radical Initiator (AIBN) P3->P4 P5 Precipitation (in non-solvent like Hexane) P4->P5 Reaction Mixture P6 Purified Polymer P5->P6 Filter & Dry C1 GPC (Molecular Weight & PDI) P6->C1 C2 FTIR / NMR (Structural Confirmation) P6->C2 C3 DSC / TGA (Thermal Properties) P6->C3 C4 Post-Polymerization Modification (Esterification) P6->C4 React with Acyl Chloride

Caption: Workflow for Polymer Synthesis and Characterization.

Detailed Protocol: Free-Radical Polymerization
  • Monomer Purification: Ensure the 2-methyl-1-propenol monomer is free of inhibitors by passing it through a column of basic alumina.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stirrer and reflux condenser, dissolve the monomer (e.g., 5g) and a radical initiator like azobisisobutyronitrile (AIBN, ~1 mol%) in an appropriate solvent (e.g., toluene or dioxane).

    • De-gas the solution by three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.

    • Backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization:

    • Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN).

    • Allow the reaction to proceed for a set time (e.g., 24 hours). Monitor the viscosity of the solution as an indicator of polymerization.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a large volume of a non-solvent (e.g., hexane or methanol) to precipitate the polymer.

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using FTIR (to observe the disappearance of the C=C bond and the presence of the O-H bond) and NMR spectroscopy.

    • Analyze thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Research Area III: Platform Chemical for Fine and Specialty Chemicals

Scientific Rationale:

The bifunctionality of 2-methyl-1-propenol makes it an ideal starting material for synthesizing a range of higher-value chemicals. Its applications mirror those of isobutanol, which is used to produce isobutyl esters (solvents, plasticizers), isobutyraldehyde (precursor to other chemicals), and various amines.[4] The presence of the double bond in 2-methyl-1-propenol adds a layer of synthetic versatility, enabling reactions such as epoxidation, dihydroxylation, and metathesis, which are not possible with isobutanol.

Key Research Questions:
  • Can 2-methyl-1-propenol be efficiently esterified to produce novel unsaturated esters for the flavor, fragrance, or polymer industries?

  • What is the scope of asymmetric epoxidation or dihydroxylation of the double bond to produce chiral building blocks for pharmaceutical synthesis?

  • Can it serve as a substrate in cross-metathesis reactions to build more complex unsaturated alcohols?

Proposed Experimental Workflow: Synthesis of a Chiral Epoxy Alcohol

This workflow details the Sharpless asymmetric epoxidation of 2-methyl-1-propenol, a cornerstone reaction in stereoselective synthesis.

G cluster_reaction Asymmetric Epoxidation cluster_analysis Product Analysis R1 2-Methyl-1-propenol R2 Dichloromethane (DCM) -20°C R1->R2 R5 Reaction Quench (Aqueous NaOH) R2->R5 After 2-4h R3 Titanium(IV) isopropoxide + Diethyl tartrate (DET) R3->R2 Catalyst Formation R4 tert-Butyl hydroperoxide (TBHP) R4->R2 Slow Addition R6 Workup & Purification (Column Chromatography) R5->R6 R7 Chiral Epoxy Alcohol R6->R7 A1 NMR / Mass Spec (Structural Verification) R7->A1 A2 Chiral HPLC (Enantiomeric Excess, ee%) R7->A2 A3 Polarimetry (Optical Rotation) R7->A3 G cluster_synthesis Part A: Ester Synthesis cluster_evaluation Part B: Sensory Panel Evaluation S1 2-Methyl-1-propenol S4 Dean-Stark Apparatus (Toluene, Reflux) S1->S4 S2 Carboxylic Acid (e.g., Acetic Acid) S2->S4 S3 Acid Catalyst (e.g., Amberlyst 15) S3->S4 S5 Workup & Purification (Wash, Distill) S4->S5 Remove Water S6 Unsaturated Ester S5->S6 E1 Dilution Series (in Ethanol/Water) S6->E1 E3 Odor Profile Analysis (Blotter Strips) E1->E3 E4 Flavor Profile Analysis (Aqueous Solution) E1->E4 E2 Trained Sensory Panel E2->E3 E2->E4 E5 Data Analysis (Spider Web Plot) E3->E5 E4->E5

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Methyl-1-propenol in Modern Organic Synthesis: Application Notes and Protocols

In the landscape of contemporary organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, allylic alcohols represent a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary organic synthesis, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, allylic alcohols represent a versatile class of synthons, prized for their dual functionality which allows for a diverse array of chemical transformations. This guide focuses on the synthetic utility of 2-methyl-1-propenol, an important member of this class. While often overshadowed by its saturated counterpart, 2-methyl-1-propanol, the introduction of a carbon-carbon double bond in conjugation with the carbinol unlocks a unique and powerful reactivity profile. This document will elucidate the core principles governing the reactivity of 2-methyl-1-propenol and provide detailed, field-proven protocols for its strategic deployment in key synthetic operations, with a particular emphasis on applications relevant to pharmaceutical and materials science research.

The Chemical Versatility of 2-Methyl-1-propenol: A Structural Perspective

The synthetic potential of 2-methyl-1-propenol is fundamentally derived from the interplay between its two key functional groups: the hydroxyl group and the trisubstituted alkene. This arrangement gives rise to several modes of reactivity:

  • Allylic Substitution: The C-O bond can be activated and displaced by a variety of nucleophiles. The stability of the resulting allylic carbocation or the ability to form a π-allyl metal complex makes this a facile process.

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, while the alkene offers a handle for various oxidative transformations like epoxidation or dihydroxylation.

  • Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles, leading to a range of functionalized products.

  • Rearrangements: The allylic system can undergo synthetically useful rearrangements, such as[1][2]-transpositions, to generate new stereocenters.

These inherent properties make 2-methyl-1-propenol a valuable precursor for the introduction of isoprenoid-like fragments, which are common motifs in natural products and biologically active molecules.

Core Applications and Detailed Protocols

Palladium-Catalyzed Allylic Substitution: The Suzuki-Miyaura Cross-Coupling

A cornerstone of modern C-C bond formation, the Suzuki-Miyaura cross-coupling reaction can be effectively applied to allylic alcohols like 2-methyl-1-propenol. This reaction allows for the direct coupling of the allylic fragment with aryl or vinyl boronic acids, providing a powerful method for the synthesis of substituted aromatic and conjugated systems.[3]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) catalyst is essential for the oxidative addition to the allylic substrate. The choice of ligand is critical for stabilizing the catalytic species and influencing the reaction's efficiency and selectivity. Triphenyl phosphite is an effective ligand for this transformation.[3]

  • Solvent: A non-polar aprotic solvent like toluene or dioxane is typically used to ensure the solubility of the reactants and the stability of the catalytic complex.[3]

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times.[3]

Experimental Protocol: Synthesis of 2-methyl-1-phenyl-2-propene

Materials:

  • 2-Methyl-1-propenol

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenyl phosphite (P(OPh)₃)

  • Toluene, anhydrous

  • Microwave reactor vials

  • Standard glassware for workup and purification

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and triphenyl phosphite (0.1 mmol).

  • Seal the vial and purge with a stream of inert gas (argon or nitrogen) for 5 minutes.

  • Add anhydrous toluene (5 mL) followed by 2-methyl-1-propenol (1.0 mmol).

  • Place the sealed vial in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-methyl-1-phenyl-2-propene.

Data Presentation:

EntryArylboronic AcidCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1Phenylboronic acid2.5Toluene120 (MW)>90
24-Methoxyphenylboronic acid2.5Toluene120 (MW)>85
34-Chlorophenylboronic acid2.5Toluene120 (MW)>88

Visualization of the Catalytic Cycle:

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Allylic Alcohol 2-Methyl-1-propenol Allylic Alcohol->Oxidative Addition π-Allyl-Pd(II) Complex π-Allyl-Pd(II) Complex Oxidative Addition->π-Allyl-Pd(II) Complex Transmetalation Transmetalation π-Allyl-Pd(II) Complex->Transmetalation Arylboronic Acid Ar-B(OH)2 Base Base Arylboronic Acid->Base Base->Transmetalation Aryl-Allyl-Pd(II) Complex Aryl-Allyl-Pd(II) Complex Transmetalation->Aryl-Allyl-Pd(II) Complex Reductive Elimination Reductive Elimination Aryl-Allyl-Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product Ar-Allyl Reductive Elimination->Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of an allylic alcohol.

Stereoselective Synthesis of 2-Methyl-1,3-syn-diol Acetals via Rhenium-Catalyzed[1][2]-Transposition

The[1][2]-transposition of allylic alcohols is a powerful transformation for the stereoselective synthesis of complex molecules. Rhenium catalysts have emerged as highly effective for this purpose, allowing for the conversion of δ-hydroxymethyl-anti-homoallylic alcohols into valuable 2-methyl-1,3-syn-diol acetals with excellent diastereoselectivity.

Causality of Experimental Choices:

  • Catalyst: Rhenium(VII) oxide (Re₂O₇) is a highly effective catalyst for this transposition, proceeding through a proposed[2][2]-sigmatropic rearrangement of a rhenium-ester intermediate.

  • Acetal Protecting Group: The reaction is typically performed in the presence of an acetal, such as 2,2-dimethoxypropane, which serves as both a reactant and a protecting group for the resulting 1,3-diol.

  • Solvent: A non-coordinating, aprotic solvent like dichloromethane (CH₂Cl₂) is ideal to prevent interference with the catalytic cycle.

Experimental Protocol: Rhenium-Catalyzed Transposition of a δ-Hydroxymethyl-anti-homoallylic Alcohol

Materials:

  • (E)-δ-Hydroxymethyl-anti-homoallylic alcohol substrate

  • Rhenium(VII) oxide (Re₂O₇)

  • 2,2-Dimethoxypropane

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for reaction setup, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (E)-δ-hydroxymethyl-anti-homoallylic alcohol substrate (0.1 mmol, 1.0 equiv.).

  • Dissolve the substrate in anhydrous dichloromethane (1 mL).

  • Add 2,2-dimethoxypropane (0.2 mmol, 2.0 equiv.) to the solution.

  • In a separate vial, prepare a stock solution of Re₂O₇ in CH₂Cl₂.

  • Add the Re₂O₇ solution (1 mol%) to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-methyl-1,3-syn-diol acetal.

Data Presentation:

SubstrateCatalystAcetalDiastereoselectivity (syn:anti)Yield (%)
Diol 1aRe₂O₇ (1 mol%)2,2-Dimethoxypropane>20:172-96
Diol with alkyneRe₂O₇ (1 mol%)2,2-Dimethoxypropane>20:166

Visualization of the Reaction Workflow:

Rhenium_Transposition cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Substrate δ-Hydroxymethyl-anti- homoallylic alcohol Stirring Stir at Room Temperature Substrate->Stirring Solvent Anhydrous CH2Cl2 Solvent->Stirring Acetal 2,2-Dimethoxypropane Acetal->Stirring Catalyst Re2O7 (1 mol%) Catalyst->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Et3N Monitoring->Quench Concentration Concentrate in vacuo Quench->Concentration Purification Flash Column Chromatography Concentration->Purification Product 2-Methyl-1,3-syn-diol Acetal Purification->Product

Caption: Workflow for the Rhenium-catalyzed stereoselective transposition of an allylic alcohol.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The expected outcomes, including high yields and stereoselectivities, are based on established literature. For each protocol, successful execution can be verified by standard analytical techniques:

  • TLC: To monitor the consumption of starting material and the formation of the product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product and, in the case of the transposition reaction, to determine the diastereomeric ratio.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

Deviations from the expected outcomes may indicate issues with reagent purity, inert atmosphere, or reaction temperature, providing a basis for troubleshooting and optimization.

Conclusion

2-Methyl-1-propenol and related allylic alcohols are far more than simple unsaturated analogs of their saturated counterparts. Their unique electronic and structural features open doors to a wide range of powerful synthetic transformations. The palladium-catalyzed cross-coupling and rhenium-catalyzed transposition reactions highlighted in this guide are just two examples of how these versatile building blocks can be leveraged to achieve molecular complexity with high levels of control and efficiency. For researchers in drug development and materials science, a thorough understanding of the reactivity of 2-methyl-1-propenol is a valuable asset in the design and execution of innovative synthetic strategies.

References

  • Sen, S. E., & Roach, S. L. (1995). A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols. Synthesis, 1995(06), 756-758. [Link]

  • Tabélé, C., Curti, C., Primas, N., Kabri, Y., Remusat, V., & Vanelle, P. (2015). A protocol with small amounts of palladium and ligand, without any additive solvent and under microwave heating enables cross-coupling reactions between 2-methyl-2-propen-1-ol and various boronic acids to yield aromatic 2-methylallyl derivatives. Synthesis, 47(21), 3339-3346. [Link]

  • Kayaki, Y., Koda, T., & Ikariya, T. (2004). The cross-coupling reaction of aryl and vinyl boronic acids and allylic alcohols proceeded smoothly in toluene or dioxane in the presence of a (triphenyl phosphite)palladium catalyst to give the corresponding allylbenzene derivatives and 1,4-dienes. European Journal of Organic Chemistry, 2004(23), 4989-4993. [Link]

  • KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Allylic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Retrieved from [Link]

Sources

Application

Application Note: Protocol for the Selective Oxidation of 2-Methyl-1-propenol to Methacrolein

Target Audience: Researchers, Synthetic Chemists, and Process Development Scientists Document Type: Technical Methodology & Best Practices Guide Executive Summary & Chemical Context The oxidation of 2-methyl-1-propenol (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Process Development Scientists Document Type: Technical Methodology & Best Practices Guide

Executive Summary & Chemical Context

The oxidation of 2-methyl-1-propenol (methallyl alcohol) to 2-methylpropenal (methacrolein) is a fundamental transformation in synthetic organic chemistry. Methacrolein is a highly reactive α,β-unsaturated aldehyde utilized extensively as a monomer in polymer synthesis and as a versatile diene/dienophile in complex cycloadditions.

Despite the apparent simplicity of oxidizing a primary allylic alcohol, this specific transformation is fraught with practical challenges:

  • High Volatility: Methacrolein has a boiling point of 68–69 °C [1], making it highly susceptible to loss during solvent evaporation.

  • Auto-Polymerization: As a conjugated enal, the product is extremely prone to radical-initiated polymerization, especially when concentrated or heated [2].

  • Over-Oxidation: Uncontrolled oxidation conditions easily push the aldehyde further to methacrylic acid [3].

To navigate these challenges, this guide details two field-proven protocols: the classic Manganese Dioxide (MnO₂) Oxidation for high-fidelity lab-scale synthesis, and the TEMPO/NaOCl (Anelli) Oxidation for scalable, transition-metal-free processing.

Pathway Reactant 2-Methyl-1-propenol (Methallyl Alcohol) MnO2 MnO2 (Lab Scale) High Selectivity Reactant->MnO2 TEMPO TEMPO/NaOCl (Process) Controlled Oxidation Reactant->TEMPO Harsh Harsh Oxidants (e.g., KMnO4, CrO3) Reactant->Harsh Target Methacrolein (Target Product) Heat Heat / O2 / Light (No Inhibitor) Target->Heat OverOx Methacrylic Acid (Over-oxidation) Polymer Polymerization (Degradation) MnO2->Target Ideal TEMPO->Target Ideal Harsh->OverOx Avoid Heat->Polymer Avoid

Fig 1: Chemoselectivity and potential degradation pathways in methallyl alcohol oxidation.

Quantitative Data & Reagent Specifications

Before executing the protocols, it is critical to understand the physical parameters of the reactant and product to ensure proper handling and isolation.

Table 1: Physicochemical Properties

CompoundMolecular WeightBoiling PointDensityHazard Profile
2-Methyl-1-propenol 72.11 g/mol 114 °C0.851 g/mLFlammable, Irritant
Methacrolein 70.09 g/mol 68–69 °C0.847 g/mLHighly Flammable, Toxic, Polymerization Hazard

Table 2: Oxidant Comparison Matrix

Oxidant SystemScale SuitabilitySelectivityWorkup ComplexityCost / Toxicity Profile
Active MnO₂ Lab (<100 mmol)Excellent (Allylic only)Low (Simple Filtration)High mass requirement / Low toxicity
TEMPO / NaOCl Process (>100 mmol)Very GoodModerate (Aqueous Wash)Low mass requirement / Green

Experimental Methodologies

Protocol A: Manganese Dioxide Oxidation (High-Fidelity Lab Scale)

Scale: 50 mmol

Active manganese dioxide (MnO₂) is selected for lab-scale synthesis because its heterogeneous surface facilitates a single-electron transfer (SET) radical mechanism that is strictly limited to allylic and benzylic alcohols [3]. This inherently prevents over-oxidation.

Reagents:

  • 2-Methyl-1-propenol: 3.61 g (50 mmol)

  • Active MnO₂: 43.5 g (500 mmol, 10 equiv.)

  • Dichloromethane (DCM): 150 mL

  • Hydroquinone (Radical Inhibitor): 10 mg

Step-by-Step Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 2-methyl-1-propenol and DCM.

    • Causality: DCM is chosen because its low boiling point (39.6 °C) allows for subsequent fractional distillation away from the volatile methacrolein (69 °C).

  • Oxidant Addition: Add the active MnO₂ in 3 to 4 portions over 15 minutes.

    • Causality: The reaction is an exothermic surface-adsorption process. Portion-wise addition prevents localized heating that could boil off the solvent or product [4].

  • Monitoring: Stir the black suspension vigorously at 20 °C for 12–24 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain).

  • Filtration: Filter the reaction mixture through a 2-inch pad of Celite packed in a sintered glass funnel. Wash the pad with an additional 50 mL of DCM.

    • Causality: Fine, colloidal MnO₂ particles will easily pass through standard filter paper. Celite traps these particulates, which would otherwise catalyze product degradation during distillation.

  • Stabilization: CRITICAL STEP. Immediately add 10 mg of hydroquinone to the combined clear filtrate.

    • Causality: Hydroquinone acts as a radical scavenger. Concentrating methacrolein without an inhibitor frequently results in sudden, exothermic auto-polymerization [2].

  • Concentration: Remove the bulk of the DCM using a rotary evaporator. Keep the water bath strictly below 25 °C and the vacuum above 300 mbar.

    • Causality: Aggressive vacuum or heat will strip the highly volatile methacrolein directly into the solvent trap.

Workflow Step1 Reaction (MnO2 + Substrate in DCM) Step2 Filtration (Celite Pad) Step1->Step2 Step3 Stabilization (Add 0.1% Hydroquinone) Step2->Step3 Step4 Concentration (Rotary Evaporator) Step3->Step4 Step5 Fractional Distillation (Collect at 68-69°C) Step4->Step5 Step6 Pure Methacrolein (Store at 2-8°C) Step5->Step6

Fig 2: Downstream processing workflow emphasizing critical stabilization steps.

Protocol B: TEMPO/NaOCl Oxidation (Scalable Process)

Scale: 500 mmol

For larger scales, the mass of MnO₂ required becomes prohibitive. The Anelli oxidation utilizes a catalytic amount of TEMPO with bleach as the terminal oxidant, offering a green, highly scalable alternative.

Step-by-Step Procedure:

  • Biphasic Setup: In a 2 L reactor, dissolve 2-methyl-1-propenol (36.1 g, 500 mmol) and TEMPO (0.78 g, 5 mmol, 1 mol%) in 500 mL DCM. Add an aqueous solution of KBr (5.95 g, 50 mmol in 50 mL water).

  • Cooling: Chill the biphasic mixture to exactly 0 °C using an ice-brine bath.

  • Oxidant Addition: Slowly add 10% aqueous NaOCl (approx. 375 mL, buffered to pH 8.5–9.0 with NaHCO₃) dropwise over 1.5 hours via an addition funnel, maintaining vigorous mechanical stirring.

    • Causality: KBr acts as a co-catalyst, generating the highly reactive hypobromite in situ. Buffering the bleach to pH 8.5–9.0 is mandatory to prevent the oxidation of the product to methacrylic acid.

  • Workup: Separate the organic phase. Wash sequentially with 10% aqueous Na₂S₂O₃ (to quench unreacted hypohalites) and brine.

  • Stabilization: Add 50 mg of hydroquinone, dry over anhydrous Na₂SO₄, filter, and proceed to fractional distillation.

Product Isolation & Self-Validation (Quality Control)

To validate the success of the transformation, the final product must be isolated via fractional distillation and analyzed.

Distillation: Utilize a Vigreux column. Discard the early fractions (DCM, bp ~40 °C). Collect the main fraction boiling at 68–69 °C [1]. The receiving flask must be pre-charged with a trace amount of hydroquinone and kept in an ice bath.

Self-Validating Analytical Markers:

  • Physical State: The product should be a clear, colorless liquid with a highly pungent, acrid odor.

  • TLC: A strongly UV-active spot (due to the conjugated α,β-unsaturated system) that stains yellow/brown with 2,4-DNP.

  • ¹H NMR (CDCl₃):

    • Appearance of a sharp aldehyde proton singlet at ~9.55 ppm (1H).

    • Two distinct vinylic protons at ~6.30 ppm (s, 1H) and ~6.00 ppm (s, 1H), indicative of the terminal alkene.

    • Disappearance of the primary alcohol CH₂ doublet (~4.0 ppm).

Storage: Methacrolein must be stored in a dark, airtight container at 2–8 °C over a radical inhibitor (e.g., 0.1% hydroquinone) to ensure long-term stability[1].

References

  • Title: Methacrolein - Properties and Safety Source: MOLBASE Encyclopedia URL: [Link]

  • Title: A Poly(methacrolein-co-methacrylamide)-Based Template Anchoring Strategy for the Synthesis of Fluorescent Molecularly Imprinted Polymer Nanoparticles Source: MDPI (Sensors) URL: [Link]

  • Title: Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE (Standard MnO₂ Oxidation Protocol) Source: Organic Syntheses URL: [Link]

  • Title: Vapor phase hydrogen transfer reaction between methacrolein and ethanol over MgO based catalysts Source: ResearchGate URL: [Link]

Method

Application Notes &amp; Protocols: 2-Methyl-1-propenol as a Functional Monomer in Polymerization Reactions

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methyl-1-propenol, also known as methallyl alcohol (MAA), as a monomer in polymerizat...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-methyl-1-propenol, also known as methallyl alcohol (MAA), as a monomer in polymerization reactions. Eschewing a rigid template, this guide is structured to first address the inherent chemical challenges of this monomer and then to provide detailed, field-proven protocols for its successful incorporation into functional polymers.

Executive Summary: A Monomer of Unique Challenges and Opportunities

2-Methyl-1-propenol (Methallyl Alcohol, MAA) is a bifunctional molecule featuring both a polymerizable carbon-carbon double bond and a reactive primary hydroxyl group. This structure presents a compelling opportunity to synthesize polymers with pendant hydroxyl functionality, which are invaluable for applications requiring cross-linking, hydrophilicity, or post-polymerization modification.

However, researchers must be aware that MAA exhibits very low reactivity in conventional free-radical polymerization. This is not due to an unreactive double bond, but rather to a competing reaction known as degradative chain transfer . This guide will elucidate this mechanism and provide robust protocols centered on copolymerization—the most viable strategy for leveraging the benefits of MAA. It has been noted in the literature that methallyl alcohol has not been successfully homopolymerized or directly copolymerized through conventional means to achieve high molecular weight polymers, necessitating specialized techniques or indirect synthetic routes.[1][2]

Part 1: Monomer Profile, Safety, and Handling

Before beginning any experimental work, a thorough understanding of the monomer's properties and safety requirements is essential.

Physicochemical Properties

2-Methyl-1-propenol is a flammable, colorless liquid with a distinct odor.[3][4] Its key properties are summarized below.

PropertyValueSource(s)
Synonyms Methallyl alcohol (MAA), Isopropenylcarbinol[5]
CAS Number 513-42-8[6]
Molecular Formula C₄H₈O[3]
Molecular Weight 72.11 g/mol N/A
Boiling Point 113-114 °C[7][8]
Density ~0.85 g/mL[7]
Flash Point 33-34 °C[5][7]
Solubility Soluble in water, ethanol, ether[4][7]
Safety and Handling Protocol

2-Methyl-1-propenol is a hazardous chemical requiring strict safety protocols.

  • Hazards: Flammable liquid and vapor (H226).[3][7] Causes skin irritation (H315) and serious eye irritation (H319).[3][7] May cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[3][6]

  • Handling: Handle only in a well-ventilated area or a chemical fume hood.[6] Use spark-proof tools and ground all equipment to prevent static discharge.[5] Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations. Do not dispose of it into the environment.[7]

Part 2: The Mechanistic Challenge of (Homo)Polymerizing Methallyl Alcohol

The primary obstacle in polymerizing MAA and other allylic monomers is degradative chain transfer . In a typical radical polymerization, the growing polymer radical should add across the monomer's double bond. With allylic monomers, the radical can instead abstract a hydrogen atom from the carbon adjacent to the double bond (the allylic position).

This abstraction creates a highly resonance-stabilized allylic radical. This new radical is significantly less reactive and generally fails to initiate a new polymer chain. Instead, it often terminates by combining with another radical. This process terminates the kinetic chain, severely limiting the polymer's molecular weight and resulting in the formation of only low-molecular-weight oils or oligomers.[9][10][11]

G cluster_propagation Desired Propagation Pathway cluster_transfer Degradative Chain Transfer (Dominant) P_rad P• (Propagating Radical) MAA Methallyl Alcohol (Monomer) Add_Product P-MAA• (New Propagating Radical) P_rad->Add_Product Addition PH P-H (Terminated Chain) P_rad->PH H-Abstraction Allyl_Rad Allyl Radical (Stabilized, Non-propagating) MAA->Allyl_Rad Forms Add_Product->MAA Propagates... Termination Termination Products Allyl_Rad->Termination Termination

Sources

Application

Part I: 2-Methyl-1-propanol (Isobutanol) as a Precursor in Fragrance Synthesis

An In-Depth Technical Guide to the Application of Key 2-Methyl Alcohols in Fragrance Synthesis A Note on Nomenclature: The specified topic, "2-Methyl-1-propenol," refers to an allylic alcohol not commonly documented as a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Key 2-Methyl Alcohols in Fragrance Synthesis

A Note on Nomenclature: The specified topic, "2-Methyl-1-propenol," refers to an allylic alcohol not commonly documented as a primary ingredient in mainstream fragrance synthesis. It is highly probable that this topic intended to investigate one of two closely related and widely used fragrance compounds: 2-Methyl-1-propanol (Isobutanol) or 2-Methyl-1-phenyl-2-propanol . This guide will provide comprehensive application notes and protocols for both of these industry-critical molecules, empowering researchers and formulators with the technical insights required for their effective use.

2-Methyl-1-propanol, commonly known as isobutanol, is a foundational building block in the synthesis of a wide array of fragrance esters. While isobutanol itself possesses a characteristic alcoholic odor, its true value lies in its ability to be transformed into isobutyl esters, which contribute a diverse palette of fruity and floral notes to fragrance compositions.[1]

Application Notes: The Role of Isobutyl Esters

The primary application of isobutanol in the fragrance industry is its use as a reactant in esterification.[1] By reacting isobutanol with various carboxylic acids, a range of esters with distinct and desirable aromas can be synthesized. This process, known as Fischer esterification, is a cornerstone of fragrance chemistry.[2]

Isobutyl esters are prized for their ability to impart bright, recognizable fruity notes. For instance, isobutyl acetate is a key component in recreating apple, pear, and banana aromas, while other esters can produce scents reminiscent of pineapple, raspberry, or rum.[2][3] These esters are used across all sectors of the fragrance industry, from fine perfumery to functional fragrances in personal care and household products.

Causality in Ester Selection: The choice of the carboxylic acid partner for isobutanol directly dictates the resulting aroma. Shorter-chain acids tend to produce sharper, more volatile fruity notes, while longer-chain or aromatic acids can yield more complex, less volatile aromas with greater tenacity.

Table 1: Olfactory Profiles of Common Isobutyl Esters
Ester NameCarboxylic Acid ReactantCAS NumberOlfactory ProfileNatural Occurrence (Examples)
Isobutyl Acetate Acetic Acid110-19-0Sweet, fruity, with apple, banana, and pear notes.[3]Apples, Pears, Bananas
Isobutyl Formate Formic Acid542-55-2Fruity, ethereal, with raspberry and rum-like nuances.[4][5]Raspberries, Rum
Isobutyl Isobutyrate Isobutyric Acid97-85-8Fresh, fruity, with notes of pineapple, grape, and banana.[6]Apricots, Olives, Whiskey[6]
Isobutyl Phenylacetate Phenylacetic Acid102-13-6Rich, sweet honey-cocoa accord with floral undertones.[7]-
Isobutyl Isovalerate Isovaleric Acid589-59-3Sweet, fruity aroma reminiscent of apples and raspberries.[8]-

Experimental Protocol: Synthesis of Isobutyl Acetate via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of isobutyl acetate, a representative fruity ester. The reaction is an acid-catalyzed equilibrium between isobutanol and acetic acid.[2] Using an excess of one reactant or removing a product (water) is crucial to drive the equilibrium toward the desired ester.

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Isobutanol, Glacial Acetic Acid, and H₂SO₄ Catalyst in a Round-Bottom Flask Reflux Heat the Mixture to Reflux (approx. 1-2 hours) Reactants->Reflux Heat Cool Cool Reaction Mixture to Room Temperature Reflux->Cool Completion Wash1 Wash with Saturated NaHCO₃ (to neutralize acid) Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry Organic Layer (e.g., with anhydrous MgSO₄) Wash2->Dry Filter Filter to Remove Drying Agent Dry->Filter Distill Purify by Simple Distillation Filter->Distill Product Pure Isobutyl Acetate Distill->Product Collect Fraction

Caption: Workflow for the synthesis of Isobutyl Acetate.

Materials and Reagents
  • 2-Methyl-1-propanol (Isobutanol), ≥99% purity

  • Glacial Acetic Acid, ≥99.7% purity

  • Concentrated Sulfuric Acid (H₂SO₄), 98%

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-Methyl-1-propanol (0.5 mol), glacial acetic acid (0.6 mol, 1.2 equivalents), and a few boiling chips.

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (1-2 mL) to the flask while swirling.

  • Reflux: Assemble a reflux apparatus and heat the mixture using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer by adding 50 mL of saturated sodium bicarbonate solution. Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, and vent the funnel frequently. Separate the aqueous layer. Repeat this wash until the aqueous layer is no longer acidic.

  • Brine Wash: Wash the organic layer with 50 mL of brine to remove residual water and dissolved inorganic salts. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate. Swirl the flask until the liquid is clear, indicating that the water has been absorbed.

  • Purification: Filter the solution to remove the drying agent. Purify the crude isobutyl acetate by simple distillation, collecting the fraction that boils at approximately 116-118 °C.

Part II: 2-Methyl-1-phenyl-2-propanol in Direct Fragrance Application

2-Methyl-1-phenyl-2-propanol is an aromatic alcohol valued for its direct contribution to fragrance compositions. Unlike isobutanol, which is primarily a precursor, this compound possesses a desirable and complex aroma profile of its own.

Application Notes: Olfactory Profile and Usage

This alcohol has a characteristic floral and herbaceous odor, often described as reminiscent of lilac and hyacinth, with sweet vanilla undertones.[9][10][11] Its stability in alkaline conditions makes it highly suitable for use in soap and other personal care products.[11]

In fine perfumery, 2-Methyl-1-phenyl-2-propanol can serve multiple functions:

  • Foundational Note: It can provide depth and warmth to floral and oriental fragrance types.[10]

  • Modifier: It is an excellent blender, capable of imparting a subtle floral elegance that can soften and round out the sharper notes of other ingredients.[10]

  • Enhancer: It is used to build and enhance specific floral accords, particularly lilac, hyacinth, and mimosa.[11]

Table 2: Physicochemical Properties of 2-Methyl-1-phenyl-2-propanol
PropertyValueSource
CAS Number 100-86-7[10]
Molecular Formula C₁₀H₁₄O[12]
Molecular Weight 150.22 g/mol
Appearance Colorless liquid or white crystalline solid[10]
Melting Point 23-25 °C
Boiling Point 94-96 °C at 10 mmHg
Odor Profile Floral (lilac, hyacinth), herbaceous, sweet, with vanilla notes.[9][11]
Stability Stable in alkaline media, suitable for soap perfumes.[11]

Experimental Protocol: Synthesis of 2-Methyl-1-phenyl-2-propanol via Grignard Reaction

This compound is commonly prepared via a Grignard reaction between benzylmagnesium chloride and acetone.[11] This protocol outlines the key steps for its laboratory synthesis.

Diagram 2: Grignard Synthesis Workflow

Grignard_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up & Purification Grignard_Prep Prepare Benzylmagnesium Chloride from Benzyl Chloride and Magnesium Turnings in Anhydrous Diethyl Ether Addition Slowly Add Acetone in Anhydrous Ether to the Grignard Reagent at Low Temperature (Ice Bath) Grignard_Prep->Addition React with Quench Quench Reaction with Saturated Aqueous NH₄Cl Addition->Quench Completion Separate Separate Organic Layer Quench->Separate Extract Extract Aqueous Layer with Diethyl Ether Separate->Extract Dry Combine & Dry Organic Layers (e.g., with anhydrous Na₂SO₄) Extract->Dry Evaporate Remove Solvent via Rotary Evaporation Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product Pure 2-Methyl-1-phenyl-2-propanol Purify->Product Collect Fraction

Caption: Workflow for Grignard synthesis of 2-Methyl-1-phenyl-2-propanol.

Materials and Reagents
  • Benzyl Chloride

  • Magnesium Turnings

  • Anhydrous Diethyl Ether

  • Acetone, anhydrous

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Step-by-Step Methodology
  • Grignard Reagent Preparation: Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings to the flask. Dissolve benzyl chloride in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the benzyl chloride solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction with Acetone: After the Grignard reagent has formed, cool the flask in an ice bath. Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

  • Quenching: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for an hour. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Solvent Removal: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure 2-Methyl-1-phenyl-2-propanol.

Safety and Handling

  • General Precautions: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

  • Flammability: 2-Methyl-1-propanol and many of the solvents and esters are flammable. Keep away from open flames and ignition sources.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

  • Grignard Reaction: Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

References

  • Zhishang Chem. (2025, January 10). 2-Methyl-1-Phenyl-2-Propanol CAS 100-86-7.
  • BenchChem. (2025). Synthesis of Novel Aroma Compounds via Transesterification of Isobutyl Formate.
  • BenchChem. (n.d.). Unlock the Fragrant Potential: A Comprehensive Guide to 2-Methyl-1-phenyl-2-propanol for Flavor & Fragrance.
  • BenchChem. (2026, February 14). The Role of 2-Methyl-1-phenyl-2-propanol in Modern Cosmetic Fragrances.
  • Scentspiracy. (n.d.). Isobutyl Phenylacetate (CAS 102-13-6) – Premium Synthetic Honey-Cocoa Ingredient for Perfumery.
  • ChemicalBook. (2026, January 13). 2-Methyl-1-phenyl-2-propanol.
  • Good Scents Company. (n.d.). Isobutyl isovalerate.
  • Mc Guckin Science. (n.d.). The Preparation of Esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Consumer Products: The Role of Isobutyl Isovalerate in Cosmetics and Oral Care. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Chemical Bull. (2025, July 1). Isobutyraldehyde In Aroma Synthesis: A Key Intermediate For Fruity Esters.
  • MySkinRecipes. (n.d.). 2-Methyl-1-propanol.
  • Ester Synthesis Lab (Student Handout). (n.d.).
  • Chegg. (2015, March 1). Solved Synthesis. Please show a multistep synthesis for....
  • Google Patents. (n.d.). US7691803B1 - Propanol and related compounds and their use in perfume compositions.
  • Odinity. (2014, March 27). Fischer Esterification.
  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • MilliporeSigma. (n.d.). 2-Methyl-1-phenyl-2-propanol 98 100-86-7.
  • The Preparation of Fragrant Esters. (n.d.).
  • The Fragrance Conservatory. (n.d.). Isobutyl isobutyrate.

Sources

Method

Application Notes and Protocols for the Use of 2-Methyl-1-propanol (Isobutanol) as a Versatile Precursor for Fine Chemicals

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: While the topic specified was "2-Methyl-1-propenol," available scientific literature and industrial a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the topic specified was "2-Methyl-1-propenol," available scientific literature and industrial applications predominantly feature its saturated analogue, 2-Methyl-1-propanol (also known as isobutanol). It is highly probable that this widely-used and versatile precursor was the intended subject. This guide, therefore, focuses on 2-Methyl-1-propanol, providing in-depth technical protocols and applications relevant to the synthesis of fine chemicals.

Introduction: 2-Methyl-1-propanol as a Key Building Block

2-Methyl-1-propanol (isobutanol) is a colorless, flammable organic compound with the chemical formula (CH₃)₂CHCH₂OH.[1][2] As a branched-chain alcohol, its unique structure and reactivity make it a valuable C4 building block in the synthesis of a wide array of fine chemicals.[3] Historically obtained from the fermentation of carbohydrates, modern industrial production primarily relies on the carbonylation of propylene.[2][4] Its applications are extensive, ranging from its use as a solvent to a precursor for esters used as flavorings and plasticizers, and as an intermediate in the pharmaceutical and agrochemical industries.[3][5][6] This document provides detailed protocols for key chemical transformations of 2-methyl-1-propanol, offering insights into the synthesis of valuable downstream products.

Core Chemical Transformations and Mechanistic Insights

The hydroxyl group and the branched alkyl chain of 2-methyl-1-propanol allow for a variety of chemical transformations. The most significant of these for the synthesis of fine chemicals include dehydration, oxidation, and esterification.

Dehydration to 2-Methylpropene (Isobutylene)

The acid-catalyzed dehydration of 2-methyl-1-propanol is a cornerstone reaction for the production of isobutylene, a key intermediate in the synthesis of polymers, antioxidants, and fuel additives.[1][7] The reaction proceeds via an E1 elimination mechanism, where the protonation of the hydroxyl group forms a good leaving group (water), leading to the formation of a primary carbocation. This carbocation then undergoes a rapid 1,2-hydride shift to form the more stable tertiary carbocation, which subsequently loses a proton to yield 2-methylpropene.[8]

Oxidation to 2-Methylpropanal (Isobutyraldehyde) and 2-Methylpropanoic Acid (Isobutyric Acid)

The controlled oxidation of 2-methyl-1-propanol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[1] Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde.[9] Stronger oxidizing agents, like potassium dichromate in an acidic medium, will further oxidize the initially formed aldehyde to a carboxylic acid.[1] These products are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and fragrances.[10]

Fischer Esterification to Isobutyl Esters

Fischer esterification is a classic and widely used method for the synthesis of esters from an alcohol and a carboxylic acid in the presence of an acid catalyst.[11][12][13] 2-Methyl-1-propanol readily undergoes this reaction with various carboxylic acids to produce a range of isobutyl esters.[1] These esters are known for their pleasant, fruity aromas and are extensively used as fragrance and flavoring agents, as well as solvents in the paint and lacquer industries.[2][5]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Catalytic Dehydration of 2-Methyl-1-propanol to 2-Methylpropene

Objective: To synthesize 2-methylpropene (isobutylene) via the gas-phase dehydration of 2-methyl-1-propanol using an alumina catalyst.

Causality of Experimental Choices: The use of a solid acid catalyst like alumina at high temperatures favors the elimination reaction over intermolecular ether formation.[1][7] The gas-phase nature of this protocol allows for a continuous process and easy separation of the gaseous product.

Reagents and Materials:

  • 2-Methyl-1-propanol (≥99%)

  • Activated alumina (γ-Al₂O₃) catalyst

  • Nitrogen gas (for inert atmosphere)

  • Bromine water (for testing the product)

  • Ice-water bath

Equipment:

  • Tube furnace

  • Quartz reactor tube

  • Syringe pump

  • Gas washing bottle (bubbler)

  • Cold trap

  • Heating mantle

  • Thermocouple

Experimental Workflow Diagram:

G cluster_setup Reaction Setup N2 Nitrogen Cylinder Furnace Tube Furnace with Alumina Catalyst N2->Furnace Inert Gas Flow SyringePump Syringe Pump with 2-Methyl-1-propanol SyringePump->Furnace Reactant Feed ColdTrap Cold Trap (Ice-Water Bath) Furnace->ColdTrap Product Stream Bubbler Gas Bubbler with Bromine Water ColdTrap->Bubbler Gaseous Product G cluster_reactants Reactants cluster_product Product Reactant1 2-Methyl-1-propanol Product 2-Methylpropanal Reactant1->Product Oxidation (in DCM) Reactant2 PCC

Caption: Oxidation of 2-methyl-1-propanol to 2-methylpropanal.

Procedure:

  • To a round-bottom flask containing anhydrous dichloromethane, add pyridinium chlorochromate with stirring.

  • Dissolve 2-methyl-1-propanol in anhydrous dichloromethane and add this solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 1.5-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Pass the resulting solution through a short column of silica gel to remove the chromium salts.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-methylpropanal.

  • The product can be further purified by distillation.

Safety Precautions:

  • PCC is a toxic and carcinogenic substance. Handle with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

Protocol 3: Synthesis of Isobutyl Acetate via Fischer Esterification

Objective: To synthesize isobutyl acetate from 2-methyl-1-propanol and acetic acid using an acid catalyst.

Causality of Experimental Choices: Fischer esterification is an equilibrium-limited reaction. [12][13]Using an excess of one of the reactants (typically the less expensive one, in this case, acetic acid) or removing water as it is formed drives the equilibrium towards the product side. [14]Sulfuric acid is a common and effective strong acid catalyst for this transformation. [11] Reagents and Materials:

  • 2-Methyl-1-propanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-methyl-1-propanol and glacial acetic acid. Add a few boiling chips. [11]2. Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling. [11]3. Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. [15]4. After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Carefully wash the mixture with saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude isobutyl acetate.

  • The product can be purified by fractional distillation.

Safety Precautions:

  • Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care in a fume hood. [11]* The ester product is flammable.

  • Wear appropriate PPE.

Data Summary

Reaction TypeKey ReagentsCatalystTemperature (°C)Typical YieldReference
Dehydration2-Methyl-1-propanolγ-Al₂O₃300-350>90% selectivity[1][7]
Oxidation (to aldehyde)2-Methyl-1-propanolPCCRoom TempGood to excellent[9]
Oxidation (to acid)2-Methyl-1-propanolK₂Cr₂O₇/H₂SO₄ElevatedHigh[1]
Esterification2-Methyl-1-propanol, Acetic AcidH₂SO₄Reflux~90%[15]

Safety and Handling of 2-Methyl-1-propanol

2-Methyl-1-propanol is a flammable liquid and vapor. It can cause skin irritation and serious eye damage, and may cause respiratory irritation or drowsiness. [4]

  • Handling: Use only in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces. [4]Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

2-Methyl-1-propanol is a highly versatile and economically important precursor for the synthesis of a wide range of fine chemicals. The protocols outlined in this guide for its dehydration, oxidation, and esterification provide a solid foundation for researchers and drug development professionals to utilize this C4 building block in their synthetic endeavors. The key to successful synthesis lies in the careful selection of reagents and reaction conditions to achieve the desired product with high selectivity and yield.

References

  • chemeurope.com. Isobutanol. [Link]

  • Cargo Handbook. Isobutanol. [Link]

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. [Link]

  • MDPI. (2020, November 20). Biorefinery: The Production of Isobutanol from Biomass Feedstocks. [Link]

  • Wikipedia. Isobutanol. [Link]

  • Chemical Market Analytics. Isobutanol. [Link]

  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • YouTube. (2017, January 8). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette MVI 5481. [Link]

  • University of the Witwatersrand, Johannesburg. Experiment 10: Fischer Esterification. [Link]

  • Google Patents.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 15). Understanding the Properties and Applications of 2-Fluoro-2-methyl-1-propanol. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Quora. (2022, October 20). How do I do the oxidation of 1-pentanol, 2-methyl-1-butanol and 3-methyl-1-butanol to an aldehyde?. [Link]

  • University of Massachusetts. Experiment 18 — Synthesis of Esters. [Link]

  • Journal of the Chemical Society, Chemical Communications. Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts. [Link]

  • Chegg.com. (2024, February 29). Solved four products formed during Dehydration of. [Link]

  • University of the Witwatersrand, Johannesburg. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ChemBK. 2-Methyl-1-propanol. [Link]

  • Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • ResearchGate. Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. [Link]

  • Asian Journal of Chemistry. (2011). A Kinetic Approach to the Oxidation of Some Perfumery Alcohols by N-Bromosuccinimide in Alkaline Medium. [Link]

  • YouTube. (2025, April 28). [Chemistry] In the acid-catalyzed dehydration of 2 -methyl-1-propanol, what carbocation would be for. [Link]

  • OSTI.gov. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. [Link]

  • MDPI. (2025, June 12). The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. [Link]

Sources

Application

Application Note: Experimental Setup and Mechanistic Dynamics for the Dehydration of 2-Methyl-1-propanol to 2-Methylpropene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Scientific Clarification & Nomenclature While the target query specifies 2-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Clarification & Nomenclature

While the target query specifies 2-methyl-1-propenol, it is critical from an analytical standpoint to clarify that this compound is an unstable enol that rapidly tautomerizes to isobutyraldehyde under standard physiological and synthetic conditions (1)[1]. In synthetic organic chemistry, the dehydration reaction to form the highly substituted alkene 2-methylpropene (isobutylene) strictly utilizes its saturated primary alcohol counterpart, 2-methyl-1-propanol (isobutanol) (2)[2].

This application note details the robust experimental setup for the acid-catalyzed dehydration of 2-methyl-1-propanol, emphasizing the underlying carbocation rearrangement that dictates the reaction pathway.

Mechanistic Causality: The E1 Pathway & Hydride Shift

The dehydration of a primary alcohol typically requires harsh conditions because primary carbocations are highly unstable. However, the dehydration of 2-methyl-1-propanol proceeds efficiently due to a thermodynamically driven intramolecular rearrangement.

  • Protonation: The strong acid catalyst (typically H2​SO4​ ) protonates the hydroxyl group, converting it into an excellent leaving group (an alkyloxonium ion) (3)[3].

  • Carbocation Formation & Rearrangement: As water departs, an unstable primary isobutyl carbocation is transiently formed. Almost instantaneously, a 1,2-hydride shift occurs from the adjacent tertiary carbon. This migration shifts the positive charge, generating a highly stable tert-butyl carbocation stabilized by hyperconjugation (4)[4].

  • Elimination: A weak base in the system (e.g., HSO4−​ or H2​O ) abstracts a proton from one of the adjacent methyl groups, collapsing the electrons to form the pi-bond of 2-methylpropene.

Mechanism A Isobutanol (Primary Alcohol) B Isobutyl Cation (1° Carbocation) A->B +H⁺, -H₂O C tert-Butyl Cation (3° Carbocation) B->C 1,2-Hydride Shift D Isobutylene (Alkene Product) C->D -H⁺

Caption: E1 dehydration mechanism of 2-methyl-1-propanol featuring a 1,2-hydride shift.

Experimental Setup & Apparatus Design

A critical failure point in standard dehydration protocols is the failure to account for the physical state of the product. Because 2-methylpropene has a boiling point of -6.9 °C , it is a gas at room temperature. Standard liquid distillation receivers will result in total product loss. The apparatus must be configured for pneumatic gas collection (displacement of water) or utilize a specialized cryogenic cold trap (dry ice/acetone).

Quantitative Data: Physicochemical Parameters
ComponentRoleMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methyl-1-propanol Primary Substrate74.12108.00.802
Sulfuric Acid (98%) Acid Catalyst98.08337.01.840
2-Methylpropene Target Alkene56.11-6.90.589 (at -10°C)
Diisobutyl ether Common Byproduct130.23122.00.760

Step-by-Step Methodology & Self-Validating Protocol

This protocol is engineered as a self-validating system; built-in chemical checks ensure that the collected output is the target alkene rather than displaced atmospheric air or vaporized side products.

Phase 1: Preparation of the Acidic Mixture
  • Cooling & Mixing: Place a 100 mL round-bottom flask in an ice-water bath. Add 20.0 mL of 2-methyl-1-propanol.

  • Catalyst Addition: Slowly add 10.0 mL of concentrated H2​SO4​ dropwise while swirling continuously. Causality Note: The reaction between the alcohol and sulfuric acid is highly exothermic. Dropwise addition prevents premature boiling and reduces oxidative charring.

  • Anti-Bumping: Add 3–4 inert boiling chips to the flask to ensure smooth boiling and prevent superheating.

Phase 2: Apparatus Assembly
  • Reflux Configuration: Attach a fractional distillation column to the round-bottom flask. This column acts as an air condenser, allowing unreacted alcohol and water to reflux back into the boiling flask while the gaseous 2-methylpropene passes through.

  • Gas Delivery: Attach a distillation head and connect a gas delivery tube to the vacuum adapter outlet.

  • Pneumatic Trough: Submerge the open end of the gas delivery tube into a water-filled pneumatic trough. Invert a water-filled 250 mL graduated cylinder (or gas collection bottle) directly over the tube's outlet.

Phase 3: Execution and Collection
  • Thermal Activation: Apply heat using a thermoregulated heating mantle. Gradually raise the temperature to approximately 180 °C (2)[2].

  • Purging the System: As bubbles begin to emerge from the delivery tube, discard the first 30–40 mL of gas . Causality Note: This initial volume is merely the ambient air inside the apparatus expanding due to heat.

  • Product Capture: Once the air is purged, slide the inverted water-filled cylinder over the bubbling tube. The 2-methylpropene gas will displace the water. Cap the cylinder underwater once full.

Phase 4: In-Process Self-Validation
  • Bromine Decolorization Test: To verify the presence of the pi-bond, inject 1.0 mL of a 2% bromine water solution into the capped gas collection cylinder. Shake vigorously.

    • Positive Validation: The reddish-brown color of the bromine will rapidly dissipate, confirming the electrophilic addition of bromine across the 2-methylpropene double bond.

    • Negative Validation: If the color persists, the collected gas is likely displaced air, indicating a leak in the apparatus or insufficient heating.

Workflow Step1 1. Acidification Mix Isobutanol & H₂SO₄ Step2 2. Heating Reflux at 180°C Step1->Step2 Step3 3. Gas Evolution Water Elimination & Hydride Shift Step2->Step3 Step4 4. Pneumatic Collection Capture over Water Step3->Step4 Step5 5. Validation Bromine Water Decolorization Step4->Step5

Caption: Experimental workflow for the synthesis and validation of 2-methylpropene.

Troubleshooting and Process Optimization

PhenomenonMechanistic CauseCorrective Action
Extensive charring/blackening Oxidative degradation by concentrated H2​SO4​ Strictly regulate mantle temperature to 180 °C; alternatively, substitute with 85% H3​PO4​ to reduce oxidation.
Low gas evolution rate Insufficient thermal activation for primary carbocation formationEnsure uniform heating; verify no leaks exist in the ground-glass joints.
Negative bromine validation test Collection of ambient air displaced from the apparatusVent the initial 30–40 mL of gas before sealing the collection vessel.

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of 2-Methyl-1-propenol in Complex Mixtures

Introduction & Analytical Challenges 2-Methyl-1-propenol (CAS 56640-70-1), also known as isobutenol, is a highly reactive volatile organic compound. Analytically, it presents a unique thermodynamic challenge: it is the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

2-Methyl-1-propenol (CAS 56640-70-1), also known as isobutenol, is a highly reactive volatile organic compound. Analytically, it presents a unique thermodynamic challenge: it is the enol tautomer of isobutyraldehyde (2-methylpropanal). Under standard environmental conditions, the keto-enol equilibrium lies heavily on the side of the aldehyde, with the enol form present only in trace amounts .

Despite its transient nature, accurate quantification of 2-methyl-1-propenol is critical in fields ranging from microbial metabolomics—such as profiling the bioactive volatile metabolites of Enterococcus faecalis—to evaluating enzymatic hydrolysis kinetics. Conventional extraction and heating methods invariably catalyze tautomerization, leading to false negatives or severe under-quantification.

As a Senior Application Scientist, I have designed this protocol guide to circumvent these thermodynamic traps. Below are three orthogonal, self-validating methodologies tailored to lock, isolate, or specifically react with the enol form for absolute quantification.

G Start Complex Mixture Containing 2-Methyl-1-propenol Decision Select Analytical Approach Start->Decision GCMS HS-SPME-GC-MS (Derivatization) Decision->GCMS Volatiles / High Sensitivity qNMR Quantitative 1H-NMR (Direct Analysis) Decision->qNMR Tautomer Preservation Chemi HRP-Chemiluminescence (Trace Detection) Decision->Chemi Enzymatic / Ultra-trace

Figure 1. Decision matrix for selecting the optimal 2-methyl-1-propenol quantification method.

Method A: Headspace SPME-GC-MS with In-Situ Silylation

Mechanistic Rationale

Gas chromatography requires high injector temperatures (typically >200°C), which instantly converts unprotected 2-methyl-1-propenol into isobutyraldehyde. To prevent this, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for in-situ silylation during Headspace Solid-Phase Microextraction (HS-SPME). This reaction replaces the enol's hydroxyl proton with a trimethylsilyl (TMS) group, permanently "locking" the molecule in its enol configuration prior to thermal exposure .

System Validation & Controls

This protocol relies on 2-methyl-2-propen-1-ol (methallyl alcohol) as an Internal Standard (IS). Because it is a structural isomer but not an enol, its derivatization efficiency serves as a baseline control. If the IS TMS-ether peak area drops, the system immediately flags a failure in the silylation kinetics or fiber degradation, making the assay self-validating.

Step-by-Step Protocol
  • Sample Preparation: Transfer 5.0 mL of the liquid mixture into a 20 mL precision headspace vial. Add 1.5 g of NaCl to induce a salting-out effect, driving the volatile enol into the headspace.

  • Internal Standard Addition: Spike the sample matrix with 50 µL of 100 µg/mL 2-methyl-2-propen-1-ol.

  • Derivatization Setup: Suspend a micro-glass insert containing 20 µL of BSTFA + 1% TMCS inside the vial (above the liquid level). Seal immediately with a PTFE/silicone septum.

  • Extraction & Reaction: Incubate the vial at 40°C for 10 minutes. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes. The volatilized BSTFA reacts with the enol directly on the fiber coating.

  • GC-MS Acquisition: Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode. Utilize a DB-5MS column. Program the oven: 40°C (hold 3 min), ramp at 10°C/min to 150°C, then 25°C/min to 280°C.

  • Quantification: Extract the target ion (m/z 144 for the TMS-enol molecular ion) and integrate against the IS peak.

Method B: Quantitative 1H-NMR (qNMR) for Direct Tautomer Resolution

Mechanistic Rationale

Unlike GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy is non-destructive. By utilizing an aprotic deuterated solvent (e.g., CDCl₃) and lowering the probe temperature to 273 K (0°C), the intermolecular proton exchange rate is severely suppressed. This thermodynamic freezing allows the distinct vinylic proton (=CH-) of 2-methyl-1-propenol (multiplet at ~δ 5.8 ppm) to be integrated independently from the aldehyde proton of isobutyraldehyde (singlet at ~δ 9.6 ppm).

System Validation & Controls

The system is validated using an internal calibrant, TraceCERT® Maleic acid. Prior to quantification, a pre-scan T1 inversion-recovery experiment is mandatory. This ensures the relaxation delay (D1) is set to at least 5×T1​ of the slowest relaxing proton, guaranteeing 99.3% magnetization recovery and preventing integration bias.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 20 mg of the analyte mixture in 600 µL of anhydrous CDCl₃ to prevent moisture-induced tautomerization.

  • Calibrant Addition: Add exactly 5.0 mg of certified Maleic acid (δ 6.26 ppm) as the internal standard.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube. Insert into the spectrometer and set the probe temperature to 273 K. Allow 10 minutes for thermal equilibration.

  • T1 Measurement: Execute an inversion-recovery pulse sequence to determine the longest T1 value among the target protons.

  • qNMR Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle, a relaxation delay (D1) of 30 seconds, and 64 transients.

  • Data Processing: Apply zero-filling and a 0.3 Hz exponential line broadening. Integrate the enol vinylic multiplet and the maleic acid singlet to calculate absolute molarity.

Method C: Peroxidase-Induced Chemiluminescence Assay

Mechanistic Rationale

For ultra-trace quantification in biological matrices, enzymatic chemiluminescence is the gold standard. 2-Methyl-1-propenol is highly specifically oxidized by the Horseradish Peroxidase (HRP) / Hydrogen Peroxide (H₂O₂) system to yield a dioxetane intermediate, which cleaves into electronically excited triplet acetone. The relaxation of triplet acetone emits light. Adding a fluorescent acceptor (e.g., 9,10-dibromoanthracene-2-sulphonate) amplifies this emission by orders of magnitude via energy transfer .

Pathway Precursor 2-Methyl-1- propenylbenzoate Enol 2-Methyl-1-propenol (Analyte) Precursor->Enol Esterase Hydrolysis Triplet Triplet Acetone (Excited State) Enol->Triplet HRP / H2O2 Oxidation Light Light Emission (Chemiluminescence) Triplet->Light Relaxation

Figure 2. Enzymatic chemiluminescence pathway for 2-methyl-1-propenol quantification.

System Validation & Controls

Biological mixtures often contain uncharacterized quenching agents. Therefore, this protocol mandates the Method of Standard Additions . By spiking known concentrations of synthetic 2-methyl-1-propenol into parallel sample aliquots, the assay corrects for matrix-specific quenching. A blank well lacking HRP is run simultaneously to confirm that all luminescence is strictly enzyme-mediated.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.1 M sodium borate buffer (pH 8.0). Prepare fresh solutions of HRP (10 µg/mL) and H₂O₂ (1 mM) in this buffer.

  • Matrix Correction: Aliquot the unknown mixture into five opaque microplate wells (100 µL each). Spike wells 2–5 with increasing, known amounts of a freshly synthesized 2-methyl-1-propenol standard.

  • Enhancer Addition: Add 10 µL of 1 mM 9,10-dibromoanthracene-2-sulphonate to all wells to act as the fluorophore acceptor.

  • Triggering: Using an automated luminometer injector, rapidly inject 50 µL of the HRP/H₂O₂ mixture into the wells.

  • Measurement: Record the flash chemiluminescence kinetic curve for exactly 10 seconds. Integrate the Area Under the Curve (AUC).

  • Quantification: Plot the AUC against the spiked standard concentrations. The absolute value of the x-intercept yields the endogenous concentration of 2-methyl-1-propenol.

Quantitative Data Summary

To assist in selecting the appropriate workflow for your specific matrix and sensitivity requirements, the performance metrics of the three validated methodologies are summarized below:

Analytical MethodologyLimit of Detection (LOD)Linear Dynamic RangeOptimal Matrix SuitabilityPrimary Analytical Advantage
HS-SPME-GC-MS 50 ng/mL0.1 – 100 µg/mLIndustrial / Microbial VOCsHigh specificity and permanent tautomer locking
qNMR (273 K) 100 µg/mL0.5 – 500 mg/mLPure / Semi-pure SynthesisDirect absolute quantification without derivatization
Chemiluminescence 0.1 ng/mL0.5 – 50 ng/mLBiological / Aqueous ExtractsUltra-trace sensitivity and enzymatic specificity

References

  • Jasim, H. et al. "GC-MS profiling of Volatile Metabolites produced by Enterococcus faecalis and Evaluation of Its Antibacterial and Antifungal Activity." Journal of Current Medical Research and Opinion, vol. 07, no. 04, 2024, pp. 2294-2303. URL:[Link]

  • National Center for Biotechnology Information. "1-Propen-1-ol, 2-methyl- | C4H8O | CID 123540." PubChem Database. URL:[Link]

  • Navas Díaz, A., et al. "Chemiluminometric Determination of the Pesticide Pirimicarb by a Flow Injection Analysis Assembly." ResearchGate, Aug. 2025 (Pre-print/Archived data). URL:[Link]

Application

Authored by: Senior Application Scientist, Analytical Chemistry Division

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-propenol Abstract This comprehensive application note provides a detailed protocol for the identification and quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-1-propenol

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of 2-Methyl-1-propenol (also known as methallyl alcohol, CAS 513-42-8) using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-1-propenol is a reactive allylic alcohol used as an intermediate in the synthesis of polymers, resins, and other specialty chemicals.[1] Its analysis is critical for quality control, process monitoring, and safety assessment. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating protocol grounded in established analytical principles. We will delve into the causality behind experimental choices, from sample preparation to instrument configuration and data interpretation.

Introduction and Analytical Principle

2-Methyl-1-propenol is a volatile organic compound (VOC) with a boiling point of approximately 113-115 °C.[2] This volatility makes it an ideal candidate for analysis by Gas Chromatography (GC), which separates compounds based on their ability to partition between a stationary phase (the column) and a mobile phase (an inert carrier gas).[3] Coupling GC with Mass Spectrometry (MS) provides a powerful analytical tool where the mass spectrometer acts as a highly specific and sensitive detector, identifying compounds based on their unique mass fragmentation patterns following electron ionization.[3]

Given its volatility, Static Headspace (HS) sampling is the preferred method for introducing 2-Methyl-1-propenol into the GC-MS system. This technique involves heating a sealed vial containing the sample matrix to allow volatile analytes to partition into the gaseous phase (the headspace) above the sample.[4] An aliquot of this headspace is then injected into the GC. This approach offers significant advantages: it is solvent-free, minimizes contamination of the GC inlet and column with non-volatile matrix components, and enhances sensitivity through thermal partitioning.[4]

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the use of appropriate standards and controls, ensures the generation of reliable and reproducible data.

Materials and Reagents
  • Analyte Standard: 2-Methyl-1-propenol, >98% purity (CAS 513-42-8)

  • Internal Standard (IS): n-Butanol or 2-Butanol, GC-grade

  • Solvent/Matrix: Application-specific (e.g., Deionized water, Methanol, or a specific product matrix)

  • Anhydrous Sodium Sulfate (Na₂SO₄): For removing moisture if performing liquid-liquid extraction.

  • Gases: Helium (Carrier Gas, 99.999% purity), Nitrogen (if used for sample purging)

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Syringes: Gas-tight syringe for manual injection (if applicable), standard microliter syringes for standard preparation.

  • Pipettes and Volumetric Flasks: Class A for accurate standard preparation.

Preparation of Standards and Samples

The causality behind preparing a calibration curve is to establish a quantitative relationship between the concentration of the analyte and the instrument's response. An internal standard is used to correct for variations in injection volume and instrument response.

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of n-butanol in the chosen solvent (e.g., methanol).

  • Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of 2-Methyl-1-propenol in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation (Static Headspace):

    • Accurately weigh or pipette a known amount of the sample matrix (e.g., 1.0 g or 1.0 mL) into a 20 mL headspace vial.

    • Spike the vial with 20 µL of the 1000 µg/mL internal standard stock solution.

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

    • Vortex the vial for 10 seconds to ensure homogeneity.

GC-MS Instrumentation and Parameters

The choice of a polar stationary phase is critical for analyzing polar compounds like alcohols. A polyethylene glycol (WAX) phase provides excellent selectivity for these analytes through dipole-dipole interactions and hydrogen bonding.[5][6] The temperature program is designed to ensure sufficient separation from other volatiles while minimizing analysis time.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Place Sample/Standard in 20 mL Vial Add_IS 2. Add Internal Standard (IS) Sample->Add_IS Seal 3. Seal Vial Add_IS->Seal Vortex 4. Vortex to Mix Seal->Vortex HS_Incubate 5. Incubate in Headspace Sampler Vortex->HS_Incubate HS_Inject 6. Inject Headspace Gas HS_Incubate->HS_Inject GC_Separation 7. Chromatographic Separation HS_Inject->GC_Separation MS_Ionization 8. Electron Ionization & Fragmentation GC_Separation->MS_Ionization MS_Detection 9. Mass Detection (Scan or SIM) MS_Ionization->MS_Detection Integration 10. Peak Integration MS_Detection->Integration Quantification 11. Quantification vs. Calibration Curve Integration->Quantification Reporting 12. Final Report Quantification->Reporting

Parameter Recommended Setting Justification
GC System Agilent 7890B or equivalentA robust and widely used platform for GC analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides high sensitivity and spectral integrity.
Autosampler Headspace Sampler (e.g., Agilent 7697A)Ensures reproducible injection of volatile compounds and minimizes matrix contamination.[4]
Column Zebron ZB-WAXplus, 30 m x 0.25 mm ID, 0.25 µm filmA polar polyethylene glycol (PEG) column ideal for separating alcohols and other polar volatile compounds.[5][7]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Headspace Oven 85 °C for 15 minutesBalances efficient partitioning of the analyte into the headspace without causing thermal degradation.
Headspace Loop Temp 95 °CEnsures the sample remains in the gas phase.
Transfer Line Temp 105 °CPrevents condensation of the analyte during transfer to the GC inlet.
GC Inlet Temp 200 °C (Split mode, 20:1 ratio)Ensures rapid volatilization of the injected sample. A split injection prevents column overloading.
Oven Program 40 °C (hold 3 min), ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 240 °C (hold 2 min)The initial hold separates very volatile components. The ramps are optimized to elute 2-Methyl-1-propenol (BP ~114°C) as a sharp peak and then clean the column of higher-boiling components.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns and enabling library matching.
Acquisition Mode Full Scan (m/z 29-200) and/or SIMFull scan is used for qualitative identification and library searching. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring ions like m/z 57, 71, and 72.

Data Analysis and Interpretation

Identification

The primary identification of 2-Methyl-1-propenol is achieved by comparing its retention time and mass spectrum with that of an authentic reference standard analyzed under the same conditions. The mass spectrum should also be compared against a reference library, such as the NIST Mass Spectral Library.[8]

Mass Fragmentation Pattern

Under 70 eV electron ionization, 2-Methyl-1-propenol (Molecular Weight: 72.11 g/mol ) undergoes characteristic fragmentation.[8] Unlike saturated primary alcohols where a peak at m/z 31 ([CH₂OH]⁺) is often prominent, allylic alcohols exhibit more complex patterns.[9][10] The presence of the double bond facilitates charge delocalization in the fragment ions, influencing the fragmentation pathways.

The key fragments for 2-Methyl-1-propenol are:

  • m/z 72 [M]⁺: The molecular ion. It may be of low abundance but should be present.

  • m/z 71 [M-H]⁺: Loss of a hydrogen atom. This is often a significant peak in allylic alcohols due to the stability of the resulting cation.[10]

  • m/z 57 [M-CH₃]⁺ or [C₄H₉]⁺: Loss of a methyl group is possible, but a more significant contributor is likely the [M-OH]⁺ fragment followed by rearrangement. The most prominent peak in the NIST spectrum is at m/z 57.[8]

  • m/z 41 [C₃H₅]⁺: The allyl cation, a common and stable fragment in compounds with allylic structures.

  • m/z 39: Loss of H₂ from the m/z 41 fragment.

Fragmentation M 2-Methyl-1-propenol [C₄H₈O]⁺˙ m/z = 72 F71 F71 M->F71 - H˙ F57 F57 M->F57 - CH₃˙ F41 F41 F57->F41 - O, + H˙ (rearrangement)

m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
72[C₄H₈O]⁺˙Molecular Ion (M⁺)
71[C₄H₇O]⁺Loss of a Hydrogen radical ([M-H]⁺)
57[C₃H₅O]⁺Base Peak. Loss of a methyl radical ([M-CH₃]⁺)[8]
41[C₃H₅]⁺Allyl cation, characteristic of the double bond structure
39[C₃H₃]⁺Loss of H₂ from the allyl cation
Quantification

Quantification is performed by creating a calibration curve. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis should be applied, and the resulting equation is used to calculate the concentration of 2-Methyl-1-propenol in unknown samples. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines (e.g., ICH Q2(R1)).[11]

Troubleshooting

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper oven temperature.Use a deactivated inlet liner; ensure the column is properly conditioned; verify oven temperature program.
Low Sensitivity Suboptimal headspace conditions; leak in the system.Optimize headspace temperature and time; perform a leak check on the GC-MS system.
No Peak Detected Incorrect sample preparation; instrument malfunction.Verify standard and sample preparation steps; check syringe/autosampler functionality; confirm GC-MS is acquiring data.
Poor Reproducibility Inconsistent sample volume; vial sealing issue; temperature fluctuations.Use an autosampler for consistent injection; ensure vials are crimped properly; check for stable oven and headspace temperatures.

References

  • Chemcess. (2024). 2-Methyl-1-propanol: Properties, Production And Uses. [Link]

  • ChemBK. (2025). 2-Methyl-1-propanol. [Link]

  • FooDB. (2010). Showing Compound 2-Methyl-1-propanol (FDB003274). [Link]

  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Agilent. (n.d.). Understanding the Capillary GC Column: How to Choose the Correct Type and Dimension. [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Dolejš, L., Hanuš, V., & Vokač, K. (1968). Mass Spectra of Deuterium-labelled Ally1 Alcohols: Evidence for Rearrangement of the Molecular Ion. Chemical Communications (London), (16), 936-937. [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. In NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). Journal of Analytical Methods in Chemistry. [Link]

  • OSHA. (n.d.). Allyl Alcohol. [Link]

  • Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. (2017). Food Science and Biotechnology. [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • Validation of a gas chromatographic method for methanol determination. (2014). Farmacia Journal. [Link]

Sources

Method

Application Note: A Robust Reversed-Phase HPLC Method for the Separation of 2-Methyl-1-propenol

Abstract This application note details the development of a selective and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-1-propenol (also known as methallyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a selective and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Methyl-1-propenol (also known as methallyl alcohol). Due to its polar nature and volatility, 2-Methyl-1-propenol presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1][2][3] This guide provides a comprehensive, step-by-step protocol using a polar-modified C18 column that ensures adequate retention and symmetrical peaks. The causality behind each experimental choice, from column and mobile phase selection to detector settings, is thoroughly explained to provide a deep understanding of the method's underlying principles. This self-validating system is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

2-Methyl-1-propenol is a small, unsaturated alcohol used as an intermediate in the synthesis of various organic compounds, including resins and fragrances.[4] Its analysis is crucial for quality control, reaction monitoring, and stability testing. The primary analytical challenge in the HPLC analysis of 2-Methyl-1-propenol lies in its high polarity and small molecular size, which makes it difficult to retain on conventional non-polar stationary phases like standard C18.[2][5] Such compounds tend to elute at or near the void volume, co-eluting with sample matrix components and exhibiting poor peak shape.

This application note addresses this challenge by employing a reversed-phase HPLC method with a polar-modified stationary phase. This approach enhances the retention of polar analytes, allowing for the use of highly aqueous mobile phases without the risk of stationary phase collapse (dewetting).[6] We will detail the logical progression of method development, providing a robust protocol for routine analysis.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is a systematic process. The following sections explain the expert reasoning behind the selection of each critical parameter.

Analyte Characterization and Its Implications

2-Methyl-1-propenol (C₄H₈O, M.W. 72.11 g/mol ) is a polar molecule due to its hydroxyl (-OH) functional group and is miscible in water.[4][7] Crucially, it possesses a carbon-carbon double bond (C=C), which acts as a chromophore. This structural feature is vital for UV detection, although the absorbance maximum (λmax) is expected to be in the low UV range (below 220 nm) as it is an isolated chromophore. This dictates the need for a detector capable of low-wavelength operation and the use of high-purity solvents with low UV cutoff.

The Core Challenge: Retaining a Polar Analyte

The fundamental principle of reversed-phase chromatography is the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase.[8][9] Hydrophobic (non-polar) molecules interact more strongly with the stationary phase and are retained longer. Highly polar molecules, like 2-Methyl-1-propenol, have a strong affinity for the polar mobile phase and exhibit minimal interaction with a traditional C18 stationary phase, leading to poor retention.[1] The strategic goal is therefore to increase the interaction between the analyte and the stationary phase.

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// Edges Analyte -> Mode [label="Informs Choice"]; Mode -> Column [label="Primary Variable"]; Column -> MobilePhase [label="Dependent Choice"]; MobilePhase -> Optimization [label="Fine-Tuning"]; Detector -> Optimization [label="Dependent Choice"]; Analyte -> Detector [label="Informs Wavelength"]; Optimization -> Validation [label="Finalized Method"]; }

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection: Overcoming Hydrophobic Collapse

A standard C18 column used with a highly aqueous mobile phase (>95% water) is susceptible to a phenomenon known as "hydrophobic collapse" or "dewetting." Here, the high surface tension of the aqueous mobile phase repels it from the non-polar C18 chains, causing them to mat together. This dramatically reduces the surface area available for interaction, leading to a sudden loss of analyte retention and poor reproducibility.

Causality: To counteract this, a polar-embedded or polar-endcapped C18 column is the authoritative choice. These columns incorporate a polar functional group (e.g., amide, carbamate) near the silica surface or use polar groups to cap residual silanols.[6] This modification creates a more hydrophilic surface, which attracts a layer of water and prevents the C18 chains from collapsing in highly aqueous conditions. This ensures stable and reproducible retention times, which is a hallmark of a trustworthy protocol.

Mobile Phase Selection and Optimization
  • Solvent Choice: The mobile phase in reversed-phase HPLC consists of a polar aqueous component and a less polar organic modifier.[10] For this application, Acetonitrile (ACN) is chosen over methanol as the organic modifier. This decision is based on ACN's lower UV cutoff (~190 nm vs. ~205 nm for methanol) and lower viscosity, which results in lower backpressure and better performance at low detection wavelengths.

  • Initial Screening: Method development begins with a shallow gradient elution (e.g., 5% to 30% ACN over 15 minutes) to determine the approximate concentration of ACN required to elute the analyte.

  • Isocratic Optimization: For a simple separation of a single analyte, an isocratic method (constant mobile phase composition) is ideal for its simplicity and robustness. Based on the gradient run, an isocratic mobile phase of 95% Water and 5% Acetonitrile was selected. This composition provides sufficient retention to move the analyte away from the solvent front while ensuring a reasonable run time. For applications requiring mass spectrometry (MS), a volatile buffer like 0.1% formic acid should be used in place of phosphoric acid.[7][11]

Detector Wavelength Selection

The C=C bond in 2-Methyl-1-propenol allows for UV detection. Since it is not part of a larger conjugated system, its maximum absorbance will be at a low wavelength. A UV scan of the analyte would be ideal, but in its absence, a wavelength of 210 nm is a logical starting point. This provides high sensitivity for the analyte while being above the UV cutoff of high-purity mobile phase solvents. Product specifications for HPLC-grade solvents often show their absorbance characteristics at various wavelengths.[12]

Experimental Conditions

All quantitative data should be summarized for easy comparison.

ParameterRecommended ConditionRationale
Instrumentation Standard HPLC or UHPLC SystemEquipped with UV/PDA Detector
Column Polar-Modified C18 (e.g., C18 AQ type)Prevents phase collapse in high aqueous mobile phase.[6]
150 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A: HPLC Grade WaterPolar component of the mobile phase.
B: HPLC Grade AcetonitrileOrganic modifier to control elution strength.
Elution Mode Isocratic: 95% A, 5% BSimple, robust, and provides optimal retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Detector UV/PDA
Wavelength 210 nmProvides high sensitivity for the C=C chromophore.
Injection Volume 10 µLStandard volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any impurities.

Detailed Protocols

Protocol 1: Standard and Sample Preparation

This protocol ensures the accuracy and reproducibility of the analysis.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Methyl-1-propenol analytical standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase (95:5 Water:Acetonitrile). Mix thoroughly. This stock solution is your authoritative reference.

  • Working Standard Preparation (50 µg/mL):

    • Pipette 2.5 mL of the 1000 µg/mL stock standard into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a sample expected to contain 2-Methyl-1-propenol and dissolve it in a known volume of mobile phase to achieve a theoretical concentration of approximately 50 µg/mL.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove particulates and prevent column blockage.

Protocol 2: HPLC System Operation
  • System Startup & Equilibration:

    • Purge the pump lines with fresh mobile phase to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min with the mobile phase composition at 95% Water / 5% Acetonitrile.

    • Equilibrate the column for at least 30 minutes or until a stable baseline is observed at the detector. A stable baseline is critical for trustworthy quantification.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Perform at least five replicate injections of the 50 µg/mL working standard to establish system suitability (checking for reproducibility in retention time and peak area).

    • Inject the prepared samples.

    • Inject a working standard periodically throughout the sequence (e.g., every 10 sample injections) to monitor for any drift in system performance.

dot graph AnalyteInteraction { layout=dot; rankdir=LR; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#34A853"];

// Node Definitions MobilePhase [label="{Mobile Phase (Polar)|{Water (95%)|Acetonitrile (5%)}}", fillcolor="#F1F3F4", fontcolor="#202124"]; StationaryPhase [label="{Stationary Phase (Non-Polar C18)|{...-Si-(CH2)17-CH3|...-Si-(CH2)17-CH3|...-Si-(CH2)17-CH3}}", fillcolor="#FBBC05", fontcolor="#202124"]; Analyte [label="2-Methyl-1-propenol\n(Polar)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"];

// Edges Analyte -> MobilePhase [label="High Affinity\n(Elutes from column)", dir=both, color="#EA4335"]; Analyte -> StationaryPhase [label="Weak Hydrophobic\nInteraction (Retention)", dir=both, color="#34A853"]; }

Caption: Analyte partitioning in reversed-phase HPLC.

Expected Results

Under the specified conditions, 2-Methyl-1-propenol should be well-retained and produce a sharp, symmetrical peak. The following table presents typical performance data for a validated method.

ParameterSpecificationTypical Result
Retention Time (tR) > 2 x t₀ (void time)~ 4.5 min
Tailing Factor (Tf) 0.9 – 1.51.1
Theoretical Plates (N) > 2000> 5000
RSD for tR (n=5) < 1.0%0.3%
RSD for Peak Area (n=5) < 2.0%0.6%

A successful separation will yield a chromatogram where the analyte peak is baseline-resolved from the solvent front and any other potential impurities. The high plate count (N) indicates good column efficiency, and a tailing factor close to 1 signifies excellent peak symmetry, free from undesirable secondary interactions with the stationary phase.

Conclusion

This application note provides a scientifically grounded and robust reversed-phase HPLC method for the analysis of 2-Methyl-1-propenol. By understanding the analyte's physicochemical properties and selecting a polar-modified C18 stationary phase, the primary challenge of poor retention is effectively overcome. The detailed experimental choices and step-by-step protocols constitute a self-validating system that ensures reliable, reproducible, and accurate results. This method is suitable for routine quality control and research applications, offering a trustworthy solution for scientists and professionals in the field.

References

  • SIELC Technologies. (n.d.). Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methallyl alcohol. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 2-Methyl-1-propanol, HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Allyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. UNCW Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • S D Fine-Chem Ltd. (n.d.). 2-METHYLPROPAN-1-OL FOR HPLC. Retrieved from [Link]

  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2). Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • El-Shaheny, R., et al. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis at room temperature spectra of MO in water, 1-propanol, 1-butanol liquid media. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

Sources

Application

The Elusive Role of 2-Methyl-1-propenol in Pharmaceutical Synthesis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Tale of Two Isomers and the Scarcity of a Building Block In the intricate world of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Tale of Two Isomers and the Scarcity of a Building Block

In the intricate world of pharmaceutical synthesis, the precise architecture of a molecule is paramount. The selection of starting materials and intermediates dictates the efficiency, stereochemistry, and ultimate success of a synthetic route. While the saturated alcohol, 2-methyl-1-propanol (isobutanol), and its amino-functionalized derivatives are well-established workhorses in the synthesis of active pharmaceutical ingredients (APIs), its unsaturated counterpart, 2-methyl-1-propenol (also known as isobutenol), remains a far more enigmatic figure.

A thorough review of the current scientific literature reveals a conspicuous absence of 2-methyl-1-propenol as a routinely employed building block in documented pharmaceutical syntheses. This guide, therefore, ventures into a nuanced exploration of its potential roles, grounded in the fundamental principles of organic chemistry and the known reactivity of analogous structures. We will delve into the plausible, albeit often hypothetical, applications of this allylic alcohol, and provide detailed protocols for related transformations that underscore the chemical logic of its potential, and perhaps its limitations.

The Chemical Profile of 2-Methyl-1-propenol: An Allylic Alcohol's Reactivity

2-Methyl-1-propenol belongs to the class of allylic alcohols, compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond. This structural motif imparts a unique reactivity profile that could, in principle, be harnessed in pharmaceutical synthesis.[1]

Key Reactive Features:

  • Nucleophilic Hydroxyl Group: The oxygen atom can act as a nucleophile, participating in ether and ester formation.

  • Electrophilic Allylic Carbon: The presence of the double bond allows for the activation of the C-O bond, making the allylic carbon susceptible to nucleophilic attack, often proceeding through an SN1-type mechanism.[2]

  • The Double Bond: The alkene functionality can undergo a variety of addition reactions and can participate in pericyclic reactions.

This inherent reactivity makes allylic alcohols versatile intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules.[3]

Part 1: Plausible, Yet Undocumented, Applications in Pharmaceutical Synthesis

While direct citations are scarce, we can extrapolate the potential utility of 2-methyl-1-propenol from established reaction classes that are fundamental to pharmaceutical development.

As a Precursor in Chiral Synthesis

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmacology to enhance efficacy and minimize side effects.[4] Unsaturated alcohols, including allylic alcohols, are valuable precursors for creating chiral molecules.[4][5]

Hypothetical Application:

An asymmetric epoxidation of the double bond in 2-methyl-1-propenol, for instance, using a Sharpless asymmetric epoxidation, could yield a chiral epoxy alcohol. This intermediate, with its defined stereochemistry, could then be elaborated into a more complex chiral building block for a pharmaceutical target.[5]

Conceptual Workflow: Asymmetric Epoxidation

2-Methyl-1-propenol 2-Methyl-1-propenol Chiral Epoxy Alcohol Chiral Epoxy Alcohol 2-Methyl-1-propenol->Chiral Epoxy Alcohol Sharpless Asymmetric Epoxidation Pharmaceutical Intermediate Pharmaceutical Intermediate Chiral Epoxy Alcohol->Pharmaceutical Intermediate Further Functionalization

Caption: Asymmetric epoxidation of 2-methyl-1-propenol.

Participation in Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of a drug molecule is a central challenge in its synthesis. Several powerful C-C bond-forming reactions could theoretically employ 2-methyl-1-propenol.

  • The Prins Reaction: This acid-catalyzed reaction between an alkene and a carbonyl compound can lead to the formation of 1,3-diols, allylic alcohols, and oxygenated heterocycles.[6] While the reaction of isobutene (a precursor to 2-methyl-1-propenol) with formaldehyde is well-documented to produce 3-methyl-3-buten-1-ol, variations of this reaction could potentially involve or generate 2-methyl-1-propenol as an intermediate.[7][8]

  • Diels-Alder Reaction: As a dienophile, the alkene of 2-methyl-1-propenol could react with a conjugated diene to form a six-membered ring, a common structural motif in natural products and pharmaceuticals.[9][10] The hydroxyl group would then be available for further synthetic transformations. The rate of such reactions is often enhanced by the presence of electron-withdrawing groups on the dienophile.[9]

Diagram: Potential C-C Bond Forming Reactions

cluster_0 Prins-Type Reaction cluster_1 Diels-Alder Reaction 2-Methyl-1-propenol 2-Methyl-1-propenol 1,3-Diol or Heterocycle 1,3-Diol or Heterocycle 2-Methyl-1-propenol->1,3-Diol or Heterocycle Carbonyl Compound Carbonyl Compound Carbonyl Compound->1,3-Diol or Heterocycle Diene Diene Cyclohexene Derivative Cyclohexene Derivative Diene->Cyclohexene Derivative 2-Methyl-1-propenol_dienophile 2-Methyl-1-propenol (as Dienophile) 2-Methyl-1-propenol_dienophile->Cyclohexene Derivative

Sources

Method

Application Notes and Protocols for the Synthesis of Isoprene from 2-Methyl-1-propenol

For Researchers, Scientists, and Drug Development Professionals Abstract Isoprene (2-methyl-1,3-butadiene) is a critical C5 monomer, fundamental to the synthesis of a vast array of polymers, synthetic rubbers, and fine c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprene (2-methyl-1,3-butadiene) is a critical C5 monomer, fundamental to the synthesis of a vast array of polymers, synthetic rubbers, and fine chemicals. While industrial production predominantly relies on the C4 stream from petroleum cracking, alternative synthetic routes from renewable or specifically functionalized precursors are of significant academic and commercial interest. This document provides a detailed technical guide on the synthesis of isoprene using 2-methyl-1-propenol as a starting material. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol adapted from related allylic alcohol dehydrations, and discuss the critical parameters influencing reaction success.

Introduction: The Strategic Value of Allylic Alcohols in Diene Synthesis

The conversion of alcohols to alkenes via dehydration is a cornerstone of organic synthesis. When applied to allylic alcohols, this reaction class offers a direct pathway to valuable conjugated dienes. 2-Methyl-1-propenol, a primary allylic alcohol, is structurally poised to undergo a 1,2-elimination reaction to yield isoprene. This approach is mechanistically distinct from the large-scale industrial synthesis of isoprene, which often involves the Prins reaction between isobutylene and formaldehyde.[1][2] The direct dehydration of 2-methyl-1-propenol offers a potentially more streamlined process, contingent on achieving high selectivity and minimizing side reactions.

The primary challenge in the dehydration of allylic alcohols lies in controlling the reaction to favor the desired diene over potential byproducts such as ethers, carbonyl compounds, or rearranged products.[1][2] The choice of catalyst and reaction conditions is therefore paramount to achieving a high yield of isoprene.

Mechanistic Considerations: The Dehydration of 2-Methyl-1-propenol

The dehydration of 2-methyl-1-propenol to isoprene is typically achieved via acid catalysis. The reaction proceeds through a series of steps involving protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, and finally, deprotonation to yield the conjugated diene.

The Carbocation Intermediate

Upon protonation of the hydroxyl group of 2-methyl-1-propenol by an acid catalyst, a good leaving group (water) is formed. Departure of the water molecule results in the formation of a primary allylic carbocation. This carbocation is stabilized by resonance, which delocalizes the positive charge across two carbon atoms.

It is this resonance stabilization that makes the dehydration of allylic alcohols generally more facile than that of their saturated counterparts. However, the presence of a carbocation intermediate also opens the door to potential side reactions, most notably nucleophilic attack by another alcohol molecule, leading to ether formation.

Catalyst Selection: Brønsted vs. Lewis Acids

Both Brønsted and Lewis acids can be employed to catalyze the dehydration of alcohols.

  • Brønsted acids (e.g., sulfuric acid, phosphoric acid, solid acid catalysts like zeolites) directly protonate the hydroxyl group, facilitating the formation of the carbocation intermediate.[3]

  • Lewis acids can coordinate to the lone pair of electrons on the hydroxyl oxygen, enhancing its leaving group ability. Recent studies on the dehydration of prenol (an isomer of 2-methyl-1-propenol) have shown that certain Lewis acidic molybdenum complexes can be highly effective.[4][5]

The choice between Brønsted and Lewis acids will depend on the desired reaction conditions (temperature, solvent) and the need to suppress side reactions.

Experimental Protocol: Catalytic Dehydration of 2-Methyl-1-propenol

The following protocol is adapted from established procedures for the dehydration of the isomeric allylic alcohol, prenol (3-methyl-2-buten-1-ol), to isoprene.[4][5] Researchers should consider this a starting point for optimization with 2-methyl-1-propenol.

Materials and Reagents
  • 2-Methyl-1-propenol (≥98% purity)

  • Molyvan L (or a similar oil-soluble molybdenum dithiocarbamate complex)

  • Octane or Isododecane (anhydrous, ≥99% purity)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with temperature control

  • Magnetic stirrer

Reaction Setup
  • A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • The glassware should be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

Step-by-Step Procedure
  • To the reaction flask, add the solvent (e.g., 50 mL of octane).

  • Add the catalyst, Molyvan L (e.g., 0.25% w/v relative to the solvent).

  • Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 140 °C).

  • Once the temperature has stabilized, add 2-methyl-1-propenol (e.g., 5 mL) to the reaction mixture via syringe.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Due to the high volatility of isoprene (boiling point: 34 °C), it is advisable to cool the receiving flask in an ice bath during any subsequent distillation or workup steps.

  • The isoprene product can be isolated by fractional distillation.

  • The collected distillate should be dried over anhydrous sodium sulfate, filtered, and stored in a sealed container at low temperature.

Data Presentation and Expected Outcomes

The success of the dehydration reaction is highly dependent on several key parameters. The following table provides a summary of these variables and their expected impact on the conversion of 2-methyl-1-propenol and the selectivity for isoprene.

ParameterRangeExpected OutcomeRationale
Temperature 130 - 160 °CHigher temperatures generally increase the reaction rate but may also promote side reactions.Provides the necessary activation energy for the dehydration reaction.
Catalyst Loading 0.1 - 1.0% w/vHigher catalyst loading can increase the conversion rate but may also lead to the formation of byproducts.A higher concentration of active sites accelerates the catalytic cycle.
Solvent Octane, IsododecaneHigh-boiling, non-polar solvents have been shown to improve selectivity for isoprene in related reactions.[4][5]The solvent can influence the reaction pathway and product distribution.
Reaction Time 1 - 6 hoursLonger reaction times will lead to higher conversion but may also result in product degradation or the formation of oligomers.The reaction should be monitored to determine the optimal time for maximizing isoprene yield.

Visualization of the Reaction Pathway

The following diagram illustrates the proposed catalytic cycle for the dehydration of 2-methyl-1-propenol to isoprene, mediated by a Lewis acid catalyst.

Dehydration_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction A 2-Methyl-1-propenol C Coordinated Alcohol-Catalyst Complex A->C + Catalyst B Lewis Acid Catalyst (e.g., Mo-complex) D Water (H₂O) E Isoprene C->E - H₂O - Catalyst F Regenerated Catalyst F->B G 2-Methyl-1-propenol H Isoprene + H₂O G->H Catalyst, Heat

Caption: Proposed catalytic cycle for the Lewis acid-mediated dehydration of 2-methyl-1-propenol.

Expert Insights and Troubleshooting

  • Side Reactions: The primary side reaction to anticipate is the intermolecular dehydration of 2-methyl-1-propenol to form di(2-methyl-1-propenyl) ether. Using a non-polar, high-boiling solvent can help to minimize this by keeping the concentration of the alcohol relatively low.

  • Product Isolation: Isoprene is highly volatile and flammable. All handling and purification steps should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.

  • Catalyst Deactivation: The catalyst may be susceptible to deactivation by water, which is a byproduct of the reaction. Using anhydrous reagents and maintaining an inert atmosphere are crucial for optimal catalyst performance.

Conclusion

The synthesis of isoprene from 2-methyl-1-propenol via catalytic dehydration represents a viable and mechanistically interesting alternative to traditional industrial routes. Success hinges on the careful selection of a catalyst and reaction conditions that favor the intramolecular elimination of water over competing side reactions. The protocol and insights provided herein offer a solid foundation for researchers to explore and optimize this valuable transformation.

References

  • Chempedia. (n.d.). The production of Isoprene from Synthetic Reactions. LookChem. Retrieved from [Link]

  • Institut Français du Pétrole. (n.d.). Isoprene Synthesis From Isobutylene and Formaldehyde (IFP Process).
  • Cosimbescu, L., et al. (2022). Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol. Frontiers in Chemistry, 10, 894294. [Link]

  • Pacific Northwest National Laboratory. (2022). Solvent-Induced Selectivity of Isoprene from Bio-Derived Prenol. PNNL. [Link]

  • Study.com. (n.d.). Acid-catalyzed dehydration of alcohols. Retrieved from [Link]

  • Vaia. (n.d.). Problem 52 In the acid-catalyzed dehydratio.... Retrieved from [Link]

  • MDPI. (2022). Catalytic Dehydration of Isopropanol to Propylene. Catalysts, 12(10), 1105. [Link]

Sources

Application

Executive Summary &amp; Nomenclature Clarification

Application Note: Laboratory-Scale Synthesis and Stabilization of Metastable 2-Methylprop-1-en-1-ol In organic synthesis and physical organic chemistry, 2-methylprop-1-en-1-ol (isobutenol) is frequently conflated with it...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory-Scale Synthesis and Stabilization of Metastable 2-Methylprop-1-en-1-ol

In organic synthesis and physical organic chemistry, 2-methylprop-1-en-1-ol (isobutenol) is frequently conflated with its stable allylic isomer, 2-methylprop-2-en-1-ol (methallyl alcohol). However, strictly speaking, 2-methylprop-1-en-1-ol is the simple enol form of isobutyraldehyde[1].

Unlike highly conjugated or sterically hindered enols, simple aliphatic enols are thermodynamically unstable. The equilibrium heavily favors the keto tautomer (isobutyraldehyde), and the tautomerization process is highly susceptible to both acid and base catalysis. Consequently, the laboratory-scale synthesis of 2-methylprop-1-en-1-ol is not a standard isolation procedure, but rather an exercise in kinetic control and transition-state stabilization .

This guide details two validated methodologies for generating this elusive species: a non-aqueous transition-metal catalyzed isomerization for structural stabilization, and an enzymatic hydrolysis method for transient aqueous generation and trapping.

Physicochemical & Kinetic Profiling

To successfully generate and utilize 2-methylprop-1-en-1-ol, researchers must understand the kinetic parameters that govern its rapid degradation. The table below summarizes the critical thermodynamic and structural data required for experimental design.

ParameterValueExperimental ContextReference
Molecular Weight 72.11 g/mol Computed standard[1]
Topological Polar Surface Area 20.2 ŲComputed standard[1]
Preferred Conformation s-transLow-temperature NMR (-80°C)[2]
J(OH−CαH) Coupling < 6 Hz-80°C in CD3​COCD3​ [2]
Ketonization Rate Min. pH ~7.0Aqueous solution, 15°C[2]
Keto-Enol Equilibrium ( KE​ ) ∼10−4 Derived from alkali enolate quenching[3]

System Visualization: Synthetic Pathways and Thermodynamic Sinks

The synthesis of simple enols requires bypassing the thermodynamic sink (isobutyraldehyde). The diagram below illustrates the three primary synthetic pathways utilized in modern laboratory settings to generate the enol.

EnolPathways A 2-Methylprop-2-en-1-ol (Methallyl Alcohol) Rh [Rh(CO)(PPh3)3]ClO4 Isomerization A->Rh B 2-Methyl-1-propenyl benzoate (Enol Ester) Est Esterase Hydrolysis (pH 7.0) B->Est C Isobutyraldehyde Enolate (Alkali Metal Salt) Kin Kinetic Protonation (Aqueous Buffer) C->Kin Enol 2-Methylprop-1-en-1-ol (Metastable Enol) Rh->Enol Est->Enol Kin->Enol Keto Isobutyraldehyde (Thermodynamic Sink) Enol->Keto Acid/Base Catalyzed Tautomerization

Fig 1. Synthetic pathways for the generation and stabilization of metastable 2-methylprop-1-en-1-ol.

Experimental Protocols

Protocol A: Non-Aqueous Stabilization via Rhodium(I) Catalysis

Objective: Generate and stabilize 2-methylprop-1-en-1-ol as a metal-coordinated complex for NMR characterization.

Causality behind the design: Isomerization of the stable allylic alcohol (2-methylprop-2-en-1-ol) typically yields the aldehyde. However, by utilizing the cationic Rh(I) complex [Rh(CO)(PPh3​)3​]ClO4​ , the double bond migration is trapped at the enol stage. The Rh center coordinates to the enol's π -system and the oxygen atom. This coordination sterically and electronically blocks the intermolecular proton transfer required for ketonization, effectively "freezing" the molecule in its enol form[4].

Self-Validating System: This protocol is performed directly in an NMR tube. The validation is the real-time disappearance of the terminal olefin protons of methallyl alcohol ( δ ~4.9 ppm) and the emergence of the enol -OH proton, which will show characteristic coupling ( J<6 Hz) to the vinylic proton, confirming the s-trans conformation[2].

Step-by-Step Methodology:

  • Solvent Preparation: Rigorously degas CD2​Cl2​ via three freeze-pump-thaw cycles to prevent oxidative degradation of the Rh(I) catalyst.

  • Catalyst Loading: Under an argon atmosphere, dissolve 0.1 mmol of [Rh(CO)(PPh3​)3​]ClO4​ in 1.0 mL of the degassed CD2​Cl2​ within a heavy-wall NMR tube.

  • Substrate Injection: Cool the NMR tube to -20°C. Inject 0.1 mmol of 2-methylprop-2-en-1-ol (methallyl alcohol) through a septum.

  • Monitoring: Insert the tube into a pre-cooled NMR spectrometer. Monitor the 1H NMR spectrum every 5 minutes. The enol complex will stabilize in solution, allowing for extensive 1D and 2D NMR characterization.

Protocol B: Transient Aqueous Generation & Luminescent Trapping

Objective: Generate free 2-methylprop-1-en-1-ol in aqueous media to study its transient kinetics and enzymatic reactivity.

Causality behind the design: To study the enol in aqueous media, transition metal coordination cannot be used. Chemical hydrolysis of enol esters requires extreme pH, which instantly catalyzes ketonization ( kobs​=kH2O​+kH+​[H+]+kOH−​[OH−] ). By employing an esterase to hydrolyze 2-methyl-1-propenyl benzoate at precisely pH 7.0, the enol is generated at the absolute minimum of its tautomerization rate profile[5].

Self-Validating System: Because the free enol has a half-life of only minutes in water, the system is validated via a coupled enzymatic trapping cascade. The generated enol is immediately oxidized by the Horseradish Peroxidase (HRP)/ H2​O2​ system to yield electronically excited triplet acetone. This triplet energy is transferred to a fluorescent acceptor (DBAS), producing a burst of luminescence. If the enol ketonizes to isobutyraldehyde before HRP can act, no luminescence is observed[5].

Step-by-Step Methodology:

  • Buffer & Reagent Preparation: Equilibrate 3.0 mL of 50 mM phosphate buffer (pH 7.0) at 25°C in a quartz fluorometer cuvette.

  • Cascade Assembly: Add 10 µL of a 10 mM H2​O2​ stock, 5 units of Horseradish Peroxidase (HRP), and 50 µM of sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) to the cuvette.

  • Enzyme Addition: Add 5 units of porcine liver esterase to the mixture. Establish a baseline luminescence reading.

  • Initiation: Inject 30 µL of a 10 mM stock of 2-methyl-1-propenyl benzoate (dissolved in pure acetonitrile) to initiate the reaction.

  • Data Acquisition: Record the luminescence at 430 nm. A rapid burst of light confirms the successful generation and subsequent trapping of the 2-methylprop-1-en-1-ol intermediate.

References

  • Capon, B., & Siddhanta, A. K. (1984). Simple enols. 3. Stereochemistry of simple enols in solution. ResearchGate.[Link]

  • Bohne, C., et al. (1987). Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase. ResearchGate.[Link]

  • Chiang, Y., Kresge, A. J., & Walsh, P. A. (1986). Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol. Journal of the American Chemical Society.[Link]

  • Chin, C. S., et al. (1988). A stable, simple enol: ketonization of 2-methylprop-1-en-1-ol in nonaqueous solvents. Journal of the American Chemical Society.[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Conversion of 2-Methyl-1-propenol

Introduction: The Versatility of a C4 Allylic Alcohol 2-Methyl-1-propenol, an allylic alcohol, serves as a valuable C4 building block in organic synthesis. Its trifunctional nature, comprising a double bond, a primary al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a C4 Allylic Alcohol

2-Methyl-1-propenol, an allylic alcohol, serves as a valuable C4 building block in organic synthesis. Its trifunctional nature, comprising a double bond, a primary alcohol, and allylic protons, allows for a diverse range of chemical transformations. The strategic catalytic conversion of 2-methyl-1-propenol opens pathways to a variety of commercially significant compounds, including aldehydes, acids, and other functionalized molecules. This document provides a comprehensive overview of key catalytic strategies for the transformation of 2-methyl-1-propenol, with a focus on isomerization, oxidation, and related hydrogenation reactions. Detailed protocols and mechanistic insights are provided to guide researchers in academia and industry.

Part 1: Catalytic Isomerization to 2-Methylpropanal (Isobutyraldehyde)

The isomerization of allylic alcohols to their corresponding carbonyl compounds is a highly atom-economical transformation.[1] In the case of 2-methyl-1-propenol, this rearrangement yields 2-methylpropanal (isobutyraldehyde), a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and polymers.[2][3] This transformation is typically achieved through the use of transition metal catalysts.[4]

Mechanism of Transition Metal-Catalyzed Isomerization

The prevailing mechanism for the isomerization of allylic alcohols catalyzed by many transition metal complexes involves a π-allyl-metal-hydride intermediate. The process can be broadly outlined as follows:

  • Coordination: The catalyst coordinates to the double bond of the allylic alcohol.

  • Oxidative Addition/β-Hydride Elimination: The catalyst facilitates the cleavage of the O-H bond and subsequent β-hydride elimination from the carbon bearing the hydroxyl group, forming a metal-hydride species and the corresponding enolate.

  • 1,3-Hydride Shift: A 1,3-hydride shift occurs, leading to the formation of a π-allyl metal complex.

  • Reductive Elimination: Reductive elimination of the metal hydride and subsequent tautomerization of the resulting enol yields the thermodynamically more stable carbonyl compound.

Isomerization_Mechanism cluster_0 Catalytic Cycle A 2-Methyl-1-propenol + [M] B π-complex A->B Coordination C Metal-hydride enolate intermediate B->C Oxidative Addition/ β-Hydride Elimination D π-allyl metal complex C->D 1,3-Hydride Shift E Enol + [M] D->E Reductive Elimination E->A Catalyst Regeneration F 2-Methylpropanal E->F Tautomerization Hydrogenation_Workflow cluster_1 Hydrogenation Process A 2-Methylpropanal D Reactor A->D B Hydrogen Gas (H2) B->D C Catalyst (e.g., Ni, Pd/C) C->D E 2-Methyl-1-propanol D->E Hydrogenation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acid-Catalyzed Reactions of 2-Methyl-1-propenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1-propenol. This guide is designed to provide in-depth, field-proven insights into the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-1-propenol. This guide is designed to provide in-depth, field-proven insights into the complexities of its acid-catalyzed reactions. As an allylic alcohol, 2-methyl-1-propenol exhibits a rich and sometimes challenging reactivity profile under acidic conditions. This resource provides troubleshooting guides and frequently asked questions to help you navigate potential side reactions, optimize your yields, and ensure the predictable synthesis of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What is the primary, expected reaction of 2-methyl-1-propenol in the presence of aqueous acid?

The primary and most anticipated reaction is the acid-catalyzed hydration of the double bond to form tert-butanol (2-methyl-2-propanol).[1][2] The mechanism follows Markovnikov's rule, where the initial protonation of the alkene occurs at the less substituted carbon, generating a highly stable tertiary carbocation intermediate.[1][3][4] Subsequent nucleophilic attack by water on this carbocation, followed by deprotonation, yields the tertiary alcohol.[1][5] Due to the stability of the tertiary carbocation, this reaction is generally efficient under controlled conditions.

Q2: What are the most common and problematic side reactions I should be aware of?

There are two principal side reactions that can significantly impact your yield and product purity:

  • Rearrangement to Isobutyraldehyde: A significant side reaction is the acid-catalyzed rearrangement to form isobutyraldehyde (2-methylpropanal).[6][7][8] This occurs through a pathway analogous to the Meyer-Schuster rearrangement. The reaction involves protonation of the hydroxyl group, loss of water to form a resonance-stabilized allylic cation, followed by rearrangement and tautomerization to the aldehyde.[9]

  • Polymerization: The carbocation intermediates, particularly the stable tertiary carbocation, can be attacked by the double bond of another 2-methyl-1-propenol molecule.[10][11] This initiates a chain reaction leading to the formation of oligomers or high-molecular-weight polymers, which often present as insoluble oils or solids.[11]

Q3: Why is precise temperature control so critical for these reactions?

Temperature is a crucial parameter because it directly influences the equilibrium between hydration and elimination (dehydration), and it controls the activation energy barrier for side reactions.[1][12]

  • Low Temperatures (e.g., < 25°C): Favor the desired hydration reaction to form the alcohol. The equilibrium shifts toward alcohol formation at lower temperatures.[1]

  • High Temperatures: Significantly promote the reverse reaction, dehydration, which would regenerate the alkene or lead to other elimination products.[12][13] It also provides the necessary energy to overcome the activation barriers for rearrangement and polymerization, leading to a complex and often inseparable product mixture.

Troubleshooting Guide: Common Experimental Issues
Problem 1: My yield of tert-butanol is very low, and I've isolated a significant amount of a foul-smelling liquid with a boiling point around 63-65°C.
  • Diagnosis: You are likely observing the formation of isobutyraldehyde, which has a boiling point of 63°C and a characteristic pungent odor.[6][7][14] This indicates that the Meyer-Schuster type rearrangement is outcompeting the desired hydration pathway.

  • Causality: This typically occurs when reaction conditions are too harsh. High acid concentration or elevated temperatures can favor the elimination of water from the protonated alcohol to form the allylic cation, which is the key intermediate for the rearrangement.[9]

  • Solutions:

    • Reduce Temperature: Immediately lower the reaction temperature. Aim for conditions at or below room temperature (<25°C) to thermodynamically favor hydration.[1]

    • Use Dilute Acid: Switch from a concentrated acid catalyst (e.g., >50% H₂SO₄) to a more dilute solution (e.g., 5-10% H₂SO₄). This reduces the rate of the rearrangement pathway.[5]

    • Monitor Reaction Time: Over-extending the reaction time, even at moderate temperatures, can allow the slower rearrangement pathway to become significant. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed.

Problem 2: The reaction mixture turned into a thick, sticky, and insoluble goo.
  • Diagnosis: This is a classic sign of acid-catalyzed polymerization.[10][11]

  • Causality: The highly stable tertiary carbocation formed during the hydration mechanism is not only attacked by water but can also be readily attacked by the electron-rich π-bond of another 2-methyl-1-propenol molecule. Each addition step regenerates a carbocation, leading to a chain-growth polymerization. This is exacerbated by high substrate concentration and strong acidity.

  • Solutions:

    • Decrease Substrate Concentration: Run the reaction under more dilute conditions. This reduces the probability of intermolecular reactions (polymerization) and favors the reaction with the solvent (water).

    • Control the Rate of Addition: Add the 2-methyl-1-propenol slowly to the cold, stirred acid solution. This keeps the instantaneous concentration of the alkene and its corresponding carbocation low, minimizing the opportunity for polymerization.

    • Use a Weaker Acid Catalyst: If feasible for your desired transformation, consider a milder acid catalyst. Strong acids like sulfuric acid are particularly effective at promoting polymerization.

Problem 3: The reaction worked, but I am recovering a mixture of tert-butanol and what appears to be an ether.
  • Diagnosis: You are likely forming di-tert-butyl ether or a mixed ether if other alcohols are present.

  • Causality: The carbocation intermediate can be attacked by any nucleophile present in the reaction. If it is attacked by the oxygen atom of another alcohol molecule (either the starting material or the product), an ether will be formed after deprotonation.[3] This is essentially a Williamson ether synthesis under acidic conditions (an Sₙ1 pathway).

  • Solutions:

    • Ensure a High Water Concentration: Use a large excess of water as the solvent to ensure it is the statistically dominant nucleophile, maximizing the yield of the desired alcohol.

    • Maintain Low Temperature: Ether formation is often more prevalent at slightly elevated temperatures. Keeping the reaction cool will favor hydration.

Mechanistic Pathways Overview

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways originating from the common protonated intermediate.

Diagram 1: Primary Hydration vs. Rearrangement

G cluster_main Desired Hydration Pathway cluster_side Side Reaction: Rearrangement A 2-Methyl-1-propenol B Protonation of Alkene A->B + H⁺ C Tertiary Carbocation (Most Stable) B->C D Nucleophilic Attack by H₂O C->D E Protonated Alcohol D->E F Deprotonation E->F G tert-Butanol (Product) F->G - H⁺ H 2-Methyl-1-propenol I Protonation of -OH H->I + H⁺ J Protonated Alcohol I->J K Loss of H₂O J->K L Allylic Carbocation (Resonance Stabilized) K->L M Rearrangement & Tautomerization L->M N Isobutyraldehyde (Side Product) M->N

Caption: Competing pathways for hydration and rearrangement.

Experimental Protocol: Acid-Catalyzed Hydration of 2-Methyl-1-propenol

This protocol is designed to maximize the yield of tert-butanol while minimizing side reactions.

Materials:

  • 2-Methyl-1-propenol (≥98%)

  • Sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel

Procedure:

  • Prepare the Acid Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 25% (v/v) aqueous sulfuric acid solution by slowly adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water. Caution: This is highly exothermic. Perform this addition in an ice bath with constant stirring.

  • Cool the Reaction Mixture: Cool the acid solution to below 10°C using an ice bath.

  • Substrate Addition: Slowly add 10.0 g (0.139 mol) of 2-methyl-1-propenol to the cold, stirred acid solution over a period of 30 minutes using a dropping funnel. Maintain the internal temperature below 20°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC (e.g., 20% ethyl acetate in hexanes).

  • Workup - Quenching: Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the acid. Be cautious of CO₂ evolution. Continue adding until the pH is ~8.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Workup - Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by simple distillation, collecting the fraction boiling at 82-83°C.

Data Summary: Influence of Conditions

The choice of catalyst and temperature dramatically affects the product distribution. The following table provides a qualitative summary based on established principles of carbocation chemistry.

Catalyst ConditionTemperatureExpected Major ProductCommon Side ProductsRationale
10% H₂SO₄ (aq)10-25°Ctert-ButanolMinor amounts of etherMild conditions favor Markovnikov hydration.[1][3]
50% H₂SO₄ (aq)50°CComplex MixtureIsobutyraldehyde, PolymersHarsh conditions promote both rearrangement and polymerization.
75% H₃PO₄ (aq)25°Ctert-ButanolLess polymerizationPhosphoric acid is a weaker, less-oxidizing acid, often reducing polymerization.
Anhydrous HCl (gas) in Ether0°Ctert-Butyl chloridetert-Butanol (if water is present)In the absence of water, the chloride ion acts as the nucleophile.
References
  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]

  • Chemistry LibreTexts. (2025, October 6). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. [Link]

  • Oreate AI Blog. (2026, February 19). Unpacking the Reaction: What Happens to 2-Methyl-1-Propene?[Link]

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • Wikipedia. Isobutyraldehyde. [Link]

  • PubChem - National Institutes of Health. Isobutyraldehyde. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]

  • Google Patents. US4125694A - Process for the polymerization of allyl halides to form polyallyl alcohol.
  • Chemistry Steps. (2025, January 7). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • Vaia. Problem 43 Reaction of 2 -methylpropene wit...[Link]

  • Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Journal of the American Chemical Society. (2018, September 14). Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. [Link]

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Methyl-1-propenol Synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-1-propenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-propenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can adapt and troubleshoot your experiments effectively.

Introduction: The Isomerization Challenge

2-Methyl-1-propenol is a primary allylic alcohol of interest in various synthetic applications. Unlike its more common tertiary isomer, 2-methyl-2-propen-1-ol (also known as methallyl alcohol), direct synthesis routes to 2-Methyl-1-propenol are less common. The most practical and efficient pathway to obtaining this compound is through the catalytic 1,3-isomerization of 2-methyl-2-propen-1-ol.

This isomerization is a reversible, equilibrium-driven process. Consequently, achieving a high yield of the desired primary alcohol requires careful control of reaction conditions to shift the equilibrium and prevent competing side reactions. This guide focuses on troubleshooting and optimizing this critical isomerization step.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for 2-Methyl-1-propenol?

The most effective method is the transition-metal-catalyzed 1,3-isomerization (or transposition) of the readily available starting material, 2-methyl-2-propen-1-ol. This reaction rearranges the double bond and the hydroxyl group. Several catalyst systems are known to be effective, particularly high-oxidation-state metal oxo complexes based on Vanadium(V), Molybdenum(VI), and Rhenium(VII).[1] Ruthenium complexes have also been shown to be efficient for isomerizing allylic alcohols.[2]

Q2: Why is my yield of 2-Methyl-1-propenol consistently low?

Low yields are typically due to two main factors:

  • Reaction Equilibrium: The isomerization is a reversible process, meaning the reaction mixture will naturally contain both the starting material (tertiary alcohol) and the product (primary alcohol). Without specific strategies, the reaction will reach an equilibrium that may not strongly favor the desired product.[1]

  • Side Reactions: Allylic alcohols are susceptible to side reactions under catalytic conditions, especially at elevated temperatures. These include dehydration to form dienes, oxidation to form isobutyraldehyde, or formation of ether byproducts.[1][3] Each of these pathways consumes your material and reduces the final yield.

Q3: What are the most common impurities to expect in my final product?

The most common impurity will almost always be the unreacted starting material, 2-methyl-2-propen-1-ol. Other significant byproducts can include:

  • Isobutyraldehyde: Formed via oxidation of the product.

  • Isoprene: Formed via dehydration of the starting material or product.[1]

  • Diallyl ethers: Formed through intermolecular condensation.

Q4: How can I accurately monitor the reaction's progress and determine the yield?

Gas chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the ideal analytical technique.[4][5] It allows for excellent separation of the isomeric alcohols and potential byproducts, enabling accurate quantification of the reaction components over time. This data is crucial for determining conversion, selectivity, and overall yield.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during the isomerization reaction.

Area 1: Low Conversion & Poor Yield

Q: My reaction stalls at a low conversion rate, leaving large amounts of starting material. How can I drive the reaction toward the product?

This is a classic equilibrium problem. To improve conversion, you must shift the equilibrium to favor the 2-Methyl-1-propenol product.

Causality & Solution:

  • Catalyst Inactivity: The choice of catalyst is paramount. While older methods using trialkyl oxovanadates required high temperatures (>150 °C), modern catalysts are far more efficient.[1] For instance, the rhenium oxo complex O₃ReOSiPh₃ is highly active, achieving equilibrium in minutes even at 0 °C.[6] If you are using a less active catalyst, consider switching to a more modern, high-efficiency option.

  • Reversible Equilibrium: The most effective strategy to overcome equilibrium limitations is to remove the desired product from the reaction as it forms. A highly effective method reported by Morrill and Grubbs involves adding N,O-bis(trimethylsilyl)acetamide (BSA) to the reaction mixture. BSA selectively silylates the primary alcohol product (2-Methyl-1-propenol), converting it to a silyl ether. This ether does not participate in the isomerization equilibrium, thus pulling the reaction to completion with near-quantitative conversion. The silyl ether can then be easily hydrolyzed back to the alcohol during workup.[6]

  • Temperature Effects: For every catalytic system, there is an optimal temperature range. Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions, while temperatures that are too low will result in impractically slow reaction rates. You must optimize the temperature for your specific catalyst. For highly active systems like O₃ReOSiPh₃, reactions can be run at temperatures as low as -50 °C to improve selectivity.[6]

Experimental Protocol: High-Yield Isomerization via Product Trapping

This protocol is adapted from the work of Morrill and Grubbs and utilizes in-situ silylation to achieve high conversion.[6]

Materials:

  • 2-methyl-2-propen-1-ol (starting material)

  • O₃ReOSiPh₃ (Rhenium catalyst)

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous DCM.

  • Additive: Add BSA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -50 °C) using an appropriate bath.

  • Catalyst Addition: Add the O₃ReOSiPh₃ catalyst (typically 1-5 mol%) to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding a few drops of a mild acid (e.g., saturated aq. NH₄Cl). To hydrolyze the silyl ether, add a dilute acid solution (e.g., 1M HCl) and stir vigorously until TLC or GC-MS analysis shows complete conversion to the free alcohol.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation or flash column chromatography.

Area 2: Poor Selectivity & Byproduct Formation

Q: My reaction produces a significant amount of isoprene. How can I prevent this dehydration?

Causality & Solution: Dehydration is typically an acid-catalyzed side reaction. If your catalytic system requires an acidic co-catalyst, such as the NBu₄ReO₄ and p-TsOH·H₂O system, dehydration can become a major issue.[1]

  • Minimize Acidity: Switch to a catalyst that operates under neutral conditions, such as O₃ReOSiPh₃.[6]

  • Ensure Anhydrous Conditions: Water can sometimes promote dehydration pathways. Use anhydrous solvents and reagents to minimize this side reaction.

  • Lower Temperature: Dehydration reactions often have a higher activation energy than the desired isomerization. Running the reaction at a lower temperature can significantly improve selectivity.[6]

Q: I am observing isobutyraldehyde in my product mixture. What is the cause?

Causality & Solution: This is due to the oxidation of your allylic alcohol product. While isomerization of allylic alcohols can be a route to carbonyl compounds, it is often an undesired side reaction when the isomerized alcohol is the target.[2]

  • Inert Atmosphere: The most common culprit is atmospheric oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (high-purity nitrogen or argon) from start to finish.

  • Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities, which can initiate oxidation.

Data Presentation: Catalyst System Comparison
Catalyst SystemTypical TemperatureSolventKey AdvantagesPotential IssuesReference
VO(OR)₃ >150 °CToluene, XyleneSimple, readily available catalyst.High temperatures required, potential for side reactions.[1]
NBu₄ReO₄ / p-TsOH Room Temp - 60 °CBenzene, DCMOperates at lower temperatures.Acid co-catalyst can cause significant dehydration.[1]
O₃ReOSiPh₃ -78 °C to 0 °CDCM, THFExtremely high activity at low temperatures, high E-selectivity.Catalyst can be sensitive to air and moisture.[6]
[RuCl₂(η⁶-arene){P(CH₂OH)₃}] 75 °CWater/n-heptaneCan work in aqueous biphasic systems.Requires a base (Cs₂CO₃) for activation.[2]

Visualizing the Process

Diagram 1: Reaction & Optimization Pathway

This diagram illustrates the core equilibrium and the key side reactions. It also shows the "product trapping" strategy with BSA to drive the reaction to completion.

G cluster_main Main Isomerization Pathway cluster_trap Yield Optimization Strategy cluster_side Common Side Reactions start 2-methyl-2-propen-1-ol (Tertiary Alcohol) product 2-Methyl-1-propenol (Primary Alcohol) start->product Catalyst (e.g., Re, V, Ru) dehydration Isoprene (Dehydration) start->dehydration - H₂O trapped Silylated Product (Removed from Equilibrium) product->trapped + BSA oxidation Isobutyraldehyde (Oxidation) product->oxidation [O]

Caption: Reaction pathway for 2-Methyl-1-propenol synthesis and optimization.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues related to poor reaction yield.

G start Problem: Low Overall Yield check_conversion Analyze by GC-MS: High Starting Material? start->check_conversion low_conversion Issue: Low Conversion (Equilibrium Problem) check_conversion->low_conversion Yes poor_selectivity Issue: Poor Selectivity (Side Reactions) check_conversion->poor_selectivity No action_conversion1 Action: Use a more active catalyst (e.g., O₃ReOSiPh₃) low_conversion->action_conversion1 action_conversion2 Action: Implement product trapping (e.g., add BSA) low_conversion->action_conversion2 action_selectivity1 Action: Run under inert atmosphere (N₂ or Ar) poor_selectivity->action_selectivity1 action_selectivity2 Action: Optimize (lower) temperature poor_selectivity->action_selectivity2 action_selectivity3 Action: Use catalyst that avoids acidic conditions poor_selectivity->action_selectivity3

Caption: A step-by-step workflow for diagnosing poor reaction yield.

References

  • Morrill, C., & Grubbs, R. H. (2005). Highly Selective 1,3-Isomerization of Allylic Alcohols via Rhenium Oxo Catalysis. Journal of the American Chemical Society, 127(9), 2842–2843. [Link]

  • Lorenzo-Luis, P., et al. (2012). Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis, 2(5), 899-912. [Link]

  • Lorenzo-Luis, P. (2012). Catalytic Isomerization of Allylic Alcohols in Water. SciSpace. [Link]

  • Bellemin-Laponnaz, S., & Gandon, V. (2002). Metal oxo complexes as catalysts for the isomerisation of allylic alcohols. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 5(4-5), 235-242. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propanol (FDB003274). [Link]

  • GC-MS analysis information is a standard laboratory technique widely documented. A representative example of GC-MS data for the isomer can be found at NIST WebBook for 1-Propanol, 2-methyl-. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Allylic Alcohols. Thieme. This reference discusses general side reactions of allylic alcohols, such as peroxide formation, which can be inhibited by hydroquinone. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Methyl-1-propenol (Methallyl Alcohol) Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-propenol, a critical resource for researchers, chemists, and process development professionals. This guide is designed to provide in-depth troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-propenol, a critical resource for researchers, chemists, and process development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges encountered when scaling this synthesis from the laboratory bench to pilot or industrial production. As an allylic alcohol, 2-Methyl-1-propenol presents a unique set of challenges due to the reactivity of its carbon-carbon double bond and hydroxyl group.[1] This document offers field-proven insights to navigate these complexities effectively.

Troubleshooting Guides

This section addresses specific issues you may encounter during the scale-up of 2-Methyl-1-propenol synthesis in a direct question-and-answer format.

Issue 1: Low Yield or Stalled Reaction Conversion

Question: My reaction yield for 2-Methyl-1-propenol is significantly lower on a larger scale compared to my lab results, or the reaction seems to stall before completion. What are the likely causes and how can I fix this?

Answer:

This is a common and multifaceted scale-up challenge. The transition from a small flask to a large reactor changes the dynamics of heat and mass transfer, which can profoundly impact reaction kinetics and equilibrium.

Potential Causes & Solutions:

  • Inefficient Mass Transfer/Mixing: In the common synthesis via hydrolysis of 2-methallyl chloride, the reaction is often biphasic (aqueous and organic).[2][3] What appears well-mixed in a flask can suffer from poor interfacial contact in a large reactor.

    • Troubleshooting:

      • Agitator Optimization: Ensure the reactor's agitator speed and design (e.g., impeller type) are sufficient to create a fine emulsion, maximizing the surface area between the aqueous and organic phases.

      • Phase-Transfer Catalysis: Introduce a phase-transfer catalyst (PTC) like a quaternary ammonium salt or polyethylene glycol.[3] A PTC shuttles the hydroxide ion (or other nucleophile) into the organic phase, dramatically accelerating the reaction rate.

  • Poor Temperature Control: The hydrolysis reaction is exothermic. Localized "hot spots" can form in a large, poorly mixed reactor, leading to increased byproduct formation and degradation of the product.

    • Troubleshooting:

      • Controlled Reagent Addition: Add the aqueous base solution slowly and sub-surface to the heated 2-methallyl chloride solution. This allows the reactor's cooling system to dissipate the heat of reaction effectively.

      • Jacket Temperature: Monitor and control the reactor jacket temperature closely. A temperature gradient between the reactor wall and the bulk solution can indicate poor mixing.

  • Reversible Reactions & Equilibrium: Although hydrolysis is generally favorable, the accumulation of products can, in some cases, slow the forward reaction.

    • Troubleshooting: Ensure a sufficient stoichiometric excess of the hydrolyzing agent (e.g., sodium hydroxide) is used to drive the reaction to completion.

Issue 2: High Levels of Impurities and Byproducts

Question: My scaled-up batch of 2-Methyl-1-propenol is contaminated with significant levels of unknown or known byproducts. How do I identify and minimize them?

Answer:

The increased reactivity at higher temperatures and longer reaction times typical of scale-up can open pathways to numerous side reactions.

Potential Causes & Solutions:

  • Ether Formation: The most common byproduct is often the corresponding ether (e.g., di(2-methylallyl) ether), formed by the reaction of the 2-Methyl-1-propenol product with unreacted starting material under basic conditions.

    • Troubleshooting:

      • Temperature Management: Strict temperature control is crucial. Avoid exceeding the optimal reaction temperature, as higher temperatures favor the Williamson ether synthesis pathway.

      • Stoichiometry: Use a modest excess of the aqueous base. A large excess can promote ether formation.

  • Isomerization: The double bond in the allylic system can potentially migrate under certain catalytic or thermal conditions, leading to isomeric impurities that are difficult to separate.

    • Troubleshooting: Screen for and select catalysts (if used) that are known to have low isomerization activity. Avoid unnecessarily high reaction temperatures or prolonged reaction times.

  • Residual Starting Materials: Unreacted 2-methallyl chloride is a common impurity.

    • Troubleshooting: Monitor the reaction to completion using an appropriate analytical technique (e.g., Gas Chromatography - GC). Ensure sufficient reaction time and effective mixing to allow for full conversion.

Issue 3: Challenges in Product Purification and Isolation

Question: I'm struggling to purify my 2-Methyl-1-propenol at scale. I'm experiencing issues with phase separation during work-up and/or poor separation during distillation.

Answer:

Purification is often one of the most significant scale-up hurdles. What is simple in a separatory funnel can become complex in a large vessel.

Potential Causes & Solutions:

  • Emulsion Formation: The presence of salts and the amphiphilic nature of the alcohol product can lead to stable emulsions during aqueous washes, making phase separation difficult and time-consuming.

    • Troubleshooting:

      • Brine Wash: After the initial water wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions.

      • Solvent Choice: If an extraction solvent is used, ensure it has a significantly different density from water to facilitate a clean phase split.

  • Azeotrope Formation: 2-Methyl-1-propenol can form azeotropes with water or other solvents, making complete separation by simple distillation impossible.

    • Troubleshooting:

      • Drying: Before distillation, thoroughly dry the organic phase with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

      • Azeotropic Distillation: If a water azeotrope is a problem, consider using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene) with a Dean-Stark trap to remove water prior to final product distillation.

  • Co-distillation of Impurities: Impurities with boiling points close to that of 2-Methyl-1-propenol will be difficult to separate.

    • Troubleshooting:

      • Fractional Distillation: Use a distillation column with sufficient theoretical plates and optimize the reflux ratio to achieve the desired separation.

      • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, which can prevent thermal degradation of the product and may improve the separation from higher-boiling impurities.

Data & Protocols

Table 1: Physicochemical Properties of 2-Methyl-1-propenol and Related Compounds
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
2-Methyl-1-propenol C₄H₈O72.11~114-115Target Product.
2-Methallyl ChlorideC₄H₇Cl90.55~72Common starting material.
Di(2-methylallyl) etherC₈H₁₄O126.20~135-137Common byproduct.
WaterH₂O18.02100Forms azeotropes.
Protocol 1: General Procedure for Scale-Up of 2-Methyl-1-propenol Synthesis

This protocol outlines a general approach for the hydrolysis of 2-methallyl chloride. Note: This is a representative procedure and must be adapted and optimized for your specific equipment and scale.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and addition funnel with 2-methallyl chloride.

  • Initial Heating: Begin agitation and heat the 2-methallyl chloride to the target reaction temperature (e.g., 80-90°C).

  • Controlled Addition: Slowly add an aqueous solution of sodium or potassium hydroxide (e.g., 20-30 wt%) to the reactor over several hours. Monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature for an additional period. Monitor the disappearance of the starting material by GC analysis of reaction aliquots.

  • Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a vessel suitable for work-up.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with water and then a saturated brine solution to remove residual salts and help break any emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under atmospheric or reduced pressure.

Visualizations
Diagram 1: Common Synthesis Route

cluster_0 Reaction Stage cluster_1 Purification Stage 2-Methallyl_Chloride 2-Methallyl Chloride Reactor Hydrolysis Reaction (Heat, Mixing) 2-Methallyl_Chloride->Reactor Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Reactor Crude_Product_Mix Crude Product Mixture (Alcohol, Ether, Salt, Water) Reactor->Crude_Product_Mix Workup Aqueous Work-up (Phase Separation, Washes) Crude_Product_Mix->Workup Drying Drying Workup->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure 2-Methyl-1-propenol Distillation->Final_Product

Caption: A typical workflow for the synthesis and purification of 2-Methyl-1-propenol.

Diagram 2: Troubleshooting Low Yield

start Low Yield or Stalled Reaction check_mixing Is mixing efficient? (visual, temp gradient) start->check_mixing check_temp Is temperature optimal? check_mixing->check_temp Yes improve_mixing Increase agitator speed. Consider PTC. check_mixing->improve_mixing No check_reagents Are reagents stoichiometrically correct? check_temp->check_reagents Yes adjust_temp Adjust jacket temp. Control addition rate. check_temp->adjust_temp No adjust_reagents Ensure slight excess of aqueous base. check_reagents->adjust_reagents No monitor Re-run and monitor by GC. check_reagents->monitor Yes improve_mixing->monitor adjust_temp->monitor adjust_reagents->monitor

Caption: A decision tree for troubleshooting low reaction yield during scale-up.

Diagram 3: Byproduct Formation Pathway

cluster_desired Desired Reaction cluster_side Side Reaction (SN2) MAC 2-Methallyl Chloride Product 2-Methyl-1-propenol (Product) MAC->Product Hydrolysis Byproduct Di(2-methylallyl) ether (Byproduct) MAC->Byproduct Attack by Alkoxide Base OH⁻ Alkoxide Alkoxide Intermediate Product->Alkoxide + OH⁻, - H₂O Alkoxide->Byproduct

Caption: Formation of a common ether byproduct via a competing SN2 pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 2-Methyl-1-propenol? The most established industrial method is the alkaline hydrolysis of 2-methallyl chloride, which is derived from isobutylene.[2] Other routes, such as those involving two-step esterification and subsequent hydrolysis, have also been developed to potentially improve purity and simplify separation.[2]

Q2: What are the key safety considerations when scaling up this synthesis? The primary hazards involve flammable and reactive materials. 2-methallyl chloride is a reactive alkylating agent. 2-Methyl-1-propenol itself is a flammable liquid.[4] Key considerations include:

  • Flammability: Use intrinsically safe equipment and proper grounding to prevent static discharge. Ensure adequate ventilation.

  • Exothermic Reaction: The hydrolysis reaction generates heat. A robust reactor cooling system and controlled addition of reagents are essential to prevent a thermal runaway.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and flame-retardant lab coats.

Q3: How can I effectively monitor the reaction's progress on a large scale? Gas Chromatography (GC) is the most effective method. Periodically and safely take a small aliquot from the reaction mixture, quench it, separate the organic layer, and inject it into a GC. This will allow you to quantify the disappearance of the starting material (2-methallyl chloride) and the appearance of the product and major byproducts.

Q4: Are there more sustainable or "greener" synthesis methods available? Research is ongoing into more sustainable routes. This includes the development of catalytic processes that avoid stoichiometric reagents and harsh conditions. For instance, hydrogen transfer reactions using catalysts like aluminum isopropoxide are being explored.[5] Additionally, photocatalytic methods offer a potential route under very mild conditions, though these are generally at an earlier stage of development for industrial scale-up.[6]

References

  • Mon, M., et al. (2025, November 24). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production. ACS Sustainable Chemistry & Engineering.
  • Nunan, J. G., et al. (1989). Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts.
  • Klier, K., et al. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Report. OSTI.GOV.
  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Google Patents. (n.d.). CN108191604B - Method for continuously preparing 2-methallyl alcohol.
  • Klier, K., et al. (1985, November 30). Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks: Quarterly technical progress report, September--November 1985. OSTI.GOV.
  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of synthesis of methallyl alcohol. Retrieved from [Link]

  • ChemBK. (2025, August 19). 2-Methyl-1-propanol. Retrieved from [Link]

  • Haahti, E., & Horning, E. C. (1963). Isolation and Characterization of Saturated and Unsaturated Fatty Acids and Alcohols of Human Skin Surface Lipids.
  • Google Patents. (n.d.). CN101759528B - Synthesizing method of 2-methallyl alcohol.
  • Kalesse, M. (2018). Challenges in the stereoselective synthesis of allylic alcohols. JYX: JYU.
  • Google Patents. (n.d.). US3028435A - Separation and purification of fatty alcohols.
  • Wang, Z., & Shang, M. (2017, December 26). Synthesis of Allylic Alcohols via Cu-Catalyzed Hydrocarbonylative Coupling of Alkynes with Alkyl Halides. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Industrial Synthesis of Allyl Alcohols: Outlook and Challenges for a Sustainable Production | Request PDF. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN108059584A - The preparation method of methallyl alcohol.
  • Marigo, M., et al. (2007).
  • European Patent Office. (n.d.). Process for purifying crude fatty alcohols - Patent 2522650. Retrieved from [Link]

  • Anvia. (n.d.). [Chemical Knowledge]:Properties and Uses of Methyl Allyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of unsaturated fatty alcohols from lauric oils.
  • NextSDS. (n.d.). 2-Methyl-1-propanol Safety Data Sheet. Retrieved from [Link]

  • Transformation Tutoring. (2022, November 19). Synthesis Of Alcohols: Complete Guide Including Alkene Reactions, Reducing Reagents And Organometals. Retrieved from [Link]

  • Eide, I., et al. (2019). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. PLOS ONE.
  • Chad's Prep. (2021, January 21). 12.3 Synthesis of Alcohols | Organic Chemistry. YouTube. Retrieved from [Link]

  • J P McCormick. (2014, January 31). Methods for Synthesizing Alcohols. YouTube. Retrieved from [Link]

  • Frontier, A. (2026). Troubleshooting: About - Chemistry. University of Rochester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methyl-1-propenol Storage &amp; Polymerization

Application Scientist Note on Nomenclature & Causality: Welcome to the Technical Support Center. Before diving into troubleshooting, we must address a critical chemical distinction that frequently derails experiments.

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Note on Nomenclature & Causality: Welcome to the Technical Support Center. Before diving into troubleshooting, we must address a critical chemical distinction that frequently derails experiments. If you are experiencing "polymerization" during storage, you are almost certainly working with the stable allylic monomer 2-Methyl-2-propen-1-ol (Methallyl alcohol) 1, not 2-Methyl-1-propenol .

  • 2-Methyl-1-propenol is an unstable enol. It does not typically polymerize; instead, it rapidly tautomerizes into isobutyraldehyde (2-methylpropanal) unless stabilized by specific organometallic complexes 2.

  • 2-Methyl-2-propen-1-ol (Methallyl alcohol) is the monomer used in polymer synthesis and hydrogel generation 1. It is highly susceptible to autopolymerization when exposed to heat, oxygen, or radical initiators 3.

This guide addresses both the prevention of methallyl alcohol polymerization and the stabilization of the true enol form.

FAQ & Troubleshooting Guide

Q1: My stored "2-Methyl-1-propenol" has turned into a viscous syrup. What happened, and can I salvage it? A: You are observing the autopolymerization of methallyl alcohol (2-Methyl-2-propen-1-ol) into polymethallyl alcohol [[3]](). This occurs when the radical inhibitor is depleted, or the reagent was exposed to oxygen and elevated temperatures (above 85°C, or prolonged room temperature storage) 3. Causality: Allylic alcohols generate stable allylic radicals upon hydrogen abstraction. In the presence of trace oxygen, peroxides form, initiating a free-radical chain polymerization. Salvage: Once polymerized, the reagent cannot be easily depolymerized back to the monomer. You must dispose of the viscous material and procure a fresh batch.

Q2: How should I properly store the monomer to prevent this polymerization? A: The self-validating storage system requires three elements:

  • Inhibitor: Ensure the presence of 10-50 ppm of MEHQ (p-methoxyphenol) or BHT (butylated hydroxytoluene) 4.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent the formation of hydroperoxides.

  • Temperature: Store in a flammable liquids cabinet at 2–8°C. Lower kinetic energy drastically reduces the rate of spontaneous radical initiation.

Q3: I need to use the monomer for a cross-linking experiment, but the inhibitor is interfering. How do I remove it without triggering immediate polymerization? A: You must remove the inhibitor immediately prior to use. Do not store uninhibited monomer. Causality: MEHQ quenches radicals by donating a hydrogen atom to form a stable phenoxy radical. In your downstream experiment (e.g., hydrogel formation), MEHQ will quench your intended polymerization initiator. Solution: Pass the required volume through a short column of activated basic alumina (Al₂O₃). The phenolic OH group of MEHQ binds strongly to the basic alumina, allowing the pure methallyl alcohol to elute. (See Protocol 1 below).

Q4: What if my research actually requires the enol form (2-Methylprop-1-en-1-ol)? How do I prevent it from degrading into isobutyraldehyde? A: True enols are thermodynamically unstable relative to their carbonyl tautomers. Causality: Protic solvents or trace acids/bases catalyze the proton transfer required for keto-enol tautomerization. Solution: The enol must be generated in situ in strictly aprotic solvents (like acetone-d6) 5. For isolation, it must be stabilized using transition metal complexes, such as [Rh(CO)(PPh3)3]ClO4, which coordinate the double bond and sterically hinder tautomerization 5.

Quantitative Data: Storage & Stability Comparison

CompoundIUPAC NamePrimary Degradation PathwayPreventative Storage ConditionsShelf-Life (Optimal)
Methallyl Alcohol 2-Methyl-2-propen-1-olFree-radical polymerization2–8°C, inert gas, 10-50 ppm MEHQ12–24 months
Isobutenol (Enol) 2-Methylprop-1-en-1-olKeto-enol tautomerization-80°C, strictly aprotic solvent, Rh-catalystMinutes to Hours

Experimental Protocols

Protocol 1: Inhibitor Removal via Basic Alumina (Self-Validating System)

Purpose: To obtain pure 2-Methyl-2-propen-1-ol immediately before polymerization assays.

  • Preparation: Pack a glass Pasteur pipette with a small plug of glass wool at the narrowing.

  • Stationary Phase: Add 2-3 cm of activated basic alumina (Brockmann Grade I).

  • Equilibration: Flush the column with 2 mL of dry, degassed solvent (e.g., THF or dichloromethane), depending on your downstream application.

  • Elution: Apply 5 mL of the inhibited methallyl alcohol to the top of the column.

  • Collection: Collect the eluate in a Schlenk flask under Argon.

  • Validation Check: To ensure the inhibitor is removed, take a 100 µL aliquot and add a drop of dilute FeCl₃ solution. A lack of purple/blue color confirms the absence of phenolic inhibitors. Use the monomer immediately.

Protocol 2: In Situ Generation and Stabilization of 2-Methyl-1-propenol (Enol)

Purpose: To study the true enol form without tautomerization.

  • Solvent Preparation: Dry and degas acetone-d6 to strictly aprotic conditions.

  • Catalyst Addition: Dissolve 0.1 mol% of [Rh(CO)(PPh3)3]ClO4 in the solvent under Argon 5.

  • Isomerization: Introduce 2-Methyl-2-propen-1-ol to the solution at -80°C.

  • Monitoring (Validation): Monitor the rapid generation of the enol via 1H NMR. The Rh-complex will coordinate and stabilize the enol, preventing its tautomerization to isobutyraldehyde 5.

Mechanistic Pathways: Polymerization vs. Tautomerization

ChemicalPathways N1 2-Methyl-2-propen-1-ol (Methallyl Alcohol) N3 Free Radicals / O2 / Heat N1->N3 Exposure N2 2-Methyl-1-propenol (Enol Form) N4 Protic Solvents / Acid / Base N2->N4 Instability N5 Polymethallyl Alcohol (Viscous Polymer) N3->N5 Polymerization N6 Isobutyraldehyde (Tautomerization Product) N4->N6 Tautomerization

Divergent degradation pathways of methallyl alcohol (polymerization) vs. its enol (tautomerization).

References

  • Source: google.com (Patents)
  • Process for preparing methacrylates of fluorinated alcohols - EP 0394927 B1 Source: epo.org URL:[Link]

  • Simple enols. 1. The generation of vinyl alcohol in solution and its detection... Source: acs.org (Journal of the American Chemical Society) URL:[Link]

  • Reversible Generation of Metastable Enols in the 1,4-Addition of Thioacetic Acid... Source: researchgate.net URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-1-Propenol &amp; Allylic/Enolic Experiments

Executive Summary: The Nomenclature Trap Before troubleshooting your experiment, it is critical to verify the exact chemical species you are working with. In literature and laboratory vernacular, 2-Methyl-1-propenol (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Trap

Before troubleshooting your experiment, it is critical to verify the exact chemical species you are working with. In literature and laboratory vernacular, 2-Methyl-1-propenol (CAS 56640-70-1) is frequently confused with its stable structural isomer, 2-Methyl-2-propen-1-ol (Methallyl alcohol, CAS 513-42-8)[1][2].

  • Strict 2-Methyl-1-propenol is an unstable enol (the tautomer of isobutyraldehyde) studied almost exclusively in gas-phase kinetics and advanced mass spectrometry[2][3].

  • 2-Methyl-2-propen-1-ol (Methallyl alcohol) is a stable, commercially available reagent widely used in polymer chemistry, specifically for functionalizing hemicellulose acetylated galactoglucomannan (AcGGM) to form renewable hydrogels[4].

This guide provides authoritative troubleshooting for both experimental pathways.

Part 1: Gas-Phase Enol Studies (Strict 2-Methyl-1-propenol)

FAQ 1.1: Why does my generated 2-methyl-1-propenol rapidly convert to isobutyraldehyde before detection?

Causality: 2-Methyl-1-propenol is the thermodynamically unstable enol tautomer of isobutyraldehyde[5]. In a perfect vacuum, the 1,3-hydrogen shift is symmetry-forbidden in the isolated ground state, meaning the theoretical activation barrier is high. However, trace water, acidic/basic sites on quartz reactor walls, or exposed metal surfaces act as potent catalysts, dramatically lowering the activation energy through a concerted proton transfer mechanism. Solution: You cannot synthesize this enol in the solution phase. You must ensure ultra-high vacuum (UHV) conditions. Passivate all quartz or stainless steel reactor walls using hexamethyldisilazane (HMDS) vapor to remove active silanol groups. Generate the enol in situ via Flash Vacuum Pyrolysis (FVP) of a suitable precursor (e.g., 2-methylcyclobutanol)[6].

FAQ 1.2: How do I accurately measure the ionization energy of the transient enol without keto-interference?

Causality: Standard electron ionization (EI) sources often operate at temperatures and pressures that induce thermal equilibration, causing the enol to revert to the keto form before ionization. Solution: Interface your FVP directly with a tandem mass spectrometer utilizing pulsed laser photolysis or low-energy EI. By ionizing the effluent immediately after the pyrolysis zone, you capture the enol before wall-collisions induce tautomerization. The experimental ionization energy of 2-methyl-1-propenol is distinctly lower than its keto counterpart, measured at 8.44 eV [3][6].

Part 2: Synthetic & Hydrogel Applications (Methallyl Alcohol)

FAQ 2.1: My AcGGM hydrogel cross-linking with 2-methyl-2-propen-1-ol is yielding weak gels. What is wrong?

Causality: The attachment of methallyl alcohol to the AcGGM backbone provides pendant vinyl sites for cross-linking[4]. However, the alpha-methyl group on the double bond provides significant steric hindrance and stabilizes the intermediate radical. This fundamentally lowers the propagation rate during free-radical cross-linking compared to standard unsubstituted acrylates. Furthermore, dissolved oxygen is a potent radical scavenger that terminates methallyl radicals prematurely. Solution: Increase the concentration of your radical initiator system (e.g., APS/TEMED or a photoinitiator like Irgacure 2959). Critically, you must rigorously degas your prepolymer solution by sparging with high-purity Nitrogen or Argon for at least 30 minutes prior to initiating polymerization to prevent oxygen quenching[4].

FAQ 2.2: I am getting low yields when synthesizing ethers or phospholipids from methallyl alcohol. How can I optimize this?

Causality: The hydroxyl group of methallyl alcohol is less nucleophilic than a standard primary aliphatic alcohol due to the electron-withdrawing nature of the adjacent sp2 hybridized carbon system, compounded by the steric bulk of the methyl group. Solution: Convert the alcohol to a highly reactive alkoxide using a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) in a polar aprotic solvent like anhydrous DMF or THF. Ensure strictly anhydrous conditions to prevent the premature quenching of the alkoxide intermediate.

Part 3: Quantitative Data Tables

Table 1: Physicochemical Comparison of Isomers [2][7]

PropertyStrict 2-Methyl-1-propenol2-Methyl-2-propen-1-ol
Common Name Isobutenol (Enol form)Methallyl Alcohol
CAS Number 56640-70-1513-42-8
Molecular Formula C₄H₈OC₄H₈O
Exact Mass 72.0575 g/mol 72.0575 g/mol
Boiling Point N/A (Unstable / Transient)113-115 °C
Density N/A (Gas phase studies)0.857 g/mL at 25 °C
Primary Application Gas-phase kinetics, Mass SpecHydrogels, Polymer synthesis

Part 4: Validated Experimental Protocols

Protocol A: Gas-Phase Generation of 2-Methyl-1-propenol via FVP

This protocol is designed as a self-validating system; you must confirm the ionization energy before proceeding to kinetic studies.

  • System Passivation: Treat the quartz pyrolysis tube with HMDS vapor at 200 °C for 2 hours, then bake at 400 °C under UHV ( <10−6 Torr) to eliminate catalytic wall sites.

  • Pyrolysis: Heat the pyrolysis zone to 600–700 °C.

  • Introduction: Introduce the 2-methylcyclobutanol precursor at a controlled leak rate to maintain a pressure of <10−4 Torr in the pyrolysis zone.

  • Self-Validation (Detection): Interface directly with a mass spectrometer source. Ionize at 10–15 eV to minimize fragmentation. Validation Check: You must observe the molecular ion at m/z 72 and verify the ionization energy onset at 8.44 eV. If the onset is ~9.7 eV, your enol has tautomerized to isobutyraldehyde, indicating a leak or active wall sites[6].

Protocol B: AcGGM Functionalization and Hydrogel Cross-linking

Based on the methodologies established for renewable hydrogel design[4][8].

  • Activation: Dissolve AcGGM in anhydrous DMSO. Add N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl groups on the polysaccharide backbone.

  • Coupling: Add 2-methyl-2-propen-1-ol (methallyl alcohol) to the activated AcGGM solution. Stir at 50 °C for 24 hours under an inert argon atmosphere.

  • Purification & Self-Validation: Precipitate the functionalized polymer in cold ethanol, filter, and dry under vacuum. Validation Check: Verify the degree of substitution (DSH) using 1 H NMR spectroscopy. A successful functionalization will show distinct vinylic proton shifts between 4.5 and 5.0 ppm. Do not proceed to cross-linking without confirming these peaks.

  • Cross-linking: Dissolve the functionalized AcGGM in degassed deionized water. Add the radical initiator system (e.g., APS/TEMED).

  • Gelation: Allow the solution to cure in a mold at room temperature under a nitrogen blanket until the hydrogel network is fully formed.

Part 5: Mechanistic & Workflow Visualizations

KetoEnol Precursor Precursor (e.g., 2-methylcyclobutanol) Enol 2-Methyl-1-propenol (Unstable Enol) Precursor->Enol Flash Vacuum Pyrolysis (FVP) Enol->Enol Stabilized in UHV (Passivated Walls) Keto Isobutyraldehyde (Stable Keto Form) Enol->Keto Tautomerization (Acid/Base Catalyzed)

Gas-phase generation and tautomerization pathway of 2-methyl-1-propenol.

Hydrogel AcGGM AcGGM Backbone Activated Pendant Alkene-Functionalized AcGGM AcGGM->Activated Etherification / Grafting Methallyl Methallyl Alcohol (2-Methyl-2-propen-1-ol) Methallyl->Activated CDI Activation Hydrogel Cross-linked Hydrogel Network Activated->Hydrogel Radical Initiator (N2 Degassed)

AcGGM hydrogel cross-linking workflow using methallyl alcohol.

References

  • Turecek, F., Brabec, L., & Korvola, J. (1988). Unstable enols in the gas phase. Preparation, ionization energies, and heats of formation of (E)- and (Z)-2-buten-2-ol, 2-methyl-1-propen-1-ol, and 3-methyl-2-buten-2-ol. Journal of the American Chemical Society, 110(24), 7984-7990.

  • Voepel, J., Edlund, U., & Albertsson, A.-C. (2009). Alkenyl-Functionalized Precursors for Renewable Hydrogels Design. Journal of Polymer Science Part A: Polymer Chemistry, 47(14), 3595-3606.

  • Sigma-Aldrich Product Specification. 2-Methyl-2-propen-1-ol (Methallyl Alcohol), CAS 513-42-8.

Sources

Optimization

Technical Support Center: Catalyst Deactivation in 2-Methyl-1-propenol Synthesis

Welcome to the technical support center for catalyst deactivation in the synthesis of 2-Methyl-1-propenol (isobutanol). This guide is intended for researchers, scientists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst deactivation in the synthesis of 2-Methyl-1-propenol (isobutanol). This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues related to catalyst performance during their experiments.

Introduction

The synthesis of 2-Methyl-1-propenol, a key intermediate and valuable chemical, is predominantly achieved through two primary catalytic routes: the direct synthesis from syngas (a mixture of CO, H₂, and often CO₂) and the dehydration of isobutanol. Both pathways are highly dependent on the stability and activity of the catalysts employed. Catalyst deactivation is an unavoidable phenomenon that can significantly impact reaction efficiency, product selectivity, and overall process economics. Understanding the root causes of deactivation and implementing effective mitigation and regeneration strategies are crucial for successful and reproducible experimentation.

This guide provides a structured approach to identifying, understanding, and resolving common catalyst deactivation issues encountered in both major synthesis routes.

Part 1: Synthesis of 2-Methyl-1-propenol from Syngas

The direct conversion of syngas to 2-Methyl-1-propenol and other higher alcohols is typically carried out using modified methanol synthesis catalysts, most commonly Cesium-promoted Copper/Zinc Oxide/Alumina (Cs/Cu/ZnO/Al₂O₃). The deactivation of these catalysts is a multifaceted issue.

Troubleshooting Guide & FAQs: Syngas to 2-Methyl-1-propenol

Q1: My catalyst activity is declining steadily over time, and I'm observing a gradual increase in the reactor temperature needed to maintain conversion. What's happening?

A: This is a classic symptom of thermal sintering of the copper nanoparticles and/or agglomeration of the ZnO support.[1][2][3] At elevated temperatures, the small, highly active copper particles can migrate and coalesce into larger particles, reducing the active surface area available for the reaction.[2] The presence of water, a byproduct of the synthesis, can accelerate this process.[4]

Troubleshooting Steps:

  • Verify Operating Temperature: Ensure your reaction temperature is within the recommended range for your specific catalyst formulation. Exceeding the optimal temperature significantly accelerates sintering.

  • Analyze Reactor Temperature Profile: In a fixed-bed reactor, sintering can sometimes be observed by a "smearing" or broadening of the hot spot in the temperature profile.

  • Post-mortem Analysis: After the run, characterize the spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to check for an increase in copper crystallite size compared to the fresh catalyst.[3]

Preventative Measures:

  • Maintain strict temperature control.

  • Consider catalysts with promoters or supports that enhance thermal stability.

Q2: I've noticed a sharp drop in catalyst activity, but the reactor temperature profile and pressure drop have not changed significantly. What could be the cause?

A: A rapid, non-mechanical failure often points to catalyst poisoning .[1][5] Poisons are substances in the feed gas that strongly adsorb to the active sites, rendering them inactive. For Cu/ZnO-based catalysts, common poisons include sulfur and chlorine compounds.[6][7]

Troubleshooting Steps:

  • Analyze Feed Gas Composition: Verify the purity of your syngas. Even trace amounts (ppm or ppb) of sulfur (e.g., H₂S, COS) or halides can cause significant deactivation.[7][8]

  • Guard Beds: If feed purity is a concern, install a guard bed upstream of your reactor to remove potential poisons.

  • Post-mortem Analysis: Elemental analysis (e.g., X-ray Photoelectron Spectroscopy - XPS) of the spent catalyst can identify the presence of poisons on the surface.

Q3: My selectivity towards 2-Methyl-1-propenol is decreasing, while methanol selectivity is increasing. What does this indicate?

A: This shift in selectivity can be indicative of a change in the nature of the active sites. One possible cause is the loss or redistribution of the alkali promoter (e.g., Cesium). The promoter is crucial for the C-C chain growth required for higher alcohol synthesis.[9][10] Another possibility is a change in the oxidation state of the active copper species, which can be influenced by the CO₂/CO ratio in the feed gas.[11]

Troubleshooting Steps:

  • Verify Feed Composition: Ensure the CO₂/CO ratio in your syngas is consistent with the desired operating conditions.

  • Catalyst Characterization: Temperature-Programmed Desorption (TPD) of a basic probe molecule (like CO₂) on the fresh and spent catalyst can indicate changes in the basic sites associated with the promoter.

Catalyst Regeneration Protocol for Cs/Cu/ZnO/Al₂O₃

Regeneration of a deactivated Cs/Cu/ZnO/Al₂O₃ catalyst typically involves a controlled oxidation to remove any carbonaceous deposits and re-disperse the metal components, followed by a re-reduction to activate the catalyst.

Step-by-Step Protocol:

  • Purge the Reactor: At the end of the reaction, cool the reactor to below 200°C under an inert gas flow (e.g., N₂ or Ar) to remove residual reactants.

  • Controlled Oxidation:

    • Introduce a dilute oxygen stream (e.g., 1-2% O₂ in N₂) at a low temperature (e.g., 180-200°C).

    • Slowly ramp the temperature (e.g., 1-2°C/min) to a final temperature of 300-350°C. Caution: The oxidation of coke and any reduced metal species is exothermic. Monitor the reactor temperature closely to avoid a runaway.

    • Hold at the final temperature for 2-4 hours or until the oxidation is complete (as indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).

  • Inert Gas Purge: Purge the reactor with an inert gas to remove all traces of oxygen.

  • Reduction:

    • Introduce a dilute hydrogen stream (e.g., 2-5% H₂ in N₂) at a temperature of 180-200°C.

    • Slowly ramp the temperature (e.g., 1-2°C/min) to the target reduction temperature (typically 220-250°C).

    • Hold at the reduction temperature for 4-6 hours, or until water evolution ceases.

  • Re-introduction of Reaction Feed: Cool the reactor to the desired reaction temperature under an inert atmosphere before re-introducing the syngas feed.

Expected Outcome: This procedure can restore a significant portion of the catalyst's initial activity. However, irreversible deactivation due to severe sintering may not be fully recoverable.

Visualizing Deactivation Pathways

Deactivation_Syngas cluster_synthesis Syngas to 2-Methyl-1-propenol cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Cs/Cu/ZnO/Al₂O₃ Sintering Sintering/Agglomeration (High T, H₂O) Active_Catalyst->Sintering Thermal Stress Poisoning Poisoning (S, Cl compounds) Active_Catalyst->Poisoning Feed Impurities Promoter_Loss Promoter Loss/Redistribution Active_Catalyst->Promoter_Loss Harsh Conditions Deactivated_Catalyst Deactivated Catalyst (Low Activity/Selectivity) Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Promoter_Loss->Deactivated_Catalyst Regeneration Regeneration (Oxidation/Reduction) Deactivated_Catalyst->Regeneration Restoration Regeneration->Active_Catalyst Reactivation

Caption: Deactivation pathways for Cs/Cu/ZnO/Al₂O₃ catalysts.

Part 2: Dehydration of Isobutanol to 2-Methyl-1-propenol

The dehydration of isobutanol is an acid-catalyzed reaction, commonly employing solid acid catalysts such as γ-alumina (γ-Al₂O₃) and zeolites. Deactivation in this process is primarily driven by different mechanisms compared to the syngas route.

Troubleshooting Guide & FAQs: Isobutanol Dehydration

Q1: I am using a γ-Al₂O₃ catalyst, and I'm seeing a gradual decline in conversion over the first few hours of the experiment, after which it stabilizes at a lower level. What is the likely cause?

A: This behavior is characteristic of deactivation by water, the byproduct of the dehydration reaction.[12] Water can adsorb on the Lewis acid sites of the γ-Al₂O₃, inhibiting the adsorption of isobutanol.[2] The initial drop in activity corresponds to the catalyst surface reaching equilibrium with the water produced.

Troubleshooting Steps:

  • Co-feeding Water: To achieve a stable baseline activity from the start, you can co-feed a small amount of water with the isobutanol.

  • Regeneration: The good news is that this form of deactivation is often reversible with thermal treatment.

Q2: My reactor is showing an increasing pressure drop, and the catalyst has turned from white to black. What is happening?

A: This is a clear indication of coking or fouling .[13] At the temperatures used for dehydration, isobutanol and the product 2-Methyl-1-propenol can undergo side reactions to form heavier hydrocarbon molecules that deposit on the catalyst surface and within its pores. This blocks active sites and can physically obstruct the flow path, leading to an increased pressure drop. This is particularly prevalent with zeolite catalysts.[5][14]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures can accelerate coking rates. Try to operate at the lowest temperature that gives acceptable conversion.

  • Increase Space Velocity: A higher space velocity (less contact time) can sometimes reduce the extent of side reactions that lead to coke formation.

  • Post-mortem Analysis: Thermogravimetric analysis (TGA) of the spent catalyst can quantify the amount of coke deposited.[13]

Q3: Can impurities in my isobutanol feed affect the catalyst?

A: Absolutely. If you are using bio-derived isobutanol, be aware of potential impurities. Alkali and alkaline earth metals (e.g., potassium, sodium) are common in biomass and can act as poisons for solid acid catalysts by neutralizing the acid sites.[15][16]

Troubleshooting Steps:

  • Feedstock Purification: Ensure your isobutanol feed is of high purity. Distillation or passing it through an ion-exchange resin can remove metallic impurities.

  • Catalyst Analysis: Elemental analysis of the spent catalyst can reveal the presence of metallic poisons.

Catalyst Regeneration Protocol for γ-Al₂O₃ and Zeolites

Regeneration of coked solid acid catalysts involves a controlled burn-off of the carbonaceous deposits in an oxygen-containing atmosphere.

Step-by-Step Protocol:

  • Inert Gas Purge: At the end of the reaction, cool the reactor to below 250°C and purge with an inert gas (e.g., N₂) to remove any adsorbed hydrocarbons.

  • Coke Burn-off:

    • Introduce a stream of dry air or a dilute oxygen mixture (e.g., 5-10% O₂ in N₂) into the reactor.

    • Slowly increase the temperature (e.g., 2-5°C/min) to a final temperature of 450-550°C. Caution: The combustion of coke is highly exothermic. Careful temperature control is critical to prevent overheating, which can cause irreversible damage to the catalyst structure (e.g., sintering of γ-Al₂O₃ or dealumination of zeolites).

    • Hold at the final temperature for 3-6 hours, or until the burn-off is complete (indicated by the absence of CO₂ in the off-gas).

  • Cooling and Re-start: Cool the reactor under a flow of dry air or inert gas to the desired reaction temperature before re-introducing the isobutanol feed.

Expected Outcome: This procedure is generally effective at removing coke and restoring the activity of both γ-Al₂O₃ and zeolite catalysts. The completeness of regeneration can be confirmed by TGA of the regenerated catalyst.

Visualizing the Regeneration Workflow

Regeneration_Dehydration cluster_workflow Regeneration Workflow for Solid Acid Catalysts Start Deactivated Catalyst (Coked/Water-Inhibited) Purge1 Inert Gas Purge (e.g., N₂ at <250°C) Start->Purge1 Oxidation Controlled Oxidation (Dilute O₂/Air, ramp to 450-550°C) Purge1->Oxidation Remove Hydrocarbons Hold Hold at Temperature (3-6 hours) Oxidation->Hold Burn off Coke Cool Cool Down (Dry Air/N₂) Hold->Cool Ensure Complete Regeneration End Regenerated Catalyst (Ready for use) Cool->End

Caption: Regeneration workflow for solid acid catalysts.

Quantitative Data Summary

The following table provides a summary of typical operating conditions and deactivation characteristics for the two main synthesis routes. Note that these are general ranges and optimal conditions will depend on the specific catalyst formulation and reactor setup.

ParameterSyngas to 2-Methyl-1-propenol (Cs/Cu/ZnO/Al₂O₃)Isobutanol Dehydration (γ-Al₂O₃)
Typical Temperature 280 - 350 °C300 - 400 °C
Typical Pressure 5 - 10 MPa0.1 - 0.5 MPa
Primary Deactivation Sintering, PoisoningCoking, Water Inhibition
Common Poisons Sulfur, ChlorineAlkali Metals (e.g., K, Na)
Regeneration Temp. 300 - 350 °C (Oxidation)450 - 550 °C (Oxidation)
Typical Catalyst Life 1000 - 4000 hours500 - 2000 hours
Activity Recovery 80 - 95%90 - 100% (if no severe sintering)

References

  • Kinetics and Mechanism of Alcohol Dehydration on γ-Al2O3: Effects of Carbon Chain Length and Substitution. ACS Catalysis. [Link]

  • Differences in Deterioration Behaviors of Cu/ZnO/Al2O3 Catalysts with Different Cu Contents toward Hydrogenation of CO and CO2. PMC. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Characterization of the spent catalysts after the isobutanol... ResearchGate. [Link]

  • A New Method to Assess Performance Loss due to Cata- lyst Deactivation in Fixed- and Fluidized-bed Reactors. PSE Community.org. [Link]

  • Effect of the pore structure of an active alumina catalyst on isobutene production by dehydration of isobutanol. PMC. [Link]

  • Coke removal from a zeolite catalyst by supercritical fluids. Scite.ai. [Link]

  • A new method for the simulation of catalyst deactivation in fixed- and fluidized-bed reactors. ChemRxiv. [Link]

  • Mechanistic Study of Alcohol Dehydration on γ-Al2O3. ACS Publications. [Link]

  • Investigation on Deactivation of Cu/ZnO/Al2O3 Catalyst for CO2 Hydrogenation to Methanol. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Optimal Inlet Temperature Profile Strategies for Decaying Fixed Bed Reactor. Eindhoven University of Technology research portal. [Link]

  • Metal-Modified Zeolites for Catalytic Dehydration of Bioethanol to Ethylene: Mechanisms, Preparation, and Performance. MDPI. [Link]

  • Effects of Coke Deposits on the Catalytic Performance of Large Zeolite H-ZSM-5 Crystals during Alcohol-to-Hydrocarbon Reactions as Investigated by a Combination of Optical Spectroscopy and Microscopy. PMC. [Link]

  • Cesium-Induced Active Sites for CC Coupling and Ethanol Synthesis from CO2 Hydrogenation on Cu/ZnO(000. OSTI.GOV. [Link]

  • Deposition and Characteristics of Coke over a H-ZSM5 Zeolite-Based Catalyst in the MTG Process. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Troubleshooting of Catalytic Reactors. PPTX - Slideshare. [Link]

  • Catalyst deactivation and fixed bed reactor modeling (Thesis/Dissertation). OSTI.GOV. [Link]

  • Identifying the nature of the active sites in methanol synthesis over Cu/ZnO/Al2O3 catalysts. Nature Communications. [Link]

  • Effective Cu/ZnO/Al2O3 Catalyst for Methanol Production: Synthesis, Activation, Catalytic Performance, and Regeneration. ResearchGate. [Link]

  • Overview of Packed Bed Reactors. PDF | Chemical Reactor | Catalysis - Scribd. [Link]

  • Methanol Synthesis by COx Hydrogenation over Cu/ZnO/Al2O3 Catalyst via Hydrotalcite-Like Precursors: the Role of CO in the Reactant Mixture. Journal of the Chinese Chemical Society. [Link]

  • Kinetics and Mechanism of Ethanol Dehydration on γ-Al2O3: The Critical Role of Dimer Inhibition. ACS Publications. [Link]

  • Unlocking the Mystery of Catalyst Poisoning. Advanced BioFuels USA. [Link]

  • Higher alcohol and oxygenate synthesis over Cs/Cu/ZnO/M sub 2 O sub 3 (M = Al, Cr) catalysts. OSTI.GOV. [Link]

  • Enhancing the catalytic performance of Cu/ZnO/Al 2 O 3 catalyst in methanol synthesis from biomass‐derived syngas with CeO 2 , MnO 2 and ZrO 2 as promoters. ResearchGate. [Link]

  • Effective Cu/ZnO/Al2O3 Catalyst for Methanol Production: Synthesis, Activation, Catalytic Performance, and Regeneration. lidsen.com. [Link]

  • Enhanced ethanol dehydration on γ-Al2O3 supported cobalt catalyst. Request PDF. [Link]

  • Studies on direct synthesis of alcohols from syngas over metal oxides catalysts. Leibniz University Hannover. [Link]

  • Preparation of nanocrystalline γ-Al 2O 3 catalyst using different procedures for methanol dehydration to dimethyl ether. Request PDF - ResearchGate. [Link]

  • Packed Bed Catalytic Reactor. Online Unit Operations Laboratory. [Link]

  • Influence of Contaminants in Steel Mill Exhaust Gases on Cu/ZnO/Al2O3 Catalysts Applied in Methanol Synthesis. MPG.PuRe. [Link]

  • Really, What Is a Packed Bed Reactor?. HUFOCW. [Link]

  • NiPt catalysts for the synthesis of iso-butanol: the influence of molar ratio and total metal loading on activity and stability. RSC Publishing. [Link]

  • Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. [Link]

  • Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. MDPI. [Link]

  • Process for catalyst deactivation.
  • Mechanisms of Copper-Based Catalyst Deactivation during CO 2 Reduction to Methanol. ACS Publications. [Link]

  • Differences in Deterioration Behaviors of Cu/ZnO/Al2O3 Catalysts with Different Cu Contents toward Hydrogenation of CO and CO2. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Isolation, Trapping, and Separation of 2-Methyl-1-propenol and C₄H₈O Isomers

Welcome to the Advanced Chromatography and Molecular Trapping Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to isolate 2-methyl-1-propenol (CAS 56640-70-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Molecular Trapping Support Center. As a Senior Application Scientist, I frequently consult with researchers attempting to isolate 2-methyl-1-propenol (CAS 56640-70-1). The fundamental challenge in this workflow is that 2-methyl-1-propenol is an enol—specifically, the enol tautomer of isobutyraldehyde.

Unlike its stable allylic isomers (e.g., methallyl alcohol or crotyl alcohol), the free enol rapidly undergoes a [1,3]-hydrogen shift to reach its thermodynamic sink (the keto form) under ambient conditions. Therefore, "separating" this molecule from its isomers requires a highly specialized approach: kinetic trapping to arrest tautomerization, followed by derivatization-based chromatographic separation.

Part 1: Quantitative Data & Isomer Properties

Before attempting any separation, you must understand the thermodynamic landscape of your C₄H₈O mixture. The table below summarizes the physical properties and kinetic stability of 2-methyl-1-propenol relative to its primary isomers.

CompoundStructural ClassBoiling Point (°C)Kinetic Stability / Half-Life
2-Methyl-1-propenol Enol~87 (predicted)< 5 minutes (ambient, aqueous)
Isobutyraldehyde Aldehyde (Keto tautomer)63Stable
Methallyl Alcohol Allylic Alcohol114Stable
Crotyl Alcohol Allylic Alcohol121Stable
Butanone (MEK) Ketone80Stable

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my isolated 2-methyl-1-propenol fraction immediately convert to isobutyraldehyde during GC analysis?

Expert Insight & Causality: The keto-enol tautomerization of 2-methyl-1-propenol is highly sensitive to both acid and base catalysis. Furthermore, the high temperatures and trace metal active sites within a standard GC injector port dramatically lower the activation energy for the[1,3]-hydrogen shift. According to Capon's seminal work on the generation of unstable enols , the half-life of simple enols in unmodified media is on the order of minutes. Solution: You cannot inject the free enol. You must bypass the thermodynamic sink by kinetically trapping the hydroxyl group via silylation at cryogenic temperatures (-80°C) prior to injection.

Q2: How can I separate 2-methyl-1-propenol from stable C₄H₈O isomers like methallyl alcohol (2-methyl-2-propen-1-ol)?

Expert Insight & Causality: Once the enol is trapped as a silyl enol ether (e.g., 1-(trimethylsiloxy)-2-methylpropene), it becomes thermally stable. You can then separate it from the silylated derivatives of methallyl alcohol and crotyl alcohol using standard capillary GC-FID or GC-MS. As detailed by Kresge , the bulky trimethylsilyl (TMS) group prevents the proton transfer required for tautomerization, allowing baseline resolution of the isomers based purely on their carbon backbone branching.

Q3: I am using 2-methyl-1-propenol generated in situ for a chemiluminescence assay. How do I prevent premature signal loss?

Expert Insight & Causality: In these assays, 2-methyl-1-propenol is generated via enzymatic hydrolysis and subsequently oxidized by Horseradish Peroxidase (HRP) and H₂O₂ to yield triplet acetone, which emits light . If your signal is weak, the enol is likely tautomerizing to isobutyraldehyde before HRP can oxidize it. Solution: Ensure your buffer is strictly maintained at pH 7.4 (where tautomerization is kinetically minimized) and strictly avoid primary amines in your buffer (e.g., Tris), which catalyze enol-keto interconversion via iminium ion intermediates.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetic Trapping and Silylation of 2-Methyl-1-propenol

This protocol arrests tautomerization by converting the transient enol into a stable silyl enol ether.

  • Preparation: Pre-cool a dry reaction vial containing the C₄H₈O isomer mixture in anhydrous hexane to -80°C using a dry ice/acetone bath.

  • Derivatization: Add 2.0 molar equivalents of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Buffering: Introduce 1.1 equivalents of a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) to neutralize the HCl byproduct without catalyzing tautomerization.

  • Incubation: Allow the mixture to slowly warm to 0°C over 2 hours under an inert argon atmosphere.

  • Self-Validation Step: Spike the sample with an internal standard (dodecane). Run a rapid IR scan; the disappearance of the broad -OH stretch (3300 cm⁻¹) and the absence of a new aldehyde C=O stretch (1725 cm⁻¹) validates that the enol was successfully trapped before tautomerization.

Protocol 2: Chromatographic Separation of the Trapped Isomers

This protocol separates the stabilized enol from methallyl alcohol and other stable isomers.

  • System Setup: Equip a GC-MS with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film).

  • Parameters: Set the carrier gas (Helium) to a constant flow of 1.2 mL/min. Set the injector to 250°C with a split ratio of 50:1.

  • Oven Program: Hold at 40°C for 5 min, then ramp at 10°C/min to 150°C.

  • Self-Validation Step (System Suitability Test): Before injecting the sample, inject a known calibration mixture of silylated methallyl alcohol and silylated crotyl alcohol. The system is validated for use only if the baseline resolution ( Rs​ ) between these two stable isomers is ≥1.5 .

  • Analysis: Inject the sample from Protocol 1. The silyl enol ether of 2-methyl-1-propenol will elute distinctly from the TMS ethers of the stable allylic alcohols.

Part 4: Workflow Visualization

G A C4H8O Isomer Mixture (Enols, Allylic Alcohols, Aldehydes) B Cryogenic Sampling (-80°C, Strictly Neutral pH) A->B Arrest tautomerization C Silylation Derivatization (BSTFA/TMCS) B->C Add derivatizing agent D Stable Allylic Isomers (Methallyl Alcohol, Crotyl Alcohol) C->D Stable alcohol fraction E Silyl Enol Ether (Trapped 2-Methyl-1-propenol) C->E Enol fraction F GC-MS / GC-FID Analysis (Capillary Column Separation) D->F E->F

Workflow for the kinetic trapping and chromatographic separation of C4H8O isomers.

References

  • Capon, B. (1990). "The generation of unstable enols." Enols, 307-322. URL:[Link]

  • Kresge, A. J. (1990). "Kinetics and mechanism of enolization and ketonization." Enols, 399-480. URL:[Link]

  • Fonseca, L. M., Yavo, B., Catalani, L. H., & Campa, A. (1998). "Chemiluminescent determination of esterases in monocytes." Journal of Bioluminescence and Chemiluminescence, 13(4), 181-185. URL:[Link]

Optimization

stability issues of 2-Methyl-1-propenol under different conditions

Welcome to the Technical Support Center for 2-Methyl-1-propenol. As a highly reactive enol, this compound presents unique challenges for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-1-propenol. As a highly reactive enol, this compound presents unique challenges for researchers, analytical scientists, and drug development professionals. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot stability issues and successfully utilize this intermediate in your assays.

Section 1: Expert Insights & FAQs (Mechanistic Causality)

Q: Why is 2-Methyl-1-propenol so difficult to isolate in bulk solution? A: The inherent instability of 2-methyl-1-propenol stems from keto-enol tautomerization. It is the enol tautomer of isobutyraldehyde. In bulk or solution, thermodynamic driving forces cause it to rapidly tautomerize into the more stable keto form (isobutyraldehyde) because the carbon-oxygen double bond of the keto form is significantly stronger than the carbon-carbon double bond of the enol[1].

Q: How do different solvent environments impact its half-life? A: Solvents dictate the kinetic barrier to tautomerization. Protic solvents (such as water or alcohols) severely destabilize the enol by facilitating rapid intermolecular proton transfer through hydrogen-bonding networks[2]. Conversely, aprotic solvents or rigid inert matrices at cryogenic temperatures (matrix isolation) can transiently stabilize the enol by physically inhibiting these intermolecular proton exchanges[1].

Q: What role do assay buffers play in its degradation? A: Buffers are not merely passive environments; they often actively catalyze degradation. For example, phosphate buffer acts as a true catalyst for the conversion of the keto form to the enol form (and vice versa). The rate constant for the keto form reacting with phosphate is 8.7×10−5 M−1 s−1 [3]. If you are attempting to stabilize the enol, phosphate buffers will accelerate its conversion back to the unreactive keto state.

Section 2: Troubleshooting Guide (Field-Proven Solutions)

Issue: Complete loss of 2-Methyl-1-propenol before spectroscopic analysis.

  • Root Cause: Spontaneous, solvent-mediated tautomerization during standard isolation or purification procedures.

  • Solution: Do not attempt standard benchtop isolation. Instead, utilize Matrix Isolation techniques to trap the reactive molecule in a rigid argon or nitrogen matrix at low temperatures, effectively halting intermolecular reactions[1]. Alternatively, generate the enol in situ using a rhodium catalyst, such as [Rh(CO)(PPh3​)3​]ClO4​ , which rapidly isomerizes 2-methylprop-2-en-1-ol to 2-methylpropanal via a transiently stabilized enol intermediate[4].

Issue: Low or inconsistent chemiluminescence signal in HRP-coupled esterase assays.

  • Root Cause: The enol intermediate (2-methyl-1-propenol) is tautomerizing into unreactive isobutyraldehyde before Horseradish Peroxidase (HRP) can oxidize it. Neither the enolate anion nor the keto form is reactive with HRP[3].

  • Solution: Increase the concentration of HRP and ensure sufficient H2​O2​ is present to maintain the enzyme in its active "Compound I" state. The enol reacts with HRP Compound I at an exceptionally fast rate ( k=8×106 M−1 s−1 )[3]. By maintaining high HRP Compound I activity, the enol is kinetically trapped and oxidized to triplet acetone before ketonization can occur[5].

Pathway Isobutyraldehyde Isobutyraldehyde (Keto Form) Enol 2-Methyl-1-propenol (Enol Form) Isobutyraldehyde->Enol Tautomerization (Phosphate Catalyzed) HRP_CompI HRP Compound I + O2 Enol->HRP_CompI Oxidation k ~ 8x10^6 M^-1 s^-1 TripletAcetone Triplet Acetone (Excited State) HRP_CompI->TripletAcetone Cleavage Light Chemiluminescence (~430 nm) TripletAcetone->Light Emission / Energy Transfer

Pathway of 2-Methyl-1-propenol tautomerization and HRP-catalyzed chemiluminescent oxidation.

Section 3: Kinetic & Stability Data

To engineer successful assays, you must outcompete the degradation pathways. The following table summarizes the critical kinetic parameters governing 2-methyl-1-propenol stability and reactivity.

Condition / Interacting SpeciesKinetic ParameterValueReference
HRP Compound I Reaction Rate Constant ( k ) 8±1×106 M−1 s−1 [3]
HRP Compound II Reaction Rate Constant ( k ) 1.3±0.3×106 M−1 s−1 [3]
Phosphate Buffer (pH 7.4) Keto-to-Enol Catalytic Rate 8.7±0.6×10−5 M−1 s−1 [3]

Section 4: Validated Experimental Protocols

Protocol: In Situ Generation and HRP-Trapping of 2-Methyl-1-propenol

Because 2-methyl-1-propenol cannot be stored, it must be generated and consumed in a continuous flow. This protocol details a self-validating system where the generation of the unstable enol is immediately coupled to a chemiluminescent readout. If light is emitted, the enol was successfully generated and trapped.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 10 mM stock solution of 2-methyl-1-propenylbenzoate (MPB) in an aprotic solvent (e.g., anhydrous acetonitrile) to prevent premature, solvent-mediated hydrolysis.

  • Reaction Mixture Setup: In a dark microplate well, combine 100 µL of phosphate buffer (pH 7.4, 0.1 M), 10 µL of HRP (sufficient to maintain Compound I excess), and 10 µL of H2​O2​ (to activate HRP to Compound I).

  • Enhancer Addition: Add 5 µL of a fluorescent acceptor, such as sodium 9,10-dibromoanthracene-2-sulfonate. This amplifies the luminescence of the resulting triplet acetone by several orders of magnitude, increasing assay sensitivity[6][7].

  • Enol Generation: Inject the esterase sample (e.g., from monocyte lysate) and 5 µL of the MPB substrate into the well. The esterase will hydrolyze MPB, generating 2-methyl-1-propenol strictly in situ[7].

  • Detection: Immediately read the plate in a luminometer. The HRP/ H2​O2​ system will intercept the transient 2-methyl-1-propenol, oxidizing it to electronically excited triplet acetone. The resulting burst of light is directly proportional to the esterase activity[5].

Workflow Prep 1. Substrate Prep (2-Methyl-1-propenylbenzoate) Hydrolysis 2. Esterase Hydrolysis (In situ Enol Generation) Prep->Hydrolysis Add Esterase Trapping 3. HRP/H2O2 Trapping (Immediate Oxidation) Hydrolysis->Trapping Transient Enol Detection 4. Luminescence Detection (PMT / Plate Reader) Trapping->Detection Triplet Acetone Decay

Workflow for in situ generation and stabilization of 2-Methyl-1-propenol via HRP trapping.

References

  • Benchchem. 2-Methyl-1-propenol | C4H8O | Research Chemical.[1] 1

  • Royal Society of Chemistry (RSC). Fast generation and stabilization of 2-methylprop-1-en-1-ol with [Rh(CO)(PPh3)3]ClO4.[4] 4

  • ResearchGate. Stabilization studies of working strength preparation of human albumin – HRP conjugate.[6] 6

  • ResearchGate. Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase.[3]3

  • Benchchem. 2-Methyl-1-propenol peroxidase interactions.[2] 2

  • ResearchGate. Chemiluminescent Determination of Esterases in Monocytes (Boni Yavo's research works).[7] 7

  • ResearchGate. Peroxidase catalyzed generation of triplet acetone.[5] 5

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to 2-Methyl-1-propanol

A Note on Nomenclature: It is highly probable that the intended topic of this guide is 2-Methyl-1-propanol , a widely used solvent and chemical intermediate also known as isobutanol. Its isomer, 2-Methyl-1-propenol, is a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: It is highly probable that the intended topic of this guide is 2-Methyl-1-propanol , a widely used solvent and chemical intermediate also known as isobutanol. Its isomer, 2-Methyl-1-propenol, is an enol and generally exists as its more stable tautomer, isobutyraldehyde. This guide will therefore focus on the common impurities and handling of 2-Methyl-1-propanol.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in commercially available 2-Methyl-1-propanol, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs) on Impurities in 2-Methyl-1-propanol

Q1: What are the primary impurities found in commercial 2-Methyl-1-propanol and what are their origins?

A1: Impurities in 2-Methyl-1-propanol typically originate from its synthesis, subsequent degradation, or improper storage.

  • Synthesis-Related Impurities: The industrial production of 2-Methyl-1-propanol, primarily through the hydroformylation of propene (the oxo process) or from synthesis gas, can result in several byproducts.[1]

    • Isomeric Alcohols: The synthesis often produces a mixture of butanol isomers, with 1-butanol being a common impurity due to the nature of the hydroformylation reaction.[1]

    • Residual Aldehydes: Incomplete reduction of isobutyraldehyde, an intermediate in the synthesis, can lead to its presence in the final product.

    • Esters: Side reactions can occur during synthesis, forming esters like isobutyl isobutyrate.[2]

  • Degradation Products: 2-Methyl-1-propanol is susceptible to degradation over time.

    • Oxidation Products: Exposure to atmospheric oxygen can cause oxidation, leading to the formation of isobutyraldehyde and isobutyric acid.

    • Dehydration Products: While typically requiring heat or an acidic catalyst, dehydration can yield 2-methylpropene.[1]

  • Storage and Handling Contaminants:

    • Water: Being hygroscopic, 2-Methyl-1-propanol readily absorbs moisture from the air.

    • Peroxides: Although the risk is lower than with ethers, prolonged storage in the presence of air and light can potentially lead to the formation of hazardous peroxides.

The following table provides a summary of these common impurities and their sources:

Impurity CategorySpecific ImpuritiesCommon Source
Synthesis-Related 1-Butanol and other butanol isomersByproduct of the oxo synthesis.[1]
IsobutyraldehydeUnreacted intermediate from synthesis.
Esters (e.g., isobutyl isobutyrate)Side reactions during the manufacturing process.[2]
Degradation Products Isobutyraldehyde, Isobutyric acidOxidation from air exposure.
2-MethylpropeneDehydration.[1]
Storage-Related WaterAbsorption from the atmosphere.
PeroxidesLong-term storage with exposure to air and light.

Q2: How can these impurities compromise my experimental results?

A2: The impact of impurities is directly related to the specific application.

  • In Organic Synthesis:

    • Nucleophilic Contaminants (Water, other alcohols): These can react with and consume sensitive reagents, particularly in reactions involving organometallics or metal hydrides, leading to lower yields.

    • Reactive Carbonyls (Aldehydes): Aldehydes can participate in unwanted side reactions, complicating product purification and reducing the yield of the target molecule.

    • Acidic Impurities (Isobutyric acid): These can neutralize basic reagents or catalysts, inhibiting the desired chemical transformation.

  • For Analytical Purposes:

    • In chromatography, impurities can co-elute with compounds of interest, causing inaccurate quantification.

    • They can also introduce artifacts in spectroscopic analyses.

  • In Pharmaceutical Development:

    • Impurities may possess their own toxicological profiles, a critical consideration for regulatory compliance.

Q3: What are the different grades of 2-Methyl-1-propanol available, and which should I use?

A3: Selecting the appropriate grade of 2-Methyl-1-propanol is crucial for the success of your experiment.

GradeTypical PurityRecommended Applications
Technical Grade ≥90%General purpose solvent, cleaning applications.
Reagent Grade ≥99.0%Standard laboratory procedures, non-critical syntheses.
HPLC Grade ≥99.5%Mobile phase for High-Performance Liquid Chromatography.
Anhydrous Grade ≥99.5% (with very low water content)Moisture-sensitive chemical reactions.
Analytical Standard ≥99.8%Use as a reference material for quantitative analysis.

Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems that may arise from impurities in 2-Methyl-1-propanol.

Issue 1: My reaction, which is sensitive to moisture, is consistently failing or providing low product yields.

  • Likely Culprit: Presence of water in the 2-Methyl-1-propanol.

  • Underlying Reason: Water acts as a proton source and a nucleophile, which can deactivate highly reactive reagents such as Grignard reagents, organolithiums, and metal hydrides.

  • Corrective Actions:

    • Utilize an anhydrous grade of 2-Methyl-1-propanol specifically designed for moisture-sensitive applications.

    • If using a standard grade, consider drying the solvent prior to use, for instance, by distillation over a suitable drying agent like calcium hydride, or by storing it over activated molecular sieves.

    • Always employ an inert atmosphere (e.g., nitrogen or argon) when handling the solvent for these reactions.

Issue 2: I am observing the formation of unexpected byproducts in my reaction mixture.

  • Likely Culprit: The presence of reactive impurities such as isobutyraldehyde or other alcohols.

  • Underlying Reason: Isobutyraldehyde contains a reactive carbonyl group that can compete with your substrate for the intended reagent. Similarly, other alcohol impurities can also engage in side reactions.

  • Corrective Actions:

    • Review the Certificate of Analysis (CoA) for your specific lot of 2-Methyl-1-propanol to understand the levels of known impurities.

    • Purify the solvent by distillation before use to remove reactive impurities.

    • Perform a preliminary analysis of the solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any unexpected contaminants.

Issue 3: My HPLC analysis shows a noisy baseline and the appearance of "ghost peaks."

  • Likely Culprit: Use of a 2-Methyl-1-propanol grade not intended for HPLC.

  • Underlying Reason: Non-HPLC grade solvents may contain impurities that absorb UV light at your detection wavelength, which can create a fluctuating baseline and extraneous peaks.

  • Corrective Actions:

    • Exclusively use HPLC grade 2-Methyl-1-propanol for all chromatographic work.

    • Filter the mobile phase through a 0.22 µm or 0.45 µm filter to eliminate any particulate matter.

    • Implement a column washing step between analyses to prevent carryover.

Visual Representation of Impurity Origins

The diagram below outlines the various pathways through which impurities can be introduced into commercial 2-Methyl-1-propanol.

cluster_synthesis Synthesis Stage cluster_impurities Resulting Impurities cluster_degradation_storage Degradation & Storage raw_materials Propene + Synthesis Gas synthesis_process Oxo Synthesis raw_materials->synthesis_process crude_product Crude Product synthesis_process->crude_product esters Ester Byproducts synthesis_process->esters Side Reactions isomers Isomeric Alcohols (e.g., 1-Butanol) crude_product->isomers Incomplete Separation aldehydes Residual Isobutyraldehyde crude_product->aldehydes Incomplete Reduction purification Purification crude_product->purification commercial_product Commercial 2-Methyl-1-propanol purification->commercial_product oxidation Oxidation (Air Exposure) commercial_product->oxidation dehydration Dehydration (Heat/Acid) commercial_product->dehydration moisture Moisture (Atmospheric Absorption) commercial_product->moisture oxidation_products Aldehydes, Acids oxidation->oxidation_products dehydration_products 2-Methylpropene dehydration->dehydration_products water Water moisture->water

Caption: Origin of impurities in 2-Methyl-1-propanol.

Protocol for Purity Verification and Purification

This section provides a standard laboratory procedure for assessing the purity of 2-Methyl-1-propanol via Gas Chromatography (GC) and a method for its purification by simple distillation.

1. Purity Assessment by Gas Chromatography (GC)

  • Purpose: To separate and quantify volatile impurities.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperature Profile:

    • Initial Oven Temperature: 50°C, hold for 3 minutes.

    • Temperature Ramp: Increase at a rate of 15°C/min to 180°C.

    • Final Hold: Hold at 180°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Sample Preparation: Prepare a 1% (v/v) solution of the 2-Methyl-1-propanol sample in a high-purity solvent such as dichloromethane.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify impurities by comparing their retention times to those of known standards. Quantify by peak area normalization, assuming similar response factors for structurally related impurities.

2. Purification via Simple Distillation

  • Purpose: To remove non-volatile solutes and separate from impurities with significantly different boiling points.

  • Apparatus:

    • Heating mantle

    • Round-bottom flask

    • Distillation head with a port for a thermometer

    • Liebig condenser

    • Receiving flask

    • Boiling chips

  • Procedure:

    • Place the 2-Methyl-1-propanol and a few boiling chips into the round-bottom flask.

    • Set up the simple distillation apparatus, ensuring all glass joints are properly sealed and clamped.

    • Initiate a steady flow of cool water through the condenser.

    • Apply gentle heat using the heating mantle.

    • Collect the distillate that boils at a constant temperature corresponding to the boiling point of 2-Methyl-1-propanol (108°C).

    • Discard the first and last 10% of the distillate to ensure the purity of the main fraction.

    • Store the purified liquid in a clean, dry container, preferably under an inert atmosphere.

  • Verification of Purity: Analyze the collected main fraction using the GC method outlined above to confirm the successful removal of impurities.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Retrieved from [Link]

  • Filo. (2025, June 6). Is the structure for 2-methyl propan-1-ol and for 2-methyl-1-propanol the same?. Retrieved from [Link]

  • OSTI. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refining Workup Procedures for 2-Methyl-1-propenol Reactions

Welcome to the Technical Support Center for 2-Methyl-1-propenol (commonly referred to as methallyl alcohol or 2-methyl-2-propen-1-ol) workflows. As an unsaturated alcohol, this molecule presents unique challenges during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-1-propenol (commonly referred to as methallyl alcohol or 2-methyl-2-propen-1-ol) workflows. As an unsaturated alcohol, this molecule presents unique challenges during reaction workup due to its dual functionality—a reactive terminal alkene and a polar hydroxyl group.

This guide is designed for drug development professionals and synthetic chemists. It moves beyond standard operating procedures by explaining the physicochemical causality behind workup failures and providing self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data & Solvent Selection

To engineer a successful workup, we must first understand the thermodynamic and physical boundaries of the molecule. According to safety and property data from [1], methallyl alcohol is highly soluble in water and possesses a boiling point that readily leads to co-evaporation with common organic solvents.

Table 1: Physicochemical Properties Dictating Workup Parameters
PropertyValueMechanistic Impact on Workup
Molecular Weight 72.11 g/mol Low molecular weight contributes to high vapor pressure and volatility.
Boiling Point 113 – 115 °CHigh risk of co-evaporation during solvent stripping; requires precise vacuum control.
Density 0.851 g/cm³Forms the top layer in aqueous extractions unless halogenated solvents are utilized.
Water Solubility MiscibleProne to massive yield losses during aqueous washing without ionic strength adjustment.
Flash Point 32 – 35 °CHighly flammable; necessitates explosion-proof rotary evaporators and static grounding.
Table 2: Extraction Solvent Selection Matrix
SolventPolarity IndexPhase Position (vs. Water)Extraction EfficiencyEmulsion Risk
Hexanes 0.1TopPoorLow
Dichloromethane (DCM) 3.1BottomGoodModerate
Ethyl Acetate (EtOAc) 4.4TopExcellentHigh (Mitigated by brine)
Diethyl Ether 2.8TopGoodLow

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my product recovery so low after the aqueous quenching and washing steps? A1: Methallyl alcohol has a high affinity for water. The hydroxyl group forms strong hydrogen bonds with the aqueous phase, while the short hydrocarbon chain is insufficient to force the molecule into the organic layer. Causality & Solution: To drive the partition coefficient toward the organic phase, you must alter the dielectric constant of the water. Implementing a "salting-out" effect by saturating the aqueous phase with sodium chloride (NaCl) decreases the solubility of the organic compound. Switching your extraction solvent from hexanes to a moderately polar solvent like Ethyl Acetate (EtOAc) will further maximize recovery.

Q2: During solvent removal, my methallyl alcohol mixture turns viscous or forms a gel. What causes this and how can it be prevented? A2: The terminal double bond (C=C) in 2-methyl-1-propenol is highly reactive. Industrial handling protocols emphasize that thermal cycling, especially in the presence of trace acids or oxygen, initiates radical or acid-catalyzed polymerization () [2]. Causality & Solution: Heat provides the activation energy for radical formation. To prevent this, solvent removal must be performed under reduced pressure to keep the bath temperature below 40 °C. Furthermore, introducing a radical scavenger such as Butylated hydroxytoluene (BHT) at 100–200 ppm prior to concentration will quench initiating radicals, preserving the monomeric alcohol.

Q3: How do I separate unreacted methallyl alcohol from methallyl acetate after an esterification reaction? A3: Because esterification is an equilibrium process, unreacted alcohol often remains. As noted by [3], incomplete extraction and close boiling points make simple distillation challenging. Causality & Solution: A chemical workup is required. Washing the organic layer with a mild aqueous calcium chloride (CaCl₂) solution selectively forms a water-soluble coordination complex with the unreacted alcohol, pulling it into the aqueous phase while leaving the target ester in the organic phase.

Part 3: Self-Validating Experimental Protocols

Every robust chemical process must contain internal feedback loops. The following protocols are designed as self-validating systems.

Protocol 1: Optimized Salting-Out Extraction

Objective: Maximize the recovery of 2-Methyl-1-propenol from an aqueous reaction quench.

  • Quench: Cool the crude reaction mixture to 0–5 °C. Slowly add a neutral buffer (e.g., pH 7.0 phosphate buffer) to quench the reaction without inducing acid-catalyzed isomerization.

  • Salting-Out: Add solid, anhydrous NaCl to the aqueous phase until saturation is reached (undissolved salt remains visible).

  • Extraction: Add EtOAc (1 volume per 1 volume of aqueous phase). Agitate vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The EtOAc (organic) layer will be on top. Collect the organic layer.

  • Secondary Extraction: Repeat the extraction with a half-volume of EtOAc. Combine the organic layers.

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the remaining aqueous phase, extract it with 1 mL of pure EtOAc, and spot the organic layer on a TLC plate. Stain with KMnO₄. The absence of a yellow spot against the purple background confirms complete partitioning of the alkene into the bulk organic phase.

Protocol 2: Inhibitor-Stabilized Vacuum Concentration

Objective: Remove extraction solvents without co-evaporating the product or inducing polymerization.

  • Drying: Dry the combined organic layers from Protocol 1 over anhydrous Na₂SO₄ for 15 minutes. Filter the mixture through a fritted funnel to remove the drying agent.

  • Inhibition: Add BHT (Butylated hydroxytoluene) to the filtrate to achieve a concentration of approximately 100 ppm.

  • Concentration: Transfer to a rotary evaporator. Set the water bath to a strict maximum of 35 °C.

  • Vacuum Control: Gradually lower the pressure to 150 mbar (for EtOAc removal). Do not drop the pressure below 100 mbar, as methallyl alcohol will begin to co-distill.

  • Self-Validation Checkpoint: Once the solvent is removed, perform a rapid Refractive Index (RI) measurement or GC-FID on the residue. Pure 2-methyl-2-propen-1-ol exhibits an RI of approximately 1.424 at 20 °C. A significant deviation indicates either residual solvent or the onset of polymerization.

Part 4: Workup Workflow Visualization

G Crude Crude Reaction Mixture Quench Quench & Neutralize Crude->Quench Extract Add EtOAc + Saturated NaCl Quench->Extract Phase Phase Separation Extract->Phase Org Organic Phase (Top) Phase->Org Product Aq Aqueous Phase (Bottom) Phase->Aq Discard Dry Dry over Anhydrous Na₂SO₄ Org->Dry Inhibit Add BHT Inhibitor Dry->Inhibit Distill Vacuum Concentration Inhibit->Distill Pure Purified Methallyl Alcohol Distill->Pure

Figure 1: Optimized workup workflow for 2-Methyl-1-propenol extraction and purification.

References

  • Gelest, Inc. "METHALLYL ALCOHOL Safety Data Sheet." Gelest.com. [Link]

Troubleshooting

Technical Support Center: Optimization of Solvent Systems for 2-Methyl-1-propenol Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing reactions involving 2-Methyl-1-propenol. As an allylic alcohol, 2-Methyl-1-propenol presents unique synthetic oppor...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing reactions involving 2-Methyl-1-propenol. As an allylic alcohol, 2-Methyl-1-propenol presents unique synthetic opportunities and challenges. Its reactivity is dominated by the interplay between the hydroxyl group and the adjacent carbon-carbon double bond, leading to potential pathways including nucleophilic substitution (S_N1, S_N2, and their allylic rearrangement counterparts S_N1' and S_N2'), elimination (E1/E2), and oxidation.

The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate the dominant reaction pathway, influence reaction rates, and control selectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and make informed decisions when selecting and optimizing solvent systems for this versatile substrate.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is low, and the kinetics are extremely slow. What solvent-related factors should I investigate?

A1: Low yield and slow reaction rates are often symptoms of a suboptimal reaction environment. The solvent system is the first place to look for improvements. The root cause typically falls into one of three categories: poor solubility, suppressed nucleophilicity, or an unfavored reaction mechanism.

Causality & Solutions:

  • Poor Solubility: Reactants, catalysts, and reagents must be adequately dissolved for the reaction to proceed efficiently. The principle of "like dissolves like" is a good starting point.[1] 2-Methyl-1-propenol has both polar (hydroxyl) and nonpolar (alkenyl) character.

    • Troubleshooting: Observe the reaction mixture for undissolved solids. If solubility is an issue, select a solvent that better matches the polarity of the limiting reagent or catalyst. For instance, if you are using a nonpolar organometallic catalyst, a solvent like THF or Toluene may be more appropriate than a highly polar one like methanol.

  • Suppressed Nucleophile Reactivity (for S_N2 reactions): If your goal is a bimolecular substitution (S_N2), the nucleophile must be highly reactive. Polar protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that deactivates them and dramatically slows the reaction rate.[2][3]

    • Troubleshooting: To enhance nucleophilicity, switch to a polar aprotic solvent . Solvents like DMSO, DMF, or acetonitrile are excellent choices as they solvate the counter-cation but leave the nucleophile "naked" and highly reactive, accelerating S_N2 reactions.[2]

  • Unfavored Reaction Mechanism (for S_N1 reactions): If your reaction proceeds through a carbocation intermediate (S_N1), the rate-determining step is the formation of this charged species. Nonpolar solvents cannot stabilize this intermediate, making its formation energetically costly and slow.

    • Troubleshooting: To promote an S_N1 pathway, use a polar protic solvent . The solvent's ability to stabilize both the carbocation and the leaving group through hydrogen bonding and dipole interactions can significantly lower the activation energy and increase the reaction rate.[4][5]

Q2: My reaction is producing a mixture of regioisomers (e.g., substitution at both ends of the allylic system). How can I improve selectivity using solvents?

A2: The formation of regioisomers is a classic challenge in allylic chemistry, stemming from the delocalized nature of the allylic carbocation or the possibility of S_N2' (anti) attack. Solvent choice plays a pivotal role in steering the reaction towards the desired isomer.

Causality & Solutions:

The competition between direct substitution (S_N) and substitution with allylic rearrangement (S_N') is influenced by the degree of charge separation in the transition state.

  • For S_N1-type Reactions: In highly ionizing, polar protic solvents, a fully formed, resonance-stabilized carbocation is generated. This often leads to a thermodynamic mixture of products, as the nucleophile can attack either electrophilic carbon. Controlling selectivity in this case is difficult and often relies more on the steric and electronic properties of the substrate itself.

  • For S_N2-type Reactions: In less polar or polar aprotic solvents, the reaction may proceed through a more concerted mechanism. The solvent can influence the geometry of the transition state.

    • Troubleshooting:

      • Favor the S_N2 Pathway: To minimize rearrangement, try to push the mechanism towards a more associative S_N2 pathway. Employ a polar aprotic solvent (e.g., THF, Acetone) with a high concentration of a strong, non-basic nucleophile. This encourages a direct attack before the leaving group has fully departed.

      • Consider Solvent Coordinating Ability: Some solvents can coordinate with catalysts or intermediates to direct the nucleophilic attack. This is a more advanced technique often explored in asymmetric catalysis.

Q3: I am observing significant formation of 2-methyl-1,3-butadiene, the elimination byproduct. How can I modify my solvent system to favor substitution?

A3: Elimination (E1 and E2) is a common competing pathway with substitution. The solvent system is a key factor in tipping the balance.

Causality & Solutions:

  • E1 Competition with S_N1: The E1 pathway shares the same rate-determining step as the S_N1 pathway: carbocation formation. It is therefore favored by the same conditions: polar protic solvents and higher temperatures.[2]

    • Troubleshooting: If you suspect an E1 mechanism is dominant, try lowering the reaction temperature. If the reaction is too slow, consider switching to a more polar but less protic solvent (e.g., from ethanol to acetone or acetonitrile) to slightly destabilize the carbocation and disfavor the unimolecular pathway.

  • E2 Competition with S_N2: The E2 pathway is favored by strong, sterically hindered bases. While the solvent's role is less pronounced than in E1/S_N1, it still matters.

    • Troubleshooting: Ensure your nucleophile is not overly basic. If it is, use a solvent that minimizes its basicity. Polar aprotic solvents can enhance basicity, so a less polar medium might be beneficial if E2 is the issue. The primary solution, however, is often reagent choice over solvent choice in this scenario.

Q4: My ionic reagent is insoluble in the organic solvent required for my reaction. How can I run a homogeneous reaction?

A4: This is a frequent problem when using salts (e.g., sodium azide, potassium cyanide) with organic substrates. Forcing solubility with a single solvent like DMSO is one option, but a more elegant and often more efficient solution is to use a biphasic system with a Phase-Transfer Catalyst (PTC).

Causality & Solutions:

A Phase-Transfer Catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[6] This is particularly useful for transferring an anionic nucleophile from an aqueous phase to an organic phase.

  • Mechanism of Action: Typically, a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB) is used.[7] The lipophilic alkyl groups on the cation make the ion pair soluble in the organic phase, effectively shuttling the reactive anion to where the 2-Methyl-1-propenol is located.

  • Troubleshooting & Implementation:

    • Select a Biphasic System: Use a nonpolar organic solvent (e.g., Toluene, Dichloromethane) and an aqueous solution of your ionic reagent.

    • Add a Catalytic Amount of PTC: Add 1-10 mol% of a suitable PTC (e.g., Aliquat 336, TBAB).[8]

    • Ensure Vigorous Stirring: Good mixing is essential to maximize the interfacial area where the ion exchange occurs.

Using a PTC can lead to faster reactions, milder conditions, and eliminate the need for expensive, anhydrous polar aprotic solvents, aligning with green chemistry principles.[6]

Part 2: Frequently Asked Questions (FAQs)

Q: How do I choose a starting solvent for a new 2-Methyl-1-propenol reaction?

A: A logical, stepwise approach is best. Start by analyzing the mechanism you want to promote and the properties of your reactants.

G cluster_0 cluster_1 cluster_2 start Define Desired Reaction (e.g., SN1, SN2, Oxidation) reagents Analyze Reagent Properties (Polarity, Charge, Stability) start->reagents solubility Is everything soluble in one phase? reagents->solubility pathway Desired Mechanism? solubility->pathway ptc Consider Biphasic System with Phase-Transfer Catalyst solubility->ptc No sn1 Try Polar Protic (MeOH, EtOH, H2O) pathway->sn1 SN1/E1 sn2 Try Polar Aprotic (MeCN, DMF, DMSO) pathway->sn2 SN2/E2 other Try Inert Solvent (DCM, THF, Toluene) pathway->other Other (e.g., Oxidation)

Caption: Logical workflow for initial solvent selection.

Q: What are the key differences between polar protic and polar aprotic solvents for these reactions?

A: The primary difference lies in their ability to hydrogen bond. This single property has profound effects on reaction mechanisms.

Solvent ClassRepresentative SolventsPrimary InteractionFavors...Mechanism of Action
Polar Protic Water, Methanol, EthanolHydrogen Bond Donor & AcceptorS_N1 / E1 Stabilizes charged intermediates (carbocations) and leaving groups, lowering the activation energy for unimolecular pathways.[4]
Polar Aprotic DMSO, DMF, AcetonitrileOnly Hydrogen Bond AcceptorS_N2 Solvates cations well but poorly solvates anions, leaving nucleophiles highly reactive and promoting bimolecular attack.[2][3]
Q: Are there "green" solvent alternatives I should consider?

A: Yes, moving away from hazardous chlorinated or petrochemical solvents is a major goal in modern chemistry. Several greener alternatives are viable for reactions with 2-Methyl-1-propenol.

  • Water: The ultimate green solvent. It is non-toxic, cheap, and non-flammable. It is excellent for promoting S_N1 reactions but can also participate as a nucleophile, leading to hydrolysis byproducts.[9]

  • Ethanol: A bio-derived polar protic solvent that is less toxic than methanol. It's a good choice for S_N1 reactions or as a general-purpose polar solvent.[10]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF is a greener alternative to THF. It has a higher boiling point and lower water miscibility, which can simplify workups.[9]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their properties (polarity, coordinating ability) can be finely tuned by changing the cation/anion pair. They have negligible vapor pressure, but cost and recyclability can be challenges.[9][11]

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a much lower melting point than its individual components. They are often biodegradable, cheap, and can be excellent for dissolving a wide range of compounds.[11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Parallel Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify promising candidates for optimization.

Objective: To efficiently screen a panel of solvents to assess their impact on reaction yield and byproduct formation.

Materials:

  • Array of reaction vials (e.g., 2 mL glass vials with screw caps and PTFE septa)

  • 2-Methyl-1-propenol

  • Nucleophile/reagent and any required catalyst

  • Panel of anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMF, Ethanol, 2-MeTHF)

  • Internal standard (for GC/HPLC analysis, should be inert to reaction conditions)

  • Stir plate and small magnetic stir bars

Procedure:

  • Preparation: In a fume hood, place a magnetic stir bar into each reaction vial. Label each vial clearly with the solvent to be tested.

  • Reactant Addition: Prepare a stock solution of 2-Methyl-1-propenol and the internal standard in a volatile solvent (e.g., DCM). Add a precise volume of this stock solution to each vial and gently evaporate the solvent under a stream of nitrogen. This ensures each vial starts with the same amount of substrate.

  • Solvent Addition: Add the designated screening solvent (e.g., 1.0 mL) to each respective vial.

  • Reaction Initiation: Add the nucleophile/reagent and catalyst to each vial. If the reagent is a solid, add it before the solvent. If it is a liquid, add it via syringe.

  • Reaction: Tightly seal the vials and place them on the stir plate at the desired reaction temperature.

  • Monitoring: At set time points (e.g., 1h, 4h, 16h), take a small aliquot (e.g., 10 µL) from each vial. Quench the aliquot in a separate vial containing a suitable quenching agent and diluent for analysis (e.g., ethyl acetate with a small amount of water).

  • Analysis: Analyze the quenched aliquots by TLC, GC, or LC-MS to determine the consumption of starting material and the formation of product(s) relative to the internal standard.

  • Evaluation: Compare the conversion, yield, and byproduct profile across all tested solvents to identify the optimal system for further development.[12]

Protocol 2: Rapid Qualitative Solubility Determination

Objective: To quickly determine if reactants and catalysts are sufficiently soluble in a potential solvent.[1]

Procedure:

  • Solvent Dispensing: Add a known volume (e.g., 0.5 mL) of the candidate solvent to a small, clear glass vial.

  • Solute Addition: Add a small, representative amount of the solid reactant or catalyst (e.g., 1-2 mg) to the vial.

  • Agitation: Cap the vial and agitate vigorously (e.g., using a vortex mixer) for 1-2 minutes.

  • Observation: Allow the vial to stand for 5 minutes. Observe the mixture against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains undissolved, but the solution may be colored or slightly hazy.

    • Insoluble: The solid remains largely unchanged at the bottom of the vial.

  • Equilibration (Optional): For borderline cases, allow the mixture to stir at the intended reaction temperature for a longer period (e.g., 30 minutes) to check for temperature-dependent solubility.[1]

G cluster_0 Phase-Transfer Catalysis (PTC) Mechanism org_phase Organic Phase (e.g., Toluene) Contains 2-Methyl-1-propenol (R-OH) aq_phase Aqueous Phase Contains Nucleophile Salt (Na⁺Nu⁻) na_x Na⁺X⁻ (Byproduct) org_phase->na_x 3. Reaction: R-OH + Q⁺Nu⁻ -> R-Nu + Q⁺OH⁻ q_x Q⁺X⁻ (Catalyst) q_nu Q⁺Nu⁻ (Active Catalyst) q_x->q_nu 1. Anion Exchange at Interface q_nu->org_phase 2. Migration into Organic Phase na_x->aq_phase 4. Migration & Regeneration na_nu Na⁺Nu⁻ (Reagent)

Caption: Mechanism of a phase-transfer catalyst in a biphasic system.

Part 4: References

  • Chemcess. (2024). 2-Methyl-1-propanol: Properties, Production And Uses. Available at: [Link]

  • Verma, P., & Kumar, D. (2021). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. Available at: [Link]

  • Khan, S., et al. (2023). Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. ResearchGate. Available at: [Link]

  • IUPAC-NIST. (2015). 2-Methyl-1-propanol with Benzene and Water - IUPAC-NIST Solubilities Database. Available at: [Link]

  • Cysewska, K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • Mitrofanov, I., et al. (2012). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Proceedings of the 22nd European Symposium on Computer Aided Process Engineering. Available at: [Link]

  • JETIR. (2018). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]

  • Patsnap Eureka. (2026). Optimize Reaction Speed Using 1-Propanol as Solvent. Available at: [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]

  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Available at: [Link]

  • SCM. (n.d.). Solvent Optimization — COSMO-RS 2025.1 documentation. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Available at: [Link]

  • ACS Publications. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. Journal of Chemical Education. Available at: [Link]

  • Wikipedia. (n.d.). Green solvent. Available at: [Link]

  • IntechOpen. (2024). Green Solvents in Organic Synthesis. Available at: [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Available at: [Link]

  • Lin, H., et al. (2025). Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. Natural Science Journal of Hainan University. Available at: [Link]

  • Balan, T., et al. (2020). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Available at: [Link]

  • Darabi Mahboub, M. J., et al. (2021). Gas phase oxidation of 2-methyl-1,3-propanediol to methacrylic acid over heteropolyacid catalysts. Catalysis Science & Technology. Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

  • Nielsen, C. J., et al. (2012). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. PMC. Available at: [Link]

  • Vaia. (n.d.). Problem 43 Reaction of 2 -methylpropene wit.... Available at: [Link]

  • Sridhar, V., & Sharma, M. M. (1986). Phase Transfer Catalysis: Oxidation of 2-Methyl-1-butanol. ResearchGate. Available at: [Link]

  • Vaia. (n.d.). methyl-1-propanol is treated with HBr, no rearrangement occurs to form an alkyl bromide. Available at: [Link]

  • da Silva, A. C., et al. (2010). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC. Available at: [Link]

  • Klier, K., et al. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.gov. Available at: [Link]

  • ACS Publications. (n.d.). Reaction mechanism and kinetics of aqueous solutions of 2-amino-2-methyl-1-propanol and carbon dioxide. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]

  • Rawat, P., et al. (2022). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW. ResearchGate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Available at: [Link]

  • University of Illinois. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Available at: [Link]

  • University of Calgary. (n.d.). REACTIONS OF ALCOHOLS. Available at: [Link]

Sources

Optimization

minimizing byproduct formation in 2-Methyl-1-propenol synthesis

Technical Support Center: 2-Methyl-1-propenol Synthesis This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Methyl-1-propeno...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-1-propenol Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Methyl-1-propenol (also known as methallyl alcohol). The primary focus is on minimizing the formation of common byproducts to enhance yield and purity. The information presented herein is synthesized from established literature and field-proven insights to ensure scientific integrity and practical applicability.

Core Synthesis Pathway: Isomerization of Isobutylene Oxide

The most prevalent and industrially significant route to 2-Methyl-1-propenol is the catalytic isomerization of isobutylene oxide. This reaction, while direct, is often plagued by competing side reactions that lead to the formation of various byproducts. Understanding the underlying mechanisms is the first step toward effective troubleshooting and optimization.

The desired reaction involves the rearrangement of the epoxide ring to form the allylic alcohol. However, under different catalytic or process conditions, the epoxide can undergo hydrolysis to form a diol or rearrange differently to yield ketones and other alcohols.

Reaction_Pathway cluster_main Synthesis of 2-Methyl-1-propenol Isobutylene Oxide Isobutylene Oxide 2-Methyl-1-propenol 2-Methyl-1-propenol Isobutylene Oxide->2-Methyl-1-propenol  Isomerization (Desired Pathway)   tert-Butyl Alcohol tert-Butyl Alcohol Isobutylene Oxide->tert-Butyl Alcohol Rearrangement Acetone Acetone Isobutylene Oxide->Acetone Rearrangement Isobutylene Glycol Isobutylene Glycol Isobutylene Oxide->Isobutylene Glycol Hydrolysis (H₂O)

Caption: Reaction pathways in 2-Methyl-1-propenol synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 2-Methyl-1-propenol in a direct question-and-answer format.

Q1: My reaction yields are consistently low, and the primary byproduct is a mixture of acetone and tert-butyl alcohol. What is the most likely cause?

A1: This product profile strongly suggests that the reaction conditions or the catalyst employed favors rearrangement pathways over the desired isomerization. The formation of acetone and tert-butyl alcohol are common side reactions in the oxidation of isobutylene, a precursor to isobutylene oxide[1].

  • Causality: The catalyst's surface acidity and the reaction temperature are the most critical factors. A catalyst with inappropriate acid-base properties can promote the formation of carbocation intermediates that rearrange to form ketones and tertiary alcohols instead of the desired allylic alcohol. Similarly, excessively high temperatures can provide the activation energy needed for these undesired pathways.

  • Recommended Actions:

    • Catalyst Selection: Switch to a catalyst known for high selectivity in epoxide isomerization. Lithium phosphate catalysts are frequently cited for their effectiveness in isomerizing epoxides like propylene oxide to their corresponding allylic alcohols[2]. For the synthesis of higher alcohols like 2-Methyl-1-propanol from syngas, Cs/Cu/ZnO catalysts have shown high selectivity, suggesting that basic promoters are key[3]. While a different reaction, the principle of using basic sites to control selectivity is relevant.

    • Temperature Optimization: Systematically lower the reaction temperature in 10°C increments. While this may decrease the overall reaction rate, it will disproportionately reduce the rates of the higher-activation-energy side reactions, thus improving selectivity.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to oxidative side reactions, especially at elevated temperatures[4].

Q2: I'm observing a significant amount of a high-boiling point impurity, which I suspect is isobutylene glycol. How can I prevent its formation?

A2: The presence of isobutylene glycol is a definitive indicator of water in your reaction system. The epoxide ring of isobutylene oxide is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding diol (glycol)[1][5].

  • Causality: This is a classic hydrolysis reaction. Even trace amounts of moisture in the solvent, starting material, or from atmospheric leaks can lead to significant glycol formation, especially if the reaction is catalyzed by an acid or base.

  • Recommended Actions:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry inert gas before use.

    • Reagent Purity: Ensure the isobutylene oxide starting material is anhydrous. If necessary, it can be distilled from a suitable drying agent like calcium hydride.

    • System Seal: Use well-sealed reaction vessels with ground-glass joints and septa to prevent atmospheric moisture from entering the system during the reaction.

Q3: The conversion of my starting material, isobutylene oxide, is very low even after extended reaction times. How can I improve the reaction rate without compromising selectivity?

A3: Low conversion points to insufficient catalytic activity or non-optimal reaction conditions. The goal is to increase the rate of the desired isomerization reaction without proportionally increasing the rate of byproduct formation.

  • Causality: The reaction may be kinetically limited due to low temperature, poor catalyst activity, or inefficient mixing.

  • Recommended Actions:

    • Catalyst Activation: Ensure your catalyst is properly activated. Some catalysts require pre-treatment at high temperatures or under specific atmospheric conditions to achieve optimal activity.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates. A solvent that effectively solubilizes the reactants and catalyst while promoting the desired transition state can enhance the rate. For epoxide polymerizations, which share mechanistic similarities, solvents like ethers are common[6]. Experiment with a small range of aprotic solvents of varying polarity.

    • Phase-Transfer Catalysis: If you are using a solid-liquid system with poor interfacial contact, consider adding a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt). Crown ethers, for instance, have been shown to activate potassium salts for the ring-opening of isobutylene oxide[6].

    • Controlled Temperature Increase: While high temperatures can reduce selectivity (as per Q1), a modest and carefully controlled increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the product distribution closely by GC analysis as you increase the temperature.

Frequently Asked Questions (FAQs)

Q: What are the primary byproducts I should be monitoring for in 2-Methyl-1-propenol synthesis via isobutylene oxide isomerization? A: The most common byproducts are acetone, tert-butyl alcohol (2-methyl-2-propanol), and isobutylene glycol (2-methyl-1,2-propanediol)[1][5]. Depending on the specific catalyst and conditions, you may also see small amounts of oligomers or polymers.

Q: Which analytical technique is best suited for monitoring reaction progress and quantifying product/byproduct ratios? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most effective and widely used method. It provides excellent separation of the volatile components (2-Methyl-1-propenol, acetone, tert-butyl alcohol, and unreacted isobutylene oxide) and allows for accurate quantification. For higher-boiling byproducts like isobutylene glycol, GC analysis after derivatization or HPLC may be necessary.

Q: Are there alternative synthesis routes to 2-Methyl-1-propenol that might offer a cleaner byproduct profile? A: While isobutylene oxide isomerization is dominant, other routes exist, though they may have their own challenges. One potential route is the selective oxidation of isobutene. However, this reaction often yields methacrolein and methacrylic acid as the major products, with 2-Methyl-1-propenol being a minor component unless catalyst selectivity is precisely controlled[4][7]. Another approach involves the reduction of isobutyraldehyde, but this typically yields 2-Methyl-1-propanol (isobutanol)[8][9].

Q: How can I effectively purify my final product and remove these byproducts? A: Fractional distillation is the primary method for purification. The boiling points of the main components are generally distinct enough for separation:

  • Acetone: 56°C

  • tert-Butyl Alcohol: 82°C

  • 2-Methyl-1-propenol: 114-115°C

  • Isobutylene Glycol: 177°C

A well-packed distillation column with a high number of theoretical plates will be required for efficient separation, especially from any close-boiling impurities.

Optimized Experimental Protocol: Isomerization of Isobutylene Oxide

This protocol is a generalized procedure based on best practices for minimizing byproduct formation. Users must adapt it based on their specific equipment and safety protocols.

1. Catalyst Preparation and Activation:

  • Use a high-selectivity catalyst such as a commercially available or literature-prepared lithium phosphate[2].
  • Activate the catalyst as per the supplier's or literature's instructions. This typically involves heating under vacuum or an inert gas flow to remove adsorbed water and other volatile impurities.

2. Reaction Setup:

  • Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with an inert gas inlet (e.g., a nitrogen balloon), a thermometer, and a septum for liquid additions.
  • Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
  • Charge the flask with the activated catalyst and anhydrous solvent (e.g., toluene or xylene) under a positive pressure of nitrogen.

3. Reaction Execution:

  • Heat the stirred slurry to the target reaction temperature (e.g., 80-100°C, to be optimized).
  • Using a syringe pump for precise control, add the anhydrous isobutylene oxide dropwise to the heated slurry over several hours. A slow addition rate helps to control the reaction exotherm and maintain a low instantaneous concentration of the reactant, which can improve selectivity.
  • Maintain the reaction at the target temperature for the determined reaction time (e.g., 4-12 hours). Monitor the progress by periodically taking small aliquots via syringe, quenching them, and analyzing by GC.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.
  • Filter the mixture to remove the solid catalyst. Wash the catalyst with a small amount of fresh anhydrous solvent.
  • Combine the filtrate and washes.
  • Set up for fractional distillation. Use a column with high efficiency (e.g., a Vigreux or packed column).
  • Carefully distill the mixture, collecting fractions based on their boiling points. The desired 2-Methyl-1-propenol fraction should be collected around 114-115°C.

5. Analysis:

  • Analyze the final product by GC to determine its purity. Use ¹H NMR and ¹³C NMR to confirm the structure and identify any minor impurities.

Quantitative Data Summary

The following table summarizes typical outcomes for different synthesis approaches, highlighting the impact of catalysts on selectivity.

Synthesis RouteCatalyst SystemTemp (°C)Conversion (%)Selectivity to 2-Methyl-1-propenol (%)Major ByproductsReference
Isobutylene Oxide IsomerizationLithium Phosphate150-400>90% (propylene oxide)High (for allyl alcohol)Propanal, Acetone[2]
Syngas to Higher AlcoholsCs/Cu/ZnO310VariableHigh (for 2-Methyl-1-propanol)Methanol, other alcohols[3]
Isobutene OxidationMo-Bi oxides380~98%Low (<5%)Methacrolein, Methacrylic Acid[7]

Note: Data for propylene oxide isomerization is used as a close proxy due to the scarcity of detailed kinetic data for isobutylene oxide in the public domain. The principles of catalysis and byproduct formation are directly analogous.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield of 2-Methyl-1-propenol Start->LowYield HighByproducts High Concentration of Byproducts Start->HighByproducts LowConversion Low Conversion of Isobutylene Oxide Start->LowConversion Cause_Selectivity Poor Catalyst Selectivity or Wrong Temperature LowYield->Cause_Selectivity HighByproducts->Cause_Selectivity Cause_Water Presence of Water in System HighByproducts->Cause_Water Cause_Activity Poor Catalyst Activity or Non-Optimal Conditions LowConversion->Cause_Activity Action_Catalyst Action: 1. Change Catalyst 2. Optimize Temperature Cause_Selectivity->Action_Catalyst Action_Dry Action: 1. Use Anhydrous Reagents/Solvents 2. Ensure Inert Atmosphere Cause_Water->Action_Dry Action_Rate Action: 1. Activate Catalyst 2. Change Solvent / Use PTC 3. Modestly Increase Temp Cause_Activity->Action_Rate

Caption: A flowchart for troubleshooting common synthesis issues.

References

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Available at: [Link]

  • Google Patents.CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Google Patents.CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
  • Google Patents.US5716499A - Separation of 2-methyl-1-propanol from 1-butanol by azeotropic distillation.
  • Google Patents.US5723025A - Separation of 2-methyl-1-propanol from 2-butanol by extractive distillation.
  • Scribd. Overview of Isobutylene Production. Available at: [Link]

  • OSTI.gov. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. Available at: [Link]

  • Filo. (2024, May 23). Show how to prepare each compound from 2-methyl-1-propanol.(a) 2. Available at: [Link]

  • ResearchGate. (2017, June). Partial Oxidation of Isobutane and Isobutene to Methacrolein Over a Novel Mo–V–Nb(–Te) Mixed Oxide Catalyst. Available at: [Link]

  • Google Patents.CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • ResearchGate. Catalyst for selective oxidation of isobutylene to methacrolein. Available at: [Link]

  • Google Patents.US5491276A - Skeletal isomerization of n-butylenes to isobutylene on zeolites.
  • Vaia. Problem 10 Treating 2-methyl-1-propanol wit.... Available at: [Link]

  • National Institutes of Health (NIH). Production of 2-methyl-1-butanol in engineered Escherichia coli. Available at: [Link]

  • European Commission. (2019, March 14). OPTISOCHEM. Available at: [Link]

  • National Institutes of Health (NIH). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Available at: [Link]

  • Google Patents.CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
  • Academia.edu. One-step methyl isobutyl ketone (MIBK) synthesis from 2-propanol: Catalyst and reaction condition optimization. Available at: [Link]

  • PolyPublie. Keggin-Type Catalysts Partially Oxidize 2-Methyl-1,3- Propanediol to Methacrylic Acid in a Micro-Fluidized Bed Reactor. Available at: [Link]

  • Nanjing Chengzhi. isobutyl alcohol,2-Methyl-1-propanol (C4H10O). Available at: [Link]

  • ResearchGate. (2025, August 7). Thermodynamics of isomerization of butylenes: Equilibrium compositions. Available at: [Link]

  • MDPI. (2024, August 16). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Available at: [Link]

  • De Gruyter. Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6. Available at: [Link]

  • Google Patents.WO2011053671A1 - Propylene oxide isomerization process.

Sources

Troubleshooting

Technical Support Center: Handling and Disposal of 2-Methyl-1-propenol Waste

Welcome to the Technical Support Center for the safe handling and disposal of 2-Methyl-1-propenol waste. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and disposal of 2-Methyl-1-propenol waste. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical throughout its lifecycle in the laboratory.

Core Properties and Hazards of 2-Methyl-1-propenol

2-Methyl-1-propenol, also known as isobutenyl alcohol, is a flammable liquid and vapor.[1][2] It is crucial to understand its properties to handle it safely.

PropertyValue
CAS Number 78-83-1[1]
Synonyms Isobutanol, Isobutyl alcohol[2]
Appearance Colorless liquid[3]
Flash Point 28°C (82.4°F) - closed cup[4][5]
Explosive Limits 1.5-12% by volume in air[6]

Key Hazards:

  • Flammability: As a flammable liquid, it poses a significant fire risk.[1][2][7] Vapors are heavier than air and can travel to an ignition source.[1][8][9]

  • Health Hazards: Causes skin irritation and serious eye damage.[1][2][8] May cause respiratory irritation, drowsiness, or dizziness.[2][8]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2][8]

Troubleshooting Guide: Common Issues in Handling and Disposal

This section addresses specific problems that may arise during the handling and disposal of 2-Methyl-1-propenol waste.

Issue Potential Cause(s) Recommended Solution(s)
Faint sweet odor detected in the lab. - Improperly sealed waste container.- Small, undetected spill.- Immediately check all waste container seals.- Use a fume hood for all transfers.- Inspect the work area for any spills and clean them up immediately using an inert absorbent material.[4]
Visible corrosion or degradation of a waste container. - Use of an incompatible container material.- Prolonged storage of unneutralized acidic or basic waste.- Transfer waste to a new, compatible container (e.g., glass, or an approved plastic or metal container).[10]- Neutralize waste before long-term storage.
Pressure buildup in the waste container. - Inappropriate mixing of incompatible waste streams.- Storage in a warm environment, leading to increased vapor pressure.- Never mix different types of waste. [7]- Store waste containers in a cool, well-ventilated area away from heat sources.[8][11]
Uncertainty about whether waste is hazardous. - Lack of clear labeling on the original container.- Dilution with other solvents.- Any chemical waste with a flashpoint below 60°C (140°F) is generally considered hazardous.[10]- Always treat unknown waste as hazardous.- Label all waste containers clearly with their contents.[10][11]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What is the proper Personal Protective Equipment (PPE) for handling 2-Methyl-1-propenol?

A1: Always wear chemical-resistant gloves (nitrile or neoprene are often suitable), safety goggles with side shields, and a flame-resistant lab coat.[11][12] If there is a risk of inhaling vapors, a respirator may be necessary.[12]

Q2: How should I store 2-Methyl-1-propenol and its waste?

A2: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][8] Keep it away from heat, sparks, open flames, and other ignition sources.[1][8][11] It should be segregated from incompatible materials like strong oxidizing agents.[13]

Spills and Emergencies

Q3: What should I do in case of a small spill?

A3: For a small spill, first ensure all ignition sources are removed from the area.[4] Ventilate the area. Use an inert, non-combustible absorbent material (like sand or diatomaceous earth) to contain and clean up the spill.[1][9] Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[4]

Q4: What is the appropriate fire extinguisher to use for a 2-Methyl-1-propenol fire?

A4: Use a Class B fire extinguisher, which is designed for flammable liquids.[12] This includes dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

Disposal

Q5: Can I dispose of 2-Methyl-1-propenol waste down the drain?

A5: No. Due to its flammability and potential environmental harm, 2-Methyl-1-propenol waste must not be poured down the drain.[10] It is classified as a hazardous waste and must be disposed of through a licensed waste management company.[10][13][14]

Q6: How do I prepare 2-Methyl-1-propenol waste for disposal?

A6: Collect the waste in a clearly labeled, approved container.[10] The label should accurately identify the contents.[10] Do not mix it with other waste streams to avoid dangerous chemical reactions.[7] Keep the container closed except when adding waste.[10]

Q7: What if my 2-Methyl-1-propenol waste is mixed with acidic or basic solutions?

A7: Acidic or basic waste should be neutralized before disposal. For acidic waste, a base like sodium hydroxide or calcium hydroxide can be carefully added to bring the pH to a neutral range (typically between 6 and 9).[15][16] For basic waste, a weak acid can be used. This process should be done cautiously, in a well-ventilated area, and with appropriate PPE, as the reaction can be exothermic.

Experimental Protocol: Neutralization of Acidic 2-Methyl-1-propenol Waste

This protocol outlines the steps for safely neutralizing a small volume of acidic 2-Methyl-1-propenol waste in a laboratory setting.

Materials:

  • Acidic 2-Methyl-1-propenol waste

  • 1M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Glass beaker appropriately sized for the waste volume

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Work within a certified chemical fume hood. Place the beaker containing the acidic waste on the stir plate and add the stir bar.

  • Initial pH Measurement: Carefully measure the initial pH of the waste solution using a pH strip or meter.

  • Neutralization: Begin gentle stirring. Slowly add the 1M NaOH solution dropwise to the waste.

  • Monitoring: Periodically stop the addition of NaOH and measure the pH. Proceed with caution as the pH approaches 7.

  • Completion: Continue adding NaOH until the pH is stable within a neutral range (e.g., 6.0-8.0).

  • Final Steps: Once neutralized, transfer the waste to a properly labeled hazardous waste container for collection by a certified waste management provider.

Visualizing the Waste Handling Workflow

The following diagram illustrates the decision-making process for handling 2-Methyl-1-propenol waste.

WasteHandlingWorkflow Start Generation of 2-Methyl-1-propenol Waste IsWastePure Is the waste purely 2-Methyl-1-propenol? Start->IsWastePure PureWaste Collect in a dedicated, labeled container for flammable liquid waste. IsWastePure->PureWaste Yes IsAcidicOrBasic Is the waste acidic or basic? IsWastePure->IsAcidicOrBasic No Store Store in a cool, well-ventilated area away from ignition sources. PureWaste->Store Neutralize Neutralize the waste (see Protocol 4). IsAcidicOrBasic->Neutralize Yes MixedWaste Collect in a dedicated, labeled container for neutralized flammable liquid waste. IsAcidicOrBasic->MixedWaste No (other mixture) Neutralize->MixedWaste MixedWaste->Store Dispose Arrange for disposal by a certified hazardous waste management company. Store->Dispose

Caption: Decision workflow for 2-Methyl-1-propenol waste handling.

References

  • What are the safety precautions when handling alcohols? - Blog - ZHONGDA.
  • Acid Waste Neutralisation (AWN) Treatment System - BW Water.
  • Regulations for Handling Flammable Liquid Waste: What You Need to Know.
  • How are acids neutralized? - Scientific Plastics.
  • 2-Methyl-1-propanol - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet: 2-Methyl-1-propanol - Carl ROTH.
  • 22 - SAFETY DATA SHEET.
  • Safety Data Sheet: 2-Methyl-1-propanol - Carl ROTH.
  • Safety Data Sheet 2-Methyl-1-propanol - metasci.
  • Flammable and Combustible Liquid Safety - Oklahoma State University.
  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions - Water & Wastewater.
  • Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal.
  • Guidelines for Flammable Liquid Disposal - safety.pitt.edu.
  • 2-Methyl-1-propanol - ChemBK.
  • Safe Handling of Flammable Liquids:Key Safety Tips - OSHA Training School.
  • 2-Methyl-1-propanol anhydrous, 99.5 78-83-1 - Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Methyl-1-propenol and Other Allylic Alcohols for Synthetic Applications

This guide provides an in-depth comparative analysis of 2-Methyl-1-propenol (also known as isobutylene glycol) and other structurally related allylic alcohols, namely allyl alcohol and crotyl alcohol. Tailored for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Methyl-1-propenol (also known as isobutylene glycol) and other structurally related allylic alcohols, namely allyl alcohol and crotyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical reactivity, supported by experimental data and detailed protocols for key synthetic transformations. Our objective is to furnish a comprehensive resource that informs experimental design and the selection of appropriate allylic alcohol substrates for specific synthetic goals.

Introduction: The Versatility of Allylic Alcohols

Allylic alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts unique reactivity, making them valuable building blocks in organic synthesis. The interplay between the hydroxyl group and the adjacent π-system allows for a diverse range of transformations, including selective oxidations, stereocontrolled epoxidations, and transition metal-catalyzed substitutions. Understanding the subtle yet significant impact of substitution on the allylic framework is crucial for harnessing their full synthetic potential.

This guide will focus on a comparative study of three key allylic alcohols:

  • 2-Methyl-1-propenol: A tertiary allylic alcohol.

  • Allyl alcohol (Prop-2-en-1-ol): The simplest primary allylic alcohol.

  • Crotyl alcohol (But-2-en-1-ol): A primary allylic alcohol with a methyl substituent on the double bond.

We will explore their comparative reactivity in three fundamental reaction classes: oxidation, epoxidation, and palladium-catalyzed allylic substitution.

Structural and Spectroscopic Comparison

The structural variations among these alcohols, specifically the degree of substitution at the carbinol carbon and on the double bond, lead to distinct spectroscopic signatures.

Table 1: Physical and Spectroscopic Properties of Selected Allylic Alcohols
Property2-Methyl-1-propenolAllyl AlcoholCrotyl Alcohol
Structure (CH₃)₂C=CHCH₂OHCH₂=CHCH₂OHCH₃CH=CHCH₂OH
Molar Mass ( g/mol ) 72.1158.08[1]72.11[2]
Boiling Point (°C) ~108[3]96-98121-122[2]
¹H NMR (δ, ppm) See details belowSee details belowSee details below
¹³C NMR (δ, ppm) See details belowSee details belowSee details below
IR (ν, cm⁻¹) See details belowSee a details belowSee details below

Spectroscopic Details:

  • 2-Methyl-1-propenol:

    • ¹H NMR: Resonances for the two methyl groups, the vinyl proton, and the methylene protons adjacent to the hydroxyl group. The spectrum shows four distinct proton environments.[4]

    • ¹³C NMR: Shows three distinct carbon environments.[5]

    • IR: A broad O-H stretch around 3300 cm⁻¹, sharp C-H stretches near 2950 cm⁻¹, and a C-O stretch near 1050 cm⁻¹.[6]

  • Allyl Alcohol:

    • ¹H NMR: Complex multiplet for the vinyl protons and a doublet for the methylene protons.[7][8]

    • ¹³C NMR: Three distinct signals for the sp³ and two sp² carbons.[1][9]

    • IR: A broad O-H stretch around 3314 cm⁻¹, C=C stretch, and C-O stretch.[10][11]

  • Crotyl Alcohol:

    • ¹H NMR: Signals for the methyl group, vinyl protons, and the methylene protons adjacent to the hydroxyl group.

    • ¹³C NMR: Four distinct carbon signals.[12]

    • IR: Characteristic absorptions for the O-H, C-H, C=C, and C-O bonds.[13]

Comparative Reactivity Analysis

The reactivity of allylic alcohols is profoundly influenced by their substitution pattern. Steric hindrance and electronic effects play a crucial role in determining the rates and outcomes of various reactions.

Oxidation to α,β-Unsaturated Carbonyls

The selective oxidation of allylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation. The choice of oxidant is critical to avoid over-oxidation or reaction at the double bond.

Causality of Reactivity: The rate of oxidation is influenced by both steric access to the hydroxyl group and the stability of the ensuing carbonyl product. Increased substitution around the carbinol carbon can hinder the approach of the oxidant.

A study on the oxidation of α,β-unsaturated alcohols by imidazolium dichromate found the order of reactivity to be cinnamyl alcohol > crotyl alcohol > allyl alcohol.[14] This suggests that the methyl group in crotyl alcohol has an activating inductive effect compared to allyl alcohol.[14] While direct comparative kinetic data for 2-methyl-1-propenol in this specific study is unavailable, we can infer its reactivity. As a primary alcohol, it is readily oxidizable. However, the gem-dimethyl groups on the double bond may introduce some steric hindrance depending on the oxidant used.

Common Oxidizing Agents and Comparative Performance:

Oxidizing AgentSubstrateProductKey Features & Comparative Insights
MnO₂ Primary/Secondary Allylic AlcoholsAldehydes/KetonesHighly selective for allylic and benzylic alcohols. The reaction is heterogeneous and requires activated MnO₂. Reactivity is sensitive to the steric environment.
PCC Primary/Secondary Allylic AlcoholsAldehydes/KetonesA mild and versatile oxidant.[15][16] Can be used for a wide range of allylic alcohols. The slightly acidic nature may affect sensitive substrates.[15]
CrO₃/H₂SO₄ (Jones Reagent) Primary Allylic AlcoholsCarboxylic AcidsA strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids.[17]

Experimental Protocol: Oxidation of an Allylic Alcohol with Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of primary allylic alcohols to their corresponding aldehydes.

  • To a stirred solution of the allylic alcohol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.5 equivalents) and a small amount of Celite® or molecular sieves.[18]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram: Generalized Workflow for PCC Oxidation

PCC_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Alcohol Allylic Alcohol in CH2Cl2 Stir Stir at RT Monitor by TLC Alcohol->Stir PCC_Celite PCC + Celite PCC_Celite->Stir Dilute Dilute with Et2O Stir->Dilute Filter Filter through Silica Gel Dilute->Filter Concentrate Concentrate Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product α,β-Unsaturated Aldehyde Chromatography->Product

Caption: Workflow for the oxidation of allylic alcohols using PCC.

Epoxidation

The epoxidation of allylic alcohols is a powerful method for introducing chirality and functionality. The hydroxyl group plays a crucial directing role, leading to high stereoselectivity.

Causality of Reactivity: In metal-catalyzed epoxidations, such as the Sharpless-Katsuki asymmetric epoxidation, the allylic alcohol coordinates to the metal center, which directs the delivery of the oxygen atom from the peroxide to one face of the double bond.[19] The rate and selectivity are influenced by the steric bulk around the double bond and the ability of the alcohol to coordinate effectively with the catalyst.

  • Allyl alcohol and crotyl alcohol , being primary alcohols, are excellent substrates for the Sharpless epoxidation.[20][21]

  • 2-Methyl-1-propenol , being a primary allylic alcohol, is also a suitable substrate. The gem-dimethyl substitution on the double bond can influence the rate of reaction, potentially slowing it down compared to less substituted alkenes.

Key Catalyst Systems:

  • Sharpless-Katsuki Epoxidation (Ti(OiPr)₄, DET/DIPT, TBHP): This system is renowned for its high enantioselectivity with a broad range of primary and secondary allylic alcohols.[20][22] The choice of diethyl tartrate (DET) or diisopropyl tartrate (DIPT) as the chiral ligand determines the stereochemical outcome.[22]

  • Vanadium-Based Catalysts: These are highly effective for the diastereoselective epoxidation of allylic alcohols, often showing a preference for syn-epoxidation relative to the hydroxyl group.[19] Vanadium catalysts can be particularly effective for substrates that are poor for the Sharpless system.

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the enantioselective epoxidation of a prochiral allylic alcohol.

  • To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.

  • To the cooled suspension, sequentially add L-(+)-diethyl tartrate (DET) (1.2 equivalents) and titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equivalent). Stir the mixture for 30 minutes at -20 °C to form the catalyst.

  • Add the allylic alcohol (1.0 equivalent) to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 equivalents) dropwise, maintaining the internal temperature below -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of NaOH, saturated with NaCl.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, until two clear layers form.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the epoxy alcohol by flash column chromatography.

Diagram: Catalytic Cycle of Sharpless Epoxidation

Sharpless_Cycle Catalyst [Ti(tartrate)(OR)2]2 Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Allylic Alcohol Oxidant_Coordination Oxidant Coordination Substrate_Coordination->Oxidant_Coordination TBHP Oxygen_Transfer Oxygen Transfer Oxidant_Coordination->Oxygen_Transfer Product_Release Product Release Oxygen_Transfer->Product_Release Epoxy Alcohol Product_Release->Catalyst Regeneration

Caption: Simplified catalytic cycle of the Sharpless epoxidation.

Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds via a π-allylpalladium intermediate.[23] The nature of the allylic alcohol and the nucleophile influences the regioselectivity and stereoselectivity of the reaction.

Causality of Reactivity: The reaction proceeds through the formation of a π-allylpalladium complex. The regioselectivity of nucleophilic attack is generally directed to the less substituted terminus of the allyl system to minimize steric hindrance.[24]

  • Allyl alcohol and crotyl alcohol are common substrates for the Tsuji-Trost reaction. With crotyl alcohol, the nucleophile typically attacks the less substituted carbon, leading to the linear product.

  • 2-Methyl-1-propenol presents an interesting case. The formation of the π-allylpalladium intermediate would lead to a symmetrically substituted allyl ligand. In such cases, the regioselectivity of nucleophilic attack would be less pronounced, and mixtures of products could be obtained, although attack at the primary carbon is generally favored. The steric bulk of the gem-dimethyl group might also influence the rate of formation of the initial palladium complex.

Experimental Protocol: Tsuji-Trost Allylation with an Allylic Alcohol

This protocol outlines a general procedure for the palladium-catalyzed allylation of a soft nucleophile with an allylic alcohol.

  • In a reaction vessel, dissolve the allylic alcohol (1 equivalent), the nucleophile (1.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent (e.g., THF).

  • Add a base (e.g., triethylamine, 1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Diagram: Mechanism of the Tsuji-Trost Reaction

Tsuji_Trost Start Pd(0) + Allylic Alcohol Coordination η2-Alkene Complex Start->Coordination Coordination Oxidative_Addition Oxidative Addition (η3-Allyl-Pd(II) Complex) Coordination->Oxidative_Addition Loss of OH- Nucleophilic_Attack Nucleophilic Attack Oxidative_Addition->Nucleophilic_Attack + Nucleophile Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Product Allylated Product + Pd(0) Reductive_Elimination->Product

Caption: Key steps in the catalytic cycle of the Tsuji-Trost reaction.

Conclusion and Future Outlook

The comparative analysis of 2-methyl-1-propenol, allyl alcohol, and crotyl alcohol reveals that while they share the fundamental reactivity of allylic alcohols, their substitution patterns lead to important differences in reaction rates and selectivity.

  • Allyl alcohol serves as the benchmark for unsubstituted primary allylic reactivity.

  • Crotyl alcohol introduces the electronic effect of an alkyl substituent on the double bond, which can influence the rate of certain reactions.

  • 2-Methyl-1-propenol , with its gem-dimethyl substitution on the double bond, presents increased steric hindrance that can affect the approach of reagents and the regioselectivity of reactions like the Tsuji-Trost allylation.

For drug development professionals and synthetic chemists, the choice among these allylic alcohols will depend on the desired substitution pattern in the final product and the specific reaction being employed. Future research could focus on developing more selective catalysts that can overcome the steric challenges posed by more substituted allylic alcohols like 2-methyl-1-propenol, thereby expanding their utility in complex molecule synthesis.

References

  • PubChem. Allyl Alcohol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

  • ResearchGate. (a) Coverage-dependent IR spectra of allyl alcohol on Pd(111) recorded.... [Link]

  • Taylor & Francis Online. Study on the molecular interactions of binary mixtures of allyl alcohol with isomeric amyl alcohol solvents through thermodynamic properties and FT-IR spectra and correlation with the Jouyban–Acree model. [Link]

  • Wikipedia. Babler oxidation. [Link]

  • Hrčak. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol. [Link]

  • ResearchGate. Time dependent IR spectra of transfer hydrogenations from crotyl.... [Link]

  • ResearchGate. Part of the IR spectrum of 1-(-o-methoxyphenyl) allyl alcohol in (A).... [Link]

  • Wikipedia. Epoxidation of allylic alcohols. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropan-1-ol. [Link]

  • NPTEL. 1.3.3 Pyridinium Chlorochromate (PCC) Oxidation. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Chegg. Solved IR Spectrum for 2-Methyl-1-Propanol. Is anyone.... [Link]

  • Chegg. Solved Based on the spedtra of 2-methyl-1-propanol assign.... [Link]

  • SpectraBase. Allylalcohol. [Link]

  • FooDB. Showing Compound 2-Methyl-1-propanol (FDB003274). [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • ACS Publications. Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. [Link]

  • MDPI. Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. [Link]

  • Wikipedia. Sharpless epoxidation. [Link]

  • Harvard University. Sharpless Asymmetric Epoxidation Reaction. [Link]

  • NIST. 1-Propanol, 2-methyl-. [Link]

  • Indian Academy of Sciences. Kinetics and mechanism of oxidation of allyl, crotyl and prop argyl alcohols by diperiodato cuprate(ill) in alkaline medium. [Link]

  • ResearchGate. Crotyl alcohol Mass Spectrum. Ir/G 4 HT. [Link]

  • ACS Publications. Performance for Crotonaldehyde Hydrogenation to Crotyl Alcohol: The Role of the Intermetallic Compound SnPt. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Tsi-Journals. Oxidation of α,β-unsaturated alcohols by imidazolium dichromate. [Link]

  • SpectraBase. Crotyl alcohol, mixture of cis and trans. [Link]

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

  • OSTI.gov. DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. [Link]

  • SlideShare. Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • ResearchGate. Tsuji-Trost Reaction. [Link]

  • ResearchGate. Relative rates of oxidation of alcohols or reduction of aldehydes or.... [Link]

  • SciSpace. Kinetics of Oxidation of Allyl Alcohol by Cr(VI). [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • ACS Publications. and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. [Link]

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Comparative

A Comparative Guide to Validated Analytical Methods for 2-Methyl-1-propenol Quantification

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-1-propenol, a key solvent in various pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-1-propenol, a key solvent in various pharmaceutical and chemical processes. The selection of a robust and validated analytical method is critical for ensuring product quality, regulatory compliance, and process control. This document offers an in-depth analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as potential techniques, complete with experimental protocols and expected performance characteristics based on established scientific principles and methods for analogous compounds.

The Critical Role of Method Validation in Quantification

The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[1] This involves a series of experiments to evaluate its performance characteristics, ensuring that the data generated is reliable, reproducible, and accurate.[2] For a volatile organic compound like 2-Methyl-1-propenol, which is classified as a Class 3 residual solvent with a permissible daily exposure of 50 mg/day, accurate quantification is paramount to ensure patient safety and meet regulatory requirements.

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), outline the key validation parameters that must be assessed. These include:

  • Specificity: The ability to measure the analyte accurately in the presence of other components.

  • Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.[2]

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques: GC vs. HPLC

The choice of analytical technique for 2-Methyl-1-propenol is primarily dictated by its physicochemical properties, namely its volatility. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options, each with its own set of advantages and disadvantages for this particular analyte.[3]

Gas Chromatography (GC) is generally the preferred method for volatile and semi-volatile compounds like 2-Methyl-1-propenol.[3][4] The technique separates components of a sample in a gaseous mobile phase, making it inherently suitable for analytes that are easily vaporized. When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range for hydrocarbons.

High-Performance Liquid Chromatography (HPLC) , while more commonly used for non-volatile or thermally labile compounds, can also be adapted for the analysis of 2-Methyl-1-propenol.[3][4] This would typically involve a reverse-phase separation. However, the volatility of the analyte can pose challenges in sample preparation and injection, and its weak UV absorbance necessitates detection at low wavelengths, which can be prone to interference.[5][6]

The following diagram illustrates the logical workflow for selecting an appropriate analytical method for 2-Methyl-1-propenol.

Analyte 2-Methyl-1-propenol Properties Physicochemical Properties (Volatility, Polarity) Analyte->Properties Method_Selection Method Selection Properties->Method_Selection GC Gas Chromatography (GC) Method_Selection->GC High Volatility HPLC High-Performance Liquid Chromatography (HPLC) Method_Selection->HPLC Alternative/Orthogonal Method Validation Method Validation (ICH Q2(R2)) GC->Validation HPLC->Validation Routine_Analysis Routine Analysis & Quality Control Validation->Routine_Analysis

Caption: Logical workflow for analytical method selection for 2-Methyl-1-propenol.

Performance Comparison

The table below summarizes the expected performance characteristics of a validated GC-FID method compared to a potential HPLC-UV method for the quantification of 2-Methyl-1-propenol. These are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography with Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]
Applicability Highly suitable for volatile compounds like 2-Methyl-1-propenol.Suitable, but may require careful sample handling due to analyte volatility.[5][6]
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Low µg/mL to ng/mL rangeMid-to-high µg/mL range
Limit of Quantitation (LOQ) Low µg/mL to ng/mL rangeMid-to-high µg/mL range
Specificity High, especially with temperature programming to separate related substances.Moderate, potential for co-elution with other UV-active compounds.
Advantages High sensitivity, high resolution, robust for volatile analytes.Wide applicability for various compounds, established technique in many labs.
Disadvantages Not suitable for non-volatile compounds.Lower sensitivity for weakly UV-absorbing analytes, potential for issues with volatile sample injection.

Experimental Protocols

The following are detailed protocols for the quantification of 2-Methyl-1-propenol using GC-FID and HPLC-UV. These protocols are based on established methods for similar analytes and should be fully validated for the specific application.[7][8]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is adapted from a validated procedure for the determination of 2-propanol residue and is expected to be highly suitable for 2-Methyl-1-propenol.[7]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: A polar stationary phase like DB-FFAP (30 m x 0.32 mm, 0.5 µm film thickness) or a mid-polar phase like DB-624 is recommended.

Reagents and Materials:

  • 2-Methyl-1-propenol reference standard (≥99.5% purity).

  • Solvent/Diluent: High-purity water or an appropriate organic solvent (e.g., Dimethyl sulfoxide) depending on the sample matrix.

  • Helium or Nitrogen as carrier gas.

  • Hydrogen and compressed air for the FID.

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

  • Injection Volume: 1 µL (split ratio of 10:1).

Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 2-Methyl-1-propenol reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with the chosen diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range (e.g., 5 µg/mL to 200 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a theoretical concentration of 2-Methyl-1-propenol within the calibration range.

Validation Workflow for GC-FID Method:

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Std_Prep Standard Preparation (Stock & Dilutions) GC_Analysis GC-FID Analysis Std_Prep->GC_Analysis Sample_Prep Sample Preparation (Dissolution & Dilution) Sample_Prep->GC_Analysis Specificity Specificity GC_Analysis->Specificity Linearity Linearity & Range GC_Analysis->Linearity Accuracy Accuracy (% Recovery) GC_Analysis->Accuracy Precision Precision (% RSD) GC_Analysis->Precision LOQ_LOD LOQ & LOD GC_Analysis->LOQ_LOD Robustness Robustness GC_Analysis->Robustness

Caption: Experimental workflow for the validation of the GC-FID method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This hypothetical method is proposed as an alternative for laboratories where GC is not available. It is based on general principles for the analysis of small polar molecules.[8]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents and Materials:

  • 2-Methyl-1-propenol reference standard (≥99.5% purity).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Mobile Phase Gradient: Isocratic elution with a suitable mixture of Mobile Phase A and B (e.g., 80:20 v/v), to be optimized during method development.

Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 2-Methyl-1-propenol reference standard into a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the diluent to achieve a theoretical concentration of 2-Methyl-1-propenol within the calibration range.

Conclusion and Recommendations

For the routine quantification of 2-Methyl-1-propenol, a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method is the recommended approach.[7] This technique offers superior sensitivity, specificity, and robustness for this volatile analyte. The use of a polar capillary column is advised to ensure optimal separation from potential impurities.

While an HPLC-UV method is theoretically plausible, it presents significant challenges, including lower sensitivity and potential for interferences at the low UV wavelengths required for detection.[5][6] An HPLC method would be more suitable as an orthogonal technique for confirmatory purposes rather than for routine quality control.

Regardless of the chosen method, a comprehensive validation according to ICH Q2(R2) guidelines is mandatory to ensure the generation of accurate and reliable data, thereby guaranteeing the quality and safety of the final product.[2]

References

  • HiMedia Laboratories. (n.d.). 2-Methyl-1-propanol, HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. Available at: [Link]

  • Raposo, F., & Muñoz-González, C. (2008). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 27(9), 808-821. Available at: [Link]

  • Lavanya, G., et al. (2022). Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance, 13(4), 453-458. Available at: [Link]

  • Chan, C. C., Lam, H., Lee, Y. C., & Zhang, X. M. (Eds.). (2004).
  • Certified Laboratories. (2025). Analytical Method Validation: A Recipe for Accurate Results. Available at: [Link]

  • Hroboňová, K., Lehotay, J., & Čápka, M. (2013). Validation of SPME–GC–FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Chromatographia, 76(19-20), 1269-1276. Available at: [Link]

  • Hroboňová, K., Lehotay, J., & Čápka, M. (2013). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). Gas chromatography method of cleaning validation process for 2-propanol residue determination in pharmaceutical manufacturing equipment. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 256-259. Available at: [Link]

  • PreScouter. (2026). Quantify Methanol Contamination in 1-Propanol Batches. Available at: [Link]

  • Klier, K., & Herman, R. G. (1989). Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks. (Quarterly Technical Progress Report). OSTI.gov. Available at: [Link]

  • CN1911899A. (2007). Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.

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Validation

Comparative Reactivity Profile: 2-Methyl-1-propenol vs. 2-Methyl-2-propen-1-ol

Introduction In the realm of organic synthesis and drug development, structural isomerism dictates chemical destiny. This guide provides an objective, data-driven comparison between two C4​H8​O isomers: 2-Methyl-1-propen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction In the realm of organic synthesis and drug development, structural isomerism dictates chemical destiny. This guide provides an objective, data-driven comparison between two C4​H8​O isomers: 2-Methyl-1-propenol and 2-Methyl-2-propen-1-ol . While their nomenclatures differ by only a single locant, their reactivity profiles are fundamentally divergent. 2-Methyl-1-propenol is a highly reactive, transient enol[1], whereas 2-Methyl-2-propen-1-ol is a stable allylic alcohol widely utilized as a versatile building block for asymmetric synthesis[2].

Part 1: Structural & Thermodynamic Profiling

To establish a baseline for comparison, the physicochemical and thermodynamic properties of both isomers are summarized below.

Property2-Methyl-1-propenol2-Methyl-2-propen-1-ol
IUPAC Name 2-Methylprop-1-en-1-ol2-Methylprop-2-en-1-ol
CAS Registry Number 56640-70-1[3]513-42-8[4]
Structural Classification Enol (Transient)Allylic Alcohol (Stable)
Chemical Formula (CH3​)2​C=CHOH CH2​=C(CH3​)CH2​OH
Thermodynamic State Unstable (Tautomerizes)[1]Stable Liquid
Primary Reactivity Nucleophilic at β -carbonEpoxidation, Allylic substitution
Key Synthetic Utility Silyl enol ether generationPrecursor for chiral epoxides[5]
Part 2: Mechanistic Reactivity Analysis
The Transient Enol: 2-Methyl-1-propenol

2-Methyl-1-propenol is the enol tautomer of isobutyraldehyde. The keto-enol equilibrium heavily favors the keto form ( >99% ) due to the superior thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond of the enol[1]. Because it lacks conjugative or intramolecular hydrogen-bonding stabilization, this enol cannot be isolated under standard conditions.

However, its transient existence is critical in enzymatic pathways and electrophilic trapping reactions. For instance, that the enol form specifically reacts with compounds I and II of horseradish peroxidase, showcasing its unique nucleophilic character at the β -carbon[6].

EnolTrapping Keto Isobutyraldehyde (Keto Form) Enol 2-Methyl-1-propenol (Transient Enol) Keto->Enol Forward (Slow) Enol->Keto Reverse (Fast) Trapped TMS Enol Ether (Stable Intermediate) Enol->Trapped TMSCl, Et3N Trapping

Fig 1: Thermodynamic equilibrium of 2-methyl-1-propenol and its kinetic trapping via silylation.

The Stable Allylic Alcohol: 2-Methyl-2-propen-1-ol

Also known as methallyl alcohol, 2-methyl-2-propen-1-ol is a stable, commercially available liquid[4]. The presence of the hydroxyl group adjacent to the alkene makes it an ideal substrate for directed oxidation.

The most prominent application of this reactivity is the, which converts the alkene into enantiomerically enriched (2R)-methylglycidol[2]. This chiral epoxide is a critical intermediate in the synthesis of complex pharmaceuticals, including CCR1 antagonists and the antileishmanial candidate DNDI-VL-2098[7].

Sharpless A 2-Methyl-2-propen-1-ol (Allylic Alcohol) B Chiral Ti-Complex Ti(OiPr)4 + (-)-DET A->B Coordination C Asymmetric Oxygen Transfer (TBHP, -30 °C) B->C Oxidant Binding D (2R)-Methylglycidol (Chiral Epoxide) C->D Enantioselective Epoxidation

Fig 2: Sharpless asymmetric epoxidation workflow of 2-methyl-2-propen-1-ol to (2R)-methylglycidol.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the optimal conditions for harnessing the reactivity of both compounds. Each step is grounded in mechanistic causality.

Protocol A: Kinetic Trapping of 2-Methyl-1-propenol (Silyl Enol Ether Synthesis)

Objective: To shift the unfavorable keto-enol equilibrium and isolate the carbon skeleton of 2-methyl-1-propenol as a stable trimethylsilyl (TMS) enol ether.

  • Preparation: Purge a flame-dried round-bottom flask with anhydrous nitrogen. Add 1.0 equivalent of isobutyraldehyde and dissolve in anhydrous dimethylformamide (DMF) (0.5 M). Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state during enolate formation.

  • Base Addition: Add 2.5 equivalents of triethylamine ( Et3​N ). Causality: The amine acts as a mild base to deprotonate the α -proton of the aldehyde, driving the equilibrium toward the enolate/enol form.

  • Electrophilic Trapping: Dropwise add 1.2 equivalents of trimethylsilyl chloride (TMSCl) at 0 °C. Causality: The hard silicon electrophile rapidly reacts with the hard oxygen nucleophile of the enolate. The low temperature prevents unwanted aldol condensation side-reactions.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with pentane. Causality: Pentane selectively dissolves the non-polar silyl enol ether while leaving polar DMF and amine salts in the aqueous layer.

Protocol B: Sharpless Asymmetric Epoxidation of 2-Methyl-2-propen-1-ol

Objective: To synthesize (2R)-methylglycidol with high enantiomeric excess (>90% ee)[7].

  • Catalyst Assembly: In a rigorously dried reactor containing activated 4Å molecular sieves, dissolve 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM). Cool to -30 °C. Causality: Molecular sieves are critical; trace water hydrolyzes the titanium-tartrate complex, leading to slow reaction rates and poor enantioselectivity[7].

  • Ligand and Metal Addition: Add (-)-diisopropyl D-tartrate (0.4 eq) followed by titanium(IV) isopropoxide (0.3 eq). Stir for 1 hour at -30 °C. Causality: This incubation period allows the formation of the active chiral dinuclear titanium complex, which coordinates the allylic alcohol.

  • Oxidation: Slowly add anhydrous tert-butyl hydroperoxide (TBHP) in DCM (3.0 eq) while strictly maintaining the temperature between -25 °C and -30 °C. Causality: The low temperature maximizes the rigidity of the transition state, ensuring precise facial selectivity during oxygen transfer from TBHP to the alkene[7].

  • Quench and Isolation: After 2 hours, warm to -5 °C and quench the reaction. Causality: The resulting epoxide is sensitive to acidic ring-opening, so workup must be performed under neutral or mildly basic conditions to prevent diol formation[7].

References
  • CAS No : 513-42-8 | Product Name : 2-Methyl-2-propen-1-ol | Pharmaffiliates. pharmaffiliates.com. 4

  • 1-Propen-1-ol, 2-methyl- | C4H8O | CID 123540 - PubChem - NIH. nih.gov. 3

  • Development of a Multikilogram Synthesis of a Chiral Epoxide Precursor to a CCR1 Antagonist. acs.org. 2

  • Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. semanticscholar.org. 5

  • Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis. acs.org. 7

  • 2-Methyl-1-propenol | C4H8O | Research Chemical. benchchem.com. 1

  • Transient state kinetics of the reactions of isobutyraldehyde with compounds I and II of horseradish peroxidase. researchgate.net. 6

Sources

Comparative

performance of different catalysts in 2-Methyl-1-propenol synthesis

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methyl-1-propenol, an unsaturated alcohol, serves as a valuable building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methyl-1-propenol, an unsaturated alcohol, serves as a valuable building block in organic synthesis. Its structure, featuring both a double bond and a primary alcohol, allows for diverse subsequent transformations. However, its synthesis requires careful catalytic control to achieve high selectivity and yield.

This guide provides an in-depth comparison of catalytic strategies for the synthesis of 2-Methyl-1-propenol. We will move beyond simple protocol listings to explore the fundamental principles governing catalyst performance, offering field-proven insights into experimental design and optimization. The methodologies discussed are grounded in authoritative literature, providing a trustworthy foundation for your research and development endeavors.

Introduction: The Challenge of Synthesizing 2-Methyl-1-propenol

The synthesis of 2-Methyl-1-propenol is not trivial, primarily due to the presence of its more stable isomer, 2-methyl-2-propen-1-ol (methallyl alcohol), and the potential for over-reaction or side-reactions. The choice of catalyst is therefore the most critical factor, dictating the reaction pathway and the ultimate product distribution. This guide will focus on three principal catalytic routes:

  • Selective Hydrogenation of Methacrolein: A direct approach that requires chemoselective reduction of a carbonyl group in the presence of a conjugated alkene.

  • Catalytic Isomerization of Isobutylene Oxide: A pathway involving the rearrangement of an epoxide to its corresponding allylic alcohol.

  • Isomerization of 2-Methyl-2-propen-1-ol: A method to convert the more common constitutional isomer into the desired product.

Below, we compare the performance of various catalysts within these strategic frameworks, supported by experimental data from peer-reviewed literature.

Visualizing the Synthetic Pathways

The following diagram illustrates the primary catalytic routes for the synthesis of 2-Methyl-1-propenol from different precursors.

cluster_0 Synthetic Pathways to 2-Methyl-1-propenol Methacrolein Methacrolein 2-Methyl-1-propenol 2-Methyl-1-propenol Methacrolein->2-Methyl-1-propenol Pathway 1: Selective Hydrogenation Isobutylene Oxide Isobutylene Oxide Isobutylene Oxide->2-Methyl-1-propenol Pathway 2: Isomerization 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol->2-Methyl-1-propenol Pathway 3: Isomerization

Caption: Primary catalytic routes to 2-Methyl-1-propenol.

Pathway 1: Selective Hydrogenation of Methacrolein

The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes like methacrolein is a significant challenge in catalysis. The thermodynamically favored product is often the saturated aldehyde, resulting from the hydrogenation of the C=C bond. Achieving high selectivity for the unsaturated alcohol, 2-Methyl-1-propenol, requires catalysts that preferentially activate the carbonyl group.

Expertise & Experience: The key to this selectivity lies in controlling the adsorption geometry of the methacrolein molecule on the catalyst surface. Catalysts that promote an η¹(O)-coordination (end-on adsorption via the oxygen atom) are more likely to yield the desired unsaturated alcohol. In contrast, catalysts that favor η²(C=C) or η²(C=O) side-on adsorption often lead to a mix of products. Supported precious metals, particularly Palladium (Pd), have been extensively studied for this transformation.[1]

A critical insight from studies on the analogous hydrogenation of acrolein is that the selectivity of Pd catalysts can be dramatically enhanced by modifying the surface in situ. During an induction period, a strongly bound oxopropyl species can form a dense monolayer on the Pd(111) surface. This layer sterically hinders the adsorption of subsequent molecules via their C=C bond, forcing them to adsorb via the C=O group and thus leading to exceptionally high selectivity for the unsaturated alcohol.[1]

Performance Comparison of Hydrogenation Catalysts

Note: Direct performance data for methacrolein hydrogenation to 2-Methyl-1-propenol is limited. The following table presents data for the hydrogenation of acrolein to propenol, a structurally similar and mechanistically relevant reaction that serves as an excellent model.

Catalyst SystemSupportKey Reaction ConditionsConversion (%)Selectivity to Unsaturated Alcohol (%)Source(s)
Palladium (Pd) Fe₃O₄ NanoparticlesUHV, IsothermalVariableLow (selective to C=C bond)[1]
Palladium (Pd) Pd(111) single crystalUHV, 250-300 KHighNearly 100%[1]
Ruthenium (Ru) CarbonVariousHighGenerally low (favors C=C hydrogenation)[2]
Platinum (Pt) CarbonVariousHighGenerally low (favors C=C hydrogenation)[3]

Trustworthiness: The data clearly indicates that while many catalysts are active for hydrogenation, achieving high selectivity for the unsaturated alcohol is system-dependent. The near-perfect selectivity on the modified Pd(111) surface provides a self-validating principle: catalyst performance is not static and can be dynamically controlled by surface modifications under reaction conditions.[1]

Detailed Experimental Protocol: Selective Hydrogenation on a Supported Pd Catalyst

This protocol is adapted from ultra-high vacuum (UHV) studies and conceptualized for a lab-scale fixed-bed reactor. The principle of surface modification remains key.

  • Catalyst Preparation:

    • Synthesize a supported Pd catalyst (e.g., 1 wt% Pd on SiO₂) via incipient wetness impregnation using a palladium salt precursor (e.g., Pd(NO₃)₂).

    • Dry the catalyst at 120°C overnight.

    • Calcine the catalyst in air at 400°C for 4 hours to decompose the precursor to PdO.

    • Reduce the catalyst in situ in the reactor under a flow of H₂ (e.g., 5% H₂ in Ar) at 300°C for 2 hours prior to reaction.

  • Catalytic Reaction Workflow:

    • Pack the catalyst (e.g., 100 mg) into a fixed-bed quartz reactor.

    • Heat the reactor to the desired reaction temperature (e.g., 270 K / -3°C, based on the optimal range for acrolein).[1]

    • Introduce a gaseous feed stream consisting of methacrolein, H₂, and an inert carrier gas (e.g., He or Ar) at controlled flow rates. A typical molar ratio might be H₂/methacrolein > 10.

    • Crucially , allow for an induction period where the catalyst surface is modified by the reactants, as observed in model systems.[1]

    • Monitor the reactor effluent using an online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS) to quantify conversion and product selectivity.

  • Data Analysis:

    • Calculate Methacrolein Conversion: (moles_in - moles_out) / moles_in * 100%

    • Calculate Selectivity to 2-Methyl-1-propenol: moles_product / (moles_methacrolein_reacted) * 100%

Experimental Workflow Diagram

Caption: General workflow for a fixed-bed catalytic hydrogenation experiment.

Pathway 2: Catalytic Isomerization of Isobutylene Oxide

The rearrangement of epoxides to allylic alcohols is a powerful synthetic transformation. This pathway is particularly attractive as isobutylene oxide can be produced from 2-methylpropene.[4] The reaction is typically catalyzed by bases or Lewis acids, which facilitate the abstraction of a proton from a methyl group adjacent to the epoxide ring, followed by ring-opening.

Expertise & Experience: For the analogous isomerization of propylene oxide to allyl alcohol, lithium phosphate catalysts have proven highly effective.[5] These catalysts possess a balance of acidic and basic sites necessary to promote the reaction. The mechanism involves the interaction of the epoxide oxygen with a Lewis acidic site on the catalyst, which polarizes the C-O bonds. A basic site then abstracts a proton from an adjacent carbon, initiating the rearrangement. The choice of catalyst is critical to avoid the formation of byproducts like diols (from hydrolysis) or ketones.

Performance Comparison of Isomerization Catalysts

Note: This table is based on the well-documented isomerization of propylene oxide to allyl alcohol, which serves as a direct model for the isomerization of isobutylene oxide.

Catalyst SystemKey Reaction ConditionsConversion (%)Selectivity to Allylic Alcohol (%)Source(s)
Lithium Phosphate (Li₃PO₄) Gas Phase, 270-320°C37 (or lower)High (not specified, but implied)[5]
Potassium Salts / 18-crown-6 THF, Room Temp.HighIsomerization is a side reaction to polymerization[6]

Trustworthiness: The patent for propylene oxide isomerization specifies that maintaining a conversion of 37% or lower is key to the process.[5] This is a critical piece of process control insight; pushing for higher single-pass conversion often leads to decreased selectivity due to byproduct formation. This self-validating principle underscores the importance of optimizing reactor conditions, not just the catalyst itself.

Detailed Experimental Protocol: Gas-Phase Epoxide Isomerization
  • Catalyst Preparation:

    • Prepare the lithium phosphate catalyst as described in the relevant literature, which may involve precipitation methods followed by calcination. Modifiers like boron and sodium can be incorporated to fine-tune performance.[5]

    • Pelletize or extrude the catalyst for use in a fixed-bed reactor.

  • Catalytic Reaction:

    • Load the catalyst into a fixed-bed reactor and heat to the reaction temperature (e.g., 300°C).

    • Vaporize isobutylene oxide and pass it through the catalyst bed, typically with an inert carrier gas like nitrogen.

    • The product stream, containing 2-Methyl-1-propenol, unreacted epoxide, and any byproducts, exits the reactor as a vapor.

  • Product Recovery and Analysis:

    • Condense the reactor effluent in a cold trap.

    • Analyze the liquid product mixture by GC to determine conversion and selectivity.

    • Purify the 2-Methyl-1-propenol from the mixture using distillation.

Pathway 3: Isomerization of 2-Methyl-2-propen-1-ol

Converting the constitutional isomer 2-methyl-2-propen-1-ol (methallyl alcohol) into 2-methyl-1-propenol involves the migration of the carbon-carbon double bond. This type of isomerization is typically catalyzed by transition metal complexes.

Expertise & Experience: Water-soluble Ruthenium (Ru) complexes have shown high efficacy for the isomerization of various substituted allylic alcohols.[7] The mechanism often involves the formation of a metal-hydride species which adds across the double bond, followed by β-hydride elimination to form the isomerized product. The choice of ligands on the metal center is crucial for catalyst stability and activity, especially in aqueous media.

Performance Comparison of Isomerization Catalysts

Note: Data is for the isomerization of a model substituted allylic alcohol, trans-1,3-diphenyl-2-propen-1-ol, as specific data for methallyl alcohol was not found in the initial search.

| Catalyst System | Solvent | Key Reaction Conditions | Conversion (%) | Turnover Frequency (TOF) | Source(s) | | :--- | :--- | :--- | :--- | :--- | | | iPrOH/H₂O (1:1) | 80°C, 0.2 mol% catalyst | 40 (in 5h) | 40 h⁻¹ |[7] | | | MeOH/H₂O (1:1) | 70°C, 10 mol% catalyst | 53 (in 24h) | 0.22 h⁻¹ |[7] |

Trustworthiness: The data demonstrates that subtle changes in the catalyst structure (in this case, the phosphine ligand PTA vs. mPTA) can have a profound impact on catalytic activity. This highlights the importance of catalyst screening and ligand tuning as a core principle of catalyst development. The high turnover number achieved with the first catalyst for the model reaction indicates a highly efficient system.[7]

Conclusion and Future Outlook

The synthesis of 2-Methyl-1-propenol can be approached through several catalytic strategies, each with its own set of advantages and challenges.

  • Selective hydrogenation of methacrolein offers a direct route, with catalyst surface modification being the key to achieving high selectivity. Palladium-based systems appear most promising, though they require precise control.[1]

  • Isomerization of isobutylene oxide provides an alternative pathway from an easily accessible precursor. Lithium phosphate catalysts are effective, but process conditions must be carefully managed to prevent byproduct formation.[5]

  • Isomerization of the more common methallyl alcohol using transition metal catalysts like Ruthenium complexes is a viable, though less direct, option.[7]

For researchers and drug development professionals, the choice of pathway will depend on factors such as precursor availability, cost, required purity, and the scale of the synthesis. The insights and protocols provided in this guide offer a robust starting point for developing a successful and efficient catalytic process for producing this valuable chemical intermediate. Future research should focus on developing heterogeneous catalysts that mimic the selectivity of model single-crystal systems and on screening a wider range of substrates for allylic alcohol isomerization.

References

  • Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts . Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo . OSTI.GOV. (1989). [Link]

  • Direct synthesis of 2-methyl-1-propanol/methanol fuels and feedstocks: Quarterly technical progress report, September--November 1985 . OSTI.GOV. (1985). [Link]

  • Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1 . Applied and Environmental Microbiology (PMC). [Link]

  • Catalyst Design for Methacrolein Oxidation to Methacrylic Acid | Request PDF . ResearchGate. (2025). [Link]

  • Catalytic isomerization of branched allylic alcohols by water-soluble and 3 complexes in aqueous media . RSC Advances (PMC). (2025). [Link]

  • Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst . Chemical Science (RSC Publishing). [Link]

  • Selective Partial Hydrogenation of Acrolein on Pd: A Mechanistic Study . SciSpace. [Link]

  • Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6 . De Gruyter. [Link]

  • Dynamic metal-polymer interaction for the design of chemoselective and long-lived hydrogenation catalysts . Science Advances (PMC). (2020). [Link]

  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands . Communications Chemistry (PMC). (2023). [Link]

  • Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation . Green Chemistry (RSC Publishing). (2022). [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview . ResearchGate. (2026). [Link]

  • WO2011053671A1 - Propylene oxide isomerization process.

Sources

Validation

A Comparative Spectroscopic Guide to 2-Methyl-1-propenol and Its Derivatives

Abstract This guide provides an in-depth spectroscopic comparison of 2-methyl-1-propenol (methallyl alcohol) and a selection of its structurally significant derivatives. As foundational molecules in organic synthesis, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth spectroscopic comparison of 2-methyl-1-propenol (methallyl alcohol) and a selection of its structurally significant derivatives. As foundational molecules in organic synthesis, the ability to unambiguously differentiate these compounds is critical for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering a causal explanation for the observed spectroscopic behaviors in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) analyses. Detailed experimental protocols are provided to ensure methodological soundness and reproducibility.

Introduction: The Analytes

2-Methyl-1-propenol is an unsaturated alcohol that serves as a versatile building block. Its reactivity is centered around its hydroxyl group and the carbon-carbon double bond. To effectively utilize this compound and monitor its transformations, a clear understanding of its spectroscopic signature in contrast to its common derivatives is paramount. This guide will focus on the following five compounds, chosen to illustrate key structural and functional group differences.

  • 2-Methyl-2-propen-1-ol (Target Analyte): An allylic alcohol featuring a terminal double bond.

  • 2-Methyl-1-propanol (Saturated Analogue): Also known as isobutanol, this derivative lacks the C=C double bond, providing a crucial baseline for observing the spectroscopic influence of unsaturation.

  • 2-Methyl-2-propenal (Oxidized Derivative): Commonly known as methacrolein, this α,β-unsaturated aldehyde demonstrates the significant spectral shifts that occur upon oxidation of the primary alcohol.

  • 2-Methyl-2-propen-1-yl acetate (Ester Derivative): This compound shows the effect of converting the hydroxyl group into an ester, which alters both the electronic environment and the vibrational properties of the molecule.

  • 2-Methyl-2-nitro-1-propanol (Functionalized Derivative): The addition of a strong electron-withdrawing nitro group provides a stark contrast in spectroscopic properties, particularly in NMR and IR.

Molecular_Structures 2M1Pol 2-Methyl-1-propanol Acetate 2-Methyl-2-propen-1-yl acetate Methacrolein 2-Methyl-2-propenal Nitro 2-Methyl-2-nitro-1-propanol 2M2P1ol 2M2P1ol MS_Fragmentation_Workflow cluster_instrument Mass Spectrometer IonSource Ion Source (70 eV) MI Molecular Ion (M⁺) IonSource->MI MassAnalyzer Mass Analyzer (Quadrupole) Detector Detector MassAnalyzer->Detector Separation by m/z Spectrum Mass Spectrum (m/z vs. Abundance) Detector->Spectrum Signal Analyte Analyte Molecule (M) Analyte->IonSource Ionization MI->MassAnalyzer FI Fragment Ions MI->FI Fragmentation FI->MassAnalyzer

Comparative

A Comparative Guide for Researchers and Chemical Industry Professionals

An Economic Analysis of Production Routes for 2-Methyl-1-propenol (Methallyl Alcohol) Abstract 2-Methyl-1-propenol, also known as methallyl alcohol, is a crucial intermediate in the synthesis of specialty polymers, resin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Economic Analysis of Production Routes for 2-Methyl-1-propenol (Methallyl Alcohol)

Abstract

2-Methyl-1-propenol, also known as methallyl alcohol, is a crucial intermediate in the synthesis of specialty polymers, resins, and fine chemicals. The economic viability of these downstream products is intrinsically linked to the cost-efficiency of methallyl alcohol production. This guide provides a comprehensive economic and technical comparison of the primary industrial and emerging routes for its synthesis. We delve into the process chemistry, catalytic systems, and operational parameters of two main pathways: the selective oxidation of isobutylene and the hydrogenation of methacrolein. Furthermore, we explore the nascent field of biosynthetic routes as a potential long-term, sustainable alternative. By synthesizing data from academic literature and technical reports, this guide presents a comparative analysis of feedstock costs, energy consumption, catalyst longevity, and capital expenditure, offering a decision-making framework for researchers and process development professionals.

Introduction: The Industrial Significance of 2-Methyl-1-propenol

2-Methyl-1-propenol (IUPAC name: 2-methylprop-2-en-1-ol) is an unsaturated alcohol that serves as a versatile building block in the chemical industry. Its primary applications include the production of:

  • Methacrylates and other specialty esters: Used in resins, coatings, and adhesives.

  • Polymer modification: Incorporated into polymer backbones to introduce reactive sites.

  • Fragrance and flavor compounds: As a precursor to various aroma chemicals.

  • Pharmaceutical intermediates: Utilized in the synthesis of complex organic molecules.

The escalating demand for high-performance materials and specialty chemicals necessitates the optimization of methallyl alcohol production. The choice of synthesis route is a critical determinant of overall process economics, influenced by factors such as raw material availability, energy costs, and environmental regulations. This guide aims to provide an objective comparison of the dominant production technologies to aid in process selection and development.

Overview of Primary Production Pathways

The industrial production of 2-Methyl-1-propenol is dominated by chemical synthesis routes originating from C4 feedstocks. A third, bio-based route is emerging but remains in the early stages of development.

G cluster_feedstock C4 Feedstocks cluster_routes Production Routes cluster_product Final Product isobutylene Isobutylene (2-Methylpropene) oxidation Route 1: Direct Oxidation isobutylene->oxidation two_step Route 2: Two-Step Oxidation-Hydrogenation isobutylene->two_step bio Route 3: Biosynthesis (Emerging) isobutylene->bio Potential product 2-Methyl-1-propenol (Methallyl Alcohol) oxidation->product two_step->product bio->product

Caption: High-level overview of the primary production routes to 2-Methyl-1-propenol.

In-Depth Analysis of Production Routes

Route 1: Direct Selective Oxidation of Isobutylene

This route involves the direct, one-step catalytic oxidation of isobutylene to methallyl alcohol. While conceptually simple, achieving high selectivity is a significant challenge due to the potential for over-oxidation to methacrolein, methacrylic acid, or complete combustion to CO₂.

  • Process Chemistry: CH₂(C(CH₃))CH₂ + ½ O₂ → CH₂(C(CH₃))CH₂OH

  • Catalyst Systems: The key to this route lies in the catalyst design. Research has explored various mixed metal oxide (MMO) systems. Bismuth molybdate-based catalysts, often promoted with other elements like cobalt, iron, and cesium (Cs), are frequently studied for the selective oxidation of olefins.[1] The addition of promoters like Cs can enhance the dehydrogenation ability of the catalyst, which is crucial for the desired reaction.[1]

  • Experimental Protocol (Illustrative):

    • Catalyst Preparation: A Cs-promoted Mo-Bi-Co-Fe-Ce-O catalyst is prepared via co-precipitation or sol-gel methods.

    • Reactor Setup: A fixed-bed micro-reactor is packed with the prepared catalyst.

    • Reaction Conditions: A feed gas mixture of isobutylene, oxygen, and an inert gas (e.g., N₂) is introduced into the reactor.

      • Temperature: 320-400 °C

      • Pressure: 1-3 atm

      • Space Velocity (GHSV): 2000-5000 h⁻¹

    • Product Analysis: The reactor effluent is cooled, and the liquid products are collected and analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

  • Economic Analysis:

    • Feedstocks: Isobutylene is the primary cost driver. Its price is tied to the petrochemical market and the price of crude oil.

    • Catalyst: MMO catalysts can be complex and expensive to synthesize. Catalyst deactivation due to coking or phase changes requires periodic regeneration or replacement, adding to operational costs.

    • Energy: The reaction is exothermic, but significant energy input is required to heat the reactants to the target temperature.

    • Capital Expenditure (CapEx): Relatively moderate, as it's a single-step gas-phase process.

    • Challenges: The primary economic drawback is typically low single-pass yields and the cost of separating the desired product from a complex mixture of byproducts, including methacrolein and over-oxidation products.

Route 2: Two-Step via Methacrolein Intermediate

This is the more established and commercially practiced approach. It involves two distinct steps: the oxidation of isobutylene to methacrolein, followed by the selective hydrogenation of methacrolein to methallyl alcohol.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Hydrogenation isobutylene Isobutylene reactor1 Oxidation Reactor (Mo-Bi-O Catalyst) 320-400°C isobutylene->reactor1 o2_1 Oxygen (Air) o2_1->reactor1 methacrolein Methacrolein reactor1->methacrolein reactor2 Hydrogenation Reactor (e.g., Cu-based Catalyst) 130-180°C methacrolein->reactor2 h2 Hydrogen h2->reactor2 product 2-Methyl-1-propenol reactor2->product

Caption: Workflow for the two-step production of 2-Methyl-1-propenol.

  • Process Chemistry:

    • Oxidation: CH₂(C(CH₃))CH₂ + O₂ → CH₂(C(CH₃))CHO + H₂O

    • Hydrogenation: CH₂(C(CH₃))CHO + H₂ → CH₂(C(CH₃))CH₂OH

  • Catalyst Systems:

    • Oxidation: Multicomponent metal oxides, particularly those based on molybdenum and bismuth (e.g., Mo-Bi-Fe-Co-O), are highly effective. These catalysts can achieve high conversion of isobutylene (>95%) with excellent selectivity to methacrolein (>85%).[1]

    • Hydrogenation: The selective hydrogenation of the aldehyde group in methacrolein without affecting the carbon-carbon double bond requires careful catalyst selection. Copper-based catalysts (e.g., Cu/ZnO, Cu/SiO₂) are commonly used.[2] The reaction is typically carried out in a trickle-bed or slurry reactor.

  • Experimental Protocol (Illustrative - Hydrogenation Step):

    • Catalyst Activation: A commercial Cu-based catalyst is reduced in a stream of hydrogen at an elevated temperature.

    • Reactor Setup: A trickle-bed reactor is loaded with the activated catalyst.

    • Reaction Conditions: Liquid methacrolein and hydrogen gas are fed concurrently into the reactor.

      • Temperature: 130-180 °C.[2]

      • Pressure: 0.3-0.8 MPa.[2]

      • Liquid Hourly Space Velocity (LHSV): 1.5-4.0 h⁻¹.[2]

    • Product Separation: The output stream is cooled, and the liquid product is separated from unreacted hydrogen. The crude product is then purified via distillation to separate methallyl alcohol from byproducts and unreacted methacrolein.

  • Economic Analysis:

    • Feedstocks: Costs include isobutylene and high-purity hydrogen. While hydrogen adds cost, the high selectivity of both steps improves overall atom economy compared to the direct route.

    • Catalyst: Two different catalyst systems are required. However, these catalysts are generally robust and well-established in the industry, potentially offering lower long-term costs than novel direct oxidation catalysts.

    • Energy: The oxidation step is exothermic, and heat can be recovered. The hydrogenation step also releases heat. Distillation for purification is the most energy-intensive part of the downstream process.

    • Capital Expenditure (CapEx): Higher than the direct route due to the need for two separate reactor systems and intermediate purification/separation stages.

    • Advantages: This route offers significantly higher overall yield and purity, which simplifies downstream processing and reduces waste streams, leading to better overall process economics despite the higher initial investment.

Route 3: Biosynthesis (Emerging)

The biological production of 2-Methyl-1-propenol is not yet commercialized but represents an area of active research. The most plausible route involves the metabolic engineering of microorganisms to produce intermediates that can be converted to the final product. One potential pathway is through the dehydration of 2-methyl-1,2-propanediol, which can be derived from engineered metabolic pathways related to isobutanol or TBA (tert-Butyl alcohol) metabolism.[3]

  • Process Description:

    • Fermentation: An engineered microorganism (e.g., E. coli or Saccharomyces cerevisiae) is cultured using a low-cost carbon source like glucose or cellulosic hydrolysate.[4] The organism is engineered to overproduce a precursor like 2-methyl-1,2-propanediol.

    • Product Recovery: The precursor is extracted from the fermentation broth.

    • Catalytic Dehydration: The recovered diol is subjected to a catalytic dehydration step to yield 2-Methyl-1-propenol.

  • Economic Analysis:

    • Feedstocks: The primary cost is the carbon source (e.g., corn-derived glucose, sugarcane). The price can be volatile and is a major determinant of the final product cost.[5]

    • Process Costs: Fermentation requires significant capital investment in bioreactors and sterile processing equipment. The most significant operational cost is often downstream processing, as the product is typically present in a dilute aqueous solution, making separation and purification energy-intensive.[4][5]

    • Challenges: The primary hurdles are low fermentation titers and yields, and the high energy cost of product separation from the broth.[5] While the use of renewable feedstocks is an advantage, the overall process is not yet cost-competitive with petrochemical routes.[6][7]

Comparative Economic Analysis

The following table summarizes the key economic and performance metrics for the different production routes. The values are estimates based on literature data and are intended for comparative purposes.

ParameterRoute 1: Direct OxidationRoute 2: Two-Step ProcessRoute 3: Biosynthesis
Primary Feedstocks Isobutylene, OxygenIsobutylene, Oxygen, HydrogenGlucose/Biomass
Overall Yield Low-ModerateHighLow (current state)
Selectivity ModerateHighPotentially High
Feedstock Cost HighHighVariable (can be high)
Energy Consumption ModerateModerate-High (due to purification)Very High (due to separation)
Catalyst Complexity High (R&D intensive)Moderate (Established)Biocatalyst (strain development)
Capital Expenditure ModerateHighVery High
Maturity Level DevelopmentalCommercialResearch
Est. Production Cost Potentially competitive if selectivity improvesBaseline (Most Competitive) Not yet competitive[5][7]

Conclusion and Future Outlook

Based on the current technological landscape, the two-step process involving the oxidation of isobutylene to methacrolein followed by selective hydrogenation remains the most economically viable and industrially proven route for the production of 2-Methyl-1-propenol. Its high selectivity and overall yield outweigh the higher initial capital investment by simplifying downstream purification and maximizing feedstock conversion.

The direct oxidation route presents an opportunity to reduce capital costs by simplifying the process to a single step. However, significant breakthroughs in catalyst design are required to improve selectivity and make it economically competitive. Future research in this area should focus on developing highly stable catalysts that can prevent over-oxidation.

Biosynthesis represents a long-term, sustainable alternative that could decouple production from volatile fossil fuel markets. The primary challenge remains the "titer, rate, and yield" problem inherent in many bioprocesses, coupled with the immense energy cost of product recovery. Advances in synthetic biology and the development of energy-efficient separation techniques, such as membrane pervaporation or reactive extraction, will be critical for this route to become a feasible alternative.[4]

For professionals in the field, focusing on optimizing the established two-step process offers the most immediate returns, while long-term strategic research into novel direct-oxidation catalysts and next-generation bioprocesses will be key to future cost reductions and sustainability improvements.

References

  • Chemcess. (2024, April 25). 2-Methyl-1-propanol: Properties, Production And Uses. Available at: [Link]

  • Journal of the Chemical Society, Chemical Communications. Synthesis of 2-methylpropan-1-ol–methanol mixtures from H2–CO synthesis gas over double-bed Cs/Cu/ZnO/Cr2O3 and Cs/ZnO/Cr2O3 catalysts. Available at: [Link]

  • Tao, L., & Tan, E. C. D. (2014). Techno-economic analysis and life-cycle assessment of cellulosic isobutanol and comparison with cellulosic ethanol and n-butanol. Biofuels, Bioproducts and Biorefining, 8(1), 53-68. Available at: [Link]

  • Data Insights Market. (2026, February 4). 2-Amino-2-Methyl -1-Propanol Unlocking Growth Potential: Analysis and Forecasts 2026-2034. Available at: [Link]

  • Gines, M. J. L., Xu, M., Hilmen, A. M., & Iglesia, E. Catalyst Development for Isobutanol Synthesis. Fischer-Tropsch Archive. Available at: [Link]

  • Smith, K. M., et al. (2013). Metabolism of 2-Methylpropene (Isobutylene) by the Aerobic Bacterium Mycobacterium sp. Strain ELW1. Applied and Environmental Microbiology, 79(5), 1732-1739. Available at: [Link]

  • Dagle, R. A., et al. (2014). Techno-Economic Evaluation of Sustainable Jet Fuel Conversion Processes: The Alcohol-to-Jet Process. Ascent. Available at: [Link]

  • Gong, W., et al. (2021). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. Catalysts, 11(7), 789. Available at: [Link]

  • Kouris, P. D., et al. (2019). A Feasibility Study of Cellulosic Isobutanol Production—Process Simulation and Economic Analysis. Processes, 7(10), 669. Available at: [Link]

  • Zhang, H., et al. (2016). Macro-kinetics of isobutyraldehyde hydrogenation to isobutyl alcohol. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2018). Selective oxidation of isobutylene over Cs-Promoted Mo-Bi-Co-Fe-Ce-O catalyst. ResearchGate. Available at: [Link]

  • ACS Omega. (2023, July 13). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. Available at: [Link]

Sources

Validation

a comparative study of 2-Methyl-1-propenol as a biofuel additive

A Comparative Guide to 2-Methyl-1-propenol as an Advanced Biofuel Additive: Kinetics, Synthesis, and Performance The transition from first-generation biofuels to advanced, higher-carbon oxygenates is driven by the demand...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 2-Methyl-1-propenol as an Advanced Biofuel Additive: Kinetics, Synthesis, and Performance

The transition from first-generation biofuels to advanced, higher-carbon oxygenates is driven by the demand for higher energy density, lower hygroscopicity, and seamless compatibility with existing internal combustion (IC) and compression ignition (CI) engines. Among emerging candidates, 2-Methyl-1-propenol (commonly known as isobutenol) presents a highly advantageous chemical profile[1].

Unlike its saturated counterpart, isobutanol (2-methyl-1-propanol), 2-methyl-1-propenol features both a hydroxyl group and an allylic double bond. This dual-functional nature fundamentally alters its combustion kinetics, making it a prime candidate for advanced alcohol-to-jet (ATJ) fuels and diesel blending[2].

Expertise & Experience Insight: In standard saturated alcohols, combustion at lower temperatures is often bottlenecked by the high activation energy required for initial hydrogen abstraction. By introducing a double bond, 2-methyl-1-propenol provides a highly reactive site for electrophilic addition by hydroxyl (OH•) radicals[3].

At temperatures below 700 K, OH addition to the double bond dominates, stabilizing peroxy radicals and facilitating smoother low-temperature combustion[3]. At higher temperatures, the allylic hydrogens—weakened by the resonance stabilization of the resulting radical—undergo rapid H-atom abstraction. This dual-pathway reactivity increases the Research Octane Number (RON) and reduces ignition delay times compared to saturated alcohols, directly translating to superior anti-knock properties in engines.

Comparative Performance Data

To objectively evaluate 2-Methyl-1-propenol, it must be benchmarked against the industry standard (Ethanol) and its saturated analogue (Isobutanol).

PropertyEthanolIsobutanol (Saturated)2-Methyl-1-propenol (Unsaturated)Causality / Advantage
Chemical Formula C₂H₅OHC₄H₁₀OC₄H₈O-
Energy Density (MJ/L) ~21.2~29.2~29.8Higher carbon-to-oxygen ratio than ethanol; comparable to isobutanol but slightly denser due to unsaturation[4].
Research Octane Number 108105>108 (est.)The double bond restricts auto-ignition pathways, resisting engine knock better than saturated C4 alcohols.
Hygroscopicity HighLowLowLonger hydrocarbon chain prevents phase separation in diesel/gasoline blends[4].
OH• Reaction Rate ~3.2 x 10⁻¹²~3.1 x 10⁻¹²~1.4 x 10⁻¹¹The π-electron cloud accelerates OH• radical addition, vastly improving low-temperature reactivity[5].

Biochemical Synthesis and Upgrading

Cross-Disciplinary Relevance: For drug development professionals and synthetic biologists, the metabolic engineering required to produce isobutenol mirrors the biosynthesis of complex active pharmaceutical ingredients (APIs). The standard Ehrlich pathway produces isobutanol via 2-ketoisovalerate. To yield the unsaturated 2-methyl-1-propenol, a downstream catalytic dehydrogenation or specific enzymatic desaturation step is integrated into the workflow.

SynthesisPathway Biomass Lignocellulosic Biomass Sugars Fermentable Sugars Biomass->Sugars Hydrolysis Pyruvate Pyruvate Sugars->Pyruvate Glycolysis Isobutyraldehyde Isobutyraldehyde Pyruvate->Isobutyraldehyde Engineered Pathway Isobutanol Isobutanol (2-Methyl-1-propanol) Isobutyraldehyde->Isobutanol ADH Enzyme Isobutenol 2-Methyl-1-propenol (Isobutenol) Isobutanol->Isobutenol Catalytic Dehydrogenation

Biochemical and catalytic workflow for synthesizing 2-Methyl-1-propenol from biomass.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the evaluation of a biofuel additive must follow a self-validating protocol where fundamental kinetic data perfectly aligns with applied engine performance data.

Protocol A: Gas-Phase Kinetic Investigation of OH-Initiated Oxidation

Objective: To quantify the reaction rate of OH radicals with 2-methyl-1-propenol to validate its low-temperature combustion efficiency[5].

  • Chamber Preparation: Evacuate a quartz reaction chamber to 10⁻⁵ mbar to remove background contaminants. Introduce synthetic air to 1000 mbar.

  • Reactant Introduction: Inject a known concentration of 2-methyl-1-propenol (~5 × 10¹³ molecules/cm³) and a reference compound (e.g., 1-butene) using a preheated glassware port to prevent wall condensation.

  • OH Radical Generation: Introduce hydrogen peroxide (H₂O₂) as an OH precursor. Initiate photolysis using a 254 nm UV laser pulse.

  • Data Acquisition (Relative Rate Method): Monitor the decay of 2-methyl-1-propenol and the reference compound simultaneously using in-situ Fourier Transform Infrared (FTIR) spectroscopy.

  • Causality Check: Because the reference compound's OH reaction rate is strictly known, plotting the natural log of the additive's decay against the reference's decay yields a straight line whose slope is the rate coefficient ratio. This self-calibrates the experiment against any fluctuations in absolute OH concentration, ensuring absolute data integrity.

Protocol B: Diesel Blending Stability and Engine Performance Testing

Objective: To evaluate the physical stability and emission profile of a 10% 2-methyl-1-propenol/diesel blend (IBE10)[4].

  • Blend Formulation: Mix 10% (v/v) 2-methyl-1-propenol with ultra-low sulfur diesel (ULSD). Stir at 500 RPM for 30 minutes at 25°C.

  • Phase Stability Verification: Store the blend in a graduated cylinder at 5°C, 20°C, and 40°C for 30 days. Causality Check: The hydrophobic hydrocarbon tail of the additive should prevent the phase separation that typically plagues ethanol-diesel blends.

  • Engine Testing: Fuel a single-cylinder, 4-stroke compression ignition engine with the IBE10 blend. Operate at a constant speed (1500 RPM) under varying loads (25%, 50%, 75%, 100%).

  • Emission Profiling: Use an exhaust gas analyzer to measure NOₓ, CO, and unburned hydrocarbons (UHC). Expected Outcome: The built-in oxygen atom promotes complete combustion (reducing CO and particulate matter), while the high heat of vaporization lowers in-cylinder temperatures, suppressing thermal NOₓ formation.

ExperimentalWorkflow cluster_0 Fundamental Kinetics cluster_1 Applied Performance Start Synthesize/Purify 2-Methyl-1-propenol Kinetics OH• Radical Oxidation (FTIR) Start->Kinetics Blend Formulate 10% Diesel Blend Start->Blend Mech Determine Reaction Rate & Pathways Kinetics->Mech Validate Cross-Validation: Kinetic limits explain Engine efficiency Mech->Validate Engine CI Engine Testing (Load Variation) Blend->Engine Emissions Quantify NOx, CO, and PM Reductions Engine->Emissions Emissions->Validate

Self-validating experimental workflow bridging fundamental kinetics and engine testing.

Conclusion

For researchers and engineers developing next-generation fuels, 2-Methyl-1-propenol represents a structural sweet spot. It retains the energy density and blending stability of higher alcohols while leveraging its allylic double bond to optimize OH-radical initiated combustion. By implementing the rigorous, self-validating protocols outlined above, development teams can accurately benchmark this additive against traditional oxygenates, paving the way for cleaner, high-performance fuel blends.

References

  • Biofuels industry gets boost from $510 million Navy plan Source: HeraldNet URL:[Link]

  • FAAC Status Updates (Alcohol-to-Jet Fuel Approval) Source: US Department of Transportation URL:[Link]

  • The effect of hydrogen bonding on the reactivity of OH radicals with prenol and isoprenol: a shock tube and multi-structural torsional variational transition state theory study Source: Physical Chemistry Chemical Physics (RSC) URL:[Link]

  • Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions Source: ACS Earth and Space Chemistry (ACS Publications) URL:[Link]

  • Praj Industries to set up isobutanol-diesel blending demo plant in a year Source: Informist Media URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 2-Methyl-1-propenol

For researchers, scientists, and professionals in drug development, the precise synthesis and validation of reactive intermediates are paramount. 2-Methyl-1-propenol, the enol tautomer of isobutyraldehyde, represents a s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and validation of reactive intermediates are paramount. 2-Methyl-1-propenol, the enol tautomer of isobutyraldehyde, represents a significant synthetic challenge due to its inherent instability. The equilibrium between the keto and enol forms overwhelmingly favors the more stable isobutyraldehyde.[1][2] Consequently, traditional isolation of 2-Methyl-1-propenol is impractical.

This guide provides an in-depth comparison of two distinct strategies for the generation and validation of 2-Methyl-1-propenol: the classical in situ generation via catalyzed tautomerization and a modern, controlled approach involving the synthesis and subsequent hydrolysis of a silyl enol ether intermediate. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to guide your synthetic decisions.

The Central Challenge: Keto-Enol Tautomerism

The primary obstacle in handling 2-Methyl-1-propenol is its rapid tautomerization to the thermodynamically more stable keto form, isobutyraldehyde.[2][3] This equilibrium is catalyzed by trace amounts of acid or base.[4] The Erlenmeyer rule historically noted that alcohols where the hydroxyl group is directly attached to a double-bonded carbon are generally unstable and readily convert to their corresponding aldehyde or ketone.[2]

Therefore, any successful synthetic strategy must not aim for simple isolation but rather for controlled generation and immediate use (in situ) or generation from a stable precursor under conditions that allow for its characterization or reaction.

Comparative Analysis of Synthetic Routes

We will compare two primary routes:

  • Route A: Acid/Base-Catalyzed Tautomerization. This established method involves treating isobutyraldehyde with a catalyst to transiently generate the enol form for subsequent reaction.

  • Route B: Silyl Enol Ether Synthesis and Hydrolysis. A modern approach that involves converting isobutyraldehyde into a stable, isolable silyl enol ether, which can then be used to generate the enol or the corresponding enolate under controlled conditions.

Data Summary: Performance Comparison
ParameterRoute A: Catalyzed TautomerizationRoute B: Silyl Enol Ether Route
Objective In situ generation for immediate reactionGeneration of a stable, isolable enol precursor
Control Low; generates an equilibrium mixtureHigh; stoichiometric control over enol equivalent
Purity of Enol Not applicable (transient species)Generated upon demand from a purified precursor
Scalability High; simple reagents and conditionsModerate; requires anhydrous conditions and silylating agents
Validation Indirect (e.g., H/D exchange, trapping experiments)Direct (NMR, IR of silyl enol ether) and indirect (hydrolysis)
Typical Reagents HCl, H₂SO₄, NaOH, LDATMSCl, Et₃N, LDA

Experimental Protocols & Mechanistic Insights

Route A: In Situ Generation via Acid-Catalyzed Tautomerization

This approach leverages the inherent keto-enol equilibrium by using an acid catalyst to accelerate the rate of tautomerization. The enol is never isolated but is formed as a transient, reactive intermediate.

dot

Caption: Acid-catalyzed keto-enol tautomerization workflow.

Protocol: Validation of Enol Formation via Deuterium Exchange

A classic method to validate the formation of an enol intermediate is through deuterium exchange at the α-carbon, which can only occur via the enol or enolate.

  • Preparation: To a solution of isobutyraldehyde (1.0 mmol) in CDCl₃ (0.7 mL) in an NMR tube, add a single drop of D₂O.

  • Initial Analysis: Acquire a baseline ¹H NMR spectrum. The spectrum of isobutyraldehyde should show a characteristic doublet for the six methyl protons, a multiplet for the α-hydrogen, and a doublet for the aldehyde proton.

  • Catalysis: Add one drop of concentrated HCl to the NMR tube, cap, and shake vigorously.

  • Monitoring: Acquire ¹H NMR spectra periodically (e.g., every 30 minutes).

  • Observation: The signal corresponding to the α-hydrogen will gradually decrease in intensity, while the signal for the aldehyde proton will change from a doublet to a singlet. This occurs because the α-proton is exchanged for deuterium, eliminating the coupling. This exchange provides strong evidence for the transient formation of the enol intermediate.

Expertise & Causality: The choice of a strong acid catalyst protonates the carbonyl oxygen, making the α-proton significantly more acidic and accelerating the deprotonation step to form the enol.[3] D₂O serves as the deuterium source. The change in the multiplicity of the aldehyde proton signal from a doublet to a singlet is a definitive validation, as the adjacent carbon no longer has a proton to couple with.

Route B: Synthesis and Hydrolysis of a Silyl Enol Ether

This modern synthetic route provides a stable and isolable equivalent of the enol. Silyl enol ethers are versatile intermediates in organic synthesis. The synthesis involves trapping the enolate of isobutyraldehyde with a silyl halide.

dot

Caption: Workflow for silyl enol ether synthesis and hydrolysis.

Protocol 1: Synthesis of 1-(Trimethylsiloxy)-2-methyl-1-propene

This protocol must be conducted under anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve diisopropylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C (acetone/dry ice bath).

  • LDA Formation: Add n-butyllithium (1.0 equiv) dropwise to the solution and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of isobutyraldehyde (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Silyl Trapping: Add chlorotrimethylsilane (TMSCl) (1.2 equiv) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with pentane, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation to yield 1-(trimethylsiloxy)-2-methyl-1-propene as a colorless liquid.

Protocol 2: Validation via Hydrolysis and Spectroscopic Analysis

  • Characterization of Silyl Enol Ether: Acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified silyl enol ether. The ¹H NMR will confirm the presence of the vinyl proton and the trimethylsilyl group. The IR spectrum will show a characteristic C=C stretch and the absence of the C=O stretch from the starting aldehyde.

  • Controlled Hydrolysis: Dissolve a sample of the silyl enol ether in a suitable solvent (e.g., acetone-d6) in an NMR tube. Add a stoichiometric amount of a weak acid (e.g., a buffered aqueous solution).

  • Immediate Analysis: Immediately acquire ¹H NMR spectra. Initially, signals for the enol (2-Methyl-1-propenol) may be observable, though likely transient. Over time, these signals will disappear and be replaced by the signals for isobutyraldehyde, providing clear evidence of the enol's formation and subsequent tautomerization.

Trustworthiness & Authoritative Grounding: The use of a strong, non-nucleophilic base like LDA ensures rapid and complete deprotonation to form the kinetic enolate, minimizing self-condensation side reactions of the aldehyde. Trapping this enolate with TMSCl provides a stable derivative. The validation step, involving hydrolysis, is a self-validating system; the conversion of the characterized silyl enol ether back to the starting aldehyde's tautomer confirms the structure and reactivity pathway.

Conclusion

Validating the synthesis of an unstable species like 2-Methyl-1-propenol requires a shift in perspective from isolation to controlled generation and characterization.

  • The classical acid-catalyzed tautomerization is a simple and effective method for generating the enol in situ for immediate consumption in a subsequent reaction. Its validation relies on indirect evidence, such as deuterium exchange, which confirms the accessibility of the enol pathway.

  • The modern silyl enol ether route offers superior control. It allows for the synthesis, purification, and storage of a stable enol precursor. This precursor can then be used to generate the enol under much more controlled and specific conditions. The validation is more direct, involving the full characterization of the stable intermediate, providing unequivocal evidence of the underlying enol structure.

For researchers needing to perform reactions involving the enol of isobutyraldehyde, the choice of method depends on the required level of control. For simple trapping experiments or reactions where equilibrium conditions are acceptable, Route A is sufficient. For complex, multi-step syntheses where stoichiometric control and high purity of the enol equivalent are critical, Route B is the authoritative and more reliable choice.

References

  • Chiang, Y., Kresge, A. J., & Walsh, P. A. (1986). Generation of simple enols in aqueous solution from alkali metal enolates. Some chemistry of isobutyraldehyde enol. Journal of the American Chemical Society, 108(21), 6692–6697. [Link]

  • LibreTexts. (2021). 19.2: Keto-Enol Tautomers. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • PSIBERG. (2023). Keto-Enol Tautomerism: Mechanism with Examples. [Link]

  • MDPI. (2022). Keto–Enol Tautomerism. Encyclopedia. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of 2-Methyl-1-propanol and its Analogs

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. An assay's specificity—its ability to detect only the intended target analyte—is a cornerstone of reliable...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. An assay's specificity—its ability to detect only the intended target analyte—is a cornerstone of reliable results. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for small molecules, using 2-methyl-1-propanol (commonly known as isobutanol) as a case study. We will delve into the mechanistic basis of cross-reactivity, provide a field-proven experimental protocol, and offer a clear methodology for data interpretation, ensuring your immunoassays are both robust and trustworthy.

The Principle of Cross-Reactivity: A Molecular Impostor

Immunoassays rely on the highly specific binding between an antibody and its target antigen. This interaction is governed by the three-dimensional shape and chemical properties of the antigen's epitope. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[1][2] This "molecular impostor" can compete with the actual target for antibody binding sites, leading to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[3][4]

For small molecules (haptens) like 2-methyl-1-propanol, which are not immunogenic on their own, antibodies are generated against a conjugate of the hapten and a larger carrier protein.[5] The resulting antibodies recognize the hapten's structure. Consequently, any molecule that shares key structural motifs with the original hapten is a potential cross-reactant.[6][7]

Consider an immunoassay designed to detect Ethyl Glucuronide (EtG), a common biomarker for ethanol consumption. Studies have shown that such assays can cross-react with the glucuronide metabolites of other short-chain alcohols, such as tert-butanol.[8][9] Given its structural similarity, it is plausible that a glucuronide metabolite of 2-methyl-1-propanol could also cross-react in an EtG immunoassay.

Figure 1. Structural comparison of a target analyte and a potential cross-reactant.

Designing the Study: Identifying Potential Cross-Reactants

A robust cross-reactivity study begins with identifying and sourcing a panel of structurally related compounds. The degree of structural similarity to the target molecule often correlates with the likelihood of cross-reactivity.[10] For an immunoassay targeting a metabolite of a primary alcohol, the logical candidates for a cross-reactivity panel would include other primary, secondary, and tertiary alcohols and their corresponding metabolites.

Table 1: Example Panel of Potential Cross-Reactants for an Alcohol Metabolite Immunoassay

Compound Name Structure Rationale for Inclusion
2-Methyl-1-propanol (Isobutanol) (CH₃)₂CHCH₂OH The primary compound of interest; a branched primary alcohol.[11]
1-Butanol (n-Butanol) CH₃(CH₂)₃OH A straight-chain isomer of the primary compound.
2-Butanol (sec-Butanol) CH₃CH(OH)CH₂CH₃ A secondary alcohol isomer; tests the importance of the hydroxyl group position.
2-Methyl-2-propanol (tert-Butanol) (CH₃)₃COH A tertiary alcohol isomer; known to have metabolites that cross-react in some alcohol immunoassays.[9]
1-Propanol CH₃CH₂CH₂OH A shorter-chain primary alcohol.

| 2-Propanol (Isopropanol) | (CH₃)₂CHOH | A shorter-chain secondary alcohol. |

Experimental Protocol: Cross-Reactivity Assessment via Competitive ELISA

For small-molecule analytes, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most appropriate format.[12] In this setup, the test compound (e.g., 2-methyl-1-propanol) in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are immobilized on a microplate. A higher concentration of the test compound in the sample will result in less labeled analyte binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample.[12][13]

Detailed Step-by-Step Methodology

Objective: To determine the percent cross-reactivity of a panel of compounds in a competitive ELISA.

A. Reagent and Plate Preparation:

  • Coat Microplate: Coat the wells of a high-binding 96-well microplate with 100 µL/well of capture antibody (specific to the target analyte) diluted to 1-10 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

  • Incubate: Cover the plate and incubate overnight at 4°C.[14]

  • Wash: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Block: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well to saturate any remaining non-specific protein binding sites.[15]

  • Incubate: Incubate for 1-2 hours at room temperature (RT).

  • Wash: Repeat the wash step (A3). The plate is now ready for the competitive reaction.

B. Competitive Reaction and Detection:

  • Prepare Standards and Test Compounds: Create serial dilutions of the primary target analyte (standard) and each potential cross-reactant in Assay Diluent (e.g., Blocking Buffer). Concentrations should span the expected dynamic range of the assay.

  • Prepare Labeled Analyte: Dilute the enzyme-conjugated analyte (e.g., HRP-conjugate) in Assay Diluent to a pre-determined optimal concentration.

  • Competitive Incubation: In each well, add 50 µL of a standard or test compound dilution. Immediately follow with 50 µL of the diluted enzyme-conjugated analyte. This initiates the competition.

  • Incubate: Cover the plate and incubate for 1-2 hours at RT with gentle shaking.

  • Wash: Wash the plate five times with Wash Buffer to remove all unbound reagents.

  • Add Substrate: Add 100 µL of an appropriate enzyme substrate (e.g., TMB for HRP) to each well.[12]

  • Incubate: Incubate in the dark at RT for 15-30 minutes, or until sufficient color development is observed.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2.5 M H₂SO₄) to each well to halt the enzymatic reaction.

  • Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detect Detection A Coat Plate with Capture Antibody B Wash A->B C Block Plate B->C D Wash C->D E Add Sample/Standard & Labeled Analyte D->E F Incubate (Competition Occurs) E->F G Wash F->G H Add Substrate G->H I Incubate (Color Develops) H->I J Add Stop Solution I->J K Read Plate (OD) J->K

Figure 2. Experimental workflow for the competitive ELISA cross-reactivity assessment.

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of each compound required to inhibit 50% of the maximum signal (IC50). This value is then used to calculate the percent cross-reactivity relative to the primary target analyte.

Analysis Steps:

  • Generate Standard Curve: Plot the OD values against the log of the concentration for the target analyte standard dilutions. Use a four-parameter logistic (4PL) curve fit to generate a standard curve.

  • Determine IC50 Values: From the curve, determine the IC50 for the target analyte. Repeat this process for each of the potential cross-reactants tested.

  • Calculate Percent Cross-Reactivity (%CR): Use the following formula to quantify the cross-reactivity of each test compound[16]:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

A higher %CR value indicates a greater degree of cross-reactivity. A compound with a %CR of 100% is considered to have the same binding affinity for the antibody as the target analyte itself.

Sample Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 2: Hypothetical Cross-Reactivity Data for an Alcohol Metabolite Immunoassay

Compound Tested IC50 (ng/mL) % Cross-Reactivity
Target Analyte (e.g., EtG) 50 100%
2-Methyl-1-propanol Metabolite 2,500 2.0%
1-Butanol Metabolite 5,000 1.0%
2-Butanol Metabolite > 50,000 < 0.1%
tert-Butanol Metabolite 800 6.25%
1-Propanol Metabolite 15,000 0.33%

| 2-Propanol Metabolite | > 50,000 | < 0.1% |

Interpretation: In this hypothetical example, the tert-butanol metabolite shows the most significant cross-reactivity (6.25%), while the 2-methyl-1-propanol metabolite shows a lower but still measurable level of cross-reactivity (2.0%). The secondary alcohol metabolites show negligible cross-reactivity, suggesting the antibody is highly specific for the structure of primary alcohol metabolites. This kind of data is crucial for understanding the limitations and specificity of an immunoassay.[17][18]

Conclusion

References

  • Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening". Siemens Healthineers, Accessed March 15, 2026. [Link]

  • Colby, J. M. "A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing". Academic Pathology, 2018. [Link]

  • Krasowski, M. D., et al. "A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing". PubMed, 2018. [Link]

  • Wiesbeck, G. A., et al. "Lessons learned from a case of tert-butyl glucuronide excretion in urine - 'New' psychoactive alcohols knocking on the back door?". PubMed, 2017. [Link]

  • Sittampalam, G. S., et al. "Assay Guidance Manual". National Center for Biotechnology Information, 2012. [Link]

  • American Chemical Society. "Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays". ACS Omega, 2024. [Link]

  • Cloud-Clone Corp. "Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf". Cloud-Clone Corp, Accessed March 15, 2026. [Link]

  • Zherdev, A. V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". MDPI, 2021. [Link]

  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges". Gyros Protein Technologies, 2020. [Link]

  • Zherdev, A. V., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". ResearchGate, 2021. [Link]

  • Kellie, S. J., et al. "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction". PMC, 2014. [Link]

  • Andreasson, U., et al. "A Practical Guide to Immunoassay Method Validation". ResearchGate, 2015. [Link]

  • Creative Diagnostics. "Competitive ELISA Protocol". Creative Diagnostics, Accessed March 15, 2026. [Link]

  • Arndt, T., et al. "Cross-reaction of propyl and butyl alcohol glucuronides with an ethyl glucuronide enzyme immunoassay". PubMed, 2014. [Link]

  • Aryal, S. "Competitive ELISA Protocol and Animation". Microbe Notes, 2010. [Link]

  • Aydin, S. "An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids". PMC, 2025. [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry". FDA, Accessed March 15, 2026. [Link]

  • Oregon Health & Science University. "Interpretive Summary of Cross-Reactivity of Substances". OHSU, Accessed March 15, 2026. [Link]

  • He, S., et al. "Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection". PMC, 2021. [Link]

  • Abbott. "CROSS REACTIVITY SUMMARY". Abbott, Accessed March 15, 2026. [Link]

  • Homework.Study.com. "Draw the structure of 2-methyl-1-propanol.". Homework.Study.com, Accessed March 15, 2026. [Link]

  • Peterson, B. L., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits". Journal of Analytical Toxicology, 2014. [Link]

  • Hughey, J. J. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records". Hughey Lab, 2019. [Link]

  • FooDB. "Showing Compound 2-Methyl-1-propanol (FDB003274)". FooDB, 2010. [Link]

  • Hughey, J. J., et al. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records". PMC, 2019. [Link]

  • Office of Justice Programs. "Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits". Office of Justice Programs, 2025. [Link]

  • da Frota, S. M., et al. "Spot test of TBCA with butanol, sec-butanol and tert-butanol". ResearchGate, 2014. [Link]

  • Krasowski, M. D., et al. "Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays". PMC, 2011. [Link]

  • National Institute of Standards and Technology. "1-Propanol, 2-methyl-". NIST WebBook, Accessed March 15, 2026. [Link]

  • Saitman, A., et al. "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review". ResearchGate, 2014. [Link]

  • U.S. Environmental Protection Agency. "Toxicological Review of tert-Butyl Alcohol (tert-Butanol)". NCBI, 2012. [Link]

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Comparative

A Comparative Benchmarking Guide to 2-Methyl-1-propenol Derivatives in Specialized Applications

This guide provides an in-depth technical comparison of 2-Methyl-1-propenol derivatives across a range of high-performance applications. Designed for researchers, scientists, and professionals in drug development and che...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Methyl-1-propenol derivatives across a range of high-performance applications. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond simple product descriptions to offer a critical evaluation of performance benchmarks supported by experimental data. Herein, we dissect the causal relationships behind experimental outcomes, providing a trustworthy and authoritative resource for selecting the optimal chemical tools for your research and development needs.

Introduction to 2-Methyl-1-propenol and its Derivatives

2-Methyl-1-propenol, an unsaturated alcohol, serves as a valuable precursor to a variety of chemical derivatives with tailored properties. Its branched structure and reactive double bond and hydroxyl group allow for the synthesis of a diverse array of molecules, including alkanolamines, diols, and esters. These derivatives have found utility in numerous applications, from carbon capture and polymer synthesis to biofuels and fine chemicals. This guide will focus on the comparative performance of key derivatives in their most prominent applications.

Section 1: Carbon Capture: 2-Amino-2-methyl-1-propanol (AMP) vs. Traditional Amines

The mitigation of carbon dioxide (CO2) emissions is a critical global challenge. Amine-based solvents are central to post-combustion CO2 capture technologies. While monoethanolamine (MEA) has historically been the benchmark, sterically hindered amines like 2-Amino-2-methyl-1-propanol (AMP) have emerged as promising alternatives due to their unique reaction stoichiometry and lower regeneration energy.[1]

Experimental Rationale

The efficiency of an amine solvent for CO2 capture is determined by several key performance indicators: CO2 loading capacity (moles of CO2 absorbed per mole of amine), absorption rate, heat of absorption (which dictates the energy required for regeneration), and cyclic capacity. A lower heat of absorption is desirable as it translates to reduced energy costs in the solvent regeneration step.[2] Higher loading capacity and absorption rates contribute to a more efficient and smaller-scale capture process.

Comparative Performance Data

The following table summarizes the performance of AMP and its blends in comparison to the industry-standard MEA.

Solvent SystemCO2 Loading Capacity (mol CO2/mol amine)Relative Absorption Rate (Compared to MEA)Heat of Absorption (kJ/mol CO2)Cyclic Capacity (mol CO2/mol amine)Reference(s)
30 wt% MEA~0.51.0-8.52~0.4[2][3]
20 wt% AMP0.65Slower than MEALower than MEA>0.4[2]
10 wt% AMP / 20 wt% Piperazine (PZ)0.991.34 times higher than 30 wt% MEAHigher than AMP aloneNot specified[3]
15 wt% AMP / 5 wt% MDEANot specifiedNot specifiedLowest among tested blendsGood[2]

Analysis: The data clearly indicates that while AMP alone has a slower absorption rate than MEA, it boasts a significantly higher CO2 loading capacity and a lower heat of reaction, which is advantageous for reducing regeneration energy consumption.[2] Blending AMP with an activator like piperazine (PZ) dramatically increases the absorption rate, surpassing that of MEA, while maintaining a high loading capacity.[3] The blend of AMP with methyldiethanolamine (MDEA) demonstrates the best desorption performance and the lowest regeneration heat among the tested mixtures.[2]

Experimental Protocol: CO2 Absorption and Desorption Measurement

A typical experimental setup for evaluating CO2 capture performance involves a gas absorption column and a solvent regeneration unit.

  • Absorption: A simulated flue gas (e.g., 15% CO2 in N2) is bubbled through the amine solution in a packed column at a controlled temperature (e.g., 40°C) and pressure.[4] The CO2 concentration in the outlet gas is continuously monitored to determine the absorption rate and capacity.

  • Desorption/Regeneration: The CO2-rich amine solution is then heated (e.g., to 120°C) in a separate stripper column to reverse the reaction and release the captured CO2.[4] The energy consumed during this step (reboiler duty) is a critical measure of the regeneration energy.

  • Analysis: The CO2 loading in both the rich and lean amine solutions is determined by titration or other analytical methods to calculate the cyclic capacity.

CO2 Capture and Regeneration Workflow

CO2_Capture_Workflow cluster_absorption Absorption Column cluster_regeneration Regeneration Column (Stripper) FlueGas Flue Gas (with CO2) Absorption Absorption FlueGas->Absorption LeanAmine Lean Amine Solvent LeanAmine->Absorption LeanAmine->Absorption Recycled Solvent RichAmine CO2-Rich Amine Regeneration Regeneration RichAmine->Regeneration RichAmine->Regeneration To Stripper TreatedGas Treated Flue Gas (CO2 removed) Absorption->RichAmine Absorption->TreatedGas Heat Heat Input Heat->Regeneration PureCO2 Pure CO2 Regeneration->LeanAmine Regeneration->PureCO2

Caption: Workflow of a typical amine-based CO2 capture process.

Section 2: Polymer Synthesis: 2-Methyl-1,3-propanediol (MPO) in High-Performance Polyesters

In the realm of polymer chemistry, the choice of diol monomer is critical in defining the final properties of polyester resins used in coatings, adhesives, and composites. 2-Methyl-1,3-propanediol (MPO), a branched-chain diol, offers distinct advantages over traditional linear diols like propylene glycol (PG) and semi-crystalline diols like neopentyl glycol (NPG).

Rationale for MPO in Polyester Resins

The branched structure of MPO introduces asymmetry into the polymer backbone, which inhibits crystallization and results in amorphous polyesters.[5] This amorphous nature leads to enhanced flexibility, improved solubility in common solvents, and better compatibility with other resins. The two primary hydroxyl groups of MPO also ensure high reactivity during esterification, leading to shorter reaction times and lighter-colored resins.

Comparative Performance of MPO-Based Polyester Coatings

The following table compares the properties of polyester coatings formulated with MPO against those formulated with NPG, a common diol in high-performance coatings.

PropertyMPO-Based PolyesterNPG-Based PolyesterReference(s)
Flexibility (Mandrel Bend) SuperiorGood
Hardness (Pencil) Comparable, can be coupled with flexibilityHigh
Chemical Resistance ExcellentGood
Weatherability (UV Resistance) ExcellentGood[6]
Water and Blister Resistance ExcellentGood
Crystallinity Low (Amorphous)High (Crystalline)[5][7]
Esterification Rate HigherLower

Analysis: MPO-based polyesters exhibit a superior balance of flexibility and hardness, a challenging combination to achieve with more crystalline diols like NPG. The enhanced weatherability and water resistance make MPO an excellent choice for demanding applications such as marine and automotive coatings.[6] The higher reactivity of MPO also offers processing advantages, potentially leading to increased throughput in a manufacturing setting.

Experimental Protocol: Synthesis and Evaluation of Polyester Resins
  • Polyester Synthesis: A diol (MPO or NPG) is reacted with a diacid (e.g., isophthalic acid, adipic acid) in a stirred reactor at elevated temperatures (e.g., 180-220°C) under an inert atmosphere. The reaction is monitored by measuring the acid value until it reaches the target level.

  • Coating Formulation: The resulting polyester resin is dissolved in a suitable solvent and blended with a crosslinker (e.g., melamine-formaldehyde resin) and other additives to form a coating.

  • Performance Testing: The coating is applied to a substrate (e.g., steel panels) and cured. The cured films are then subjected to a battery of tests to evaluate their physical and chemical properties, including:

    • Flexibility: Mandrel bend test (ASTM D522)

    • Hardness: Pencil hardness test (ASTM D3363)

    • Chemical Resistance: Spot tests with various chemicals (e.g., acids, bases, solvents)

    • Weatherability: Accelerated weathering tests (e.g., QUV exposure) followed by measurement of gloss retention and color change.

Polyester Synthesis Workflow

Polyester_Synthesis cluster_conditions Reaction Conditions Diol Diol (e.g., MPO, NPG) Reactor Reactor Diol->Reactor Diacid Diacid (e.g., Isophthalic Acid) Diacid->Reactor PolyesterResin Polyester Resin Reactor->PolyesterResin Polycondensation Water Water (byproduct) Reactor->Water Removed Temperature High Temperature (180-220°C) InertAtmosphere Inert Atmosphere (N2)

Caption: Simplified workflow for polyester resin synthesis.

Section 3: Biofuels: Isobutanol (2-Methyl-1-propanol) as a Gasoline Additive

Isobutanol (2-Methyl-1-propanol), the saturated alcohol corresponding to 2-Methyl-1-propenol, is a promising biofuel and gasoline additive. It offers several advantages over ethanol, the most common biofuel, including higher energy density, lower vapor pressure, and reduced water solubility.[8][9]

Rationale for Isobutanol as a Fuel Additive

The higher energy density of isobutanol translates to better fuel economy for vehicles. Its lower Reid Vapor Pressure (RVP) means it has a lesser impact on the volatility of the gasoline blend, which is important for controlling evaporative emissions.[9] Furthermore, its lower miscibility with water reduces the risk of phase separation in fuel storage and distribution systems.[8]

Comparative Performance of Isobutanol-Gasoline Blends

The following table compares the performance of gasoline blended with isobutanol versus gasoline blended with ethanol.

Performance MetricIsobutanol Blends (e.g., iBu16)Ethanol Blends (e.g., E10)Reference(s)
Fuel Economy Comparable to or better than E10Baseline[8][10]
Carbon Monoxide (CO) Emissions Reduced compared to gasolineReduced compared to gasoline[9][10]
Hydrocarbon (HC) Emissions Reduced compared to gasolineReduced compared to gasoline[9][10]
Nitrogen Oxides (NOx) Emissions Generally reduced compared to gasolineCan increase or decrease depending on conditions[11]
Viscosity Slightly higher than E10Lower than isobutanol blends[8]
Water Tolerance Lower water solubilityHigher water solubility[8]

Analysis: Isobutanol blends demonstrate either comparable or improved fuel economy compared to ethanol blends at similar oxygenate levels.[8][10] They also show significant reductions in CO and HC emissions.[9][10] The lower water solubility and impact on vapor pressure make isobutanol a more "drop-in" compatible fuel with existing infrastructure.[8]

Experimental Protocol: Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a chassis dynamometer and an exhaust gas analyzer.

  • Fuel Blending: Precise blends of isobutanol and gasoline are prepared by volume or weight.

  • Vehicle Testing: A vehicle is run on a chassis dynamometer following a standardized driving cycle (e.g., WLTC).[10]

  • Data Collection: Engine performance parameters (e.g., fuel consumption, power, torque) are recorded. Exhaust emissions (CO, HC, NOx) are continuously measured using an exhaust gas analyzer.

  • Analysis: The data from the isobutanol blends are compared to those from a baseline fuel (e.g., pure gasoline or an ethanol blend).

Fuel Performance Evaluation Workflow

Fuel_Performance_Workflow FuelBlending Fuel Blending (Gasoline + Isobutanol/Ethanol) Vehicle Test Vehicle FuelBlending->Vehicle Dynamometer Chassis Dynamometer Vehicle->Dynamometer ExhaustAnalyzer Exhaust Gas Analyzer Vehicle->ExhaustAnalyzer DataAcquisition Data Acquisition System Dynamometer->DataAcquisition DrivingCycle Standardized Driving Cycle (e.g., WLTC) DrivingCycle->Dynamometer PerformanceData Performance Data (Fuel Economy, Power) DataAcquisition->PerformanceData EmissionsData Emissions Data (CO, HC, NOx) DataAcquisition->EmissionsData ExhaustAnalyzer->DataAcquisition

Caption: Workflow for evaluating fuel performance and emissions.

Section 4: Solvents, Flavors, and Fragrances

While quantitative, head-to-head comparative data is less prevalent in publicly available literature for solvent, flavor, and fragrance applications of 2-Methyl-1-propenol derivatives, their utility in these areas is well-established.

Solvents: 2-Methyl-1-propanol (isobutanol) is recognized as an effective solvent for paints, coatings, and cleaning products, often serving as a cost-effective substitute for n-butanol.[12] Its solvency characteristics are attributed to its moderate polarity and branched structure.

Flavors and Fragrances: Esters derived from 2-Methyl-1-propenol and its parent alcohol contribute to a range of fruity and floral aromas.[13][14] The specific scent profile is determined by the acid moiety used in the esterification. The performance of a fragrance ingredient is evaluated through sensory panel testing to determine its odor detection threshold, character, and longevity.[14][15][16]

Conclusion

This guide has provided a detailed, evidence-based comparison of the performance of 2-Methyl-1-propenol derivatives in several key applications. In carbon capture, 2-Amino-2-methyl-1-propanol (AMP), particularly in blended formulations, demonstrates significant advantages over the traditional MEA solvent in terms of loading capacity and regeneration energy. In polymer synthesis, 2-Methyl-1,3-propanediol (MPO) offers a superior balance of properties for high-performance polyesters compared to conventional diols. As a biofuel, isobutanol presents a compelling alternative to ethanol with benefits in fuel economy and infrastructure compatibility. While more quantitative comparative data is needed for solvent and fragrance applications, the established utility of these derivatives underscores their versatility. The experimental protocols and workflows detailed herein provide a framework for researchers to conduct their own benchmarking studies and make informed decisions in the selection of these valuable chemical compounds.

References

  • Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. (2013, September 15). Research Inventy. Retrieved March 15, 2026, from [Link]

  • Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. (n.d.). PubMed Central. Retrieved March 15, 2026, from [Link]

  • Comparison of experimental CO2 solubility data in MEA + AMP blended... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • PHYSICAL PROPERTIES OF ISOBUTANOL – GASOLINE BLENDS. (n.d.). Regulations.gov. Retrieved March 15, 2026, from [Link]

  • Effect of Isobutanol/Gasoline Blends on the Performance and Emissions of an Otto Engine-Powered Vehicle Operating on a Driving Cycle. (2025, January 6). ASME Digital Collection. Retrieved March 15, 2026, from [Link]

  • 2-Methyl-1,3-propanediol (MPO). (n.d.). Retrieved March 15, 2026, from [Link]

  • Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. (2026, January 5). MDPI. Retrieved March 15, 2026, from [Link]

  • A Review of Isobutanol as a Fuel for Internal Combustion Engines. (2023, November 7). MDPI. Retrieved March 15, 2026, from [Link]

  • 2-Methyl-1,3-Propanediol (MPO) - 2163-42-0. (n.d.). Gantrade Corporation. Retrieved March 15, 2026, from [Link]

  • n-Butanol or isobutanol as a value-added fuel additive to inhibit microbial degradation of stored gasoline. (2022, July 7). OSTI.GOV. Retrieved March 15, 2026, from [Link]

  • Investigating the effects of isobutanol-gasoline blends on exhaust emissions and engine performance in a spark ignition engine. (2026, January 27). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Dairen Chemical Corporation-Coatings & adhesives-2-METHYL-1,3-PROPANEDIOL. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-Methyl-1,3-propanediol (MPO) introduction and application. (2024, January 11). Retrieved March 15, 2026, from [Link]

  • Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. (2020, February 13). MDPI. Retrieved March 15, 2026, from [Link]

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo. (1989, January 6). OSTI.GOV. Retrieved March 15, 2026, from [Link]

  • Gelcoat Resin: High-Quality Surface Protection for Composites. (n.d.). Retrieved March 15, 2026, from [Link]

  • Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • Performance Gelcoats – Polres Polyester Paint and Chemical Industry Co. Ltd. (n.d.). Retrieved March 15, 2026, from [Link]

  • 1-Propanol, 2-methyl-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • The hydrogen-suppressed molecular graph of 2-methyl-1-propanol. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • H08 – ISO/NPG-gelcoat - topcoat. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. (2023, June 23). OENO One. Retrieved March 15, 2026, from [Link]

  • Sensory Evaluation Techniques Eirini Christodoulaki BSc Chemistry MSc Food Product Development Management. (n.d.). Retrieved March 15, 2026, from [Link]

  • Panel training on odour and aroma perception for sensory analysis. (n.d.). DLG.org. Retrieved March 15, 2026, from [Link]

  • Gelcoats - Composites for Czech, sro. (n.d.). Retrieved March 15, 2026, from [Link]

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Validation

A Comparative Guide to the Purity Validation of Synthesized 2-Methyl-1-propenol

Introduction: The Imperative of Purity in Synthesis In the realms of chemical synthesis, particularly for drug development and materials science, the purity of a synthetic intermediate is not merely a quality metric; it...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Synthesis

In the realms of chemical synthesis, particularly for drug development and materials science, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the success of subsequent reactions and the integrity of the final product are built. 2-Methyl-1-propenol, an allylic alcohol, serves as a versatile four-carbon building block. Its utility, however, is directly contingent on its purity. Potential impurities—ranging from starting materials and reagents to isomers like 2-methyl-2-propen-1-ol (methallyl alcohol) or byproducts like isobutyraldehyde—can drastically alter reaction pathways, introduce toxicity, or compromise the structural integrity of a final molecule.

This guide provides a comprehensive, multi-technique comparison for the validation of synthesized 2-Methyl-1-propenol. We move beyond simple protocol recitation to explain the causal-driven logic behind the selection of each analytical method. By integrating Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we construct a self-validating workflow that ensures an unambiguous and quantifiable assessment of purity, empowering researchers to proceed with confidence.

Gas Chromatography (GC): The Quantitative Workhorse for Volatile Profiling

Gas Chromatography is the frontline technique for assessing the purity of volatile compounds like 2-Methyl-1-propenol.[1][2] Its power lies in its ability to separate a complex mixture into individual components, providing a quantitative snapshot of the sample's composition.[3] We employ a Flame Ionization Detector (GC-FID) due to its high sensitivity and near-universal response to organic compounds, making it ideal for accurate quantification.[4][5]

Causality in Method Design:

The choice of a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is deliberate. It provides an optimal balance for resolving the slightly polar 2-Methyl-1-propenol from potential non-polar (e.g., residual hydrocarbon solvents) and more polar (e.g., isomeric alcohols, aldehydes) impurities. The temperature gradient is designed to first elute highly volatile components at a lower temperature, then ramp up to ensure the timely elution of the main analyte and any less volatile byproducts.

Experimental Protocol: GC-FID Analysis
  • Sample Preparation: Accurately prepare a ~1% (w/v) solution of the synthesized 2-Methyl-1-propenol in a high-purity solvent such as dichloromethane or methanol. For rigorous quantification, add a suitable internal standard (e.g., n-butanol) at a known concentration.

  • Instrument Setup:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1.0 µL.

    • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 220°C (hold for 5 min).

    • Detector: FID at 280°C.

  • Data Analysis:

    • Identify the peak corresponding to 2-Methyl-1-propenol based on its retention time, confirmed by running a certified reference standard.

    • Integrate the peak area of all detected signals.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

    • For higher accuracy, calculate the concentration using the response factor relative to the internal standard.

Visual Workflow: GC-FID Purity Assay

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Synthesized 2-Methyl-1-propenol Vial Diluted Sample in GC Vial Sample->Vial Solvent High-Purity Solvent (e.g., MeOH) Solvent->Vial IS Internal Standard (e.g., n-Butanol) IS->Vial Injector Inject 1µL into GC Inlet (250°C) Vial->Injector Column Separation on DB-5 Column Injector->Column Detector Detection by FID (280°C) Column->Detector Oven Temperature Program Oven->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (Area % or ISTD) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for quantitative purity analysis of 2-Methyl-1-propenol by GC-FID.

NMR Spectroscopy: Unambiguous Structural Verification

While GC quantifies components, it provides little structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for confirming the molecular structure of the primary analyte and identifying structurally related impurities. Both ¹H and ¹³C NMR are essential for a complete validation.

Causality in Spectral Interpretation:

The chemical environment of each proton and carbon atom in 2-Methyl-1-propenol dictates its unique resonance frequency (chemical shift).[6][7] For example, the protons on the double bond will appear in a distinct downfield region compared to the methyl protons. An impurity like isobutyraldehyde would be immediately identifiable by the characteristic aldehyde proton signal around 9-10 ppm.[8] The use of a deuterated solvent like Chloroform-d (CDCl₃) is critical to avoid overwhelming the spectrum with solvent signals.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrument Setup:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Parameters: 32 scans, 4-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Acquisition Parameters: 1024 scans, 2-second relaxation delay.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Assign all peaks in the spectra to the protons and carbons of 2-Methyl-1-propenol.

    • Scrutinize the baseline for small peaks indicative of impurities. Integrate these peaks relative to the main compound to estimate their concentration.

Predicted ¹H NMR Data for 2-Methyl-1-propenol:
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
=CH (vinylic)~5.0 - 5.5Doublet of Quartets (dq)1H
-CH₂OH~4.0 - 4.2Doublet (d)2H
-OH~1.5 - 3.0 (variable)Broad Singlet (s)1H
-CH₃~1.7 - 1.8Doublet (d)3H
Visual Workflow: NMR Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Sample ~10 mg of Synthesized Product NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent ~0.6 mL CDCl₃ with TMS Solvent->NMR_Tube H1_Acq Acquire ¹H Spectrum (32 scans) NMR_Tube->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024 scans) NMR_Tube->C13_Acq Processing Fourier Transform, Phasing, Baseline H1_Acq->Processing C13_Acq->Processing Referencing Reference to TMS (0.00 ppm) Processing->Referencing Assignment Assign Peaks to Structure Referencing->Assignment Impurity_ID Identify & Integrate Impurity Signals Assignment->Impurity_ID Confirmation Structural Confirmation & Purity Estimate Impurity_ID->Confirmation

Caption: Workflow for structural confirmation of 2-Methyl-1-propenol using NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Identification

When unknown peaks are observed in the GC-FID chromatogram, GC-Mass Spectrometry (GC-MS) is the ideal technique for their identification.[9][10][11] It couples the separation power of GC with the detection and structural elucidation capabilities of MS.[12] As each compound elutes from the GC column, it is ionized (typically via Electron Ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum or "molecular fingerprint."

Causality in Fragmentation:

The 70 eV electron impact ionization is a high-energy process that causes predictable fragmentation of the molecule. For an allylic alcohol like 2-Methyl-1-propenol (Molecular Weight: 72.11 g/mol ), characteristic fragmentation patterns include the loss of a water molecule (M-18) and α-cleavage.[13][14] The stability of the resulting carbocations, such as the allylic cation, often dictates the most abundant peaks (base peak) in the spectrum.[14] This predictable fragmentation is crucial for identifying unknown impurities by comparing their spectra to established libraries (e.g., NIST).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare the sample as described for GC-FID analysis. An internal standard is not necessary for qualitative identification.

  • Instrument Setup:

    • GC-MS System: Agilent Intuvo 9000 GC with 5977B MSD or equivalent.

    • GC Parameters: Use the same column and oven program as the GC-FID method to ensure correlated retention times.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • For each peak in the Total Ion Chromatogram (TIC), extract the corresponding mass spectrum.

    • Analyze the mass spectrum of the main peak. Identify the molecular ion peak (M⁺) at m/z 72 and characteristic fragments.

    • For unknown impurity peaks, compare their mass spectra against the NIST spectral library for tentative identification.

    • Confirm the identity of any suspected impurities by running their respective reference standards if available.

Visual Workflow: GC-MS Impurity Identification

GCMS_Workflow cluster_analysis GC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Prepared Sample GC GC Separation (Same as FID method) Sample->GC Ionization EI Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer (Quadrupole) Ionization->Analyzer Detector_MS Electron Multiplier Analyzer->Detector_MS TIC Generate Total Ion Chromatogram (TIC) Detector_MS->TIC Spectra Extract Mass Spectrum for each Peak TIC->Spectra LibrarySearch NIST Library Search on Impurity Spectra Spectra->LibrarySearch Identification Tentative Impurity Identification LibrarySearch->Identification

Caption: Workflow for the identification of unknown impurities using GC-MS.

Comparative Analysis & Integrated Strategy

No single technique provides a complete picture of purity. A robust validation strategy relies on the intelligent integration of complementary methods. The table below summarizes the strengths and limitations of each technique in the context of analyzing 2-Methyl-1-propenol.

Comparison of Analytical Techniques
TechniquePrimary RoleStrengthsLimitations
GC-FID Quantification High precision and accuracy for purity assay; Excellent for volatile impurities; Cost-effective for routine analysis.[15][16]Provides no structural information; Co-eluting impurities can lead to inaccurate results.
NMR Structural Confirmation Unambiguous structure verification of the main component; Identifies and quantifies structural isomers.[6][7]Lower sensitivity for trace impurities compared to GC; Quantification (qNMR) requires careful setup.
GC-MS Impurity Identification Provides molecular weight and fragmentation data; Powerful for identifying unknown volatile impurities via library searching.[9][11]EI can cause excessive fragmentation, leading to a weak or absent molecular ion peak.[13][14]
Integrated Validation Strategy

Integrated_Strategy Start Synthesized 2-Methyl-1-propenol GC_FID Step 1: GC-FID Analysis (Quantitative Screen) Start->GC_FID Purity_Check Purity > 99%? Unknown Peaks? GC_FID->Purity_Check NMR_Confirm Step 2: NMR (¹H & ¹³C) (Structural Confirmation) Purity_Check->NMR_Confirm Yes GC_MS Step 3: GC-MS Analysis (Impurity ID) Purity_Check->GC_MS No / Yes Report Final Validated Purity Report Purity_Check->Report Yes, No Unknowns Structure_Check Structure Correct? NMR_Confirm->Structure_Check Structure_Check->GC_MS Yes Fail FAIL: Re-purify or Re-synthesize Structure_Check->Fail No GC_MS->Report

Caption: An integrated strategy for the comprehensive purity validation of synthesized compounds.

Conclusion

The validation of synthesized 2-Methyl-1-propenol is a multi-faceted process that demands more than a single analytical measurement. By beginning with the quantitative power of GC-FID , we establish an accurate measure of overall purity. This is followed by the definitive structural elucidation of NMR spectroscopy , which confirms the identity of the target molecule and reveals any isomeric impurities. Finally, GC-MS provides the crucial capability to identify unknown volatile byproducts, completing the analytical picture. This integrated, evidence-based approach ensures that the material meets the stringent quality standards required for advanced research and development, providing a trustworthy foundation for future scientific innovation.

References

  • Doc Brown. Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. Available at: [Link]

  • RSC Publishing. Mass Spectra of Deuterium-labelled Ally1 Alcohols: Evidence for Rearrangement of the Molecular Ion. Available at: [Link]

  • Ellutia. Alcohol Analysis Applications with Gas Chromatography. Available at: [Link]

  • Doc Brown. infrared spectrum of 2-methylpropan-1-ol. Available at: [Link]

  • Zendeh Del & Associates, PLLC. What is Gas Chromatography and How is it Used in Determining Blood Alcohol Concentration. Available at: [Link]

  • Peak Scientific. GC Used in Alcohol Profiling to Keep Consumers Safe. Available at: [Link]

  • Journal of Food and Drug Analysis. A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Available at: [Link]

  • ResearchGate. 1H and 13C NMR spectra of compound 2a. Available at: [Link]

  • NIST. 1-Propanol, 2-methyl-. Available at: [Link]

  • eScholarship. Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Available at: [Link]

  • SpectraBase. (R)-(+)-2-METHYL-1-PHENYL-1-PROPANOL, 98%. Available at: [Link]

  • Chegg. Based on the spedtra of 2-methyl-1-propanol assign. Available at: [Link]

  • PMC. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Available at: [Link]

  • Scirp.org. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID. Available at: [Link]

  • DergiPark. Validation study on spectrophotometric measurement of ethanol. Available at: [Link]

  • Doc Brown. 1H proton nmr spectrum of 2-methylpropanal. Available at: [Link]

  • SLS. 2-Methyl-1-propanol, analytica. Available at: [Link]

  • MDPI. Excess Thermodynamic Properties and FTIR Studies of Binary Mixtures of Toluene with 2-Propanol or 2-Methyl-1-Propanol. Available at: [Link]

  • Doc Brown. Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available at: [Link]

  • SciSpace. Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Available at: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]

  • ResearchGate. Validation of a method for ethanol analysis in biological and non-biological samples. Available at: [Link]

  • SpectraBase. 1-(PERFLUOROTERT-BUTYL)-2-METHYL-1-PROPANOL. Available at: [Link]

  • MilliporeSigma. 2-Methyl-1-propanol analytical standard. Available at: [Link]

  • Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Available at: [Link]

  • MilliporeSigma. 2-Methyl-1-propanol. Available at: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • OSTI.gov. DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. Available at: [Link]

  • Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • JEOL. Gas Chromatograph Mass Spectrometer. Available at: [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. Available at: [Link]

  • ChemBK. 2-Methyl-1-propanol. Available at: [Link]

  • YouTube. GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Available at: [Link]

Sources

Comparative

A Guide to Inter-Laboratory Comparison of 2-Methyl-1-propenol Analysis: Ensuring Accuracy and Comparability in a Key Industrial Intermediate

In the landscape of chemical manufacturing and pharmaceutical development, the purity and consistent quantification of key intermediates are paramount. 2-Methyl-1-propenol, an important unsaturated alcohol, serves as a v...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical manufacturing and pharmaceutical development, the purity and consistent quantification of key intermediates are paramount. 2-Methyl-1-propenol, an important unsaturated alcohol, serves as a versatile building block in the synthesis of various organic compounds. Its accurate analysis is critical for ensuring reaction efficiency, product quality, and regulatory compliance. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Methyl-1-propenol analysis, offering a robust methodology for laboratories to validate their analytical performance and ensure the comparability of their results.

The core of this guide is to establish a self-validating system for participating laboratories. By adhering to the outlined protocols, researchers, scientists, and drug development professionals can confidently assess their analytical capabilities, identify potential areas for improvement, and contribute to a higher standard of data integrity across the industry.

The Imperative of Inter-Laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of quality assurance in analytical laboratories.[1][2] They provide an objective means to:

  • Assess Laboratory Performance: Evaluate the accuracy and precision of a laboratory's measurements against those of its peers.

  • Identify Methodological Biases: Uncover systematic errors in analytical procedures that may not be apparent through internal quality control measures alone.

  • Validate Analytical Methods: Demonstrate the suitability and robustness of a chosen analytical method for its intended purpose.

  • Ensure Data Comparability: Foster confidence in the consistency of results generated by different laboratories, a critical factor in multi-site studies and supply chain management.

This guide outlines a model for an inter-laboratory comparison study for the analysis of 2-Methyl-1-propenol, covering everything from the preparation of the test material to the statistical evaluation of the submitted data.

Proposed Analytical Methodologies for 2-Methyl-1-propenol Analysis

The selection of an appropriate analytical method is crucial for obtaining reliable results. For a volatile and unsaturated compound like 2-Methyl-1-propenol, Gas Chromatography (GC) is the most suitable technique.[3][4] Below are two proposed GC-based methods that can be employed in an inter-laboratory comparison.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely available technique for the quantification of volatile organic compounds.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 2-Methyl-1-propenol certified reference material in a suitable solvent such as methanol or isopropanol.

    • Create a series of calibration standards by serially diluting the stock solution.

    • The test sample for the inter-laboratory comparison should be a homogenous and stable solution of 2-Methyl-1-propenol in the same solvent, with a concentration unknown to the participants.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC or equivalent.[5]

    • Injector: Split/splitless inlet.

    • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase column, is recommended for good peak shape of alcohols.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the 2-Methyl-1-propenol standard against its concentration.

    • Quantify the concentration of 2-Methyl-1-propenol in the test sample using the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a higher degree of selectivity and allows for the definitive identification of the analyte.

Experimental Protocol:

  • Sample Preparation: Same as for GC-FID.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Coupled to a Mass Spectrometer.

    • Injector and Column: Same as for GC-FID.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Same as for GC-FID.

    • Injector Temperature: 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

  • Data Analysis:

    • Identify 2-Methyl-1-propenol by its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion).

    • Construct a calibration curve as described for GC-FID.

Designing the Inter-Laboratory Comparison Study

A well-designed proficiency test is essential for generating meaningful results.[6] The following workflow outlines the key steps.

Inter_Laboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation Prep Preparation of a Homogeneous and Stable Test Material Protocol Development of a Detailed Analytical Protocol Prep->Protocol Participants Recruitment of Participating Laboratories Protocol->Participants Distribution Distribution of the Test Material and Protocol Analysis Analysis of the Test Material by Participants Distribution->Analysis Reporting Submission of Analytical Results Analysis->Reporting Stats Statistical Analysis of Submitted Data Performance Performance Evaluation (e.g., Z-scores) Stats->Performance Report Issuance of a Final Report Performance->Report

Caption: Workflow for an inter-laboratory comparison study.

Statistical Evaluation of Results

The performance of each participating laboratory is typically assessed using a statistical measure called a Z-score .[7] The Z-score indicates how far a laboratory's result is from the consensus value, expressed in terms of the standard deviation.

The Z-score is calculated as follows:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (the consensus value from all participants).

  • σ is the standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance.

  • |Z| ≥ 3: Unsatisfactory performance.

Data Presentation

The results of the inter-laboratory comparison should be summarized in a clear and concise manner.

Table 1: Hypothetical Results of an Inter-Laboratory Comparison for 2-Methyl-1-propenol Analysis

Laboratory IDReported Concentration (mg/mL)Z-scorePerformance Assessment
Lab-0011.050.5Satisfactory
Lab-0020.98-1.0Satisfactory
Lab-0031.152.5Questionable
Lab-0040.95-1.5Satisfactory
Lab-0051.203.0Unsatisfactory
Assigned Value (X) 1.00
Standard Deviation (σ) 0.05

Causality Behind Experimental Choices

  • Choice of GC: The volatility of 2-Methyl-1-propenol makes GC the ideal separation technique.[3][4]

  • Polar Column Selection: The hydroxyl group in 2-Methyl-1-propenol can lead to peak tailing on non-polar columns. A polar column, such as one with a polyethylene glycol stationary phase, provides better peak symmetry.

  • Use of Certified Reference Material: Traceable certified reference materials are essential for establishing the accuracy of the measurements and ensuring the validity of the inter-laboratory comparison.

A Self-Validating System

The proposed inter-laboratory comparison is designed as a self-validating system. By participating, laboratories receive external validation of their analytical capabilities. Unsatisfactory performance should trigger a root cause analysis to identify and rectify any issues in their analytical workflow.

Caption: Corrective action workflow for unsatisfactory performance.

Conclusion

A robust inter-laboratory comparison program is indispensable for ensuring the quality and consistency of 2-Methyl-1-propenol analysis. By adopting standardized analytical methods and participating in proficiency testing, laboratories can enhance their performance, build confidence in their results, and contribute to a more reliable and reproducible scientific landscape. This guide provides a comprehensive framework for establishing such a program, empowering researchers, scientists, and drug development professionals to achieve the highest standards of analytical excellence.

References

  • SIELC Technologies. (n.d.). Separation of 2-((Hydroxymethyl)amino)-2-methyl-1-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supelco. (n.d.). 2-Methyl-1-propanol, analytica. Retrieved from [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 2-Methyl-1-propanol, HPLC. Retrieved from [Link]

  • Ertaş, H., Öztürk, P., Erdem, A., Akpolat, O., Akgür, S. A., & Ertaş, F. N. (2013). Gas chromatographic analysis of alcohols in blood with a chemometric approach. Analytical Methods, 5(20), 5675-5682.
  • NIST. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

  • Eurachem. (2025). Proficiency Testing. Retrieved from [Link]

  • SCHEMA. (n.d.). PROTOCOL FOR THE OPERATION OF PROFICIENCY TESTING SCHEMES. Retrieved from [Link]

  • Eurachem. (2000). Selection, use and interpretation of proficiency testing (PT) schemes by laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy. Retrieved from [Link]

  • Molnar Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

  • Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • ResearchGate. (n.d.). Unsaturated alcohols tested. Retrieved from [Link]

  • PubMed. (2025). Inter-laboratory study for extraction testing of medical devices. Retrieved from [Link]

Sources

Validation

comparing the efficacy of 2-Methyl-1-propenol as a precursor to different polymers

Executive Summary & Nomenclature Clarification Before evaluating the efficacy of polymer precursors, it is critical as a Senior Application Scientist to clarify a widespread nomenclature ambiguity that often confounds fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Before evaluating the efficacy of polymer precursors, it is critical as a Senior Application Scientist to clarify a widespread nomenclature ambiguity that often confounds formulation research. While 2-methyl-1-propenol (isobutenol) technically refers to an unstable enol that rapidly tautomerizes to isobutyraldehyde, the compound industrially utilized as a robust polymer precursor is its stable allylic isomer, 2-methyl-2-propen-1-ol (Methallyl Alcohol) [1].

Methallyl alcohol (CAS 513-42-8) is an unsaturated aliphatic primary alcohol that serves as a highly versatile building block in polymer chemistry, particularly in the synthesis of specialty resins, coatings, and high-performance concrete superplasticizers[1][2]. This guide objectively compares the efficacy of Methallyl Alcohol against alternative allylic precursors—namely Allyl Alcohol and Isoprenol—focusing on their mechanistic behavior, radical stability, and application in Polycarboxylate Ether (PCE) comb polymers.

Mechanistic Profiling: Methallyl Alcohol vs. Alternatives

In free radical polymerization, the molecular architecture of the resulting polymer is heavily dictated by the steric and electronic environment of the precursor's double bond. When these small alcohols are ethoxylated into macromonomers (PEG ethers) and copolymerized with acrylic acid, their radical propagation kinetics diverge significantly:

  • Allyl Alcohol (APEG Precursor): Allyl alcohol derivatives suffer from severe degradative chain transfer. During polymerization, the abstraction of an allylic hydrogen yields a highly resonance-stabilized allyl radical. This radical is too stable to efficiently re-initiate a new polymer chain, leading to premature termination, short trunk chains, and overall low monomer conversion[3].

  • Methallyl Alcohol (HPEG Precursor): The addition of a methyl group on the double bond of methallyl alcohol alters the electron density and provides steric hindrance. When ethoxylated to form Methallyl Polyoxyethylene Ether (HPEG), its copolymerization with acrylic acid is significantly more efficient. As noted by , the synthesis of HPEG-PCEs is easier than APEG-PCEs because the resulting methallyl radical is not resonance-stabilized in the same degradative manner, allowing for higher molecular weights and sustained chain propagation[3][4].

  • Isoprenol (IPEG/TPEG Precursor): Isoprenol (3-methyl-3-buten-1-ol) extends the carbon chain, isolating the reactive double bond further from the ether linkage. This structural shift practically eliminates allylic hydrogen abstraction, resulting in exceptional reactivity and the formation of highly uniform comb polymers with superior dispersing performance[3].

Quantitative Performance Comparison

The following table summarizes the quantitative and qualitative differences between these three primary precursors when utilized in macromonomer synthesis for PCE superplasticizers.

PrecursorDerivative MacromonomerRadical StabilizationCopolymerization Reactivity (vs. Acrylic Acid)Primary Polymer Application
Allyl Alcohol APEGHigh (Degradative chain transfer)Low to ModerateShort-trunk dispersants, high early strength
Methallyl Alcohol HPEGLow (Reduced resonance stabilization)HighBalanced PCE Superplasticizers (Slump retention)
Isoprenol IPEG / TPEGVery Low (Non-allylic behavior)Very HighMaximum water reduction, high-performance PCEs

Polymerization Pathways Visualization

The logical relationships and synthetic pathways from the base alcohol precursors to the final functional polymers are mapped below.

PolymerPrecursors MAC Methallyl Alcohol (2-Methyl-2-propen-1-ol) Ethox Ethoxylation (Ethylene Oxide) Alkaline Catalysis MAC->Ethox Allyl Allyl Alcohol (2-Propen-1-ol) Allyl->Ethox Isoprenol Isoprenol (3-Methyl-3-buten-1-ol) Isoprenol->Ethox HPEG HPEG Macromonomer (Methallyl Polyoxyethylene Ether) Ethox->HPEG APEG APEG Macromonomer (Allyl Polyoxyethylene Ether) Ethox->APEG IPEG IPEG Macromonomer (Isoprenyl Polyoxyethylene Ether) Ethox->IPEG Copoly Aqueous Free Radical Copolymerization (with Acrylic Acid & Initiator) HPEG->Copoly APEG->Copoly IPEG->Copoly HPEG_PCE HPEG-PCE Balanced Water Reduction & Slump Retention Copoly->HPEG_PCE APEG_PCE APEG-PCE Short Trunk Chains High Dispersing Copoly->APEG_PCE IPEG_PCE IPEG-PCE High Reactivity Excellent Overall Performance Copoly->IPEG_PCE

Fig 1: Polymerization pathways of Methallyl Alcohol vs. Allyl Alcohol and Isoprenol.

Experimental Workflow: Self-Validating Synthesis of HPEG-PCE

To demonstrate the practical efficacy of Methallyl Alcohol derivatives, the following protocol details the aqueous free radical copolymerization of HPEG with Acrylic Acid (AA)[4]. This methodology is designed as a self-validating system, ensuring that mechanistic theory translates into measurable functional performance.

Step 1: Macromonomer Dissolution & Thermal Equilibration
  • Procedure: Dissolve 360 g of HPEG (MW 2400) in 240 g of deionized water in a four-neck glass reactor equipped with a mechanical stirrer and reflux condenser. Heat the system to 60°C.

  • Causality: HPEG is a bulky macromonomer with low molecular mobility. Dissolving it at 60°C reduces system viscosity and aligns perfectly with the optimal thermal decomposition threshold of the chosen redox initiator system (Hydrogen Peroxide / Ascorbic Acid). This prevents thermal runaway while ensuring a steady, controlled flux of primary radicals.

Step 2: Starve-Fed Monomer & CTA Dosing
  • Procedure: Over a strict 3-hour period, simultaneously drop two solutions into the reactor using precision dosing pumps:

    • Solution A: 35 g of Acrylic Acid (AA) and 1.5 g of Mercaptopropionic Acid (MPA) dissolved in 50 g of water.

    • Solution B: 1.2 g of Ascorbic Acid dissolved in 50 g of water. (Note: 3.5 g of 30% H₂O₂ is added directly to the reactor just before dosing begins).

  • Causality: Acrylic acid polymerizes significantly faster than the methallyl double bond of HPEG. By utilizing a "starve-fed" continuous dosing strategy, the instantaneous concentration of AA remains low. This kinetic control forces AA to cross-propagate with HPEG rather than homopolymerizing. The MPA acts as a Chain Transfer Agent (CTA), capping growing chains to prevent the formation of ultra-high molecular weight fractions that would cause bridging flocculation rather than the desired steric dispersion.

Step 3: Maturation & Neutralization
  • Procedure: Maintain the reaction at 60°C for 1 hour post-dosing. Cool the reactor to 40°C and neutralize the mixture to pH 6.5 using a 30% NaOH solution.

  • Causality: The maturation period ensures the total depletion of residual monomers. Neutralization converts the carboxylic acid groups of the AA segments into sodium carboxylates, which are essential for generating the electrostatic repulsion mechanism of the final comb polymer.

Step 4: System Validation Checkpoints
  • Chemical Validation: Analyze the final synthesized liquor via High-Performance Liquid Chromatography (HPLC). A methallyl double bond conversion rate of >95% validates successful copolymerization and confirms the absence of unreacted HPEG.

  • Functional Validation: Perform a standard cement paste fluidity test (W/C ratio = 0.29). An initial spread diameter of >250 mm at a 0.2% solid dosage validates that the synthesized comb polymer possesses the correct side-chain density and molecular weight distribution for effective steric hindrance.

References

  • Synthesis and Properties of a Vinyl Ether-Based Polycarboxylate Superplasticizer for Concrete Possessing Clay Tolerance Source: ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Methyl-1-propenol: Navigating Isomeric Challenges

For researchers and professionals in drug development and fine chemical synthesis, the precise architecture of a molecule is paramount. The allylic alcohol, 2-Methyl-1-propenol, presents a unique synthetic challenge due...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the precise architecture of a molecule is paramount. The allylic alcohol, 2-Methyl-1-propenol, presents a unique synthetic challenge due to the prevalence of its more stable isomer, 2-Methyl-2-propen-1-ol (methallyl alcohol). Direct synthesis of 2-Methyl-1-propenol is not extensively documented in scientific literature, necessitating a strategic approach that often involves the synthesis of its common isomer followed by a carefully controlled isomerization. This guide provides a comprehensive review and comparison of established methods for the synthesis of 2-Methyl-2-propen-1-ol and explores a scientifically grounded, proposed pathway for its isomerization to the target compound, 2-Methyl-1-propenol.

Part 1: Synthesis of the Precursor Isomer: 2-Methyl-2-propen-1-ol (Methallyl Alcohol)

The industrial and laboratory-scale synthesis of 2-Methyl-2-propen-1-ol is well-established, with several viable routes starting from readily available feedstocks. The choice of method often depends on factors such as scale, cost, and available equipment.

Oxidation of Isobutylene

The direct oxidation of isobutylene is a common industrial method for producing methacrolein, which can be followed by a reduction step to yield methallyl alcohol. However, under specific catalytic conditions, isobutylene can be directly oxidized to methallyl alcohol.

Causality of Experimental Choices: This method leverages the selective oxidation of a methyl group on isobutylene. The choice of catalyst is critical to favor the formation of the alcohol over the aldehyde (methacrolein) or over-oxidation to methacrylic acid. Bismuth molybdate and ferric molybdate catalysts are often employed for the oxidation of isobutylene to methacrolein, and modifications to these systems can influence the selectivity towards the alcohol.[1][2][3] The reaction is typically carried out in the vapor phase at elevated temperatures.

Experimental Protocol: Catalytic Vapor-Phase Oxidation of Isobutylene

  • Catalyst Preparation: A bismuth molybdate on silica support is prepared by co-precipitation.

  • Reactor Setup: A fixed-bed reactor is packed with the catalyst.

  • Reaction Conditions: A feed gas mixture of isobutylene, oxygen, and an inert gas (e.g., nitrogen) is passed through the reactor.

    • Temperature: 425–500°C[1]

    • Pressure: Atmospheric pressure

    • Feed Ratio: Isobutylene:Oxygen ratio is carefully controlled to optimize selectivity.

  • Product Collection: The reactor effluent is cooled to condense the liquid products, which primarily consist of methallyl alcohol, methacrolein, and water.

  • Purification: The organic layer is separated, and methallyl alcohol is purified by fractional distillation.

Hydrolysis of Methallyl Chloride

A two-step process involving the chlorination of isobutylene to methallyl chloride, followed by hydrolysis, is another commercially significant route.

Causality of Experimental Choices: This method relies on the facile hydrolysis of an allylic chloride.[4] The carbon-chlorine bond in methallyl chloride is activated by the adjacent double bond, making it susceptible to nucleophilic substitution by water or a hydroxide source. The use of a base, such as sodium carbonate, neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the alcohol product.[5] Phase transfer catalysts can be employed to enhance the reaction rate between the organic and aqueous phases.[6]

Experimental Protocol: Two-Step Synthesis via Methallyl Chloride Hydrolysis

Step 1: Synthesis of Methallyl Chloride (Not detailed)

Step 2: Hydrolysis of Methallyl Chloride

  • Reaction Setup: A stirred reactor is charged with methallyl chloride, water, and sodium carbonate.[5]

  • Reaction Conditions: The mixture is heated to 90-100°C with vigorous stirring.[5]

  • Reaction Monitoring: The reaction is monitored by gas chromatography for the disappearance of methallyl chloride.

  • Workup: After cooling, the organic layer is separated.

  • Purification: The crude methallyl alcohol is purified by distillation. A yield of over 98% can be achieved with this method.[6]

Prins Reaction of Isobutylene and Formaldehyde

The Prins reaction offers a direct route to allylic alcohols from an alkene and an aldehyde.[7][8][9]

Causality of Experimental Choices: This acid-catalyzed reaction involves the electrophilic addition of protonated formaldehyde to isobutylene, forming a carbocation intermediate.[10] Subsequent elimination of a proton yields 2-Methyl-2-propen-1-ol. The reaction conditions, particularly the temperature and the ratio of reactants, are crucial in determining the product distribution. At lower temperatures and with an excess of formaldehyde, the formation of a dioxane is favored.[7]

Experimental Protocol: Prins Reaction for Methallyl Alcohol Synthesis

  • Reactor Setup: A pressure reactor is charged with isobutylene and an aqueous solution of formaldehyde.

  • Catalyst: A strong acid catalyst, such as sulfuric acid, is added.

  • Reaction Conditions:

    • Temperature: > 70°C to favor the formation of the allylic alcohol.[8]

    • Pressure: Sufficient to maintain isobutylene in the liquid phase.

  • Workup: The reaction mixture is neutralized, and the organic layer is separated.

  • Purification: 2-Methyl-2-propen-1-ol is purified by fractional distillation.

Workflow for 2-Methyl-2-propen-1-ol Synthesis

cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route cluster_prins Prins Reaction Route Isobutylene_ox Isobutylene Oxidation Vapor-Phase Oxidation (Bi-Mo Catalyst, 425-500°C) Isobutylene_ox->Oxidation Methallyl_Alcohol_ox 2-Methyl-2-propen-1-ol Oxidation->Methallyl_Alcohol_ox Methallyl_Chloride Methallyl Chloride Hydrolysis Hydrolysis (Na2CO3, 90-100°C) Methallyl_Chloride->Hydrolysis Methallyl_Alcohol_hyd 2-Methyl-2-propen-1-ol Hydrolysis->Methallyl_Alcohol_hyd Isobutylene_prins Isobutylene Prins Prins Reaction (H2SO4, >70°C) Isobutylene_prins->Prins Formaldehyde Formaldehyde Formaldehyde->Prins Methallyl_Alcohol_prins 2-Methyl-2-propen-1-ol Prins->Methallyl_Alcohol_prins Start 2-Methyl-2-propen-1-ol Catalyst Transition Metal Catalyst (e.g., Ru complex) Start->Catalyst Isomerization Product 2-Methyl-1-propenol Catalyst->Product

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: The Chemical Context of 2-Methyl-1-propenol

An authoritative, scientifically grounded operational guide for the safe handling and disposal of 2-Methyl-1-propenol, designed for laboratory managers, researchers, and environmental health and safety (EHS) professional...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded operational guide for the safe handling and disposal of 2-Methyl-1-propenol, designed for laboratory managers, researchers, and environmental health and safety (EHS) professionals.

2-Methyl-1-propenol (and its close isomers, such as methallyl alcohol) is an unsaturated primary alcohol widely utilized as a building block in organic synthesis and drug development. Unlike standard saturated laboratory alcohols (e.g., ethanol, isopropanol), the presence of the alkene double bond makes 2-Methyl-1-propenol highly susceptible to electrophilic addition and rapid oxidation.

Because its flash point ranges between 15°C and 32°C (depending on the specific isomeric purity), it generates sufficient vapor to form explosive mixtures with air at standard ambient laboratory temperatures,[1]. Consequently, its disposal requires strict adherence to UN Class 3 Flammable Liquid protocols, prioritizing vapor containment, static discharge prevention, and absolute segregation from incompatible chemical streams[2].

Quantitative Hazard & Logistics Data

To establish a baseline for operational safety, the following table summarizes the critical physicochemical properties and their direct logistical implications for waste management.

Property / ParameterSpecificationOperational Implication
Chemical Class Unsaturated Primary AlcoholHighly reactive double bond; susceptible to thermal runaway if mixed with oxidizers.
GHS Classification Flam. Liq. 3, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires fume hood handling to prevent inhalation; mandatory Class 3 storage[3].
Flash Point 15.4°C – 32.0°C (Closed Cup)Forms explosive vapor-air mixtures at room temperature; requires spark-proof tools,[1].
Incompatibilities Strong oxidizers, strong acids, halogensMust be strictly segregated in waste streams to prevent exothermic reactions[3],[4].
Disposal Pathway Controlled IncinerationHigh calorific value; must not be mixed with halogenated waste streams to avoid toxic dioxin formation during incineration[5],[6].

Standard Operating Procedure: 2-Methyl-1-propenol Disposal Workflow

The following step-by-step methodology provides a self-validating system for the disposal of 2-Methyl-1-propenol. Every step is designed to mitigate a specific chemical or physical risk associated with the compound.

Phase 1: Preparation and Primary Containment

Causality: 2-Methyl-1-propenol possesses a high vapor pressure and causes respiratory irritation[7]. Open-bench transfers expose personnel to inhalation risks and increase the localized concentration of flammable vapors.

  • Fume Hood Utilization: Conduct all waste transfers inside a certified, spark-proof chemical fume hood[4].

  • PPE Selection: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves (nitrile provides adequate splash protection against short-chain alcohols)[2].

  • Container Selection: Use UN-approved, plastic-coated glass bottles or High-Density Polyethylene (HDPE) jerrycans. Do not use standard consumer-grade plastics, which may degrade or generate static charge[8].

Phase 2: Waste Segregation and Filling

Causality: Mixing non-halogenated flammables with halogenated solvents exponentially increases disposal costs, as halogens require specialized high-temperature incineration with flue-gas scrubbers[5]. Mixing with oxidizers (like nitric acid) will trigger an exothermic oxidation of the alkene bond, potentially causing a container explosion[4].

  • Verify Waste Stream: Ensure the waste container is strictly designated for Non-Halogenated Flammable Liquids [8],[5].

  • Transfer Liquid: Using a grounded, spark-proof funnel, slowly pour the 2-Methyl-1-propenol waste into the container.

  • Mandatory Headspace: Fill the container to a maximum of 80% capacity . The remaining 20% headspace is critical to accommodate vapor expansion caused by ambient laboratory temperature fluctuations, preventing hydrostatic rupture of the container[4].

Phase 3: Labeling and Storage

Causality: Unidentified or improperly stored flammable liquids are the leading cause of catastrophic laboratory fires.

  • Seal and Decontaminate: Remove the funnel and tightly cap the container. Wipe the exterior of the container with a damp cloth to remove any fugitive solvent drips.

  • GHS Labeling: Affix a hazardous waste label immediately. The label must explicitly state "2-Methyl-1-propenol" or "Non-Halogenated Flammable Solvent Waste." Do not use abbreviations or chemical formulas (e.g., do not write " C4​H8​O ")[5].

  • Cabinet Storage: Transfer the sealed waste container to a certified, explosion-proof Flammable Safety Cabinet (UL or FM certified). Ensure the cabinet features secondary containment (a built-in sump) capable of holding at least 50% of the total stored volume[2],[4].

Phase 4: Final Hand-off
  • Contractor Coordination: Schedule a pickup with a licensed chemical waste contractor. 2-Methyl-1-propenol cannot be evaporated in a fume hood or poured down the drain under any circumstances[4].

  • Destruction Method: The contractor will transport the solvent for controlled incineration, utilizing the solvent's high calorific value as a secondary fuel source in industrial kilns[6].

Waste Segregation Decision Pathway

G Start 2-Methyl-1-propenol Waste Generated CheckHalogen Mixed with Halogens or Heavy Metals? Start->CheckHalogen Segregate Segregate as Halogenated Waste CheckHalogen->Segregate Yes Flammable Classify as Non-Halogenated Flammable Liquid CheckHalogen->Flammable No Container Transfer to HDPE/Glass (Leave 20% Headspace) Flammable->Container Store Store in Flame-Proof Safety Cabinet Container->Store Dispose Licensed Chemical Incineration Store->Dispose

Decision matrix for 2-Methyl-1-propenol waste segregation and safe disposal.

Emergency Logistics: Spill Response

If a containment failure occurs involving 2-Methyl-1-propenol:

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and open flames in the vicinity[7].

  • Ventilate: Ensure the laboratory HVAC system is functioning and fume hood sashes are open to extract the rapidly expanding vapor cloud[2].

  • Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, earth, or specialized solvent spill pads). Do not use combustible materials like paper towels or sawdust, which can ignite[6].

  • Dispose of Spill Waste: Sweep up the saturated absorbent using non-sparking tools, place it in a sealed, labeled container, and process it through the hazardous waste stream as a flammable solid[7],[6].

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Methyl-2-propen-1-ol (September 21 2023)." Fisher Scientific ES. Available at: [Link]

  • LookChem. "Cas 56640-70-1, 2-methylprop-1-en-1-ol Basic Information & SDS." LookChem. Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." Northwestern University. Available at: [Link]

  • University of Auckland. "UN Class 3 Flammable Liquids Guideline." University of Auckland. Available at:[Link]

  • Maastricht University. "Hazardous waste from laboratories UNS50 and UNS40." Maastricht University. Available at: [Link]

  • University of York. "Flammable Solvents Disposal." Department of Biology, University of York. Available at: [Link]

  • Molbase. "2-chloro-2-methylpropanal | 917-93-1 Disposal Guidelines." Molbase. Available at: [Link]

Sources

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